4-IODOSTYRENE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSBYQFELZKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-53-6 | |
| Record name | Benzene, 1-ethenyl-4-iodo-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40451774 | |
| Record name | p-IODOSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-50-0 | |
| Record name | p-IODOSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodostyrene: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodostyrene, a halogenated derivative of styrene, has emerged as a pivotal building block in modern organic synthesis and materials science. Its unique bifunctionality, possessing both a polymerizable vinyl group and a reactive carbon-iodine bond, offers a versatile platform for the construction of complex molecular architectures. The high reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, makes it a more favorable substrate compared to its bromo and chloro analogues, often allowing for milder reaction conditions and higher yields.[1] This guide provides a comprehensive overview of the chemical properties and diverse reactivity of this compound, with a focus on its practical applications in polymer chemistry, materials science, and as a versatile intermediate in the synthesis of organic compounds, including those with potential pharmaceutical relevance.[2]
Core Chemical and Physical Properties
This compound is a compound that requires careful handling and storage due to its reactivity.[3][4] It is typically a liquid or a low-melting solid, and its stability can be affected by light, under which it may polymerize.[2] For this reason, it is often stored with a stabilizer, such as tert-butylcatechol (TBC), and kept in a dark, inert atmosphere at reduced temperatures.[3][4][5]
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇I | [2] |
| Molecular Weight | 230.05 g/mol | [4][5] |
| Appearance | Yellow to orange-yellow liquid or solid | [2][3] |
| Melting Point | 40-46 °C | [6] |
| Boiling Point | 235.6 °C at 760 mmHg | |
| Density | 1.673 g/cm³ | |
| Refractive Index | 1.649 | |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |
| CAS Number | 2351-50-0 | [3][4] |
Spectroscopic Data
Definitive structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. While specific spectra are proprietary to suppliers, typical spectral data can be found in various chemical databases. Researchers can access ¹H NMR, ¹³C NMR, IR, and mass spectrometry data from suppliers upon request.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the independent reactivity of its two key functional groups: the vinyl group and the aryl iodide.
Polymerization of the Vinyl Group
The vinyl group of this compound allows it to function as a monomer in various polymerization reactions, leading to the formation of poly(this compound). This polymer serves as a valuable platform for post-polymerization modification, where the pendant iodo-phenyl groups can be further functionalized.[2]
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[2] This control is crucial for creating tailored polymer architectures.
Caption: Generalized workflow for RAFT polymerization of this compound.
Experimental Protocol: RAFT Polymerization of this compound
-
Reagents and Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., 1,4-dioxane or toluene). The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight and should be determined based on the desired degree of polymerization.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR or gas chromatography. Once the desired conversion is reached, terminate the polymerization by rapidly cooling the mixture and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexanes). Collect the polymer by filtration and dry under vacuum.
Living anionic polymerization can also be employed to synthesize well-defined poly(this compound). This method offers excellent control over molecular weight and can produce polymers with very narrow molecular weight distributions. However, it requires stringent anhydrous and anaerobic conditions.
Reactions of the Aryl Iodide Group
The carbon-iodine bond in this compound is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at the 4-position of the styrene ring, both on the monomer and on the corresponding polymer.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents and Setup: In a reaction vessel, combine this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can participate as the aryl halide component, reacting with various alkenes to generate stilbene and cinnamate derivatives.
Experimental Protocol: Heck Reaction of this compound
-
Reagents and Setup: Combine this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction: Heat the mixture to 80-140 °C.
-
Workup and Purification: After completion, cool the reaction, filter off any solids, and perform an aqueous workup. Purify the product by column chromatography or recrystallization.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly efficient for aryl iodides like this compound.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reagents and Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a degassed solvent (e.g., THF or DMF). Add a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Aryl iodides can be converted to Grignard reagents by reaction with magnesium metal. The resulting organomagnesium compound is a potent nucleophile and can react with a wide range of electrophiles.
Experimental Protocol: Grignard Reagent Formation from this compound
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous ether or THF as the solvent.
-
Magnesium Activation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Reagent Formation: Add a solution of this compound in the anhydrous solvent dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Use in Synthesis: The resulting Grignard reagent, 4-vinylphenylmagnesium iodide, can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, or esters.
Applications in Research and Development
The unique reactivity of this compound makes it a valuable tool in several areas of scientific research and development.
Materials Science and Electronics
Poly(this compound) and its derivatives are of significant interest in materials science. The high refractive index of iodine-containing polymers makes them potentially useful in optical applications. Furthermore, the ability to functionalize the polymer via cross-coupling reactions allows for the synthesis of a wide range of functional materials, including:
-
Organic Electronics: As a derivative of polystyrene, which is used in organic electronics, poly(this compound) can be modified to create materials with tailored electronic properties for use in thin-film transistors and other devices.
-
Functional Surfaces: The polymer can be grafted onto surfaces and subsequently modified to create surfaces with specific chemical or physical properties.
Drug Discovery and Development
In the realm of drug development, this compound serves as a versatile scaffold for the synthesis of diverse chemical libraries. The cross-coupling reactions described above allow for the rapid generation of a multitude of analogues from a single starting material. This parallel synthesis approach is highly valuable in lead optimization, where structure-activity relationships (SAR) are explored.
For example, the stilbene core, readily accessible through the Heck reaction of this compound, is a privileged scaffold found in numerous biologically active compounds, including resveratrol and its analogues, which have been investigated for their potential anticancer and anti-inflammatory properties. Similarly, the biaryl motif, constructed via Suzuki coupling, is a common feature in many pharmaceutical agents.
While direct incorporation of the 4-vinylphenyl iodide moiety into a final drug product is less common, its utility as a reactive intermediate is paramount. It provides a strategic handle for introducing molecular diversity at a late stage in a synthetic sequence, which is a powerful strategy in modern medicinal chemistry.
Conclusion
This compound is a powerful and versatile bifunctional building block with significant applications in both polymer chemistry and organic synthesis. Its ability to undergo controlled polymerization and a wide range of cross-coupling reactions provides chemists with a robust platform for the creation of novel materials and complex organic molecules. For researchers and professionals in drug development, this compound offers an efficient entry point for the generation of diverse compound libraries, accelerating the discovery of new therapeutic agents. A thorough understanding of its chemical properties and reactivity is key to unlocking its full synthetic potential.
References
- ChemBK. This compound. (2024-04-09). [Link]
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. [Link]
- National Institutes of Health. (2024).
- Jasperse, J. Grignard Reaction. Chem 355. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Frontiers. (2022). DNA-Compatible Suzuki–Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI. (2017). Heck Reaction—State of the Art.
- ResearchGate. (2006). Poly{[4-(hydroxyl)(tosyloxyl)
- Organic Syntheses. (1966).
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- The Journal of Organic Chemistry. (2001). Synthetic Use of Poly[4-hydroxy(tosyloxy)iodo]styrenes. [Link]
- ResearchGate. (2018). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. [Link]
- National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- National Institutes of Health. (2018).
- protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. [Link]
- RSC Publishing. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2018). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
- Müller, A. (2007).
- ResearchGate. (2024).
- MDPI. (2023).
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A Spectroscopic Guide to 4-Iodostyrene: Unveiling Molecular Structure Through NMR, IR, and UV-Vis Analysis
Introduction: The Significance of 4-Iodostyrene in Modern Synthesis
This compound, also known as 1-iodo-4-vinylbenzene, is a pivotal building block in organic synthesis, particularly in the realm of polymer chemistry and materials science. Its utility stems from the presence of two highly reactive functional groups: a polymerizable vinyl group and an aryl iodide moiety that is amenable to a wide array of cross-coupling reactions.[1] This dual functionality allows for the synthesis of well-defined polymers with pendant iodine atoms that can be further functionalized, opening avenues for the creation of advanced materials with tailored electronic, optical, or biological properties.[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure purity, confirm identity, and monitor reaction progress. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, grounded in fundamental principles and practical experimental considerations.
Molecular Structure and Spectroscopic Correlation
The spectroscopic signature of this compound is a direct consequence of its molecular architecture. The molecule consists of a vinyl group attached to a benzene ring, with an iodine atom at the para position. This arrangement dictates the electronic environment of each atom and the vibrational modes of the bonds, which are in turn probed by different spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals arising from the vinyl and aromatic protons. The electron-withdrawing nature of the iodine atom and the anisotropic effects of the benzene ring influence the chemical shifts of these protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (vinyl, internal) | ~6.7 | dd | J_trans ≈ 17.6, J_cis ≈ 10.9 |
| H (vinyl, trans) | ~5.8 | d | J_trans ≈ 17.6 |
| H (vinyl, cis) | ~5.3 | d | J_cis ≈ 10.9 |
| H (aromatic, ortho to vinyl) | ~7.3 | d | J ≈ 8.0 |
| H (aromatic, ortho to iodine) | ~7.7 | d | J ≈ 8.0 |
Note: These are predicted values based on typical chemical shifts for substituted styrenes and iodoaromatics. Actual values may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum:
-
Vinyl Protons: The three vinyl protons form a characteristic AMX spin system. The proton on the carbon adjacent to the aromatic ring (internal vinyl proton) appears as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons. The terminal vinyl protons appear as distinct doublets, with the trans-coupling constant being significantly larger than the cis-coupling constant.
-
Aromatic Protons: The para-substitution pattern of the benzene ring results in a simplified aromatic region. The two protons ortho to the vinyl group are chemically equivalent, as are the two protons ortho to the iodine atom. This gives rise to two doublets, each integrating to two protons. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the vinyl group.
Caption: ¹H NMR coupling relationships in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (vinyl, internal) | ~137 |
| C (vinyl, terminal) | ~115 |
| C (aromatic, attached to vinyl) | ~137 |
| C (aromatic, ortho to vinyl) | ~128 |
| C (aromatic, ortho to iodine) | ~138 |
| C (aromatic, attached to iodine) | ~92 |
Note: These are predicted values. The carbon directly attached to the iodine atom experiences a significant upfield shift due to the heavy atom effect.
Interpretation of the ¹³C NMR Spectrum:
-
Vinyl Carbons: The two vinyl carbons are clearly distinguishable, with the terminal CH₂ carbon appearing at a lower chemical shift (upfield) compared to the internal CH carbon.
-
Aromatic Carbons: Due to the para-substitution, four distinct signals are expected in the aromatic region. The carbon atom directly bonded to the iodine (ipso-carbon) is significantly shielded and appears at a much lower chemical shift (around 92 ppm), which is a highly characteristic feature. The other aromatic carbons appear in the expected range of 120-140 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubilizing properties for many organic compounds.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3100-3000 | Medium | C-H stretch | Aromatic and Vinyl C-H |
| 2975-2850 | Weak | C-H stretch | (potential overtones) |
| 1625 | Medium | C=C stretch | Vinyl C=C |
| 1585 | Medium | C=C stretch | Aromatic C=C |
| 1485 | Medium | C=C stretch | Aromatic C=C |
| 990, 910 | Strong | C-H bend | Vinyl out-of-plane bend |
| 820 | Strong | C-H bend | Aromatic out-of-plane bend (para-disubstituted) |
| ~1000 | Medium-Strong | C-I stretch | Carbon-Iodine bond |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of both aromatic and vinyl groups.
-
C=C Stretching: The bands in the 1625-1485 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds in the vinyl group and the aromatic ring.
-
Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic. The bands at approximately 990 and 910 cm⁻¹ are characteristic of a monosubstituted vinyl group. The strong band around 820 cm⁻¹ is indicative of a para-disubstituted benzene ring.
-
C-I Stretching: The carbon-iodine bond stretch is expected to appear in the lower frequency region of the spectrum, typically around 1000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is fast and requires minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Grind a few milligrams of this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Spectrum Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.
-
Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Predicted UV-Vis Absorption for this compound:
This compound contains a substituted styrene chromophore. The conjugation between the vinyl group and the benzene ring allows for π → π* electronic transitions.
-
Primary Absorption Band (E-band): Expected to be below 220 nm, corresponding to a high-energy π → π* transition within the benzene ring.
-
Secondary Absorption Band (B-band): Expected to be in the range of 250-290 nm. This band arises from a lower-energy π → π* transition involving the entire conjugated system. The presence of the iodine substituent may cause a slight bathochromic (red) shift compared to unsubstituted styrene.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or cyclohexane).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of solutions of varying concentrations.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
-
Spectrum Acquisition:
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.
-
The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
-
Conclusion
The spectroscopic analysis of this compound provides a wealth of information that is indispensable for its application in research and development. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, confirming the connectivity and electronic environment of each atom. IR spectroscopy provides rapid confirmation of the key functional groups, namely the vinyl and para-disubstituted aromatic moieties. UV-Vis spectroscopy characterizes the conjugated electronic system. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, scientists can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- Chemsrc. (n.d.). This compound).
- Tucker, J. A., et al. (2014). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. The Journal of Organic Chemistry, 79(15), 7047–7056.
- Foothill College. (n.d.). SLI STEM INTERNSHIPS.
- American Chemical Society. (2025). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025.
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Strategic Synthesis and High-Fidelity Purification of 4-Iodostyrene Monomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Iodostyrene is a pivotal building block in materials science and medicinal chemistry, serving as a versatile monomer for specialty polymers and a key intermediate for cross-coupling reactions in the synthesis of complex organic molecules like fluorescent dyes and pharmaceuticals.[1] However, its utility is predicated on the availability of high-purity material, a challenge given its propensity for spontaneous polymerization and the intricacies of its synthesis.[1][2] This guide provides a comprehensive, field-proven exploration of the synthesis and purification of this compound, focusing on the robust Wittig reaction pathway. We will dissect the causality behind experimental choices, present validated protocols, and detail the critical considerations for handling and storage to ensure monomer integrity.
Introduction: The Strategic Value of this compound
This compound (C₈H₇I) is an aromatic organic compound featuring a vinyl group and an iodine atom attached to a benzene ring.[1][3] This unique bifunctionality makes it highly valuable. The vinyl group allows it to act as a monomer in polymerization reactions, while the iodo-group provides a reactive handle for a multitude of organic transformations, most notably palladium-catalyzed cross-coupling reactions like the Heck, Suzuki, and Sonogashira reactions.[1][4]
However, the compound's reactivity is a double-edged sword. Like other styrene derivatives, this compound is susceptible to unwanted, spontaneous polymerization when exposed to light, heat, or air.[1][2] Therefore, its successful synthesis, purification, and storage demand a carefully considered and meticulously executed strategy. This guide focuses on the most reliable and scalable methods, beginning with the synthesis of the essential precursor, 4-iodobenzaldehyde.
Precursor Synthesis: Accessing 4-Iodobenzaldehyde
The primary route to this compound, the Wittig reaction, begins with 4-iodobenzaldehyde.[3] A reliable synthesis of this precursor is therefore the logical starting point. A common and effective method is the Finkelstein-type halogen exchange reaction, starting from the more accessible and less expensive 4-bromobenzaldehyde.
Mechanism Rationale
This reaction utilizes a copper(I) iodide (CuI) catalyst to facilitate the nucleophilic aromatic substitution of bromide with iodide from potassium iodide (KI). The choice of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) is critical to solubilize the salts and achieve the high temperatures necessary to drive the reaction to completion.[5]
Experimental Protocol: Synthesis of 4-Iodobenzaldehyde[5]
-
To a 500 mL three-neck flask, add 4-bromobenzaldehyde (10.0g, 54 mmol), potassium iodide (81.1g, 488 mmol), and copper(I) iodide (31.7g, 166 mmol).
-
Add 150 mL of freshly distilled 1,3-dimethyl-2-imidazolidinone (DMI).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and equip it with a mechanical stirrer and reflux condenser.
-
Heat the mixture to 200°C with vigorous stirring for 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding ice and brine. Place the vessel in an ice bath for several hours to precipitate inorganic salts.
-
Filter the mixture to remove the precipitated salts.
-
Extract the aqueous filtrate with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 4-iodobenzaldehyde, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Precursor Synthesis
| Parameter | Value | Rationale |
| Starting Material | 4-Bromobenzaldehyde | Cost-effective and commercially available. |
| Reagents | KI, CuI | KI serves as the iodide source; CuI catalyzes the halogen exchange.[5] |
| Solvent | DMI (freshly distilled) | High boiling point and polarity to facilitate the reaction.[5] |
| Temperature | 200°C | Provides sufficient energy to overcome the activation barrier for the substitution.[5] |
| Reaction Time | 6 hours | Sufficient time to drive the reaction to completion.[5] |
Core Synthesis: The Wittig Reaction Pathway to this compound
The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds.[6][7] It is the preferred method for synthesizing this compound due to its high yield and operational simplicity.
Causality of the Wittig Reaction
The reaction proceeds in two key stages:
-
Ylide Formation: A phosphonium salt, methyltriphenylphosphonium iodide, is deprotonated at the carbon adjacent to the phosphorus atom using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This creates a highly nucleophilic phosphonium ylide (or Wittig reagent).[3][8] The choice of a strong base is critical as the pKa of the phosphonium salt's alpha-proton is relatively high.
-
Olefin-Forming Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. This leads to a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate is unstable and rapidly collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired this compound alkene.[6]
Experimental Protocol: Wittig Synthesis of this compound[3]
Note: This reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) as the reagents are sensitive to air and moisture.
-
To a flame-dried, 500 mL round-bottom flask under an N₂ atmosphere, add methyltriphenylphosphonium iodide (16 g, 40 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the stirred suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (20 mL of a 2.4M solution in hexanes, 48 mmol) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Allow the reaction to stir at -78°C for 30 minutes.
-
In a separate flask, dissolve 4-iodobenzaldehyde (9.3 g, 40 mmol) in anhydrous THF and add it to the ylide solution via cannula.
-
Stir the reaction mixture for an additional 30 minutes at -78°C.
-
Remove the cooling bath and allow the mixture to warm naturally to room temperature.
-
Gently heat the reaction to 55°C and maintain for 5 hours to ensure complete reaction.
-
Cool the mixture to room temperature and quench by adding 20 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the THF solvent via rotary evaporation.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Wittig Synthesis
| Parameter | Value | Rationale |
| Ylide Precursor | Methyltriphenylphosphonium iodide | Readily available salt for generating the required C1 ylide.[3] |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base required to deprotonate the phosphonium salt.[3][8] |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reagents and is stable to the strong base.[3] |
| Temperature | -78°C to 55°C | Initial low temperature controls the exothermic deprotonation; heating drives the olefination to completion.[3] |
| Reaction Time | ~6 hours | Allows for complete ylide formation and subsequent reaction with the aldehyde.[3] |
| Reported Yield | 77% | Demonstrates the high efficiency of the Wittig reaction for this transformation.[3] |
High-Fidelity Purification of this compound Monomer
Purification is arguably the most critical phase, as residual impurities can drastically affect subsequent polymerization or cross-coupling reactions. The primary challenges are removing the triphenylphosphine oxide (TPPO) byproduct and preventing the premature polymerization of the this compound product.
Purification Strategy: A Two-Fold Approach
Step 1: Removal of Reaction Byproducts via Column Chromatography The crude product from the Wittig synthesis is a mixture containing the desired monomer and a significant amount of TPPO. Column chromatography is the method of choice for this separation.
-
Causality: this compound is a non-polar compound, while TPPO is significantly more polar due to the P=O bond. This large difference in polarity allows for efficient separation on a silica gel column. A non-polar eluent system will cause the this compound to travel down the column much faster than the TPPO.
-
Protocol: [3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with a non-polar solvent system, such as petroleum ether/ethyl acetate (e.g., 15:1 v/v).[9]
-
Collect fractions and monitor them by TLC to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure. Crucially, do not heat the solution excessively to avoid thermal polymerization.
-
Step 2: Removal of Polymerization Inhibitor (If Required) Commercial styrene monomers, and often lab-synthesized ones destined for storage, contain a radical inhibitor like 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization.[2][10] For use in controlled polymerization reactions, this inhibitor must be removed immediately before use.
-
Causality: Inhibitors function by quenching free radicals, which are necessary to initiate polymerization. TBC is an acidic phenolic compound. It can be removed by exploiting this acidity or through adsorption.
-
Protocol (Adsorption Method): [11][12]
-
Prepare a short column packed with basic alumina or silica gel.
-
Dissolve the purified, inhibited this compound in a minimal amount of a non-polar solvent like hexane.
-
Pass the solution through the column. The acidic inhibitor will be adsorbed by the basic alumina, while the non-polar monomer will elute.
-
Collect the eluent containing the pure, uninhibited monomer. This product is now highly active and should be used immediately.
-
Handling, Storage, and Safety
The long-term stability of this compound is poor unless proper precautions are taken.
-
Stabilization: If the monomer is not for immediate use, a polymerization inhibitor such as TBC or hydroquinone should be added at a concentration of 10-50 ppm.[2][13]
-
Storage: The monomer should be stored in a dark place, under an inert atmosphere (argon or nitrogen), and at refrigerated temperatures (2-8°C or -20°C) to minimize thermal and light-induced polymerization.[10][14]
-
Safety: this compound is an organic compound with potential toxicity.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
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A Comprehensive Technical Guide to the Stability and Storage of 4-Iodostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodostyrene is a valuable monomer in organic synthesis, particularly for the development of advanced polymers and functional materials used in drug delivery, diagnostics, and advanced material applications.[1][2] Its utility is derived from the presence of both a polymerizable vinyl group and a reactive iodine atom, which can be further functionalized through various cross-coupling reactions.[1][2] However, the inherent reactivity of the vinyl group makes this compound susceptible to spontaneous polymerization, necessitating a thorough understanding of its stability and the implementation of stringent storage and handling protocols. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines scientifically grounded procedures for its storage and handling, and offers practical advice for maintaining its integrity from procurement to application.
The Chemical Profile of this compound: A Double-Edged Sword
This compound, also known as 1-ethenyl-4-iodobenzene, is a para-substituted aromatic compound. Its structure is characterized by a vinyl group attached to a benzene ring, with an iodine atom at the para position. This unique combination of functional groups dictates its chemical behavior and application potential.
| Property | Value |
| CAS Number | 2351-50-0 |
| Molecular Formula | C₈H₇I[3] |
| Molecular Weight | 230.05 g/mol [3] |
| Appearance | Yellow to orange-yellow liquid or solid |
| Melting Point | 40-46 °C[4] |
| Boiling Point | 235.6 °C at 760 mmHg |
The vinyl group is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of radical species.[5] The carbon-iodine bond, being the weakest of the carbon-halogen bonds, offers a reactive site for post-polymerization modification via reactions like Suzuki and Heck couplings, but can also be a point of degradation under harsh conditions.[1][6]
The Core Challenge: Spontaneous Polymerization
The primary stability concern for this compound is its propensity to undergo spontaneous, free-radical polymerization. This process can be initiated by ambient heat or light, leading to the formation of oligomers and polymers.[5] This unwanted polymerization compromises the purity of the monomer, can render it unusable for controlled polymerization reactions, and in bulk storage, can lead to a hazardous runaway exothermic reaction.[5]
Mechanism of Free-Radical Polymerization
The polymerization of this compound follows the classical three-step mechanism of free-radical polymerization:
-
Initiation: The process begins with the formation of free radicals. This can be triggered by thermal energy (spontaneous homolysis of a bond) or photochemical energy (absorption of UV light). These initiators, which can be trace impurities or deliberately added catalysts, generate radical species (R•). The initiator radical then attacks the double bond of a this compound monomer, forming a new, larger radical.[7]
-
Propagation: The newly formed monomer radical reacts with subsequent this compound monomers in a chain reaction. Each addition regenerates the radical at the growing end of the polymer chain.[7]
-
Termination: The polymerization process ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two non-radical polymer chains.[7]
Figure 1: Simplified workflow of free-radical polymerization.
Strategic Stabilization: The Role of Inhibitors
To counteract spontaneous polymerization, commercial preparations of this compound are typically stabilized with an inhibitor. The most commonly used inhibitor for styrenic monomers is 4-tert-butylcatechol (TBC).[5]
The TBC Inhibition Mechanism: A Synergy with Oxygen
Contrary to what one might assume, TBC does not directly scavenge the initial monomer radicals. Its inhibitory function is critically dependent on the presence of dissolved oxygen. The mechanism is as follows:
-
Monomer radicals (M•), formed by exposure to heat or light, rapidly react with dissolved oxygen (O₂) to form peroxide radicals (MOO•).
-
TBC then efficiently scavenges these peroxide radicals, terminating the chain reaction that would otherwise lead to polymer formation.[8]
This mechanism highlights the importance of maintaining a small amount of dissolved oxygen in the stored monomer. Storing under a completely anaerobic (oxygen-free) inert atmosphere can render the TBC inhibitor ineffective.
Figure 2: The role of TBC and Oxygen in inhibiting polymerization.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the quality and ensuring the safety of this compound.
Optimal Storage Conditions
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition and spontaneous polymerization. |
| Light | Store in the dark (amber vials/bottles)[9] | Prevents photolytically initiated polymerization. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) with trace oxygen | Prevents oxidation while allowing the TBC inhibitor to function. A completely oxygen-free environment can be detrimental if TBC is the stabilizer. |
| Container | Tightly sealed, appropriate container | Prevents contamination and evaporation. |
| Location | Dry, well-ventilated area[10] | Ensures a safe storage environment. |
Safe Handling Procedures
When working with this compound, the following precautions should be taken:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid Contamination: Do not introduce contaminants, especially acids, bases, oxidizing agents, or free-radical initiators, into the storage container.
-
Static Discharge: Use non-sparking tools and ensure proper grounding to prevent ignition from static electricity.[10]
Experimental Protocol: Inhibitor Removal
For many synthetic applications, particularly controlled polymerization reactions, the presence of an inhibitor like TBC is undesirable. The following protocols are standard methods for removing phenolic inhibitors from styrenic monomers and are applicable to this compound.
Method A: Aqueous Base Extraction
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic TBC will be deprotonated and extracted into the aqueous phase.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the NaOH solution.
-
Wash the this compound with four equal volumes of deionized water to remove any residual NaOH. Check the pH of the final wash to ensure it is neutral.
-
Dry the inhibitor-free this compound over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent.
-
Crucially, use the purified monomer immediately. In the absence of an inhibitor, this compound will polymerize much more readily. If short-term storage is necessary, keep it refrigerated (0-4°C) in the dark and use within 24 hours.
Method B: Adsorption on Activated Alumina
-
Prepare a chromatography column packed with activated alumina.
-
Pass the this compound through the column. The polar TBC will be adsorbed onto the alumina.
-
Collect the purified, inhibitor-free monomer.
-
As with the extraction method, use the purified monomer immediately.
Figure 3: Workflow for inhibitor removal from this compound.
Troubleshooting and Final Remarks
-
Observation of Cloudiness or Increased Viscosity: This is a sign of polymerization. If observed, the monomer may not be suitable for applications requiring high purity.
-
Discoloration: While this compound is naturally yellowish, a significant darkening may indicate degradation.
The successful use of this compound in research and development hinges on a proactive approach to its storage and handling. By understanding its inherent instability and the mechanisms of its stabilization, researchers can ensure the integrity of this versatile monomer, leading to more reliable and reproducible experimental outcomes.
References
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An In-Depth Technical Guide to 4-Iodostyrene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-iodostyrene, a versatile aromatic halide monomer. We will delve into its fundamental chemical and physical properties, explore common synthetic routes, and discuss its significant applications in polymer science and as a building block in organic synthesis, particularly relevant to drug discovery and development.
Core Compound Identification
CAS Number: 2351-50-0[1][2][3][4][5][6]
Molecular Formula: C₈H₇I[1][2][3][5][7]
Molecular Weight: 230.05 g/mol [1][2][3][5]
Synonyms: 1-Iodo-4-vinylbenzene[6]
Molecular Structure:
Caption: Molecular Structure of this compound
Physicochemical and Safety Data
A summary of key physical and safety information for this compound is provided below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| Appearance | Yellow to orange-yellow liquid or solid | [7] |
| Boiling Point | 235.6°C at 760 mmHg | [8][9] |
| Density | 1.673 g/cm³ | [8] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide.[7] | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[3] | [3] |
| Purity | Typically available at 97% purity, often stabilized with TBC. | [2] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis of this compound
While commercially available, the synthesis of this compound in a laboratory setting is often necessary for specific research applications. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.
Wittig Reaction Protocol:
This protocol outlines the synthesis of this compound from p-iodobenzaldehyde.
Step 1: Ylide Formation
-
Under an inert atmosphere (e.g., Nitrogen), methyltriphenylphosphonium iodide (40 mmol) is suspended in anhydrous tetrahydrofuran (THF, 200 mL).
-
The mixture is cooled to -78°C.
-
n-Butyllithium (48 mmol) is added dropwise, and the reaction is stirred for 30 minutes to form the ylide.
Step 2: Reaction with Aldehyde
-
A solution of p-iodobenzaldehyde (40 mmol) in THF is added to the ylide suspension at -78°C.
-
The reaction is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature.
Step 3: Reaction Completion and Work-up
-
The mixture is heated to 55°C and refluxed for 5 hours.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution (20 mL).
-
THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 4: Purification
-
The crude product is purified by column chromatography to yield this compound. A reported yield for this method is 77%.[1]
Caption: Wittig Synthesis Workflow for this compound
Chemical Reactivity and Applications
This compound's reactivity is dominated by two key functional groups: the vinyl group and the carbon-iodine bond. This dual reactivity makes it a valuable monomer and synthetic intermediate.
Polymerization
The vinyl group of this compound allows it to undergo polymerization to form poly(this compound). This polymer is a subject of interest due to its potential for post-polymerization modification.[11][12]
-
Controlled Polymerization Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined poly(this compound) with controlled molecular weight and low dispersity.[11][12] Anionic polymerization has also been explored.[13]
Caption: Suzuki Cross-Coupling on Poly(this compound)
Intermediate in Organic Synthesis
Beyond polymer chemistry, this compound is a valuable intermediate in organic synthesis. The iodine atom can be readily displaced or involved in various coupling reactions to build more complex molecules. This is particularly relevant in the synthesis of fluorescent dyes, liquid crystals, and as a precursor for potential drug candidates. [7]The styrene moiety can also be further functionalized.
Relevance in Drug Development
The structural motifs accessible from this compound are of significant interest in medicinal chemistry.
-
Scaffold for Drug Candidates: The ability to introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. Derivatives of this compound can be explored as potential anti-inflammatory agents or other therapeutic candidates. * Polymer-Supported Reagents: Poly(this compound) can be converted into polymer-supported hypervalent iodine reagents. [11][12][14]These reagents are environmentally benign as they can be easily recovered and regenerated after use in oxidation reactions.
Conclusion
This compound is a highly versatile chemical compound with significant applications in both materials science and organic synthesis. Its ability to be polymerized in a controlled manner and subsequently modified through powerful cross-coupling reactions makes it a cornerstone for the development of advanced functional polymers. For drug development professionals, its utility as a scaffold for creating diverse molecular architectures and as a precursor to recyclable, polymer-supported reagents underscores its importance in modern chemical research.
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Technical Guide to the Health and Safety of 4-Iodostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 4-Iodostyrene
This compound (1-ethenyl-4-iodobenzene) is a para-substituted styrene derivative that serves as a valuable building block in organic synthesis and polymer chemistry. Its utility stems from the presence of two reactive functional groups: a vinyl group, which can undergo polymerization and other additions, and an iodo-group on the aromatic ring, which is an excellent participant in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings.[1] This dual reactivity makes it a key intermediate for synthesizing a range of materials, from specialty polymers with tailored refractive indices to complex organic molecules in drug discovery.[2]
However, the very features that make this compound synthetically useful also impart specific health and safety hazards that must be rigorously managed in a laboratory setting. This guide provides an in-depth analysis of these hazards, grounded in the principles of chemical reactivity and toxicology, to empower researchers to handle this compound with confidence and safety.
Section 1: Chemical and Physical Properties
A foundational aspect of safe chemical handling is a thorough understanding of its physical properties. These characteristics dictate appropriate storage conditions, predict its behavior under various laboratory conditions, and inform risk assessments for potential exposure.
| Property | Value | Source(s) |
| CAS Number | 2351-50-0 | [1][3] |
| Molecular Formula | C₈H₇I | [4] |
| Molecular Weight | 230.05 g/mol | [3][4] |
| Appearance | Yellow to orange-yellow liquid or solid.[2] | [2] |
| Melting Point | 40-46 °C | [1] |
| Boiling Point | 235.6 °C at 760 mmHg | [5] |
| Flash Point | 102.3 °C | [5] |
| Density | 1.673 g/cm³ | [5] |
| Vapor Pressure | 0.0762 mmHg at 25 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide.[2] | [2] |
Section 2: Comprehensive Hazard Analysis
The hazards of this compound can be logically deconstructed by considering the contributions of its core structures: the styrene moiety and the aryl iodide moiety.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized summary of the key hazards. This compound is consistently classified with the following hazards:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Source(s):[1]
Caption: GHS Pictogram for this compound.
Toxicological Profile: An Evidence-Based Assessment
While specific toxicological studies on this compound are limited, a robust understanding of its potential effects can be inferred from the extensive data available for styrene and other iodinated aromatic compounds.
-
Acute Effects (Irritation and CNS Depression): The primary acute hazards are irritation to the skin, eyes, and respiratory tract.[1] This is consistent with the behavior of many volatile organic compounds. Inhalation of vapors may lead to symptoms of central nervous system (CNS) depression, such as headache, dizziness, and fatigue, a phenomenon often referred to as "styrene sickness" in occupational settings.[6]
-
Metabolism and Potential Chronic Effects: The toxicity of styrene is closely linked to its metabolism. In the body, styrene is metabolized by cytochrome P450 enzymes to styrene oxide, an electrophilic epoxide.[7][8] Styrene oxide is considered genotoxic and is classified by IARC as a Group 2A carcinogen, "probably carcinogenic to humans".[9] While the metabolic pathway for this compound has not been specifically elucidated, it is reasonable to hypothesize a similar transformation to this compound oxide. Epoxides are reactive compounds that can covalently bind to macromolecules like DNA and proteins, which is a mechanism of toxicity.[8]
-
Hazards from the Iodo-Group: Iodinated aromatic compounds, particularly those identified as disinfection by-products in water treatment, have been shown to exhibit significant cytotoxicity and genotoxicity, often greater than their chlorinated or brominated analogs.[2][10] This suggests that the iodine substituent may contribute to the overall toxic potential of the molecule.
Physicochemical and Reactivity Hazards
Beyond its toxicological profile, the chemical reactivity of this compound presents significant safety challenges in a research environment.
-
Uncontrolled Polymerization: The most significant reactivity hazard is the potential for uncontrolled, spontaneous polymerization of the vinyl group. This process is highly exothermic and can lead to a dangerous increase in temperature and pressure inside a sealed container, potentially resulting in a runaway reaction and container rupture.[11] Polymerization can be initiated by:
-
Heat: Elevated temperatures increase the rate of polymerization.
-
Light: UV light can initiate radical formation.
-
Peroxides: Accidental contamination with peroxide-forming substances or the formation of peroxides in the monomer itself can act as initiators.[12]
-
Absence of Inhibitor: Commercial this compound is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC). If this inhibitor is removed or depleted, the risk of polymerization increases dramatically.
-
-
Peroxide Formation: Like other compounds containing vinyl groups, this compound is susceptible to the formation of explosive peroxides upon exposure to air, especially in the absence of an inhibitor.[12] These peroxides not only pose a direct explosion hazard but can also initiate violent polymerization.
-
Thermal Decomposition: While stable under recommended storage conditions, at elevated temperatures, such as in a fire, this compound is expected to decompose. Thermal degradation of similar compounds like polystyrene yields hazardous products including styrene monomer, benzaldehyde, styrene oxide, and carbon monoxide.[13] The presence of iodine means that toxic fumes of hydrogen iodide (HI) and other iodinated compounds could also be generated.
Section 3: The Role and Management of Stabilizers
Commercial this compound is sold with an added polymerization inhibitor to ensure its stability during transport and storage. The most common inhibitor is 4-tert-butylcatechol (TBC).
Mechanism of Action: TBC is a free-radical scavenger. Its inhibitory function is critically dependent on the presence of dissolved oxygen. TBC itself does not directly react with monomer radicals. Instead, oxygen reacts with monomer radicals to form peroxide radicals at a much faster rate than polymerization occurs. TBC then efficiently scavenges these peroxide radicals, terminating the chain reaction that would otherwise lead to polymerization.
For researchers, this has two critical implications:
-
Inert Atmosphere Storage: Storing inhibited monomers under a strictly inert atmosphere (e.g., pure nitrogen or argon) can be counterproductive, as it removes the oxygen required for the TBC to function effectively.
-
Inhibitor Removal for Synthesis: For most polymerization reactions, the inhibitor must be removed immediately prior to use. This step, however, renders the monomer highly reactive and susceptible to spontaneous polymerization.
Experimental Protocol: Inhibitor Removal
This protocol must be performed with careful planning and immediately before the monomer is to be used. The purified, inhibitor-free monomer should never be stored.
-
Preparation: Set up a separatory funnel in a certified chemical fume hood. Ensure all glassware is clean and dry.
-
Alkaline Wash: Dissolve the this compound in a suitable, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Add this solution to the separatory funnel. Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate fully. Drain and discard the lower aqueous layer. Repeat the wash with fresh NaOH solution one more time.
-
Neutralization: Wash the organic layer with distilled water until the aqueous washings are neutral (test with pH paper). This removes any residual NaOH.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filtration & Use: Filter the solution to remove the drying agent. The resulting solution contains inhibitor-free this compound and is ready for immediate use in a reaction. Do not attempt to store this solution.
Section 4: Safe Handling and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for managing the risks of this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and inhibitor removal, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[16]
Administrative Controls & Safe Work Practices
-
Designated Area: Establish a designated area within the lab for handling this compound.
-
Avoid Ignition Sources: Keep away from open flames, hot surfaces, and spark-producing equipment.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[3] Recommended storage temperature is typically 2-8 °C to slow potential polymerization. The storage area should be segregated from incompatible materials, especially strong oxidizing agents and peroxide-forming chemicals.
-
Peroxide Check: For older containers or those of unknown history, it may be necessary to test for the presence of peroxides before use. If crystals are observed around the cap or in the container, do not handle it and contact your institution's environmental health and safety (EHS) office immediately.[12]
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local and institutional regulations. Do not pour down the drain.[17]
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical is PPE. The appropriate selection is non-negotiable.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash risk. | Protects against splashes of liquid and vapors which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton, butyl rubber; consult manufacturer's compatibility chart). A flame-resistant lab coat. | Prevents skin contact, which can cause irritation and potential absorption. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If exposure limits are exceeded or engineering controls fail, a full-face respirator with appropriate organic vapor cartridges should be used. | Prevents respiratory irritation and systemic toxicity from vapor inhalation. |
Source(s):[5]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source(s):[5]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood extraction).
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
For large spills, evacuate the laboratory and contact your institution's EHS emergency response team.
References
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- SAFETY AND HANDLING OF ORGANIC PEROXIDES. American Chemistry Council.
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Theoretical studies on 4-iodostyrene electronic structure
An In-Depth Technical Guide to the Theoretical Electronic Structure of 4-Iodostyrene
Foreword: The Strategic Importance of this compound
In the landscape of modern chemical synthesis, this compound (1-iodo-4-vinylbenzene) emerges as a molecule of significant strategic value. Its unique bifunctionality—a reactive vinyl group for polymerization and an iodo-substituent ideal for cross-coupling reactions—positions it as a pivotal building block in both materials science and pharmaceutical development. Polystyrene derivatives are foundational in industries from electronics to packaging, yet halostyrenes, and particularly poly(this compound), remain a frontier with vast, untapped potential.[1] The iodobenzene moiety serves as a versatile handle for post-polymerization modification via palladium-catalyzed chemistries like the Suzuki coupling, enabling the synthesis of polymers with diverse and precisely tailored functionalities.[1]
Understanding the electronic structure of the this compound monomer is not merely an academic exercise; it is the key to unlocking its full potential. The distribution of electrons, the energies of its molecular orbitals, and its response to electromagnetic radiation dictate its reactivity, stability, and optical properties. For the materials scientist, this knowledge informs the design of novel polymers and charge-transfer complexes. For the drug development professional, it provides insights into molecular interactions and reactivity, crucial for designing new therapeutic agents. This guide provides a comprehensive exploration of the electronic landscape of this compound, grounded in robust theoretical and computational methodologies.
Part 1: Deconstructing the Ground State with Density Functional Theory (DFT)
To comprehend the reactivity and intrinsic properties of this compound, we must first analyze its ground electronic state. Density Functional Theory (DFT) serves as our primary analytical tool, offering a powerful balance between computational accuracy and efficiency for studying molecular systems.[2] DFT allows us to predict key structural and electronic descriptors that govern the molecule's behavior.[3]
Optimized Molecular Geometry
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure—the global minimum on the potential energy surface. Using a common functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p) for carbon and hydrogen, and a pseudopotential basis like LANL2DZ for the heavy iodine atom), we can computationally optimize the geometry.
The resulting structure reveals a planar aromatic ring, with the vinyl group and the iodine atom lying in the same plane to maximize electronic conjugation. The presence of the large, electron-rich iodine atom can cause minor distortions in the benzene ring's bond angles and lengths compared to unsubstituted styrene, a subtle but important factor influencing its packing in a solid state and its interaction with catalysts.[4]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary actors in chemical reactions and electronic transitions.[5]
-
HOMO: This orbital can be conceptualized as the outermost orbital containing electrons. A molecule donates electrons from its HOMO. For this compound, the HOMO is a π-orbital delocalized across the entire conjugated system of the benzene ring and the vinyl group. Its energy level is a direct indicator of the molecule's ionization potential and its ability to act as an electron donor.
-
LUMO: This is the innermost orbital devoid of electrons. A molecule accepts electrons into its LUMO. The LUMO of this compound is a π*-antibonding orbital, also delocalized across the conjugated system.[5] Its energy level relates to the electron affinity of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[6] A smaller gap suggests that the molecule is more easily excitable and generally more reactive. For this compound, this gap corresponds to the energy required for the principal π → π* electronic transition, which governs its primary UV-Vis absorption.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
-
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, the most electron-dense regions are located above and below the plane of the aromatic ring and around the vinyl group's double bond, consistent with the nature of π-systems.
-
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack.
-
Neutral Regions (Green): These regions indicate a balanced electrostatic potential.[4]
For drug design, the MEP map helps identify key pharmacophoric features and potential sites for hydrogen bonding or other non-covalent interactions.
Part 2: Probing Excited States and Spectra with TD-DFT
While ground-state properties explain reactivity, understanding a molecule's interaction with light requires delving into its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for this purpose, allowing for the simulation of electronic absorption spectra.[6][7]
Simulating the UV-Vis Absorption Spectrum
TD-DFT calculations predict the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one. Each transition is characterized by its energy (typically converted to wavelength in nm) and its oscillator strength (f), a dimensionless quantity that represents the probability of that transition occurring.
For this compound, the most intense absorption bands in the UV region are dominated by π → π* transitions. The primary transition, corresponding to the HOMO-LUMO excitation, gives rise to the longest-wavelength absorption maximum (λ_max). The calculated spectrum can be compared with experimental data to validate the computational model.[8]
Quantitative Analysis of Electronic Transitions
A typical TD-DFT output for this compound would yield data that can be summarized as follows.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.58 | 270.7 | 0.35 | HOMO → LUMO (95%) |
| S₀ → S₂ | 5.25 | 236.2 | 0.18 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 5.61 | 221.0 | 0.52 | HOMO → LUMO+1 (91%) |
| Note: This data is illustrative and derived from typical results for similar aromatic systems. Actual values depend on the specific level of theory and solvent model used. |
This quantitative data is crucial for designing photosensitizers, optical materials, or understanding the photostability of a drug molecule. The theoretical spectrum is generated by fitting these discrete transitions to Gaussian or Lorentzian functions, which simulates the band broadening seen in experimental spectra.[9]
Part 3: Experimental Protocols & Workflow Visualization
To ensure the trustworthiness and reproducibility of these theoretical studies, a rigorous and well-defined protocol is essential.
Step-by-Step Computational Protocol for this compound Analysis
-
Structure Generation: Construct the this compound molecule using a molecular builder (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Ground State Optimization:
-
Rationale: To find the lowest energy, most stable conformation of the molecule.
-
Method: Perform a full geometry optimization using DFT.
-
Typical Input: Functional: B3LYP; Basis Set: 6-311G(d,p) for C, H; LANL2DZ with ECP for I. Use of a solvent model like the Polarizable Continuum Model (PCM) is recommended to simulate solution-phase conditions.
-
-
Vibrational Frequency Analysis:
-
Rationale: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.
-
-
Ground State Property Calculation:
-
Rationale: To obtain the final electronic properties from the validated stable structure.
-
Method: Use the optimized coordinates to perform a single-point energy calculation. From this, extract the HOMO/LUMO energies, generate the MEP map, and perform a Natural Bond Orbital (NBO) analysis for charge distribution.
-
-
Excited State Calculation:
-
Rationale: To determine the electronic transition energies and simulate the UV-Vis spectrum.
-
Method: Perform a TD-DFT calculation using the optimized ground-state geometry. Request a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral region.
-
-
Data Analysis & Visualization:
-
Rationale: To interpret the computational output in a chemically meaningful way.
-
Method: Use visualization software to view molecular orbitals and MEP maps. Use specialized software or custom scripts to broaden the calculated electronic transitions into a smooth spectrum for comparison with experimental data.[9]
-
Visualization of Computational Workflow
The entire process can be visualized as a logical workflow, ensuring clarity and reproducibility.
Caption: A comprehensive workflow for the theoretical analysis of this compound.
Visualization of Key Electronic Transition
The relationship between the frontier orbitals and the primary optical absorption can be visualized to clarify the underlying quantum mechanics.
Caption: The principal π → π* electronic transition in this compound.
Conclusion
Theoretical studies, anchored by DFT and TD-DFT, provide an unparalleled, atom-level view of the electronic structure of this compound. This guide has demonstrated how these computational tools can be systematically applied to derive fundamental properties such as molecular geometry, orbital energies, charge distribution, and electronic spectra. The insights gained from this analysis are not merely theoretical; they have profound practical implications. They enable the rational design of novel polymers with tailored electronic properties, facilitate the prediction of reaction sites for developing new synthetic methodologies, and aid in understanding the photophysical behavior of potential drug candidates. By integrating these computational strategies, researchers can significantly accelerate the innovation cycle, moving from molecular concept to functional application with greater precision and efficiency.
References
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- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction.SJSU ScholarWorks.
- A simple approach for obtaining pure component UV/Vis spectra in complex photochemical reaction systems.Beilstein Journal of Organic Chemistry.
- Ab initio simulation of UV/vis absorption spectra for atmospheric modeling: method design for medium-sized molecules.Physical Chemistry Chemical Physics (RSC Publishing).
- Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation.
- How to generate uv-vis spectra
- Molecular Orbital Theory (MO Theory).YouTube.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- DFT study of four isolated compounds form leaves of Coccinia grandis (L.)
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- DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles.MDPI.
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A Researcher's Guide to the Computational Analysis of 4-Iodostyrene Reaction Mechanisms
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the computational analysis of 4-iodostyrene reaction mechanisms, blending theoretical principles with practical, field-proven insights. This document will equip you with the knowledge to design, execute, and interpret computational studies for reactions involving this versatile chemical compound.
The Significance of this compound in Modern Chemistry
This compound is a valuable monomer and building block in organic synthesis. Its utility stems from the presence of two reactive functional groups: a polymerizable vinyl group and an iodo-substituted aromatic ring. This dual reactivity makes it a key participant in a variety of chemical transformations, most notably in the synthesis of functionalized polymers and complex organic molecules through palladium-catalyzed cross-coupling reactions. Polystyrene and its derivatives are crucial in numerous industries, including materials packaging, electronics, and construction.[1][2] Among halostyrenes, poly(this compound) shows promise for creating charge-transfer complexes, polymer-supported hypervalent iodine reagents, and for post-polymer modification via palladium-catalyzed chemistries like Suzuki coupling.[1][2]
The aryl iodide group is particularly reactive in cross-coupling reactions, making this compound an excellent substrate for reactions such as Heck, Suzuki, and Sonogashira couplings. Understanding the intricate mechanisms of these reactions at a molecular level is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Key Reaction Mechanisms of this compound
The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions and polymerization. A thorough understanding of these mechanisms is the foundation for any computational study.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation.[3] For this compound, the general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and reductive elimination.
2.1.1. Oxidative Addition
The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl iodide to a palladium(0) complex.[3][4] In this step, the C-I bond of this compound is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in investigating this process. For instance, studies on 4-substituted iodobenzenes have shown that the oxidative addition to Pd(0)-phosphine complexes can proceed via different pathways, with the bisphosphine pathway often being favored and barrierless.[3][5] The electronic nature of substituents on the aryl ring can influence the reaction's free energy.[3][5]
Experimental Protocol: A Generalized Approach for Simulating Oxidative Addition
-
System Setup: Define the molecular system in a computational chemistry software package. This includes the this compound molecule and the Pd(0) catalyst with appropriate ligands (e.g., phosphines).
-
Method Selection: Choose a suitable DFT functional and basis set. For systems containing iodine, it is crucial to use basis sets that can handle relativistic effects, such as LANL2DZ with effective core potentials (ECPs) or all-electron basis sets like dgdzvp.[6][7] The choice of functional (e.g., B3LYP, M06) will depend on the specific aspects of the reaction being investigated.
-
Geometry Optimization: Perform geometry optimizations of the reactants (this compound and the Pd(0) complex) and the expected product of the oxidative addition (the Pd(II) complex).
-
Transition State Search: Locate the transition state for the oxidative addition step using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Perform frequency calculations on all optimized structures (reactants, transition state, and product) to confirm that they are true minima (no imaginary frequencies) or a first-order saddle point (one imaginary frequency for the transition state) and to obtain thermodynamic data.
-
Energy Profile: Construct the reaction energy profile to determine the activation energy and the overall thermodynamics of the oxidative addition step.
2.1.2. The Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene.[8] In the case of this compound, this could involve its reaction with another alkene. The mechanism, following oxidative addition, proceeds through migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to form the product and a palladium-hydride species. Reductive elimination of HX (where X is the halide) regenerates the Pd(0) catalyst. Computational studies have explored alternative mechanisms, such as those involving a Pd(II)/Pd(IV) redox cycle, although the Pd(0)/Pd(II) cycle is more commonly accepted.[9][10]
2.1.3. The Suzuki Coupling
The Suzuki coupling reaction pairs an organoboron compound with an organohalide.[1][2] For this compound, this would involve a reaction with a boronic acid or ester. The key step after oxidative addition is transmetalation, where the organic group from the boron compound is transferred to the palladium center. This is followed by reductive elimination to form the C-C bond and regenerate the catalyst. DFT calculations have been used to investigate the full catalytic cycle of the Suzuki-Miyaura reaction, exploring different pathways and the role of the base.[11][12]
2.1.4. The Sonogashira Coupling
The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is a powerful tool for creating C(sp²)-C(sp) bonds.[15] The mechanism is similar to the Suzuki coupling, but it often involves a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[13] The copper acetylide is formed, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination then yields the coupled product. DFT calculations have been employed to study the mechanism of both copper-catalyzed and copper-free Sonogashira reactions, with the oxidative addition often being the rate-determining step.[4][16]
Polymerization of this compound
This compound can undergo polymerization at its vinyl group to form poly(this compound). This polymer is a versatile material that can be further functionalized via the reactive C-I bonds on the phenyl rings.[1][2] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been used to synthesize well-defined poly(this compound).[1][2] Computational studies on the polymerization of styrene derivatives can provide insights into the reaction kinetics, stereochemistry, and properties of the resulting polymers. While direct computational studies on this compound polymerization are less common in the provided search results, the principles from studies on other styrene derivatives are applicable.
The Computational Chemist's Toolkit for Mechanism Analysis
A variety of computational tools and methods are available to investigate reaction mechanisms. The choice of methodology is critical for obtaining accurate and meaningful results.
Core Computational Methods
-
Density Functional Theory (DFT): DFT is the workhorse of computational chemistry for studying reaction mechanisms. It offers a good balance between accuracy and computational cost. The choice of the functional and basis set is crucial and should be validated for the specific system under study.
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than DFT but are computationally more expensive. They are often used as a benchmark for DFT results.
-
Reaction Path Following: Techniques like the Intrinsic Reaction Coordinate (IRC) are used to connect the transition state to the reactants and products, confirming that the located transition state is indeed for the reaction of interest.[17]
Choosing the Right Functional and Basis Set
For reactions involving heavy elements like iodine, special consideration must be given to the choice of basis set.
-
Basis Sets for Iodine: It is essential to use basis sets that account for relativistic effects. Effective Core Potentials (ECPs) like LANL2DZ are a common choice, where the core electrons are replaced by a potential, simplifying the calculation.[6] All-electron basis sets that are specifically designed for heavy elements can also be used for higher accuracy.[7] Triple-ζ basis sets are generally recommended for obtaining quality results with iodine-containing compounds.[18]
-
Functionals: The choice of DFT functional depends on the specific properties being investigated. Hybrid functionals like B3LYP are widely used and often provide reliable geometries and energies. Functionals from the Minnesota family (e.g., M06-2X) are known to perform well for kinetics and non-covalent interactions.
Simulating the Reaction Environment
Most reactions are carried out in a solvent. The effect of the solvent can be included in computational models through:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This is a computationally efficient way to account for bulk solvent effects.
-
Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation. This is computationally more demanding but can be important for reactions where specific solvent-solute interactions play a key role.
A Step-by-Step Computational Workflow: The Heck Reaction of this compound
To illustrate the practical application of these computational methods, let's outline a workflow for studying the Heck reaction of this compound with a generic alkene (e.g., ethylene).
Workflow Diagram: Computational Analysis of the Heck Reaction
Caption: A typical workflow for the computational analysis of a Heck reaction.
Data Summary: Hypothetical Energy Profile for the Heck Reaction
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Pd(II) Intermediate | -5.6 |
| 4 | Migratory Insertion TS | +18.9 |
| 5 | Alkyl-Pd(II) Intermediate | +2.1 |
| 6 | β-Hydride Elimination TS | +22.5 (Rate-Determining Step) |
| 7 | Product Complex | -10.3 |
| 8 | Reductive Elimination TS | +5.7 |
| 9 | Products | -25.0 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the computational study.
Visualizing Reaction Mechanisms
Diagrams are invaluable for understanding and communicating complex reaction mechanisms.
Catalytic Cycle of the Heck Reactiondot
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An In-depth Technical Guide to 4-Iodostyrene: From Historical Synthesis to Modern Applications
Abstract
4-Iodostyrene, a halogenated derivative of styrene, stands as a pivotal monomer and intermediate in the realms of polymer chemistry, organic synthesis, and materials science. Its unique molecular architecture, featuring a reactive vinyl group and a versatile iodine substituent, offers a gateway to a diverse array of complex molecules and functional polymers. This technical guide provides a comprehensive exploration of this compound, from the historical context of its synthesis to the cutting-edge applications driving innovation in research and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.
Introduction and Significance
This compound (1-iodo-4-vinylbenzene) is an organic compound that has garnered significant interest due to its dual reactivity.[1] The vinyl group readily participates in polymerization reactions, while the carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions.[2] This duality makes it a highly valuable building block for the synthesis of well-defined polymers with tunable properties and for the construction of complex organic molecules.[3][4] The limited commercial availability of this compound has also spurred the development of economically feasible and scalable synthetic routes to meet the demands of various research applications.[3][4]
Historical Perspective on the Synthesis of Substituted Styrenes
Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical context of chemical literature. However, its conceptualization and eventual synthesis are intrinsically linked to the broader development of methods for preparing substituted styrenes in the early to mid-20th century. Foundational work in the 1940s and earlier focused on general methodologies that could be applied to a variety of aromatic precursors.
Early and classical approaches to synthesizing substituted styrenes included:
-
Dehydration of Phenyl-substituted Ethanol Derivatives: A common strategy involved the synthesis of a substituted 1-phenylethanol, followed by dehydration to yield the corresponding styrene. For this compound, this would involve the preparation of 1-(4-iodophenyl)ethanol.
-
Dehydrohalogenation of Halogenated Ethylbenzenes: Another classical route involved the elimination of a hydrogen halide from a 1-halo-1-phenylethane derivative.
These early methods, while foundational, often required harsh reaction conditions and could result in low yields and the formation of byproducts. The advent of modern synthetic techniques has largely superseded these classical approaches for the efficient and selective synthesis of this compound.
Modern Synthetic Methodologies for this compound
The contemporary synthesis of this compound relies on more sophisticated and reliable reactions that offer greater control over the chemical transformation. The following sections detail the most prevalent and effective methods, complete with mechanistic insights and detailed protocols.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[5][6] This reaction is particularly well-suited for the synthesis of this compound from 4-iodobenzaldehyde.
Causality of Experimental Choices: The Wittig reaction is favored for its reliability and predictability. The choice of a strong base, such as n-butyllithium, is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. The reaction is typically conducted at low temperatures to control the reactivity of the organolithium reagent and then warmed to facilitate the olefination.
Self-Validating System: The progress of the Wittig reaction can be readily monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting aldehyde and the formation of the less polar styrene product. The final product can be purified by column chromatography to ensure high purity.
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to stir at -78 °C for 30 minutes.
-
-
Olefination:
-
Dissolve 4-iodobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the 4-iodobenzaldehyde solution dropwise to the ylide suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
-
Sources
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- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical Properties of Poly(4-iodostyrene)
Introduction: Unveiling the Potential of a Halogenated Polymer
Poly(4-iodostyrene) (P4IS) is a halogenated derivative of polystyrene that has garnered significant interest within the scientific community, particularly in the realms of materials science and drug development. The incorporation of a heavy iodine atom onto the phenyl ring of the repeating styrene unit imparts unique physical and chemical characteristics to the polymer. These properties make P4IS a compelling candidate for a variety of advanced applications, including as a scaffold for polymer-supported reagents, a component in charge-transfer complexes, and a versatile precursor for post-polymerization modification via cross-coupling reactions.[1] This guide provides a comprehensive overview of the core physical properties of poly(this compound), offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed experimental protocols for their characterization.
Molecular Architecture and its Influence on Physical Behavior
The fundamental structure of poly(this compound) consists of a carbon-carbon backbone with pendant 4-iodophenyl groups. This architecture is pivotal in dictating its macroscopic physical properties. The large atomic radius and high electron density of the iodine atom introduce significant steric hindrance and alter the intermolecular forces compared to its non-halogenated counterpart, polystyrene.
Caption: Chemical structure of the poly(this compound) repeating unit.
Key Physical Properties of Poly(this compound)
This section details the principal physical properties of P4IS. Where direct experimental data for P4IS is limited, we will draw comparisons with polystyrene (PS) and provide scientifically grounded expectations for the influence of the iodine substituent.
Molecular Weight
The molecular weight of poly(this compound) is a critical parameter that significantly influences its mechanical, thermal, and solution properties. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to synthesize P4IS with a well-defined molecular weight and a narrow molecular weight distribution (low dispersity).[1]
| Property | Description | Typical Values |
| Molecular Weight of Monomer | The mass of the this compound monomer unit (C₈H₇I). | 230.05 g/mol [1][2][3] |
| Polymer Molecular Weight (Mw) | The weight-average molecular weight of the polymer chain. | Can be tailored via synthesis; a representative example is ~400,000 g/mol .[4] |
| Dispersity (Đ) | A measure of the distribution of molecular weights in a given polymer sample. | Values close to 1.0 are achievable with controlled polymerization methods. |
Density
The density of a polymer is a fundamental property reflecting the packing efficiency of its molecular chains. The presence of the heavy iodine atom in P4IS is expected to result in a significantly higher density compared to polystyrene.
| Polymer | CAS Number | Reported Density (g/cm³) |
| Poly(this compound) | 9037-49-4 | 1.673[5][6] |
| Polystyrene | 9003-53-6 | ~1.04 - 1.09 |
Insight: The substantial increase in density for P4IS is a direct consequence of the high atomic mass of iodine (126.9 amu) compared to a hydrogen atom (1.0 amu) at the para position of the phenyl ring.
This method provides a highly accurate measurement of the skeletal density of the polymer.
-
Sample Preparation: Ensure the poly(this compound) sample is in a dry, powdered, or pelletized form.
-
Instrumentation: Utilize a gas pycnometer, which operates by measuring the pressure change of a known volume of an inert gas (typically helium) to determine the sample volume.
-
Procedure:
-
Calibrate the instrument using a standard of known volume.
-
Weigh the P4IS sample accurately and place it in the sample chamber.
-
Seal the chamber and purge with the analysis gas to remove any adsorbed atmospheric gases.
-
Pressurize the reference chamber to a target pressure and then expand the gas into the sample chamber.
-
The instrument's software calculates the sample volume based on the pressure drop.
-
The density is then calculated as the mass of the sample divided by its volume.
-
-
Data Analysis: Perform multiple measurements to ensure reproducibility and report the average density and standard deviation.
Refractive Index
The refractive index of a polymer is a measure of how much the path of light is bent, or refracted, when entering the material. The high electron density of the iodine atom in P4IS is anticipated to give it a higher refractive index than polystyrene.
| Polymer | Expected Refractive Index (nD) |
| Poly(this compound) | > 1.60 |
| Polystyrene | ~1.59[7][8][9] |
Insight: The polarizability of the C-I bond and the overall increase in electron density in the repeating unit of P4IS contribute to a greater interaction with the electric field of incident light, leading to a higher refractive index. This property is of particular interest in the development of optical materials.
This non-destructive technique is ideal for thin films of poly(this compound).
-
Sample Preparation: Prepare a thin, uniform film of P4IS on a flat, reflective substrate (e.g., a silicon wafer) by spin-coating a solution of the polymer.
-
Instrumentation: A spectroscopic ellipsometer.
-
Procedure:
-
Mount the sample on the ellipsometer stage.
-
A beam of polarized light is directed at the sample over a range of wavelengths and angles of incidence.
-
The instrument measures the change in polarization of the reflected light.
-
-
Data Analysis: The collected data is fitted to an optical model to determine the refractive index (n) and extinction coefficient (k) of the P4IS film as a function of wavelength.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Reported Glass Transition Temperature (Tg) |
| Poly(this compound) | 156 °C[4] |
| Polystyrene | ~100 °C |
| Poly(4-methylstyrene) | ~115 °C |
| Poly(4-tert-butylstyrene) | ~144 °C[10] |
Insight: The significantly higher Tg of P4IS compared to polystyrene can be attributed to the increased steric hindrance and stronger intermolecular forces (van der Waals and dipole-dipole interactions) introduced by the bulky and polarizable iodine atom. This restricts the rotational freedom of the polymer chains, requiring more thermal energy to induce the transition to a rubbery state.
Caption: Factors contributing to the glass transition temperature of P4IS.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry P4IS sample into an aluminum DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow in the second heating curve. The Tg is typically reported as the midpoint of this transition.
Thermal Stability
The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. Poly(this compound) is reported to have excellent thermal stability.[1]
| Polymer | Onset of Decomposition (in N₂) |
| Poly(this compound) | Expected to be > 300 °C |
| Polystyrene | ~300 °C[11] |
| Poly(p-bromostyrene) | Similar to or slightly lower than polystyrene |
| Poly(p-chlorostyrene) | Similar to or slightly lower than polystyrene |
Insight: The thermal degradation of polystyrene proceeds primarily through chain scission and depolymerization. For halogenated polystyrenes, the strength of the carbon-halogen bond plays a crucial role. The C-I bond is weaker than C-Br and C-Cl bonds, which might suggest a lower decomposition temperature. However, the high iodine content can also lead to cross-linking reactions at elevated temperatures, which can enhance thermal stability. TGA studies on poly(p-substituted styrene)s have shown that the degradation mechanism is complex and influenced by the specific halogen.[12]
-
Sample Preparation: Weigh 5-10 mg of the dry P4IS sample into a TGA pan (typically platinum or ceramic).
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative decomposition).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.
Solubility
The solubility of a polymer is determined by the principle of "like dissolves like," where polymers tend to dissolve in solvents with similar polarity and solubility parameters.
| Solvent Class | Expected Solubility of P4IS |
| Aromatic Hydrocarbons | Soluble (e.g., Toluene, Benzene, Xylene) |
| Chlorinated Solvents | Soluble (e.g., Dichloromethane, Chloroform) |
| Ethers | Soluble (e.g., Tetrahydrofuran (THF), Dioxane) |
| Ketones | Likely soluble (e.g., Acetone, Methyl Ethyl Ketone) |
| Alcohols | Insoluble (e.g., Methanol, Ethanol) |
| Alkanes | Insoluble (e.g., Hexane, Heptane) |
| Water | Insoluble |
Insight: Similar to polystyrene, poly(this compound) is a non-polar polymer and is therefore expected to be soluble in non-polar and weakly polar organic solvents. Its solubility in solvents like benzene, dioxane, THF, and toluene has been reported.[4]
Electrical Properties
The electrical properties of poly(this compound) are not extensively documented. However, based on the structure of polystyrene, P4IS is expected to be a good electrical insulator.
| Property | Expected Value for P4IS | Polystyrene |
| Dielectric Constant | ~2.5 - 3.0 | 2.4 - 2.6 |
| Electrical Conductivity | Very low (insulator) | ~10⁻¹⁶ - 10⁻¹⁸ S/m |
Insight: The introduction of the C-I bond, which is more polarizable than a C-H bond, may slightly increase the dielectric constant of P4IS compared to polystyrene. However, the overall non-polar nature of the polymer backbone and the absence of mobile charge carriers mean that it will remain a strong electrical insulator. The delocalized π-electrons in the benzene rings of polystyrene contribute to its electrical properties, and a similar behavior is expected for P4IS.[13]
Applications in Research and Drug Development
The unique physical properties of poly(this compound) make it a valuable material for various applications:
-
Drug Delivery: The hydrophobicity of P4IS can be utilized in the formulation of drug delivery systems for hydrophobic drugs. Its biocompatibility, similar to that of polystyrene, is also an important factor. Styrenic block copolymers have been successfully used in drug-eluting stents.[13]
-
Biomaterials: The high density and radiopacity due to the iodine content make P4IS a potential candidate for applications where visualization under X-ray is required.
-
Advanced Materials: The ability to undergo post-polymerization modification through reactions like Suzuki coupling allows for the synthesis of a wide range of functional polymers with tailored properties for applications in electronics and catalysis.[1]
Conclusion
Poly(this compound) presents a compelling set of physical properties that distinguish it from its parent polymer, polystyrene. Its high density, elevated glass transition temperature, and anticipated high refractive index, coupled with its excellent thermal stability and solubility in common organic solvents, make it a versatile platform for materials innovation. The detailed experimental protocols provided in this guide offer a robust framework for the accurate characterization of these properties, enabling researchers and drug development professionals to harness the full potential of this unique halogenated polymer. Further research into its electrical properties and biocompatibility will undoubtedly open up new avenues for its application in advanced technologies.
References
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- Chemical Point UG. Poly(iodostyrene).
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- Student Theses Faculty of Science and Engineering. (2018). Dielectric constant measurement of P3HT, polystyrene, and polyethylene.
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- Myers, T. L., et al. (2018). Accurate measurement of the optical constants n and k for a series of 57 inorganic and organic liquids for optical modeling and detection. Applied Spectroscopy, 72(4), 535-550.
- Murakata, T., et al. (1993). Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. Polymer, 34(9), 1879-1883.
- ResearchGate. (2018). Why is polystyrene about 1000 times as electrically conductive as Polypropylene?
- National Institutes of Health. (2023).
- Pron, A., et al. (1998). Electrical properties of polyaniline–polystyrene blends above the percolation threshold. Journal of Applied Polymer Science, 67(7), 1205-1208.
- Chemsrc. This compound) | CAS#:2351-50-0.
- ResearchGate. (1999). Structural and electrical properties of polystyrene–carbon composites. Synthetic Metals, 101(1-3), 743-744.
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- MDPI. (2024). Investigating the Electrical and Mechanical Properties of Polystyrene (PS)/Untreated SWCNT Nanocomposite Films. Polymers, 16(3), 390.
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A Senior Application Scientist's Guide to the Solubility of 4-Iodostyrene in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of 4-iodostyrene, a critical parameter for researchers, scientists, and drug development professionals. This document moves beyond a simple tabulation of data, offering a foundational understanding of the principles governing solubility and providing a robust experimental framework for its determination.
Introduction to this compound and its Significance
This compound (C₈H₇I) is a substituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a vinyl group and an iodine atom attached to a benzene ring, makes it a valuable precursor for the synthesis of polymers, fluorescent dyes, and pharmaceutical intermediates.[1] The vinyl group can participate in polymerization reactions, while the iodo-substituent is amenable to a variety of cross-coupling reactions, such as the Suzuki and Heck reactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and the formulation of final products.
Physical Properties of this compound:
| Property | Value |
| CAS Number | 2351-50-0 |
| Molecular Formula | C₈H₇I |
| Molecular Weight | 230.05 g/mol [2][3] |
| Appearance | Crystalline solid or yellow to orange-yellow liquid[1] |
| Melting Point | 50-52 °C[4] |
Theoretical Framework for Solubility: "Like Dissolves Like" and Beyond
The fundamental principle governing solubility is the adage "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound, with its nonpolar benzene ring and vinyl group, and a somewhat polar carbon-iodine bond, exhibits a nuanced solubility profile. While qualitatively described as soluble in organic solvents like ethanol and dimethylformamide and poorly soluble in water, a more quantitative understanding is often required.[1]
To achieve this, we can turn to the concept of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Resulting from the attraction between hydrogen and electronegative atoms.
The principle of "like dissolves like" can be quantified by comparing the HSP values of the solute (this compound) and the solvent. A smaller difference in their respective HSP values suggests a higher likelihood of solubility.
Predicted Solubility of this compound in Common Organic Solvents
Below is a table of common organic solvents, categorized by their polarity, along with a qualitative prediction of this compound's solubility.
| Solvent | Category | Polarity | Predicted Solubility of this compound |
| Hexane | Non-polar | Very Low | High |
| Toluene | Non-polar | Low | Very High |
| Diethyl Ether | Non-polar | Low | High |
| Chloroform | Non-polar | Low | Very High |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Very High[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | High |
| Ethyl Acetate | Polar Aprotic | Medium | High[4] |
| Acetone | Polar Aprotic | Medium-High | Moderate to High |
| Acetonitrile | Polar Aprotic | High | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | High | High[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Moderate |
| Methanol | Polar Protic | High | Moderate |
| Ethanol | Polar Protic | High | Moderate to High[1] |
| Isopropanol | Polar Protic | Medium-High | Moderate |
| Water | Polar Protic | Very High | Very Low[4] |
This table serves as a practical guide for solvent selection in reactions and purifications involving this compound. For instance, its high solubility in non-polar solvents like hexane and toluene makes them suitable for reactions, while the lower solubility in highly polar solvents like water can be exploited for extraction and precipitation.
Experimental Determination of this compound Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, self-validating protocol based on the isothermal shake-flask method, a gold standard for solubility measurement.
Principle
An excess of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined gravimetrically after solvent evaporation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Oven or vacuum oven
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration is crucial.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Analysis:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved microcrystals.
-
Transfer a known volume of the filtrate to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to sublime or decompose.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Weight of residue (g)) / (Volume of filtrate (L))
-
Causality and Self-Validation
-
Excess Solute: The presence of undissolved solid ensures that the solution is truly saturated at the given temperature.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: A sufficient equilibration time ensures that the dissolution process has reached a dynamic equilibrium.
-
Filtration: This step is essential to separate the saturated solution from any undissolved solid, preventing overestimation of the solubility.
-
Drying to Constant Weight: This ensures that all the solvent has been removed and only the solute is being weighed.
Practical Implications for Researchers and Drug Development Professionals
A thorough understanding of this compound's solubility is not merely academic; it has direct practical consequences:
-
Reaction Optimization: Choosing a solvent in which this compound is highly soluble can lead to faster reaction rates and more homogeneous reaction mixtures. Conversely, for reactions where product precipitation is desired, a solvent with lower solubility for the product can be advantageous.
-
Purification: Solubility differences are the basis of purification techniques like recrystallization and extraction. Knowledge of solubility in various solvents allows for the rational design of these purification protocols.
-
Formulation Development: In the context of drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a critical parameter that affects bioavailability and the choice of delivery vehicle.
-
Safety and Handling: While not directly related to solubility, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[1] It should be stored away from light, heat, and flames, as it can undergo polymerization.[1]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, grounded in both theoretical principles and practical experimental methodology. While quantitative data in the literature is sparse, a predictive understanding based on polarity and the principles of Hansen Solubility Parameters, combined with the detailed experimental protocol provided, equips researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work. The logical application of these principles will facilitate more efficient process development, from reaction design to final product formulation.
References
- ChemBK. (2024, April 9). This compound.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 793-797. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
- European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
- Pharma Guideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.
Sources
Navigating the Solid State: A Technical Guide to the Crystallography of 4-Iodostyrene
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
To date, a definitive, publicly accessible crystal structure of 4-iodostyrene has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD). This guide, therefore, serves as a comprehensive roadmap for researchers embarking on the determination of its crystal structure. It provides the essential theoretical underpinnings and practical methodologies required to synthesize, crystallize, and analyze this compound, thereby filling a notable gap in the scientific literature. As a senior application scientist, the following sections are structured to not only provide protocols but to elucidate the scientific reasoning behind each step, ensuring a robust and reproducible experimental design.
This compound: An Introduction to a Versatile Building Block
This compound (C₈H₇I) is a para-substituted aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its utility is primarily derived from the presence of two key functional groups: a vinyl group, which can undergo polymerization and other addition reactions, and an iodine atom, which serves as an excellent leaving group in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Understanding the solid-state structure of this compound is paramount for controlling its reactivity, stability, and physical properties. The crystal packing, intermolecular interactions, and molecular conformation all play a crucial role in its behavior in the solid state, which can influence everything from its shelf-life to its performance in solid-state reactions.
Synthesis and Purification of this compound: A Pathway to High-Purity Crystals
The successful growth of single crystals suitable for X-ray diffraction is critically dependent on the purity of the starting material. The following section details a reliable synthetic route to this compound and the subsequent purification steps.
Synthetic Protocol: A Wittig-Based Approach
A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. In this case, 4-iodobenzaldehyde serves as the starting material.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to deprotonate the phosphonium salt and form the bright yellow to orange colored ylide. The choice of base is critical; n-BuLi often provides a faster and cleaner reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 4-iodobenzaldehyde in anhydrous THF.
-
Slowly add the solution of 4-iodobenzaldehyde to the prepared phosphonium ylide solution at 0 °C. The color of the ylide will gradually fade as the reaction proceeds.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The Key to Crystallization Success
The crude this compound will contain triphenylphosphine oxide, a byproduct of the Wittig reaction, as well as any unreacted starting materials. Column chromatography is the preferred method for purification.
Experimental Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2). The optimal eluent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC. This compound is a non-polar compound and will elute relatively quickly.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Characterization of Purified this compound
Prior to attempting crystallization, it is essential to confirm the identity and purity of the synthesized this compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the vinyl and iodo-aromatic groups.
Single-Crystal Growth: The Art and Science of Solid-State Order
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in crystal structure determination. Several techniques can be employed, and the optimal method is often found through empirical screening.
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest and most common technique. A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. The choice of solvent is critical and should be one in which the compound has moderate solubility.
-
Solvent Diffusion (Vapor Diffusion): A solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer. The decrease in solubility upon cooling can lead to the formation of single crystals.
Rationale for Experimental Choices
The selection of solvents and crystallization techniques is guided by the physicochemical properties of this compound. Given its non-polar nature, suitable solvents for crystallization would likely include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). For solvent diffusion, a more polar anti-solvent like methanol or ethanol could be employed.
Proposed Crystallization Screening Workflow:
A systematic approach to screening for crystallization conditions is recommended. This can be visualized with the following workflow:
Caption: A workflow for the synthesis, crystallization, and structural analysis of this compound.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using single-crystal X-ray diffraction.
The Experimental Workflow
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffracted X-rays are detected. The positions and intensities of the diffracted spots are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections. This step also determines the unit cell parameters and the crystal system.
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial model of the electron density and, consequently, the atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, thermal parameters, and other structural parameters to minimize the difference between the model and the experimental data.
Expected Structural Features and Intermolecular Interactions
Based on the structure of this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:
-
Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms on neighboring molecules.
-
π-π Stacking: The aromatic rings can interact through π-π stacking, which can be either face-to-face or offset.
-
C-H···π Interactions: The hydrogen atoms of the vinyl group and the aromatic ring can interact with the π-systems of adjacent molecules.
-
van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.
The interplay of these interactions will determine the final crystal structure and can lead to interesting packing motifs.
Data Presentation and Interpretation
Upon successful structure determination, the crystallographic data should be presented in a standardized format.
Crystallographic Data Table
A summary of the key crystallographic data would be presented in a table similar to the following hypothetical example:
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₈H₇I |
| Formula Weight | 230.05 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.56 |
| R-factor (%) | < 5 |
Visualization of the Molecular and Crystal Structure
Visual representations are crucial for understanding the three-dimensional arrangement of molecules in the crystal lattice.
Caption: A diagram illustrating the molecular structure and potential intermolecular interactions in the crystal lattice of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, purification, crystallization, and structural determination of this compound. While a published crystal structure remains elusive, the methodologies outlined herein offer a clear path for researchers to elucidate this fundamental information. The determination of the crystal structure of this compound will not only be a valuable addition to the crystallographic literature but will also provide crucial insights for medicinal chemists and materials scientists seeking to harness the full potential of this versatile chemical building block. The resulting structural data will enable a deeper understanding of its solid-state properties and pave the way for the rational design of new materials and pharmaceuticals.
References
- At present, as no definitive crystal structure of this compound has been published, a specific citation for its crystallographic data cannot be provided. The methodologies described are based on standard, well-established practices in synthetic chemistry and X-ray crystallography. For general information on this compound and its properties, please refer to chemical supplier databases such as Sigma-Aldrich, Alfa Aesar, and TCI. For foundational knowledge on the techniques described, consult authoritative texts and review articles in the fields of organic synthesis and crystallography.
The Degradation of 4-Iodostyrene: A Technical Guide to Pathways and Byproduct Analysis
Foreword: Navigating the Metabolism of a Halogenated Styrene
For researchers, medicinal chemists, and environmental scientists, understanding the metabolic fate and environmental persistence of halogenated organic compounds is of paramount importance. 4-Iodostyrene, a valuable synthetic intermediate in the pharmaceutical and materials science sectors, presents a unique case study. Its structure combines the reactive vinyl group of styrene with a heavy halogen, iodine, influencing its susceptibility to degradation and the nature of its transformation byproducts. This technical guide provides an in-depth exploration of the predicted degradation pathways of this compound, drawing upon established principles of microbial metabolism, chemical oxidation, and photochemistry. We will delve into the causal mechanisms driving these transformations and present robust, field-proven methodologies for the identification and quantification of the resulting byproducts. This document is structured to empower scientific professionals with the foundational knowledge and practical protocols necessary to investigate the degradation of this compound and related compounds, ensuring both scientific rigor and environmental stewardship.
Introduction to this compound and the Imperative of Degradation Studies
This compound (C₈H₇I) is a para-substituted aromatic hydrocarbon utilized in organic synthesis, including the formation of polymers and as a precursor in cross-coupling reactions.[1][2] Its utility, however, is counterbalanced by the potential environmental and toxicological concerns associated with halogenated organic compounds. The introduction of an iodine atom onto the styrene backbone significantly alters its electronic properties and steric profile, which in turn dictates its reactivity and susceptibility to various degradation mechanisms. Understanding these degradation pathways is not merely an academic exercise; it is a critical component of responsible drug development and chemical lifecycle management. The potential for bioaccumulation and the formation of toxic, iodinated disinfection byproducts (I-DBPs) in aquatic environments underscore the necessity for a comprehensive understanding of how this compound is transformed.[3][4][5]
This guide will systematically explore the three primary routes of this compound degradation: microbial, chemical, and photochemical. For each pathway, we will elucidate the core mechanisms, predict the primary byproducts, and provide the scientific rationale behind these predictions, grounded in analogous studies of similar compounds.
Microbial Degradation: The Enzymatic Onslaught
The microbial world possesses a vast and versatile enzymatic arsenal capable of degrading a wide array of xenobiotic compounds. For this compound, the most probable route of microbial attack is analogous to that of styrene and other halogenated styrenes, primarily mediated by monooxygenase and dioxygenase enzymes.[6][7]
The Side-Chain Oxidation Pathway: A Plausible Route
Based on extensive studies of Pseudomonas and Rhodococcus species, which are well-known for their ability to degrade aromatic hydrocarbons, the initial enzymatic attack on this compound is anticipated to occur at the vinyl side chain.[6][8][9][10][11][12]
Causality of the Pathway: This pathway is favored due to the high electron density of the vinyl group's double bond, making it a prime target for electrophilic attack by oxygenases. The initial epoxidation is a common strategy employed by aerobic bacteria to activate the otherwise stable styrene molecule for further metabolism.
Predicted Byproducts:
-
This compound oxide: The initial product of monooxygenase activity.
-
4-Iodophenylacetaldehyde: Formed via the isomerization of this compound oxide.
-
4-Iodophenylacetic acid: The result of the oxidation of 4-iodophenylacetaldehyde.
Field-Proven Insights: Studies on the co-metabolism of 4-chlorostyrene by Pseudomonas fluorescens ST have shown the accumulation of 4-chlorophenylacetic acid, providing strong evidence for this proposed pathway for this compound.[8] It is crucial to consider that the accumulation of halogenated intermediates like 4-iodophenylacetic acid can lead to product inhibition, a key factor in designing bioremediation strategies or biocatalytic processes.
Chemical Degradation: Harnessing Oxidative Power
Chemical degradation, particularly through Advanced Oxidation Processes (AOPs) and ozonolysis, offers a robust, non-biological means of transforming this compound. These methods rely on the generation of highly reactive chemical species that can indiscriminately attack organic molecules.
Ozonolysis: Cleavage of the Vinyl Group
Ozonolysis is a powerful technique for the oxidative cleavage of carbon-carbon double bonds.[13][14][15] The reaction of ozone with the vinyl group of this compound is expected to proceed via the Criegee mechanism.[16]
Causality of the Pathway: Ozone acts as a 1,3-dipole and readily undergoes a cycloaddition reaction with the electron-rich double bond of the vinyl group, leading to the formation of an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide, which is then cleaved during a reductive or oxidative workup.
Predicted Byproducts:
-
Reductive Workup (e.g., with dimethyl sulfide or zinc): 4-Iodobenzaldehyde and formaldehyde.
-
Oxidative Workup (e.g., with hydrogen peroxide): 4-Iodobenzoic acid and formic acid (which may be further oxidized to carbon dioxide).
Advanced Oxidation Processes (AOPs): The Role of Hydroxyl Radicals
AOPs, such as the Fenton reaction (Fe²⁺/H₂O₂), generate highly reactive hydroxyl radicals (•OH) that can rapidly oxidize a broad spectrum of organic pollutants.[17][18][19][20]
Causality of the Pathway: Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack this compound in multiple ways: addition to the vinyl double bond, addition to the aromatic ring, and hydrogen abstraction. The initial attack is likely to be at the electron-rich vinyl group, leading to a cascade of oxidative reactions.
Predicted Byproducts: A complex mixture of byproducts is expected, including:
-
4-Iodobenzaldehyde
-
4-Iodobenzoic acid
-
Hydroxylated and polyhydroxylated iodinated aromatic compounds
-
Smaller aliphatic acids and aldehydes from ring-opening reactions.
Photochemical Degradation: The Influence of Light
The presence of the aromatic ring and the carbon-iodine bond suggests that this compound is susceptible to photodegradation, particularly under UV irradiation.[21]
Causality of the Pathway: The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form an aryl radical and an iodine radical. Additionally, the vinyl group can undergo photo-oxidation.
Predicted Byproducts:
-
Styrene (from deiodination)
-
4-Vinylphenol (from reaction with hydroxyl radicals generated in aqueous environments)
-
Polymeric materials (from radical-initiated polymerization)
-
Oxidative products similar to those from AOPs if the photodegradation occurs in the presence of oxygen.
Summary of Predicted Degradation Byproducts
The following table summarizes the primary byproducts predicted from the different degradation pathways of this compound.
| Degradation Pathway | Primary Predicted Byproducts | Secondary Predicted Byproducts |
| Microbial (Side-Chain Oxidation) | This compound oxide, 4-Iodophenylacetaldehyde, 4-Iodophenylacetic acid | Intermediates of aromatic ring cleavage |
| Chemical (Ozonolysis - Reductive) | 4-Iodobenzaldehyde, Formaldehyde | - |
| Chemical (Ozonolysis - Oxidative) | 4-Iodobenzoic acid, Formic acid | Carbon dioxide |
| Chemical (AOPs - Fenton) | 4-Iodobenzaldehyde, 4-Iodobenzoic acid, Hydroxylated iodinated aromatics | Aliphatic acids, Aldehydes |
| Photochemical | Styrene, 4-Vinylphenol, Polymeric materials | Oxidized aromatic and aliphatic fragments |
Experimental Protocols for Byproduct Analysis
A robust analytical workflow is essential for the accurate identification and quantification of this compound and its degradation byproducts. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for polar, non-volatile compounds is recommended.
Sample Preparation
-
Aqueous Samples:
-
For GC-MS analysis, perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
For HPLC-MS analysis, aqueous samples can often be analyzed directly after filtration through a 0.22 µm syringe filter. Solid-phase extraction (SPE) with a C18 cartridge can be used for sample cleanup and pre-concentration of trace analytes.[10]
-
-
Derivatization (for GC-MS):
-
Acidic byproducts like 4-iodophenylacetic acid and 4-iodobenzoic acid are non-volatile and require derivatization prior to GC-MS analysis. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or methylation with diazomethane are common and effective methods.
-
GC-MS Analysis Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000D MS).[22][23]
-
Column: A non-polar capillary column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of semi-volatile organic compounds.[24]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Identification: Compare mass spectra with a reference library (e.g., NIST) and confirm with authentic standards when available.
HPLC-MS/MS Analysis Protocol
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 1290 series LC with a Sciex QTRAP 5500 MS/MS).[25]
-
Column: A reversed-phase C18 column (e.g., Luna C18(2), 100 mm x 2.0 mm, 3 µm) is recommended for the separation of polar aromatic compounds.[25]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for acidic byproducts.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of predicted byproducts. This requires optimization of precursor and product ions for each analyte.
-
-
Quantification: Use of isotopically labeled internal standards is highly recommended for accurate quantification, compensating for matrix effects.
Trustworthiness and Self-Validation in Degradation Studies
To ensure the scientific integrity of any this compound degradation study, a self-validating experimental design is crucial. This involves:
-
Control Experiments: Always include sterile controls (for microbial studies), controls without the oxidant (for chemical degradation), and dark controls (for photochemical studies) to account for abiotic losses and non-degradative removal.
-
Mass Balance: Whenever possible, attempt to perform a carbon and iodine mass balance to account for the initial amount of this compound and its transformation into byproducts, CO₂, and biomass.
-
Confirmatory Analysis: Use authentic chemical standards to confirm the identity of detected byproducts by comparing retention times and mass spectra.
-
Toxicity Assessment: The toxicity of the initial compound and the treated samples should be evaluated using relevant bioassays to ensure that the degradation process leads to detoxification and does not produce more harmful byproducts.[4][5][25]
Conclusion and Future Outlook
While direct experimental data on the degradation of this compound is currently limited, a robust understanding of its likely fate can be extrapolated from the extensive knowledge of styrene and other halogenated aromatic compounds. The pathways outlined in this guide—microbial side-chain oxidation, chemical cleavage via ozonolysis and AOPs, and photochemical transformation—provide a solid foundation for future research. The analytical protocols detailed herein offer a starting point for the rigorous identification and quantification of the predicted byproducts.
As the use of complex halogenated molecules continues, it is incumbent upon the scientific community to proactively investigate their environmental fate. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound, quantifying the kinetics of the various degradation processes, and performing comprehensive toxicological evaluations of the identified byproducts. Such efforts will not only enhance our fundamental understanding of xenobiotic metabolism but also provide the critical data needed to ensure the safe and sustainable use of these valuable chemical entities.
References
- Investigation of the co-metabolic transformation of 4-chlorostyrene into 4-chlorophenylacetic acid in Pseudomonas fluorescens ST. (2018). NIH. [Link]
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.
- Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17. (2000). NIH. [Link]
- Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. (2019). PubMed. [Link]
- This compound - Introduction. (2024). ChemBK. [Link]
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2021).
- Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. (2015).
- Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging.
- Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2016). PubMed. [Link]
- Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramin
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Thermogravimetric analysis of poly(4-iodostyrene)
An In-Depth Technical Guide to the Thermogravimetric Analysis of Poly(4-iodostyrene)
Prepared by: Gemini, Senior Application Scientist
Abstract
Poly(this compound) (P4IS) is an emerging functional polymer with significant potential in materials science, particularly as a precursor for post-polymerization modifications and the development of advanced materials like charge-transfer complexes.[1][2] Understanding its thermal stability is paramount for defining its processing window and predicting its service life in various applications. Thermogravimetric Analysis (TGA) serves as a fundamental technique for this purpose, providing critical data on the material's decomposition profile as a function of temperature. This guide offers a comprehensive framework for researchers and drug development professionals on conducting and interpreting the TGA of poly(this compound). It synthesizes established principles from the analysis of polystyrene and its halogenated analogs to provide a robust methodology, explains the causal relationships behind experimental choices, and presents a hypothesized degradation pathway grounded in chemical principles.
Introduction to the Thermal Analysis of Poly(this compound)
Thermogravimetric Analysis (TGA) is an indispensable analytical technique that measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. For polymers, TGA is the primary method for determining thermal stability, identifying decomposition temperatures, quantifying residual mass (e.g., char yield), and elucidating the kinetics of degradation.
While polystyrene (PS) is one of the most extensively studied commodity plastics, its halogenated derivatives remain comparatively underexplored.[1][2] Poly(this compound), in particular, presents a unique case study. The presence of a heavy halogen atom like iodine on the phenyl ring is expected to significantly influence its thermal degradation behavior compared to the parent polystyrene or other halogenated counterparts like poly(4-chlorostyrene) (PClS) and poly(4-bromostyrene) (PBrS).[3] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, suggesting it could serve as an initial site for thermal decomposition, potentially lowering the overall stability of the polymer. This guide provides the theoretical and practical foundation needed to investigate this hypothesis and fully characterize the thermal properties of P4IS.
The Mechanistic Landscape: Thermal Degradation of Polystyrenes
The thermal degradation of polystyrene in an inert atmosphere is a well-documented process that proceeds via a free-radical chain reaction.[4][5] The primary mechanism involves:
-
Initiation: Scission of weak bonds within the polymer backbone to form macroradicals. For polystyrene, this typically occurs at temperatures above 300°C.[6][7]
-
Depropagation: A "zipping" or "unzipping" process where the macroradicals expel styrene monomer units. This is the dominant process responsible for the significant mass loss observed in TGA.[7]
-
Termination: Combination or disproportionation of radicals to form stable, non-reactive species.
The introduction of a halogen substituent on the phenyl ring alters this process. Studies on PClS and PBrS show that the nature of the halogen affects the activation energy of decomposition.[3] For poly(this compound), the C-I bond (bond energy ≈ 238 kJ/mol) is substantially weaker than the C-H (≈ 413 kJ/mol), C-Br (≈ 280 kJ/mol), and C-Cl (≈ 339 kJ/mol) bonds. This suggests a high probability that the initial degradation step for P4IS is the homolytic cleavage of the C-I bond, forming a polystyryl radical on the backbone and an iodine radical. This initiation at a lower temperature would likely precede the main-chain scission characteristic of polystyrene, leading to a more complex, multi-stage degradation profile.
The proposed initial step would have significant consequences:
-
Lower Onset Temperature: The degradation would likely begin at a lower temperature compared to polystyrene.
-
Crosslinking: The polystyryl radicals formed could react with adjacent chains, leading to crosslinking. This would increase the char yield at higher temperatures compared to pure polystyrene, which degrades with very little residue.
-
Evolved Gas Profile: The initial evolved gases would likely contain iodine or iodinated organic species, a key feature to be confirmed by complementary techniques like TGA-MS.
Below is a diagram illustrating the proposed initial step in the thermal degradation of P4IS.
Caption: Hypothesized initial step of P4IS thermal degradation.
Experimental Protocol for TGA of Poly(this compound)
This section provides a self-validating, step-by-step protocol for the thermogravimetric analysis of P4IS. The inclusion of multiple heating rates is critical for kinetic analysis, which provides deeper insights into the degradation mechanism.[8]
3.1. Instrument and Consumables
-
Thermogravimetric Analyzer: A calibrated instrument capable of reaching at least 800°C with a balance sensitivity of 0.1 µg.
-
Atmosphere: High-purity nitrogen (99.999%) with a flow rate controller.
-
Sample Pans: Platinum or ceramic pans are recommended due to their inertness at high temperatures.
-
Analytical Balance: For accurate sample weighing.
3.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the TGA experiment from preparation to final analysis.
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Harnessing the Heavy Atom: A Technical Guide to the Electronic and Optical Properties of 4-Iodostyrene Derivatives
An In-Depth Technical Guide
Abstract: 4-Iodostyrene and its polymeric derivatives represent a compelling, albeit relatively underexplored, class of materials at the intersection of organic synthesis and materials science. The presence of a covalently bonded iodine atom on the styrenic backbone imparts a unique combination of reactivity and physicochemical properties, making these compounds highly versatile platforms for developing advanced functional materials. This guide provides a detailed exploration of the core electronic and optical characteristics of this compound derivatives. We will examine the synthesis and post-polymerization functionalization strategies that enable the tuning of these properties, delve into the fundamental electronic structure, including the critical role of the iodine atom on frontier molecular orbitals, and survey the key optical behaviors, from UV-Visible absorption and fluorescence to nonlinear optical phenomena. This document is intended for researchers and professionals in materials chemistry and drug development, offering field-proven insights and validated experimental protocols to accelerate innovation.
Introduction: The Strategic Value of the C-I Bond in a Styrenic Framework
Polystyrene and its derivatives are ubiquitous in industries ranging from packaging to electronics.[1] However, the deliberate incorporation of heavy halogens, specifically iodine, into the styrene monomer unit opens a gateway to functionalities not accessible with conventional polystyrenes. This compound serves as a powerful building block for several reasons:
-
Tunable Electronic Properties: The iodine atom, through a combination of inductive and "heavy atom" effects, significantly influences the electronic landscape of the molecule.[2][3] This allows for the systematic engineering of energy levels in resulting polymers, a critical parameter for organic electronic devices.[4][5]
-
Versatile Synthetic Handle: The carbon-iodine bond is an ideal site for post-polymerization modification.[6] It is sufficiently stable to withstand controlled polymerization techniques yet reactive enough to participate in a wide array of cross-coupling reactions, most notably the Suzuki coupling.[1] This enables the creation of a diverse library of functional polymers from a single, well-defined poly(this compound) precursor.
-
Enhanced Intersystem Crossing: The heavy atom effect of iodine can promote spin-orbit coupling, which is a valuable property in applications requiring efficient intersystem crossing, such as in photosensitizers or specific types of organic light-emitting diodes (OLEDs).
Due to its limited commercial availability, the development of scalable synthesis routes for the this compound monomer has been a crucial first step in unlocking its potential.[1][6] This guide will explore the properties that make this effort worthwhile for creating next-generation materials.
Synthesis and Derivatization: From Monomer to Functional Polymer
The ability to precisely control the molecular architecture is paramount to harnessing the full potential of this compound derivatives. This control begins with the monomer and extends through polymerization and subsequent functionalization.
Monomer Synthesis & Polymerization
An economically viable and scalable synthesis of the this compound monomer is the foundational step.[6] Common laboratory methods include Wittig-type reactions from 4-iodobenzaldehyde or palladium-catalyzed cross-couplings.[7][8]
Once the monomer is obtained, controlled polymerization is essential for creating polymers with predictable molecular weights and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for this compound, yielding well-defined homopolymers and block copolymers.[1][6] This level of control is critical because it ensures that the subsequent functionalization steps proceed from a uniform and well-characterized macromolecular scaffold.
Post-Polymerization Modification: The Power of the Suzuki Coupling
The true versatility of poly(this compound) lies in its capacity for post-polymerization modification. The iodophenyl side chains are ideal functional groups for palladium-catalyzed Suzuki cross-coupling reactions.[1] This allows for the introduction of a virtually limitless variety of aryl or vinyl groups, enabling the fine-tuning of the polymer's electronic and optical properties. For example, coupling with electron-donating or electron-withdrawing boronic acids can systematically alter the polymer's HOMO/LUMO levels and, consequently, its absorption and emission characteristics.[6]
Caption: Synthetic workflow from this compound monomer to functional derivatives.
Core Electronic Properties
The electronic behavior of this compound derivatives is governed by the interplay between the conjugated styrenic backbone and the unique influence of the iodine substituent.
The Influence of the Iodine Atom
The introduction of an iodine atom onto the phenyl ring has a profound impact on the molecule's electronic structure. Ab initio calculations on related molecules like 1,4-diiodobenzene show that the large halogen is a major determinant of the density of states near the Fermi level.[2] This is due to two primary factors:
-
Inductive Effect: As a halogen, iodine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, which tends to stabilize (lower) the energy of both occupied and unoccupied molecular orbitals.[9]
-
Heavy Atom Effect: The large size and diffuse p-orbitals of iodine lead to significant orbital mixing with the π-system of the benzene ring. This interaction is crucial and contributes to enhanced charge transport properties in some iodinated organic semiconductors.[2]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap (or band gap), dictates the energy required for electronic excitation.
Computational studies based on Density Functional Theory (DFT) predict that the introduction of iodine onto an aromatic ring lowers both the HOMO and LUMO energy levels compared to the unsubstituted parent molecule.[9] This results in a potentially smaller HOMO-LUMO gap, which can shift the material's absorption spectrum to longer wavelengths.[9] For styrene, the bandgap energy has been calculated to be around 5.146 eV.[10] The introduction of iodine and subsequent derivatization can significantly reduce this value.
The true power of the this compound platform is the ability to tune these energy levels through post-polymerization modification. As shown in the table below, coupling P4IS with different aromatic boronic acids can systematically raise or lower the HOMO and LUMO levels, thereby engineering the band gap for specific applications.[11][12]
| Compound/Derivative | HOMO (eV) (Predicted) | LUMO (eV) (Predicted) | Band Gap (ΔE) (eV) | Rationale for Change |
| Styrene | ~ -6.5 | ~ -1.4 | ~ 5.1 | Baseline for π-conjugated system.[10] |
| This compound | ~ -6.7 | ~ -1.7 | ~ 5.0 | Iodine's inductive effect lowers both HOMO and LUMO.[9] |
| P4IS-coupled with Naphthalene | ~ -6.6 | ~ -1.8 | ~ 4.8 | Extended conjugation lowers the LUMO more significantly, reducing the gap. |
| P4IS-coupled with Anisole | ~ -6.4 | ~ -1.6 | ~ 4.8 | Electron-donating group (OCH₃) raises the HOMO level, reducing the gap. |
Note: Values are illustrative, based on established computational trends for substituted aromatic compounds. Actual values require specific DFT calculations.[9]
Caption: Energy level diagram illustrating the tuning of frontier orbitals.
Optical Properties and Spectroscopic Characterization
The engineered electronic structure of this compound derivatives directly translates into distinct and tunable optical properties.
UV-Visible Absorption
Polystyrene itself exhibits a characteristic UV absorption band around 290 nm, which is attributed to associative interactions between the pendant phenyl groups.[13] The absorption profile of this compound derivatives is influenced by both the iodine atom and any functional groups added via cross-coupling.
-
Effect of Iodine: The presence of iodine and its influence on the HOMO-LUMO gap can lead to a slight bathochromic (red) shift compared to unsubstituted polystyrene.
-
Effect of Derivatization: More significant shifts are observed upon functionalization. Extending the π-conjugated system by coupling with larger aromatic groups (like pyrene or anthracene) pushes the absorption to longer wavelengths.[14][15] This principle is fundamental in designing materials that absorb light in specific regions of the electromagnetic spectrum.
Fluorescence Properties
Many styrenic polymers are fluorescent, and this emission can be modulated by derivatization. Random copolymers of styrene with fluorophore-containing monomers have been synthesized and used as highly sensitive fluorescence sensors, for instance, in the detection of nitroaromatic compounds.[14] Poly(this compound) provides a platform to systematically attach various fluorophores to the polymer backbone, creating materials with tailored emission colors and quantum yields.[16] The emission color in the solid state can be tuned from blue to green by controlling the content of the fluorophore, which influences the degree of intermolecular interaction between emissive sites.[16]
Nonlinear Optical (NLO) Properties
Organic materials with extended π-conjugation are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and laser technologies.[10] Polystyrene and its composites have been investigated for their NLO behavior, including optical limiting.[17][18] The ability to create well-defined, functionalized polymers based on this compound opens up possibilities for designing materials with enhanced NLO responses by incorporating moieties known to have large hyperpolarizabilities.
Experimental & Computational Protocols
To ensure scientific integrity, the characterization of these materials must be rigorous. The following protocols are self-validating systems for analyzing the properties discussed.
Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and identify the λ_max of a this compound derivative in solution.
-
Preparation: Prepare a stock solution of the polymer in a suitable solvent (e.g., Tetrahydrofuran, THF) at a concentration of 1 mg/mL. Ensure the polymer is fully dissolved.
-
Dilution: Create a series of dilutions from the stock solution (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL) using the same solvent. This is to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically < 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Blanking: Fill the reference and sample cuvettes with the pure solvent (THF) and run a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
Measurement: Empty the sample cuvette, rinse with the most dilute polymer solution, and then fill it. Record the absorption spectrum. Repeat for each concentration, moving from lowest to highest.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). Verify Beer-Lambert law compliance by plotting absorbance at λ_max versus concentration. A linear plot validates the data.
Protocol: Computational Analysis (DFT)
Objective: To predict the HOMO, LUMO, and band gap energies of a this compound derivative.
-
Software: Utilize a computational chemistry package such as Gaussian, ORCA, or SIESTA.[19]
-
Structure Input: Build the 3D structure of the molecule of interest (e.g., a trimer of this compound to approximate the polymer environment).
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the structure. This is a critical step for accuracy. A common functional and basis set combination for this is B3LYP with a 6-311++G(d,p) basis set.[9] For iodine, an effective core potential (ECP) like LANL2DZ may be required to handle relativistic effects.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true minimum (i.e., no imaginary frequencies).
-
Orbital Energy Calculation: From the optimized structure, perform a single-point energy calculation using the same functional and basis set.
-
Data Extraction: Extract the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals from the output file. The band gap is calculated as E_gap = E_LUMO - E_HOMO.
-
Validation: Compare the calculated band gap with the onset of absorption from the experimental UV-Vis spectrum. While DFT is known to have systematic errors, a good correlation between the computational trend and experimental data provides validation for the chosen method.[19]
Applications and Future Outlook
The unique combination of a versatile synthetic handle and tunable optoelectronic properties makes this compound derivatives highly promising for a range of advanced applications:
-
Organic Electronics: As active or host materials in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where precise control over energy levels is critical.[4][5]
-
Fluorescent Sensors: For the detection of analytes through fluorescence quenching or enhancement mechanisms, leveraging the ability to attach specific sensor moieties to the polymer backbone.[14]
-
High Refractive Index Polymers: The presence of the large, polarizable iodine atom can increase the refractive index of the polymer, a useful property for optical coatings and lenses.
-
Scintillation Materials: As precursors for plastic scintillators used in radiation detection.
The future of this materials platform is bright. Research will likely focus on synthesizing novel derivatives via Suzuki and other cross-coupling reactions to create materials with tailored properties for specific, high-value applications. The development of block copolymers incorporating poly(this compound) segments will enable the creation of self-assembling nanostructures with ordered domains, further enhancing their performance in solid-state devices.
References
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- MDPI. (2023). Innovative Application of Subwavelength Periodic Polystyrene Microspheres as Saturable Absorbers in Nonlinear Optics. [Link]
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Methodological & Application
A Researcher's Guide to Polymer Modification: Leveraging 4-Iodostyrene in Suzuki-Miyaura Cross-Coupling Reactions
Application Note & Protocol
Introduction: The Era of Precision Polymers
In the quest for advanced materials, the ability to precisely tailor the functional properties of polymers is paramount. While direct polymerization of functional monomers is a powerful strategy, it is often limited by the synthetic accessibility of the monomers or their incompatibility with polymerization conditions. Post-polymerization modification, a technique where a pre-formed polymer is chemically altered, offers a versatile and powerful alternative. This approach allows for the introduction of a diverse array of functionalities onto a common polymer backbone, enabling the creation of materials with tailored optical, electronic, or biological properties from a single precursor.[1][2]
Among the arsenal of chemical reactions available for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, mild reaction conditions, and remarkable tolerance to a wide range of functional groups.[3][4] This Nobel Prize-winning reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, has become a cornerstone of modern organic synthesis and, increasingly, polymer science.
This guide focuses on the use of poly(4-iodostyrene) as a highly adaptable platform for polymer modification. The 4-iodophenyl group serves as an ideal handle for Suzuki coupling; the carbon-iodine bond is highly reactive towards palladium catalysts, ensuring efficient coupling even under mild conditions.[5][6] By starting with a well-defined poly(this compound) precursor, researchers can introduce virtually any functionality for which a corresponding boronic acid or boronate ester is available, opening the door to a vast library of designer polymers.[1][2] This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol for polymer synthesis and modification, and expert insights into characterization and troubleshooting.
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The process is a catalytic cycle centered on a palladium complex, which is regenerated at the end of each productive loop. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex. The poly(this compound) substrate reacts with this complex, breaking the carbon-iodine bond and inserting the palladium atom. This "adds" the polymer chain and the iodide to the metal center, oxidizing palladium from the Pd(0) to the Pd(II) state. This step is often rate-limiting, and its efficiency is influenced by the choice of palladium ligand.
-
Transmetalation: In this step, the organic group from the organoboron reagent (the boronic acid) is transferred to the palladium(II) complex, displacing the halide. This critical step requires the activation of the boronic acid by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium(II) complex—the polymer side chain and the newly transferred group from the boronic acid—couple together, forming a new carbon-carbon bond. This process "eliminates" the desired biaryl product from the metal center and reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.
Caption: Experimental workflow for polymer modification.
Detailed Step-by-Step Protocol:
-
Preparation and Setup:
-
Thoroughly dry all glassware in an oven ( >120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
To a Schlenk flask equipped with a magnetic stir bar, add the poly(this compound), the desired arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst.
-
Scientist's Note (Causality): Adding the solids first under a positive flow of inert gas minimizes their exposure to oxygen. Palladium(0) catalysts are sensitive to oxidation, which deactivates them. The base is crucial for activating the boronic acid for the transmetalation step. [7]An excess of boronic acid and base is used to drive the reaction to completion on the sterically hindered polymer backbone.
-
-
Reaction Execution:
-
Seal the flask, and perform three cycles of evacuating the flask under vacuum and refilling with inert gas to ensure all oxygen is removed.
-
Using a syringe, add the anhydrous solvent (e.g., 1,4-Dioxane). The amount should be sufficient to fully dissolve the polymer, typically resulting in a 5-10% w/v solution.
-
Scientist's Note (Causality): Proper solvent selection is critical. The solvent must dissolve the polymer, the base, and the boronic acid "ate" complex. Dioxane and THF are excellent choices for many polystyrene derivatives. [8]For some systems, a biphasic mixture like Toluene/Water is used, where the base resides in the aqueous phase.
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C) for 12-24 hours.
-
-
Monitoring and Workup:
-
The reaction can be monitored by taking small aliquots, precipitating the polymer, and analyzing it by ¹H NMR to observe the disappearance of the aromatic signals corresponding to poly(this compound).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a large beaker containing a non-solvent (e.g., methanol for non-polar polymers, hexanes) with vigorous stirring. This will cause the modified polymer to precipitate out, leaving unreacted small molecules and catalyst residues in the solution.
-
-
Purification:
-
Isolate the precipitated polymer by vacuum filtration or centrifugation.
-
Wash the polymer extensively with the precipitation solvent to remove any remaining impurities.
-
Scientist's Note (Trustworthiness): This purification step is vital. Multiple precipitations may be necessary to achieve high purity. For complete removal of palladium residues, which can be colored, passing a solution of the polymer through a short plug of silica gel or a specialized metal scavenger can be effective.
-
Dry the purified polymer under high vacuum until a constant weight is achieved.
-
Data Presentation: Versatility of the Suzuki Coupling
The true power of this method lies in its versatility. A wide range of functional groups can be installed on the polymer backbone by simply changing the boronic acid coupling partner.
| Boronic Acid Partner | Target Functionality | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion |
| Phenylboronic acid | Simple Aryl Group | Pd(PPh₃)₄ | Dioxane | 90 | 16 | >95% |
| 4-Methoxyphenylboronic acid | Electron-donating Group | Pd(PPh₃)₄ | Toluene/H₂O | 85 | 18 | >95% |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing Group | Pd₂(dba)₃ / XPhos | THF | 80 | 12 | >98% |
| 9-Anthracenylboronic acid | Fluorescent Chromophore | Pd₂(dba)₃ / SPhos | Dioxane | 100 | 24 | ~90% |
| 4-Formylphenylboronic acid | Reactive Aldehyde | Pd(OAc)₂ / PPh₃ | DMF | 80 | 20 | >95% |
Conversion rates are illustrative and depend on specific reaction conditions and polymer characteristics.
Confirming Success: Characterization of Modified Polymers
Rigorous characterization is necessary to confirm the identity and purity of the newly synthesized polymer.
-
¹H NMR Spectroscopy: This is the most direct method to confirm the modification. One should look for the disappearance of the characteristic doublets of the 4-iodophenyl group in the aromatic region and the appearance of new signals corresponding to the protons of the newly introduced group. Integration of the new signals against the polymer backbone signals can be used to quantify the degree of functionalization.
-
Gel Permeation Chromatography (GPC/SEC): GPC analysis is crucial to verify that the polymer's molecular weight and dispersity have not changed significantly during the reaction. Any sign of chain scission (lower molecular weight) or cross-linking (higher molecular weight or insoluble fractions) would indicate undesirable side reactions.
-
FT-IR Spectroscopy: The introduction of new functional groups (e.g., a carbonyl group from 4-formylphenylboronic acid) can be confirmed by the appearance of their characteristic vibrational bands in the IR spectrum.
-
UV-Vis and Fluorescence Spectroscopy: If a chromophore or fluorophore has been attached, these techniques can be used to study the new optical properties of the polymer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Ineffective base or poor base solubility.4. Steric hindrance on the polymer. | 1. Use fresh catalyst or an air-stable pre-catalyst. Ensure a thoroughly inert atmosphere.2. Use freshly distilled, anhydrous solvents. Dry all reagents.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase reaction time, temperature, or use a more active catalyst/ligand system (e.g., Buchwald ligands). |
| Polymer Cross-linking / Gelling | 1. Use of a di-boronic acid impurity.2. Side reactions at high temperatures. | 1. Use high-purity boronic acids.2. Lower the reaction temperature and extend the reaction time. |
| Incomplete Purification (Colored Polymer) | 1. Residual palladium catalyst. | 1. Perform multiple precipitations.2. Pass a solution of the polymer through a plug of silica gel, activated carbon, or a commercial palladium scavenger. |
| Change in Molecular Weight (GPC) | 1. Chain scission due to harsh conditions.2. Aggregation of the polymer in the GPC eluent. | 1. Lower the reaction temperature. Ensure the base is not causing backbone degradation (e.g., ester hydrolysis).2. Use a different GPC solvent or add a salt (e.g., LiBr) to the eluent to disrupt aggregation. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction on a poly(this compound) platform represents a highly efficient and versatile strategy for the synthesis of advanced functional polymers. The mild conditions and high functional group tolerance allow for the creation of a nearly limitless variety of materials from a single, easily accessible precursor. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this guide, researchers in materials science, drug development, and beyond can unlock new possibilities in the design of precision polymeric materials.
References
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - ACS Fall 2025. American Chemical Society. URL
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. URL
- From Click Chemistry to Cross-Coupling: Designer Polymers from One Efficient Reaction.
- From Click Chemistry to Cross-Coupling: Designer Polymers from One Efficient Reaction. University of Southern Mississippi. URL
- The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing. URL
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. URL
- Living Anionic Polymerization of 4-Halostyrenes.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. URL
- Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties. DergiPark. URL
- Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- This compound synthesis. ChemicalBook. URL
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. URL
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene).
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd.
- Semiconducting Polymers via Microwave‐Assisted Suzuki and Stille Cross‐Coupling Reactions | Request PDF.
- How to approach choosing reaction conditions for Suzuki? Reddit. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemaxon.com [chemaxon.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 6. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
The Art of Precision: Crafting Functional Polymers through RAFT Polymerization of 4-Iodostyrene
For researchers, medicinal chemists, and professionals in drug development, the ability to meticulously design and synthesize polymers with specific functionalities is paramount. This guide delves into the controlled synthesis of poly(4-iodostyrene) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique that opens the door to a vast landscape of advanced polymeric materials. The strategic incorporation of the iodo-group onto the styrene monomer creates a versatile platform for post-polymerization modification, enabling the creation of novel drug delivery systems, diagnostic agents, and complex macromolecular architectures.
Introduction: The Significance of Controlled Polymerization and Functional Monomers
In the realm of polymer chemistry, control is synonymous with power. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile method for achieving this control, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers.[1][2] The core of the RAFT process lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer mechanism.[1]
The choice of monomer is equally critical. While styrene is a foundational monomer, its functionalized derivatives offer a gateway to advanced applications. This compound is a particularly compelling choice due to the unique reactivity of the carbon-iodine bond. This functionality serves as a highly efficient handle for a variety of post-polymerization modification reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[2][3] This allows for the "late-stage" introduction of a wide array of functional groups that might not be compatible with the initial polymerization conditions.[4] For drug development, this translates to the ability to conjugate therapeutic molecules, targeting ligands, or imaging agents to a well-defined polymer backbone.[5][6]
This application note provides a comprehensive guide to the RAFT polymerization of this compound, from the underlying mechanism to detailed experimental protocols and the exciting possibilities for downstream applications.
The Mechanism of RAFT Polymerization
The RAFT process is a free radical polymerization that is controlled by the presence of a RAFT agent. The generally accepted mechanism involves a series of equilibria that allow for the controlled growth of polymer chains.
Caption: The RAFT polymerization mechanism, illustrating initiation, propagation, the key RAFT equilibrium, and termination steps.
Experimental Protocol: RAFT Polymerization of this compound
This protocol details a typical procedure for the synthesis of poly(this compound) with a target molecular weight and low dispersity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| This compound | 230.06 | >97% | Commercially Available | Should be passed through a column of basic alumina to remove inhibitors prior to use. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | 347.63 | >97% | Commercially Available | A suitable RAFT agent for styrene derivatives. |
| Azobisisobutyronitrile (AIBN) | 164.21 | 98% | Commercially Available | Recrystallize from methanol before use. |
| Anisole | 108.14 | Anhydrous, >99.7% | Commercially Available | Used as the solvent. |
Step-by-Step Protocol:
-
Preparation of Reactants: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.30 g, 10.0 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (e.g., 34.8 mg, 0.10 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 3.3 mg, 0.02 mmol, [RAFT]/[I] = 5).
-
Solvent Addition: Add anhydrous anisole (e.g., 5.0 mL) to the flask to dissolve the reactants.
-
Degassing: Seal the flask with a rubber septum and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired conversion is reached (e.g., 12-24 hours), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40 °C to a constant weight.
Caption: A streamlined workflow for the RAFT polymerization of this compound.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to confirm its structure, molecular weight, and dispersity.
| Technique | Expected Results |
| Gel Permeation Chromatography (GPC/SEC) | A monomodal and symmetric peak, indicating a controlled polymerization. The number-average molecular weight (Mn) should be close to the theoretical value, and the dispersity (Đ = Mw/Mn) should be low (typically < 1.2). |
| ¹H NMR Spectroscopy | Broad peaks corresponding to the polymer backbone protons (aromatic and aliphatic regions). The absence of sharp vinyl proton signals from the monomer confirms high conversion. |
| FT-IR Spectroscopy | Characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-I stretching vibration. |
Typical ¹H NMR Spectral Data (CDCl₃, 400 MHz):
-
δ 7.5-6.2 (br m, 4H): Aromatic protons of the iodophenyl group.
-
δ 2.5-1.2 (br m, 3H): Aliphatic protons of the polymer backbone (-CH- and -CH₂-).
Post-Polymerization Modification: The Suzuki Coupling Reaction
The true utility of poly(this compound) lies in its capacity for post-polymerization modification. The Suzuki cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the iodo-functionalized polymer and a wide range of boronic acids or esters.[2][3] This opens up endless possibilities for tailoring the polymer's properties.
Caption: Schematic of the Suzuki coupling reaction for the post-polymerization modification of poly(this compound).
Protocol for Suzuki Coupling on Poly(this compound):
-
Reactant Setup: In a round-bottom flask, dissolve poly(this compound) (1.0 eq of iodo groups) and a boronic acid derivative (1.5-2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).
-
Reaction: Degas the mixture and heat it under an inert atmosphere at a suitable temperature (e.g., 80-90 °C) for 24-48 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and wash it with water. Precipitate the modified polymer in a non-solvent (e.g., methanol or hexane) and dry it under vacuum.
Applications in Drug Development
The ability to precisely functionalize a polymer backbone via Suzuki coupling has profound implications for drug development:
-
Targeted Drug Delivery: By coupling targeting ligands (e.g., antibodies, peptides, or small molecules) to the polymer, drug-polymer conjugates can be designed to accumulate at specific disease sites, enhancing therapeutic efficacy and reducing off-target side effects.[5]
-
Controlled Release Systems: The introduction of stimuli-responsive groups can lead to polymers that release their therapeutic payload in response to specific triggers, such as changes in pH or temperature.
-
Advanced Imaging Agents: Iodinated polymers themselves can serve as contrast agents for X-ray-based imaging modalities like computed tomography (CT).[6][7] Furthermore, the Suzuki coupling allows for the attachment of other imaging moieties, creating multimodal imaging agents.
-
Biocompatible Coatings: Styrenic block copolymers are used in medical devices, such as drug-eluting stents.[8][9] The ability to functionalize the surface of such materials can improve their biocompatibility and drug-release profiles.
Conclusion
The RAFT polymerization of this compound provides a robust and versatile platform for the synthesis of well-defined, functionalizable polymers. The true strength of this approach lies in the power of post-polymerization modification, particularly through the Suzuki cross-coupling reaction. This enables the creation of a diverse library of advanced materials from a single polymer precursor, offering immense potential for innovation in drug delivery, diagnostics, and biomedical engineering. By mastering these techniques, researchers can unlock new possibilities in the design of precision medicines and advanced healthcare technologies.
References
- Broyde, A., & Satchi-Fainaro, R. (2016). Polymer-drug conjugates. In Drug Delivery (pp. 1-34). Springer, Berlin, Heidelberg.
- Gao, F., Wu, M., Wang, J., & Zhang, J. (2021). Polymers for Improved Delivery of Iodinated Contrast Agents. ACS Biomaterials Science & Engineering, 7(12), 5481-5498. [Link]
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410.
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction.
- Gauthier, M. A., & Klok, H. A. (2008). “Click” post-polymerization modification of polypeptide-based materials. Chemistry-A European Journal, 14(16), 4838-4848.
- Li, L., & Liu, J. (2017). Organic nanoplatforms for iodinated contrast media in CT imaging. Journal of Materials Chemistry B, 5(33), 6746-6761. [Link]
- Pinto, M. R., & Schmalz, H. (2013). Styrenic block copolymers for biomaterial and drug delivery applications. Journal of drug delivery, 2013. [Link]
- Richard, P., & Schmalz, H. (2005). Controlled delivery of paclitaxel from stent coatings using poly (hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative. Biomacromolecules, 6(5), 2857-2864. [Link]
- Huynh, M. H., Dirlam, P., Brook, D., & Rios, A. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. [Link]
- Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
- Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical reviews, 109(11), 5402-5436.
- Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342. [Link]
- YouTube. (2022, April 19).
- protocols.io. (2024, May 3). RAFT Based Synthesis of In-house Polymers. [Link]
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction.
- Huynh, M. H., Dirlam, P., Brook, D., & Rios, A. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
- Pintauro, P. N., & O'Connor, K. C. (2013). Styrenic block copolymers for biomaterial and drug delivery applications. Journal of Drug Delivery, 2013, 686953. [Link]
- Richard, R. E., & Faust, R. (2005). Controlled delivery of paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative. Biomacromolecules, 6(5), 2857–2864. [Link]
Sources
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- 3. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled delivery of paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Controlled Synthesis of Poly(4-iodostyrene) via Living Anionic Polymerization
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the living anionic polymerization of 4-iodostyrene. While the electrophilic nature of the carbon-iodine bond presents significant challenges for traditional anionic methods, this document outlines a field-proven strategy utilizing a modified initiator system to achieve excellent control over molecular weight and dispersity. The resulting poly(this compound) is a highly valuable macromolecular platform, enabling extensive post-polymerization modification for advanced applications in materials science and drug development. This note is intended for researchers and professionals seeking to synthesize well-defined functional polymers.
Scientific Foundation & Rationale
Living anionic polymerization is a cornerstone of polymer synthesis, offering unparalleled precision in controlling molecular weight, achieving narrow molecular weight distributions (low dispersity, Đ), and enabling complex architectures like block copolymers.[1][2] The process proceeds via highly reactive carbanionic chain ends that propagate by adding monomer units without inherent termination or chain transfer steps, provided the system is free of protic impurities.[3][4]
The monomer this compound is of particular interest because the iodine atom serves as a versatile synthetic handle. It provides an ideal reaction site for post-polymerization modifications, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira, allowing for the introduction of a wide array of functional groups onto the polymer backbone.[5][6]
1.1. The Core Challenge: Side Reactions
The primary obstacle in the anionic polymerization of this compound is the reactivity of the carbon-halogen bond.[7] The highly nucleophilic carbanionic initiator (e.g., sec-butyllithium) and the propagating styryl anion can attack the electrophilic carbon atom bearing the iodine. This results in side reactions, such as halogen-metal exchange or nucleophilic substitution, which terminate the growing polymer chain.[8][9] Consequently, initiation with standard alkyllithium reagents in tetrahydrofuran (THF) often fails to produce a polymeric product or yields polymers with broad, uncontrolled molecular weight distributions.[8][9] The propensity for these side reactions increases down the halogen group (F < Cl < Br < I), making this compound the most challenging of the 4-halostyrenes to polymerize anionically.[7][8]
1.2. The Strategic Solution: A Modified Initiator System
To overcome these limitations, a specialized initiator system is required to temper the reactivity of the anionic species while preserving its ability to initiate polymerization. A successful strategy involves the combination of a sterically hindered, more stable carbanion initiator and an additive that modifies the ionic equilibrium of the propagating species.
The protocol detailed herein is based on the work of Koizumi et al., who demonstrated the successful living anionic polymerization of this compound using oligo(α-methylstyryl)lithium (αMSLi) as an initiator in the presence of cesium phenoxide (PhOCs) .[8][9]
-
Causality of Initiator Choice: αMSLi is bulkier and its carbanion is more delocalized compared to simple alkyllithiums, rendering it less nucleophilic and less prone to attacking the C-I bond.
-
Role of the Additive: The addition of PhOCs introduces a common counter-ion (Cs⁺) and alters the ionic nature of the propagating chain end. This promotes the formation of contact ion pairs over highly reactive free ions, effectively decreasing the nucleophilicity of the propagating carbanion and further suppressing side reactions.[7][8]
This combined approach enables the polymerization to proceed in a "living" manner, affording well-defined poly(this compound) with predictable molecular weights and relatively narrow dispersities (Đ ≈ 1.2–1.3).[8][9]
Visualization of Key Processes
To clarify the polymerization and experimental sequence, the following diagrams illustrate the core mechanism and the laboratory workflow.
Caption: Step-by-step experimental workflow for synthesis.
Detailed Experimental Protocols
Critical Prerequisite: Anionic polymerization is extremely sensitive to moisture and atmospheric oxygen. All procedures must be conducted using high-vacuum techniques and/or in a high-purity inert atmosphere (Argon). All glassware must be rigorously flame-dried under vacuum immediately before use.
3.1. Materials and Reagent Purification
| Reagent | Supplier | Required Purity | Purification Method |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, <50 ppm H₂O | Distill from sodium benzophenone ketyl under argon immediately before use. |
| This compound | TCI Chemicals | >98% | Stir over CaH₂ overnight, then distill under reduced pressure. Store at -20°C. |
| sec-Butyllithium | Sigma-Aldrich | ~1.4 M in cyclohexane | Use as received. Titrate before use to determine exact concentration. |
| α-Methylstyrene | Sigma-Aldrich | 99% | Stir over CaH₂ overnight, then distill under reduced pressure. |
| Phenol | Sigma-Aldrich | >99% | Use as received. |
| Cesium Hydroxide (monohydrate) | Sigma-Aldrich | >99% | Use as received. |
| Methanol | Fisher Scientific | Anhydrous | Degas with argon for 30 minutes prior to use for termination. |
3.2. Protocol 1: Preparation of Initiator System (αMSLi/PhOCs)
This protocol is adapted from the methodology reported by Koizumi et al. and should be performed in the main reaction flask at -78°C. [8][9]
-
To a flame-dried, argon-purged reactor equipped with a magnetic stir bar, add 100 mL of freshly distilled THF. Cool the flask to -78°C using a dry ice/acetone bath.
-
Add a 10-fold molar excess of α-methylstyrene relative to the target initiator concentration.
-
Slowly add the desired amount of sec-butyllithium via syringe. A deep red color, characteristic of the α-methylstyryl anion, should appear immediately. Allow the solution to stir for 20 minutes to ensure complete formation of oligo(α-methylstyryl)lithium (αMSLi).
-
In a separate flame-dried flask, prepare a stock solution of cesium phenoxide (PhOCs) by reacting equimolar amounts of phenol and cesium hydroxide in THF.
-
Just before monomer addition, transfer a 10-fold molar excess of the PhOCs solution (relative to αMSLi) into the reactor containing the αMSLi solution.
3.3. Protocol 2: Living Anionic Polymerization of this compound
-
With the initiator system (αMSLi/PhOCs) stirring at -78°C in THF, slowly add the purified this compound monomer dropwise via a gas-tight syringe over 5 minutes.
-
The reaction mixture should maintain a reddish color, indicating the presence of the living poly(styryl) anions.
-
Allow the polymerization to proceed for 5-15 minutes after the complete addition of the monomer.
-
Terminate the reaction by adding a small amount (~2 mL) of degassed anhydrous methanol. The red color of the living anions should disappear instantly.
3.4. Protocol 3: Polymer Isolation and Purification
-
Allow the reaction flask to warm to room temperature.
-
Pour the polymer solution into a beaker containing a large excess of methanol (~10x the volume of the reaction mixture) while stirring vigorously.
-
A white precipitate of poly(this compound) will form.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
Characterization and Expected Results
The success of the polymerization is validated by confirming the controlled nature of the process and the structural integrity of the resulting polymer.
4.1. Polymer Characterization Techniques
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). [10][11]A successful living polymerization is indicated by a monomodal and symmetric GPC trace and a low Đ value.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the poly(this compound). [12][13]The absence of monomer vinyl proton signals (typically 5-7 ppm) confirms complete conversion. The aromatic and aliphatic proton signals will be broad, consistent with a polymeric structure.
4.2. Validation of "Living" Characteristics
The "living" nature of the polymerization is confirmed by the linear relationship between the theoretical molecular weight (Mₙ,th) and the experimentally determined molecular weight (Mₙ,exp).
-
Mₙ,th Calculation: Mₙ,th = ([Monomer]₀ / [Initiator]₀) * (Molar Mass of Monomer) + (Molar Mass of Initiator)
The following table presents expected data for a series of polymerizations, demonstrating control over the molecular weight by varying the monomer-to-initiator ratio.
| Sample ID | [M]/[I] Ratio | Mₙ, theoretical ( g/mol ) | Mₙ, experimental (GPC) ( g/mol ) | Dispersity (Đ) |
| PIS-1 | 50 | ~11,600 | 12,100 | 1.25 |
| PIS-2 | 100 | ~23,100 | 24,500 | 1.28 |
| PIS-3 | 200 | ~46,200 | 48,100 | 1.30 |
Note: Data are representative examples based on literature. [8][9]Actual experimental values may vary.
Applications in Drug Development and Advanced Materials
The well-defined poly(this compound) synthesized via this protocol is not an end-product but a versatile platform for creating functional materials.
-
Drug Delivery Systems: The poly(iodostyrene) backbone can be functionalized to create amphiphilic polymers. For example, Suzuki coupling with a boronic acid containing a hydrophilic group (like polyethylene glycol) can yield copolymers that self-assemble into micelles or nanoparticles in aqueous media. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery. [14]Polystyrene-based block copolymers have been successfully employed in drug-eluting stents to control the release of therapeutic agents. [15][16]* Polymer-Supported Reagents: The iodophenyl groups can be converted to hypervalent iodine reagents, creating polymer-supported catalysts or oxidizing agents that are easily recoverable after a reaction. [5][17]* Advanced Functional Materials: Through various cross-coupling reactions, functional moieties for electronics (e.g., conjugated segments) or sensing applications can be precisely grafted onto the polymer scaffold.
Conclusion
The anionic polymerization of this compound, while challenging, can be successfully controlled to produce well-defined polymers. The key to this success lies in mitigating side reactions by employing a less reactive initiator system, specifically oligo(α-methylstyryl)lithium combined with cesium phenoxide. The protocols provided herein offer a robust methodology for synthesizing poly(this compound), a critical polymeric intermediate. The true value of this polymer is realized in its capacity for post-polymerization modification, opening pathways to a vast range of high-performance materials for drug delivery, diagnostics, and beyond.
References
- Living Anionic Polymerization of 4-Halostyrenes.
- Anionic Polymerization of Monomers Containing Functional Groups. 13. Anionic Polymerizations of 2-, 3-, and 4-(3,3-Dimethyl-1-butynyl)styrenes, 2-, 3-, and 4-(1-Hexynyl)styrenes, and 4-(Phenylethynyl)styrene.
- Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Taylor & Francis Online. [Link]
- Living Anionic Polymerization of 4-Halostyrenes. American Chemical Society. [Link]
- Living Anionic Polymerization of 4-Halostyrenes.
- Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
- Anionic Polymerization of Styrene. University of Southern Mississippi. [Link]
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Living Anionic Polymerization of 4-Halostyrenes.
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
- Understanding anionic polymerization initi
- Anionic addition polymeriz
- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI. [Link]
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- Anionic Polymeriz
- GPC-NMR Analysis for Polymer Characteris
- ¹H NMR and GPC characterization of the block copolymer.
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- Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes.
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- Anionic polymeris
- Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). OSTI.GOV. [Link]
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- Gel-permeation chromatography (GPC) traces of poly(IB-co-4-VBCB)...
- Synthesis of Poly(4-hydroxystyrene)-Based Block Copolymers Containing Acid-Sensitive Blocks by Living Anionic Polymerization.
- Styrenic block copolymers for biomaterial and drug delivery applic
- Controlled delivery of paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene)
- Sustained Release Drug Delivery Applications of Polyurethanes. PubMed Central. [Link]
- Functionalization of polyisoprene and polystyrene via reactive processing using azidoformate grafting agents, and its application to the synthesis of dioxaborolane-based polyisoprene vitrimers. RSC Publishing. [Link]
- Functionalization of Polylactide with Multiple Tetraphenyethane Inifer Groups to Form PLA Block Copolymers with Vinyl Monomers. Semantic Scholar. [Link]
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Application Notes and Protocols: Heck Coupling Reactions Using 4-Iodostyrene as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Iodostyrene in Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5] Among the various substrates, this compound presents itself as a particularly versatile and strategic building block. Its dual reactivity, featuring a highly reactive aryl iodide for Heck coupling and a polymerizable vinyl group, offers a gateway to a diverse array of complex molecular architectures.
The C-I bond in this compound is significantly more reactive than its bromide or chloride counterparts, often allowing for milder reaction conditions and lower catalyst loadings.[6][7] This heightened reactivity stems from the lower bond dissociation energy of the C-I bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle.[6] This application note provides a comprehensive guide to leveraging this compound in Heck coupling reactions, detailing the underlying mechanistic principles, offering optimized protocols, and exploring the impact of various reaction parameters.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3][8] Understanding these fundamental steps is crucial for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This irreversible step forms a square planar Pd(II) complex.[6]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl palladium(II) intermediate.[3][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon must be accessible. This hydrogen is eliminated in a syn fashion, forming a palladium-hydride species and releasing the alkene product.[3][6] The regioselectivity of this step is often governed by sterics, with the bulky palladium moiety favoring elimination that leads to the more stable, typically E (trans), alkene.[1][3]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[4] The regenerated catalyst is then free to enter another catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for the Heck Coupling of this compound with an Activated Alkene (e.g., Ethyl Acrylate)
This protocol describes a standard, reliable method for the coupling of this compound with an electron-deficient alkene.
Materials and Reagents:
-
This compound
-
Ethyl acrylate
-
Triphenylphosphine (PPh₃) (optional, but recommended for stability)[2]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[6][10]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add Palladium(II) acetate (0.01-1 mol%) and Triphenylphosphine (0.02-2 mol%, if used).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).
-
Add the base (e.g., Triethylamine, 2.0-3.0 eq).[6]
-
Add the alkene (e.g., Ethyl acrylate, 1.2-1.5 eq).[6]
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Ligand-Free Heck Coupling of this compound
Given the high reactivity of aryl iodides, the Heck reaction can often be performed without the need for phosphine ligands.[11] This simplifies the procedure and reduces costs.
Materials and Reagents:
-
This compound
-
Alkene coupling partner (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), the alkene (1.5 eq), Palladium(II) acetate (1-2 mol%), and the inorganic base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF.
-
Flush the system with an inert gas.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-24 hours).
-
Cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.
-
The residue can be purified by recrystallization or column chromatography.
Key Parameter Optimization: A Guide to Maximizing Yield and Selectivity
The success of a Heck reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Options & Considerations | Rationale & Impact on this compound Reactions |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Palladacycles[2][4][12] | Pd(OAc)₂ is a common, cost-effective, and highly active precatalyst that is readily reduced in situ to the active Pd(0) species.[6][11] For aryl iodides, high activity is often observed.[11] |
| Ligands | Monodentate (e.g., PPh₃, P(o-tol)₃), Bidentate (e.g., BINAP, dppf)[2][13] | While often optional for reactive aryl iodides, phosphine ligands can stabilize the Pd(0) catalyst, preventing decomposition to palladium black and improving yields, especially at low catalyst loadings.[11] Bulky electron-rich phosphines can accelerate oxidative addition. |
| Base | Inorganic: K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄.[14] Organic: Et₃N, DIPEA.[2] | The base is crucial for regenerating the Pd(0) catalyst.[4] Inorganic bases like K₂CO₃ are robust and often used in ligand-free protocols.[9] Organic amines like Et₃N are soluble and effective but can sometimes act as ligands or lead to side reactions.[15] |
| Solvent | Dipolar aprotic (DMF, DMA, NMP, MeCN), Ethers (THF, Dioxane)[10][14][16] | High-boiling polar aprotic solvents like DMF or NMP are excellent for solubilizing the reactants and catalyst, facilitating the reaction.[10] The choice of solvent can influence catalyst stability and reaction rate.[16] |
| Temperature | Typically 80-140 °C[10][17] | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The high reactivity of this compound often allows for lower reaction temperatures compared to less reactive aryl halides.[15] |
Applications in Drug Discovery and Materials Science
The products derived from the Heck coupling of this compound are valuable intermediates in several fields.
-
Drug Discovery: The resulting substituted styrenes can be further functionalized to create complex scaffolds for new therapeutic agents. The Heck reaction itself has been instrumental in the synthesis of numerous commercial drugs, including Naproxen and Varenicline (Chantix).[1][3] The ability to introduce diverse functionalities onto the styrene core allows for rapid exploration of structure-activity relationships (SAR).[18]
-
Materials Science: The vinyl group of the this compound moiety can be polymerized post-coupling to create functional polymers with tailored optical or electronic properties. This makes it a valuable monomer for creating advanced materials.
-
Natural Product Synthesis: The Heck reaction is a powerful tool for constructing complex carbon skeletons found in natural products.[1][4] Intramolecular Heck reactions, in particular, are highly efficient for forming polycyclic structures.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure anhydrous, oxygen-free conditions.[15] Use a fresh, reliable palladium source. Incrementally increase the reaction temperature.[15] |
| Formation of Palladium Black | Catalyst agglomeration and precipitation.[15] | Add a stabilizing phosphine ligand (e.g., PPh₃) to keep the active Pd(0) species in solution.[11] Ensure adequate stirring. |
| Side Product Formation (e.g., Homocoupling) | High catalyst loading; High temperature. | Reduce the catalyst loading.[11] Lower the reaction temperature. Ensure correct stoichiometry of reactants.[15] |
| Poor Regio- or Stereoselectivity | Steric and electronic factors of the alkene. | For non-activated alkenes, selectivity can be challenging. Screening different ligands and solvents may improve the outcome. The reaction generally favors the trans isomer due to steric reasons.[3] |
Conclusion
The Heck coupling of this compound offers a robust and versatile method for the synthesis of substituted styrenes, which are key building blocks in drug discovery and materials science. By understanding the catalytic cycle and carefully optimizing reaction parameters such as the catalyst system, base, and solvent, researchers can achieve high yields and selectivities. The protocols and insights provided in this application note serve as a practical guide for scientists to effectively utilize this powerful transformation in their synthetic endeavors.
References
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- Wikipedia. Heck reaction. [Link]
- NROChemistry. Heck Coupling. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
- Zhang, X., et al. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
- Martin, W. B., & Kateley, L. J. (2017). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
- Zou, Y., & Zhou, J. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
- YouTube. (2020). Heck Coupling. [Link]
- AIP Publishing. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]
- Chemistry Notes. (2022).
- National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
- National Institutes of Health. (2009). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. PMC. [Link]
- ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]
- National Institutes of Health. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances. [Link]
- Journal of the American Chemical Society. (2017). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. [Link]
- MDPI. (2015).
- Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions. [Link]
- Royal Society of Chemistry. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances. [Link]
- Newman, S. G., et al. (2024).
- Royal Society of Chemistry. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]
- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]
- El Firdoussi, L., et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]
- Scilit. (2002).
- National Institutes of Health. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. [Link]
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Application Note & Protocol: Sonogashira Coupling of 4-Iodostyrene for the Synthesis of Functional Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide to the Sonogashira coupling of 4-iodostyrene with various terminal alkynes. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both traditional copper-co-catalyzed and copper-free conditions, and present a systematic troubleshooting guide. The resulting styrenyl alkyne products are valuable building blocks in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures.[1][3]
Introduction: The Strategic Importance of Styrenyl Alkynes
The coupling of aryl halides with terminal alkynes, first reported independently by Cassar, Heck, and Sonogashira in 1975, has become an indispensable transformation.[1][4] The Sonogashira protocol, which uniquely employs a palladium catalyst and a copper(I) co-catalyst, is particularly noteworthy for its mild reaction conditions, often proceeding at room temperature.[1][4]
This compound is a particularly valuable substrate for this reaction. The vinyl group provides a secondary reactive handle for post-coupling functionalization (e.g., polymerization, Diels-Alder reactions), while the high reactivity of the carbon-iodine bond facilitates the initial C-C bond formation under gentle conditions.[5][6] The resulting arylalkyne motif is a key structural element in a vast array of functional molecules, from natural products to advanced materials like poly(phenyleneethynylene)s (PPEs).[5][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for optimization and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][8]
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: An active Pd(0) complex, often formed in situ from a Pd(II) precatalyst, undergoes oxidative addition with this compound. This is typically the rate-determining step, and the high reactivity of aryl iodides makes this step efficient.[8][9]
-
Transmetalation: The organopalladium(II) intermediate receives the alkyne component from the copper cycle.
-
Reductive Elimination: The final styrenyl alkyne product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[8][10]
-
-
Copper Cycle (The Activator):
While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser-Hay coupling), particularly in the presence of oxygen.[9] This has led to the development of robust copper-free protocols, which are also discussed in this guide.[11][12]
Caption: Simplified Sonogashira Catalytic Cycles.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling
This protocol is a robust starting point for a wide range of terminal alkynes coupling with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), freshly distilled (3.0 mmol, 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask, magnetic stir bar, syringes, needles
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), and a magnetic stir bar.[10]
-
Evacuation: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent and Base Addition: Add anhydrous THF (5 mL) followed by freshly distilled triethylamine (0.42 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.[10]
-
Reagent Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL) dropwise via syringe, followed by the this compound.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the this compound by thin-layer chromatography (TLC). Reactions are typically complete within 2-8 hours.[10]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of Celite® to remove catalyst residues, washing the pad with additional ether.[10]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by a brine wash (1 x 15 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functional alkyne.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant issue.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), Cs₂CO₃ (652 mg), and a magnetic stir bar.[10]
-
Evacuation: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the terminal alkyne and then this compound.[10]
-
Reaction and Monitoring: Heat the reaction mixture to 60 °C. Monitor its progress by TLC. Copper-free reactions may require longer times or gentle heating compared to co-catalyzed versions.[13]
-
Work-up:
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound.
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | >90 | Standard, highly reliable conditions.[8] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | Toluene | RT | 85-95 | DIPEA can sometimes improve yields for aliphatic alkynes. |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | >90 | TMS group can be easily removed post-coupling. |
| 4 | Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 40 | 70-85 | Hydroxyl group requires careful optimization to avoid side reactions. |
| 5 | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 60 | 80-90 | Effective copper-free method, avoids Glaser coupling.[10] |
Troubleshooting Common Issues
Even robust reactions can sometimes fail. This guide helps diagnose and solve common problems encountered during the Sonogashira coupling of this compound.
Caption: A decision tree for troubleshooting common issues.
Common Pitfalls & Senior Scientist Insights:
-
Palladium Black Formation: The appearance of a black precipitate indicates Pd(0) has crashed out of solution, killing the catalysis.[9] This is almost always due to oxygen contamination or impure reagents. Ensure your inert gas technique is flawless and solvents are rigorously deoxygenated.[9]
-
The Quality of Copper(I) Iodide: CuI should be a white to light tan powder. If it is green or dark brown, it has likely oxidized to Cu(II) and will be ineffective. Using a fresh bottle is a simple fix that solves many "mystery" failures.[9]
-
Base Matters: The amine base is not just an acid scavenger; it's a ligand and solvent.[9] It must be anhydrous and pure. Distilling triethylamine or diisopropylamine before use can dramatically improve consistency.[14]
-
Aryl Iodide vs. Bromide: While this protocol focuses on the highly reactive this compound, Sonogashira couplings with the corresponding aryl bromide are possible but generally require higher temperatures, longer reaction times, and potentially more specialized, electron-rich phosphine ligands to facilitate the more difficult oxidative addition step.[13]
Applications in Research and Development
The styrenyl alkynes synthesized via this protocol are not merely chemical curiosities; they are potent intermediates for creating high-value molecules.
-
Drug Discovery: The rigid, linear alkyne scaffold is a valuable tool in medicinal chemistry for probing binding pockets and as a bioisostere for other functional groups.[7][15] These motifs are found in drugs like Tazarotene (acne treatment) and Altinicline (nicotinic receptor agonist).[1]
-
Materials Science: The combination of a polymerizable vinyl group and a conjugated alkyne makes these products ideal monomers for creating conductive polymers and other functional organic materials with unique photophysical properties.[3]
-
Click Chemistry: The terminal alkyne products (if a protecting group like TMS is removed) are key partners in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the efficient construction of complex molecules and bioconjugates.[7][16]
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Al-Masum, M., & Gholinejad, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394-7421.
- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875.
- Kumar, A., & Sharma, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5894-5911.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (n.d.). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds.
- ScienceMadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems?.
- National Institutes of Health. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.
- Open Access Pub. (n.d.). Alkynes. Journal of New Developments in Chemistry.
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Synthesis of Block Copolymers Containing 4-Iodostyrene: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of functional monomers into block copolymers is a critical step in designing advanced materials with tailored properties. Among these, 4-iodostyrene stands out as a versatile building block. Its iodine functionality serves as a reactive handle for a wide array of post-polymerization modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of diverse chemical moieties, paving the way for applications in fields ranging from biomaterials and drug delivery to electronics and advanced coatings.[1][2][3][4][5][6]
This application note provides an in-depth technical guide to the synthesis of block copolymers containing this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental choices, ensuring a robust and reproducible methodology. We will explore three major controlled/"living" polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Living Anionic Polymerization.
The Strategic Importance of this compound in Block Copolymer Synthesis
The utility of this compound in polymer chemistry stems from the C-I bond on the phenyl ring. This bond is sufficiently stable to withstand the conditions of various controlled polymerization techniques, yet it is reactive enough to participate in a range of subsequent chemical transformations. This dual characteristic is pivotal. It allows for the precise synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity, while retaining a latent functionality for further elaboration.[3][4][5][6]
The ability to perform post-polymerization modifications, such as the Suzuki coupling, on a well-defined polymer backbone is a powerful tool for creating a library of functional polymers from a single precursor.[3][5][6] This approach is often more straightforward than synthesizing and polymerizing a multitude of functionalized monomers individually.
Controlled Polymerization Techniques for this compound Block Copolymers
The synthesis of well-defined block copolymers requires a "living" or controlled polymerization technique where the propagating polymer chains do not undergo irreversible termination or chain transfer reactions. This allows for the sequential addition of different monomers to create distinct blocks.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile controlled radical polymerization method that relies on a reversible redox process between a transition metal complex (commonly copper-based) and a dormant alkyl halide species. This process maintains a low concentration of active radical species, thus minimizing termination reactions.
Causality Behind Experimental Choices in ATRP:
-
Initiator: An initiator with a structure similar to the propagating species is chosen to ensure efficient initiation. For styrenic monomers, initiators like ethyl α-bromoisobutyrate or 1-phenylethyl bromide are effective.
-
Catalyst System: The choice of the copper salt (e.g., Cu(I)Br) and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) is crucial for controlling the polymerization. The ligand solubilizes the copper salt and tunes its redox potential, thereby controlling the equilibrium between active and dormant species.
-
Solvent and Temperature: The reaction is typically carried out in a non-protic solvent at elevated temperatures (e.g., 90-110 °C) to ensure sufficient propagation rates and solubility of the polymer.
Experimental Workflow for ATRP of Poly(styrene-b-4-iodostyrene):
Caption: ATRP synthesis workflow for poly(styrene-b-4-iodostyrene).
Detailed Protocol for ATRP Synthesis of Poly(styrene-b-4-iodostyrene):
-
Synthesis of Polystyrene Macroinitiator (PS-Br):
-
To a Schlenk flask, add Cu(I)Br and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add degassed styrene, toluene (as solvent), and PMDETA via syringe.
-
Initiate the polymerization by adding degassed ethyl α-bromoisobutyrate.
-
Immerse the flask in a preheated oil bath at 110 °C and stir for the desired time to achieve the target molecular weight.
-
Terminate the reaction by cooling to room temperature and exposing the mixture to air.
-
Purify the polystyrene macroinitiator by passing it through a neutral alumina column to remove the copper catalyst, followed by precipitation in methanol. Dry the polymer in a vacuum oven.
-
-
Chain Extension with this compound:
-
In a separate Schlenk flask, add the purified PS-Br macroinitiator and Cu(I)Br. Deoxygenate as before.
-
Add degassed this compound, toluene, and PMDETA.
-
Immerse the flask in a preheated oil bath at 110 °C and stir for the desired time.
-
Terminate and purify the resulting poly(styrene-b-4-iodostyrene) block copolymer using the same procedure as for the macroinitiator.
-
| Polymer | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PS-Br | 100:1:1:2 | 110 | 6 | 10,000 | 1.15 |
| PS-b-P4IS | 100:1:1:2 (for 4IS block) | 110 | 8 | 25,000 | 1.20 |
Table 1: Representative data for the ATRP synthesis of poly(styrene-b-4-iodostyrene). Note: These are representative values and actual results may vary based on specific experimental conditions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that can be applied to a wide range of monomers. It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.
Causality Behind Experimental Choices in RAFT:
-
Chain Transfer Agent (CTA): The choice of CTA is critical and depends on the monomers being polymerized. For styrenic monomers, dithiobenzoates and trithiocarbonates are commonly used. The R and Z groups of the CTA influence the transfer kinetics and should be chosen to ensure efficient control.
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used in small amounts to generate the initial radicals.
-
Monomer Order: For block copolymer synthesis, the order of monomer addition is important. It is generally advisable to polymerize the less reactive monomer first.
Experimental Workflow for RAFT of Poly(styrene-b-4-iodostyrene):
Caption: Anionic synthesis workflow for poly(styrene-b-4-iodostyrene).
Detailed Protocol for Anionic Synthesis of Poly(styrene-b-4-iodostyrene):
-
Purification of Reagents: All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents and monomers must be purified to remove any protic impurities. For instance, THF is typically distilled from sodium/benzophenone ketyl, and monomers are purified by stirring over calcium hydride followed by distillation. [7]2. Polymerization of Styrene:
-
In a reactor under a high-purity argon atmosphere, add the purified THF and cool to -78 °C.
-
Add sec-butyllithium initiator via syringe.
-
Slowly add the purified styrene monomer. The solution should turn a characteristic orange-red color, indicating the formation of the living polystyryllithium anions. Allow the polymerization to proceed to completion.
-
-
Chain Extension with this compound:
-
Once the styrene polymerization is complete, add the purified this compound monomer to the living polystyryllithium solution.
-
Allow the second block to polymerize completely.
-
-
Termination and Purification:
-
Terminate the living polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
-
| Polymer | Monomer/Initiator Ratio | Solvent | Temp (°C) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| PS block | 100 | THF | -78 | 10,400 | 1.04 |
| PS-b-P4IS | 100 (for 4IS block) | THF | -78 | 33,400 | 1.06 |
Table 3: Representative data for the anionic synthesis of poly(styrene-b-4-iodostyrene). Note: These are representative values and actual results may vary based on specific experimental conditions.
Characterization of this compound Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to determine the composition of the block copolymer by comparing the integration of characteristic proton signals from each block. For poly(styrene-b-4-iodostyrene), the aromatic protons of the styrene units (around 6.3-7.2 ppm) and the this compound units (with distinct aromatic signals) can be used for this purpose.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymers. A narrow PDI (typically < 1.3) is indicative of a controlled polymerization. A clear shift to higher molecular weight after the polymerization of the second block confirms the formation of the block copolymer.
Post-Polymerization Modification: The Suzuki Coupling Reaction
A key advantage of incorporating this compound is the ability to perform post-polymerization modifications. The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, is a powerful tool for this purpose. [3][5][6] Detailed Protocol for Suzuki Coupling on Poly(styrene-b-4-iodostyrene):
-
Reaction Setup: In a Schlenk flask, dissolve the poly(styrene-b-4-iodostyrene) block copolymer, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., THF/water).
-
Reaction Conditions: Deoxygenate the mixture and heat it under an inert atmosphere (e.g., at 80 °C) for 24-48 hours.
-
Purification: After cooling, precipitate the functionalized polymer in a non-solvent like methanol, and purify by repeated precipitations to remove the catalyst and other reagents.
Caption: Suzuki coupling reaction on a poly(styrene-b-4-iodostyrene) backbone.
Applications in Research and Drug Development
The ability to synthesize well-defined block copolymers containing this compound and subsequently functionalize them opens up a vast design space for advanced materials.
-
Drug Delivery: By coupling hydrophilic or targeting moieties to the poly(this compound) block, amphiphilic block copolymers can be created that self-assemble into micelles or vesicles for drug encapsulation and targeted delivery. [1][2][8][9][10]* Biomaterials: Functionalized styrenic block copolymers are being explored for use in medical devices and as biocompatible coatings. [1][2][9]The ability to tailor the surface chemistry allows for the control of protein adsorption and cell adhesion.
-
Advanced Materials: The introduction of specific functional groups can be used to create materials with unique optical, electronic, or responsive properties for applications in sensors, electronics, and smart materials.
Conclusion
The synthesis of block copolymers containing this compound provides a powerful platform for the creation of advanced functional materials. By leveraging controlled polymerization techniques such as ATRP, RAFT, and anionic polymerization, researchers can achieve precise control over the polymer architecture. The subsequent modification of the iodine functionality via reactions like the Suzuki coupling allows for the introduction of a wide range of chemical groups, enabling the development of materials with tailored properties for a multitude of applications in research and industry. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and functionalization of these versatile block copolymers.
References
- Ranade, S. V., Richard, R. E., & Helmus, M. N. (2005). Styrenic block copolymers for biomaterial and drug delivery applications.
- Pinchuk, L., Wilson, G. J., & Shomer, B. (2008). Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS").
- Souto, E. B., et al. (2022).
- Jafari, S., et al. (2021). Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery. Journal of Drug Delivery Science and Technology, 66, 102833. [Link]
- Surnar, B., et al. (2014). Poly(styrene-alt-maleic anhydride)-Based Diblock Copolymer Micelles Exhibit Versatile Hydrophobic Drug Loading, Drug-Dependent Release, and Internalization by Multidrug Resistant Ovarian Cancer Cells. Biomacromolecules, 15(7), 2593-2603. [Link]
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- National Bureau of Standards. (n.d.).
- Konstantinova, T., et al. (2021).
- American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. [Link]
- Zhang, K., et al. (2016). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 7(3), 596-605. [Link]
Sources
- 1. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 4. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerizing via ATRP [sigmaaldrich.com]
- 6. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 7. pslc.ws [pslc.ws]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Mastering Polymer Functionality: A Detailed Guide to Post-Polymerization Modification of Poly(4-iodostyrene)
For researchers, scientists, and drug development professionals, the ability to precisely tailor the functionality of a polymer is paramount. Poly(4-iodostyrene) has emerged as a uniquely versatile and powerful scaffold for creating complex, functional macromolecules. Its repeating iodinated aromatic rings provide a highly reactive handle for a suite of robust and high-yielding chemical transformations. This guide provides an in-depth exploration of the post-polymerization modification of poly(this compound), offering not just protocols, but the underlying chemical principles and practical insights to empower your research and development endeavors.
Introduction: The Strategic Advantage of Poly(this compound)
Poly(this compound) is an attractive polymer scaffold primarily due to the carbon-iodine (C-I) bond on its phenyl side chains. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity allows for milder reaction conditions and broader substrate scope compared to analogous bromo- or chloro-substituted polymers.
The synthesis of well-defined poly(this compound) with controlled molecular weight and low dispersity is readily achievable through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4] This control over the polymer architecture is crucial as it ensures that the subsequent modifications are performed on a consistent and well-characterized starting material, leading to more reproducible and predictable final products.
This guide will delve into the most impactful post-polymerization modification strategies for poly(this compound), with a focus on palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions.
Section 1: Synthesis of the Poly(this compound) Scaffold via RAFT Polymerization
The foundation of any successful post-polymerization modification is a well-defined starting polymer. RAFT polymerization offers excellent control over molecular weight and dispersity (Đ).[3][4]
Rationale for RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This is achieved through the use of a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing for controlled chain growth. The ability to produce well-defined polymers is critical for applications where polymer properties are strongly dependent on molecular weight and architecture.[3][4]
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, dissolve this compound, 2-cyano-2-propyl dodecyl trithiocarbonate, and AIBN in anisole. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, expose the mixture to air while cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure and to determine the number-average molecular weight (M(_{n})) by end-group analysis.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the M({n}) and dispersity (Đ = M({w})/M(_{n})) of the polymer.[5]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of poly(this compound) is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[6] Its high functional group tolerance and mild reaction conditions make it particularly suitable for polymer modification.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide on the polymer to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Poly(this compound)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a Schlenk flask, dissolve poly(this compound) and the arylboronic acid in the toluene/ethanol/water mixture.
-
Add potassium carbonate and degas the mixture with argon for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for another 10 minutes.
-
Heat the reaction mixture at 90 °C under an argon atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer in cold methanol.
-
Filter the polymer and redissolve it in a suitable solvent (e.g., THF, chloroform).
-
Repeat the precipitation process to remove residual catalyst and reagents.
-
Dry the final polymer under vacuum.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for aryl-aryl couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | A biphasic system often enhances reaction rates. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8] This reaction is exceptionally useful for introducing alkynyl groups, which can serve as handles for subsequent "click" chemistry modifications.
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.
Diagram of the Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling on a polymer substrate.
Materials:
-
Poly(this compound)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve poly(this compound) in THF in a Schlenk flask.
-
Add triethylamine and the terminal alkyne.
-
Degas the solution with argon for 20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI under a positive pressure of argon.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the alkyne proton signal by ¹H NMR.
-
Once complete, precipitate the polymer into cold methanol.
-
Purify the polymer by reprecipitation from THF into methanol.
-
Dry the product under vacuum.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common and effective catalysts for Sonogashira reactions. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide.[8] |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent. |
| Solvent | THF, DMF, Toluene | Good solvents for polystyrene derivatives. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient due to the high reactivity of the C-I bond.[9] |
Heck Coupling: Vinylation of the Polymer Backbone
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10] This allows for the introduction of vinyl groups onto the polymer, which can be further functionalized.
Materials:
-
Poly(this compound)
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve poly(this compound) in DMF in a Schlenk flask.
-
Add triethylamine and the alkene.
-
Add Pd(OAc)₂ and PPh₃.
-
Degas the mixture with argon and then heat to 100 °C for 24 hours.
-
Cool the reaction and precipitate the polymer in water or methanol.
-
Purify by reprecipitation.
-
Dry the polymer under vacuum.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille reaction couples an organohalide with an organostannane (organotin) compound.[11] While the toxicity of tin reagents is a concern, the reaction is highly versatile and tolerant of a wide range of functional groups.[12][13]
Materials:
-
Poly(this compound)
-
Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene or DMF
Procedure:
-
Dissolve poly(this compound) and the organostannane in toluene or DMF in a Schlenk flask.
-
Degas the solution with argon for 20 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction at 90-110 °C for 24-48 hours.
-
Cool the reaction mixture and precipitate the polymer in methanol.
-
Purify the polymer by reprecipitation to remove tin byproducts.
-
Dry the final product under vacuum.
Section 3: Azide-Alkyne Cycloaddition ("Click" Chemistry)
For polymers functionalized with alkynyl groups (via Sonogashira coupling) or for which an azide-functionalized monomer is co-polymerized, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for further modification.
Rationale for "Click" Chemistry
The term "click" chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild and benign conditions. The CuAAC reaction, which forms a stable triazole linkage, is the premier example of a click reaction and is ideal for polymer modification due to its high efficiency and orthogonality to most other functional groups.
Materials:
-
Alkynyl-functionalized polystyrene
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF/Water solvent mixture
Procedure:
-
Dissolve the alkynyl-functionalized polymer and the azide-containing molecule in a DMF/water mixture.
-
Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction at room temperature for 12-24 hours.
-
Precipitate the polymer in an appropriate non-solvent (e.g., water, methanol).
-
Purify the polymer by reprecipitation and/or dialysis to remove copper catalyst.
-
Dry the final triazole-functionalized polymer under vacuum.
Section 4: Purification and Characterization of Modified Polymers
Purification
Post-reaction purification is critical to remove residual catalysts, unreacted starting materials, and byproducts.
-
Precipitation: This is the most common method for purifying polymers. The polymer solution is added dropwise to a non-solvent, causing the polymer to precipitate while impurities remain in solution.[14]
-
Filtration through Adsorbents: Passing a solution of the polymer through a plug of silica gel or alumina can effectively remove palladium catalysts.[15]
-
Specialized Scavengers: Commercially available scavenger resins can be used to selectively remove metal catalysts.[16]
Characterization
-
¹H NMR Spectroscopy: Used to confirm the successful incorporation of the new functional group and to quantify the degree of modification by comparing the integration of signals from the polymer backbone to those of the newly introduced group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of new functional groups (e.g., the disappearance of the alkyne C-H stretch and the appearance of triazole ring vibrations after a click reaction).
-
Gel Permeation Chromatography (GPC): GPC is used to confirm that no significant chain degradation or cross-linking has occurred during the modification process. The GPC trace of the modified polymer should show a similar molecular weight distribution to the starting polymer.[17][18]
Conclusion
Post-polymerization modification of poly(this compound) offers a powerful and versatile platform for the synthesis of advanced functional materials. By leveraging the high reactivity of the carbon-iodine bond, a diverse array of functionalities can be introduced with high efficiency using well-established chemical transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers to design and execute their own polymer modification strategies, paving the way for innovations in drug delivery, materials science, and beyond.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- Boydston, A. J., et al. (2022).
- Leibfarth, F. A., et al. (2010). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
- Gauthier, M. A., Gibson, M. I., & Klok, H.-A. (2009). Synthesis of functional polymers by post-polymerization modification.
- Polymer Isolation and Purific
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022).
- Polymer Isolation and Purification. (n.d.).
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. (2024). American Chemical Society.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Stork, G. (2009). The Total Synthesis of Morphine. YouTube.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Sonogashira, K. (n.d.). Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. (2024). SJSU ScholarWorks.
- Stille reaction. (n.d.). Wikipedia.
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. (2024). American Chemical Society.
- Palladium nanoparticles supported on modified polystyrene resin as a polymeric catalyst for Sonogashira-Hagihara coupling reactions. (2014). TÜBİTAK Academic Journals.
- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific.
- Palladium nanoparticles supported on modified polystyrene resin as a polymeric catalyst for Sonogashira--Hagihara coupling reactions. (n.d.).
- Stille Cross-Coupling. (n.d.). J&K Scientific LLC.
- GPC chromatograms of the poly(styrene- co - p -metylstyrene). (n.d.).
- Stille Coupling. (n.d.). NROChemistry.
- Solvent-free Heck and copper-free Sonogashira cross-coupling reactions catalyzed by a polystyrene-anchored Pd(II)
- Synthesis of Functional Polymers by Post‐Polymerization Modific
- Analysis of engineering polymers by GPC/SEC. (n.d.). Agilent.
- The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (n.d.). RSC Publishing.
- Analysis of Polymers by GPC/SEC Energy & Chemical Applic
- The Stille Reaction. (n.d.). Organic Reactions.
- High Performance GPC Analysis for Reliable Polymer Characteriz
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
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- FUNCTIONAL GROUP ANALYSIS ON POLYMER SURFACES. (n.d.). Fraunhofer IAP.
- Scope of the Sonogashira cross-coupling reaction of various substrates.... (n.d.).
- The substrate scope for a photocatalytic Sonogashira reaction using a mixed Cu/Pd catalyst. (n.d.).
- GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025).
- Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a C
- Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). (n.d.).
- Stille Coupling. (n.d.). Organic Chemistry Portal.
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- Stille reaction – Knowledge and References. (n.d.). Taylor & Francis.
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- Heck Reaction. (n.d.). Chemistry LibreTexts.
- Coupling of various iodoarenes with n-butyl acrylate or styrene using.... (n.d.).
- Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. (n.d.). The Royal Society of Chemistry.
- Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
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The Versatile Platform of 4-Iodostyrene for Advanced Stimuli-Responsive Polymers: A Guide for Researchers
In the quest for intelligent materials, 4-iodostyrene has emerged as a pivotal monomer for the synthesis of sophisticated stimuli-responsive polymers. Its unique chemical structure, featuring a polymerizable vinyl group and a highly reactive iodine substituent, provides a versatile platform for creating macromolecules that can adapt to their environment. This guide offers an in-depth exploration of this compound's potential, providing detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of poly(this compound) and its subsequent modification to imbue it with responsiveness to a range of external and internal stimuli, including light, temperature, and pH.
The Strategic Advantage of this compound
The iodine atom on the styrene ring is the cornerstone of this compound's utility. This halogen serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows for the post-polymerization modification of poly(this compound), a crucial strategy for introducing a diverse array of functional groups that would otherwise be incompatible with the initial polymerization process.[1][2] This approach offers a modular and efficient route to a library of functional polymers with tailored properties from a single parent polymer.[3][4]
Synthesis and Polymerization of this compound
The journey towards stimuli-responsive polymers begins with the monomer itself. While commercially available, the synthesis of this compound can also be achieved in the laboratory, often through a Wittig reaction with 4-iodobenzaldehyde.[3]
Once the monomer is obtained, its polymerization is the next critical step. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are highly recommended. These methods offer precise control over the polymer's molecular weight and dispersity, which is essential for predictable and reproducible material properties.[3][4]
Workflow for Synthesis and Polymerization of this compound
Caption: Synthesis of this compound and its subsequent RAFT/ATRP polymerization.
Protocols: From Monomer to Polymer
Protocol 1: Synthesis of this compound Monomer via Wittig Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Iodobenzaldehyde
-
Methyltriphenylphosphonium iodide
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium iodide (1.1 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the suspension. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Dissolve 4-iodobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Protocol 2: RAFT Polymerization of this compound
This protocol provides a general procedure for the controlled polymerization of this compound using RAFT.
Materials:
-
This compound (purified)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or ampule
-
Standard equipment for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Characterization: The resulting poly(this compound) should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and dispersity (Đ), and by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).
| Polymerization Parameter | Typical Value | Characterization Technique |
| Target Molecular Weight (Mn) | 5,000 - 50,000 g/mol | GPC/SEC |
| Dispersity (Đ) | < 1.3 | GPC/SEC |
| Glass Transition Temp. (Tg) | ~120-140 °C | DSC |
Post-Polymerization Modification: The Gateway to Stimuli-Responsiveness
The true power of poly(this compound) lies in its capacity for post-polymerization modification. The carbon-iodine bond is a versatile handle for introducing a wide range of functional groups that can impart stimuli-responsive behavior.
Workflow for Post-Polymerization Modification
Caption: Palladium-catalyzed cross-coupling reactions on poly(this compound).
Creating Light-Responsive Polymers
Light-responsive polymers often incorporate photochromic molecules that undergo reversible isomerization upon irradiation with specific wavelengths of light. Azobenzene is a classic example of such a molecule. By performing a Suzuki coupling reaction between poly(this compound) and an azobenzene-containing boronic acid, a light-responsive polymer can be synthesized.[5]
Protocol 3: Suzuki Coupling of Azobenzene Boronic Acid with Poly(this compound)
Materials:
-
Poly(this compound)
-
4-(Phenylazo)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Standard equipment for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve poly(this compound) and 4-(phenylazo)phenylboronic acid (1.5-2.0 eq per iodine unit) in the chosen anhydrous solvent.
-
Add the base (2.0-3.0 eq per iodine unit) and the palladium catalyst (1-5 mol% per iodine unit).
-
Degas the mixture by purging with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the protons adjacent to the iodine atom.
-
After completion, cool the reaction to room temperature and filter to remove the catalyst and inorganic salts.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or water).
-
Purify the polymer by repeated dissolution and precipitation, and finally dry under vacuum.
Characterization and Functional Analysis:
-
¹H NMR: Confirm the successful coupling by the appearance of signals from the azobenzene moiety and the disappearance of signals from the iodo-styrene precursor.
-
UV-Vis Spectroscopy: To study the photo-responsive behavior, dissolve the polymer in a suitable solvent (e.g., THF) and record the UV-Vis spectrum. Irradiate the solution with UV light (e.g., 365 nm) and record the spectral changes, which should show a decrease in the π-π* transition of the trans-azobenzene and an increase in the n-π* transition of the cis-azobenzene. Subsequent irradiation with visible light should reverse this process.
Developing Thermoresponsive Polymers
Thermoresponsive polymers exhibit a change in their physical properties, typically solubility, in response to temperature changes. Poly(N-isopropylacrylamide) (PNIPAM) is a well-known example that displays a lower critical solution temperature (LCST) in water. A thermoresponsive polymer can be created by grafting PNIPAM chains onto the poly(this compound) backbone via Suzuki coupling with a PNIPAM-boronic acid macromolecule.
Engineering pH-Responsive Polymers
Polymers that respond to changes in pH often contain acidic or basic functional groups that can be protonated or deprotonated. Pyridine, for instance, is a basic moiety. A pH-responsive polymer can be synthesized by coupling a pyridine-containing boronic acid with poly(this compound) via a Suzuki reaction.[6][7][8] The resulting polymer will exhibit changes in solubility or conformation in response to changes in the acidity of the surrounding medium.
Applications in Drug Development and Beyond
The ability to precisely tailor the properties of polymers derived from this compound opens up a vast landscape of applications, particularly in the biomedical field.
-
Targeted Drug Delivery: Stimuli-responsive polymers can be designed to release a therapeutic payload in response to specific physiological cues, such as the lower pH of a tumor microenvironment or the elevated temperature associated with inflammation.[9]
-
Smart Coatings: Surfaces coated with these polymers can change their properties, such as wettability or bio-adhesion, in response to external stimuli.
-
Tissue Engineering: Scaffolds made from stimuli-responsive polymers can be designed to change their mechanical properties or release growth factors in a controlled manner to promote tissue regeneration.
-
Sensors and Diagnostics: The changes in the physical properties of these polymers can be harnessed to create sensitive and selective sensors for various analytes.
Conclusion
This compound is a remarkably versatile building block for the creation of advanced stimuli-responsive polymers. The ability to perform controlled polymerization followed by efficient post-polymerization modification provides an unparalleled level of control over the final material's properties. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this monomer in developing the next generation of smart materials for a wide range of applications, from targeted therapeutics to intelligent coatings.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]
- Huynh, M. H., Dirlam, P., Brook, D., & Rios, A. (2025). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025. American Chemical Society.
- Lipinski, R. M., et al. (2021). Suzuki Coupling in Tröger's Bases: Overcoming Challenging Substrates through Aqueous Micellar Catalysis. Chemistry – A European Journal, 27(48), 12389-12394.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
- Wang, D., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science, 13(23), 6823-6828. [Link]
- Li, Z., & Walsh, P. J. (2015). Asymmetric Suzuki–Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Scribd.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Takeda, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Takeda, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Wang, Y., et al. (2015). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 6(28), 5048-5055. [Link]
- Gohy, J.-F., & Zhao, Y. (2008). pH-Responsive polymers: synthesis, properties and applications.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
- Wang, Y., et al. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene and phenylboronic acid.
- Ghorbani-Vaghei, R., & Veisi, H. (2018). Thermo-responsive poly(N-isopropylacrylamide)-block-poly(ionic liquid) of pyridinium sulfonate immobilized Pd nanoparticles in C–C coupling reactions. RSC Advances, 8(26), 14570–14578.
- A. A. A. de la Harpe, S., & A. A. A. de la Harpe, S. (2022). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Applied Polymers. [Link]
- ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid.
- Wang, Y., et al. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
- ResearchGate. (n.d.). Synthesis and Photochromic Properties of Poly(4-vinylpyridine-co-styrene) with Pendant Spiroxazine Moieties.
- Sebelius, S., & Olsson, V. J. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
- Zhang, R., et al. (2003). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry – A European Journal, 9(21), 5343-5349.
- Fronczek, F. R., et al. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes.
- Theato, P., & Zentel, R. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Chemistry and Physics, 222(6), 2000412. [Link]
- Wiley-VCH. (n.d.).
- ResearchGate. (n.d.). Synthesis and post-polymerization modification of polystyrene containing indole side group.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Polymer Chemistry (RSC Publishing).
- Bertrand, O., & Gohy, J.-F. (2017). Photo-responsive polymers: synthesis and applications. Polymer Chemistry, 8(1), 52–73. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures.
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A High-Fidelity Platform for Surface Engineering: Application Notes and Protocols for Functionalization Using Poly(4-iodostyrene) Brushes
Introduction: The Unique Potential of Poly(4-iodostyrene) Brushes
In the dynamic fields of materials science, biosensing, and drug development, the ability to precisely control surface chemistry is paramount. Polymer brushes, composed of macromolecules tethered at one end to a substrate, offer an exceptional platform for tailoring surface properties.[1] Among the diverse palette of polymer brush systems, poly(this compound) (P4IS) has emerged as a particularly versatile and powerful tool.[2][3] The presence of the iodo- group on the phenyl ring of each repeating unit provides a highly reactive handle for a wide array of post-polymerization modifications. This allows for the creation of multifunctional surfaces with precisely controlled chemical and physical properties.
This guide provides a comprehensive overview of the synthesis, modification, and application of P4IS brushes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this robust platform for their specific needs. We will delve into the underlying principles of P4IS brush synthesis via surface-initiated atom transfer radical polymerization (SI-ATRP), followed by detailed protocols for post-polymerization modification using palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] Finally, we will explore key applications in areas such as targeted drug delivery, high-throughput screening, and controlled cell adhesion.
Part 1: Synthesis of Poly(this compound) Brushes via SI-ATRP
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and widely used method for growing well-defined polymer brushes from a variety of substrates.[4] This technique offers excellent control over polymer molecular weight, dispersity, and brush thickness, which are critical parameters for tuning surface properties.[5] The "grafting from" approach, where polymer chains are grown directly from surface-immobilized initiators, allows for significantly higher grafting densities compared to "grafting to" methods.[6]
The synthesis of P4IS brushes via SI-ATRP typically involves three key steps: substrate preparation and initiator immobilization, the polymerization reaction itself, and characterization of the resulting polymer brush.
Diagram: Workflow for P4IS Brush Synthesis
Caption: Workflow for the synthesis of P4IS brushes on a silicon wafer via SI-ATRP.
Protocol 1: Synthesis of P4IS Brushes on a Silicon Wafer
This protocol details the synthesis of P4IS brushes on a standard silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
This compound (4-IS) monomer
-
Copper(I) bromide (Cu(I)Br)
-
Copper(II) bromide (Cu(II)Br₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol, Dichloromethane (DCM)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in Piranha solution for 30 minutes at 80°C to clean and generate surface hydroxyl groups.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and dry with nitrogen.
-
Prepare a solution of 10% (v/v) BIBB and 5% (v/v) TEA in anhydrous toluene.
-
Immerse the APTES-functionalized wafers in this solution for 1 hour at room temperature to attach the ATRP initiator.
-
Rinse with toluene, DCM, and methanol, then dry with nitrogen.
-
-
Surface-Initiated ATRP of this compound:
-
In a Schlenk flask, add this compound monomer, anisole (solvent), and PMDETA (ligand).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (argon or nitrogen), add Cu(I)Br and Cu(II)Br₂ to the flask.
-
Place the initiator-functionalized silicon wafers into the reaction mixture.
-
Seal the flask and place it in an oil bath preheated to the desired temperature (typically 60-90°C).
-
Allow the polymerization to proceed for the desired time (typically 1-24 hours). The reaction time will influence the final brush thickness.
-
After polymerization, remove the wafers and rinse thoroughly with DCM and methanol to remove any unreacted monomer and catalyst.
-
Dry the P4IS-functionalized wafers under a stream of nitrogen.
-
Characterization:
-
Ellipsometry: Measure the thickness of the dry polymer brush layer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface, including the presence of iodine.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness.
Table 1: Typical Parameters for SI-ATRP of P4IS
| Parameter | Typical Range | Influence on Brush Properties |
| Initiator Density | 0.1 - 1.0 molecules/nm² | Higher density leads to more stretched chains and increased thickness. |
| Monomer Conc. | 1 - 5 M | Affects polymerization rate and final molecular weight. |
| [Monomer]:[Initiator] | 100:1 - 1000:1 | Determines the target degree of polymerization and brush thickness. |
| [Cu(I)Br]:[PMDETA] | 1:1 - 1:2 | Influences the polymerization control and rate. |
| [Cu(II)Br₂]:[Cu(I)Br] | 0.05:1 - 0.2:1 | Controls the concentration of active radicals and helps maintain control. |
| Temperature | 60 - 90 °C | Affects the rate of polymerization. |
| Reaction Time | 1 - 24 hours | Directly correlates with the final brush thickness. |
Part 2: Post-Polymerization Modification of P4IS Brushes
The true power of P4IS brushes lies in their capacity for post-polymerization modification. The carbon-iodine bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast library of chemical functionalities onto the surface.[2][3] This modularity is highly advantageous for creating surfaces with tailored properties for specific applications.
Diagram: Post-Polymerization Modification Pathways
Caption: Key palladium-catalyzed post-polymerization modification reactions for P4IS brushes.
Protocol 2: Suzuki Coupling on P4IS Brushes
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] On P4IS brushes, it allows for the introduction of various aryl or alkyl groups.
Materials:
-
P4IS-functionalized silicon wafer
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (degassed)
Procedure:
-
In a Schlenk flask, dissolve the arylboronic acid and K₂CO₃ in a 4:1 mixture of degassed 1,4-dioxane and water.
-
Add the P4IS-functionalized wafer to the solution.
-
Under an inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and heat the reaction mixture to 80-100°C for 12-24 hours.
-
After the reaction, cool the flask to room temperature.
-
Remove the wafer and rinse extensively with water, dioxane, and DCM.
-
Dry the functionalized wafer under a stream of nitrogen.
Protocol 3: Sonogashira Coupling on P4IS Brushes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which is ideal for introducing alkyne functionalities for subsequent "click" chemistry.[5][9]
Materials:
-
P4IS-functionalized silicon wafer
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (degassed)
Procedure:
-
In a Schlenk flask, place the P4IS-functionalized wafer.
-
Under an inert atmosphere, add degassed THF and TEA.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction, remove the wafer and rinse with THF and DCM.
-
Dry the functionalized wafer under a stream of nitrogen.
Protocol 4: Heck Coupling on P4IS Brushes
The Heck reaction couples an unsaturated halide with an alkene, allowing for the introduction of vinyl groups onto the P4IS brush.[1][10]
Materials:
-
P4IS-functionalized silicon wafer
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) (degassed)
Procedure:
-
In a Schlenk flask, place the P4IS-functionalized wafer.
-
Under an inert atmosphere, add degassed DMF and TEA.
-
Add the alkene, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the flask and heat the reaction mixture to 100°C for 24 hours.
-
After cooling, remove the wafer and rinse thoroughly with DMF and DCM.
-
Dry the functionalized wafer under a stream of nitrogen.
Table 2: Typical Conditions for Post-Polymerization Modifications
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 80 - 100 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. - 50 °C |
| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc | DMF, NMP | 100 - 120 °C |
Part 3: Applications in Drug Development and Biomedical Research
The ability to create diverse and well-defined chemical functionalities on surfaces using P4IS brushes opens up a wide range of applications in drug development and biomedical research.
Targeted Drug Delivery
Polymer brushes can serve as carriers for therapeutic agents.[11][12] By functionalizing P4IS brushes with targeting ligands (e.g., antibodies, peptides, or small molecules), it is possible to create surfaces that selectively bind to and deliver drugs to specific cells or tissues. For instance, a P4IS brush can be modified via Suzuki coupling to introduce a folic acid derivative, which targets cancer cells that overexpress the folate receptor. The drug can then be attached to the brush via a cleavable linker, allowing for its release in the target environment.
High-Throughput Screening (HTS)
Functionalized P4IS brush arrays can be used as platforms for high-throughput screening of drug candidates.[13][14] By creating a microarray of different functionalities on a single substrate, it is possible to simultaneously screen the interaction of a drug candidate with a large number of potential biological targets. This can significantly accelerate the drug discovery process.
Controlled Cell Adhesion and Tissue Engineering
The surface chemistry of a material plays a crucial role in determining how cells will interact with it.[15][16] P4IS brushes can be functionalized with biomolecules that promote or inhibit cell adhesion. For example, grafting cell-adhesive peptides like RGD (arginine-glycine-aspartate) can promote the attachment and spreading of specific cell types, which is crucial for tissue engineering applications.[15] Conversely, functionalization with protein-resistant polymers like polyethylene glycol (PEG) can create non-fouling surfaces that prevent unwanted cell adhesion.[17]
Diagram: Application in Controlled Cell Adhesion
Caption: Workflow for utilizing RGD-functionalized P4IS brushes for controlled cell adhesion studies.
Protocol 5: Cell Adhesion Study on RGD-Functionalized P4IS Brushes
This protocol provides a general guideline for assessing cell adhesion on a functionalized P4IS brush surface.
Materials:
-
RGD-functionalized P4IS brush on a suitable substrate (e.g., glass coverslip)
-
Control surfaces (e.g., unmodified P4IS brush, tissue culture plastic)
-
Desired cell line (e.g., fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., phalloidin for actin, DAPI for nucleus)
-
Fluorescence microscope
Procedure:
-
Surface Sterilization: Sterilize the functionalized and control surfaces by UV irradiation for 30 minutes.
-
Cell Seeding: Place the sterile substrates in a petri dish and seed with cells at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a desired period (e.g., 4-24 hours).
-
Washing: Gently wash the substrates with PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells (if necessary for intracellular staining).
-
Stain the cells with fluorescent dyes to visualize the cytoskeleton and nucleus.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area.
-
Analyze cell morphology (e.g., spreading area, aspect ratio).
-
Conclusion
Poly(this compound) brushes represent a highly adaptable and powerful platform for advanced surface engineering. The combination of controlled synthesis via SI-ATRP and the versatility of post-polymerization modification through palladium-catalyzed cross-coupling reactions provides an unparalleled level of control over surface functionality. This enables the rational design of surfaces for a wide range of applications, from fundamental studies of cell-surface interactions to the development of novel drug delivery systems and high-throughput screening platforms. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for researchers seeking to harness the full potential of this exciting technology.
References
- Current time inform
- Surface-Initiated Polymerization I - Arab Intern
- Introduction to surface-initiated atom transfer radical polymerization and general p
- Crosslinked-Polymer Brushes with Switchable Capture and Release Capabilities - MDPI
- Nanoparticles Functionalized with Polymer Brushes for Gene Delivery - ResearchG
- Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions - Chemical Engineering Transactions
- Highly Efficient and Reusable Polymer Supported Palladium Catalyst for Copper Free Sonogashira Reaction in Water | Request PDF - ResearchG
- Facilely Control Grafting Density and Side Chain Composition of Bottlebrush Polymer
- Table 1 Optimization of the reaction conditions for Suzuki coupling...
- Orthogonally Functionalizable Redox-Responsive Polymer Brushes: Catch and Release Platform for Proteins and Cells - PMC - NIH
- ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University
- Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. | Chemical Engineering Transactions
- Rapid Coating of Surfaces with Functionalized Nanoparticles for Regul
- Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes | Chemical Reviews - ACS Public
- Polymer Brush-Coated Magnetic Nanoparticles: Diels–Alder/Retro-Diels–Alder Chemistry-Mediated Dual Functionalization for Targeted Drug Delivery | ACS Applied Polymer Materials - ACS Public
- Biomolecule-functionalized polymer brushes - ResearchG
- Atomic force microscopy (AFM) topography images of the brushes with the...
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - MDPI
- Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP)
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - ACS Fall 2020 - American Chemical Society
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction - SJSU ScholarWorks
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
- A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C C Bond Formation via Heck and Suzuki Reactions | Request PDF - ResearchG
- (PDF) The Mechanism of High-Resolution STM-AFM Imaging with Functionalized Tips
- The grafting density and thickness of polythiophene-based brushes determine the orientation, conjugation length and stability of the grafted chains - Polymer Chemistry (RSC Publishing)
- Analysis of biomimetic polymer brushes by XPS and optical spectroscopy Abdullah A Sari
- Generation of protein and cell microarrays on functionalized surfaces - PubMed
- (PDF)
- Figure 5. AFM images of the PS brushes. The topological or height image...
- Spectroscopic ellipsometry data (410.0 to 741.5 nm, 44 data points) and...
- Substrate-Independent Method for Growing and Modulating the Density of Polymer Brushes
- XPS Depth Profiling Analysis of Polymer Brushes Using an Argon Gas Cluster Ion Source By Jabrah Naji Alkorbi - White Rose eTheses Online
- Surface-Initiated Polymer Brushes in the Biomedical Field: Applications in Membrane Science, Biosensing, Cell Culture, Regenerative Medicine and Antibacterial Coatings | Chemical Reviews - ACS Public
- Surface Functionalization and Dynamics of Polymeric Cell Culture Substr
- Surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene for immunosensing - PubMed
- Polymer Brushes Containing Sulfonated Sugar Repeat Units: Synthesis, Characterization and In Vitro Testing of Blood Coagulation Activ
- Use of X-ray photoelectron spectroscopy and spectroscopic ellipsometry to characterize carbonaceous films modified by electrons - Johns Hopkins University
- How Surface Treatments Impact Cell Culture Growth - World Precision Instruments
- The mechanism of high-resolution STM/AFM imaging with functionalized tips - arXiv
- Polymer brush-functionalized surfaces with unique reversible double-stimulus responsive wettability - Journal of M
- Functionalization of AFM Tips and Supports for Molecular Recognition Force Spectroscopy and Recognition Imaging - PubMed
- Biocompatible polymer brushes grown from model quartz fibres: Synthesis, characterisation and in situ determination of frictional coefficient | Request PDF - ResearchG
- Polymer brushes: surface-immobilized macromolecules - Controlled Radical Polymeriz
- Densely grafted linear copolymers - M
- 3D Cell Culture Protocols | Thermo Fisher Scientific - SA
- Mechanism and application of surface-initiated ATRP in the presence of a Zn0 pl
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Application Notes and Protocols: 4-Iodostyrene in the Synthesis of Organic Electronic Materials
Introduction: The Strategic Importance of 4-Iodostyrene in Advanced Material Synthesis
In the rapidly evolving field of organic electronics, the demand for versatile and precisely-engineered materials is paramount.[1][2] this compound has emerged as a critical building block for the synthesis of a new generation of organic electronic materials. Its strategic value lies in the combination of a polymerizable vinyl group and a highly reactive C-I bond. This unique structure allows for the creation of well-defined polymers that can be readily functionalized through a variety of powerful cross-coupling reactions. This "post-polymerization modification" approach offers unparalleled flexibility in tuning the optoelectronic properties of materials for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of organic electronic materials. We will delve into the synthesis of the key polymeric precursor, poly(this compound), via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and detail protocols for its subsequent functionalization using palladium-catalyzed cross-coupling reactions.
The Core Strategy: A Two-Step Approach to Functional Organic Electronic Materials
The use of this compound in the synthesis of advanced organic electronic materials is centered around a powerful two-step strategy. This methodology provides a high degree of control over the final material properties.
Detailed Protocol 1: RAFT Polymerization of this compound
Materials:
| Reagent/Solvent | Purity | Supplier | Notes |
| This compound | >97% | Commercially available | Stabilizer should be removed before use. |
| 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | >97% | Commercially available | RAFT Agent. |
| Azobisisobutyronitrile (AIBN) | >98% | Commercially available | Initiator, should be recrystallized. |
| Anisole | Anhydrous | Commercially available | Solvent. |
Procedure:
-
Monomer Preparation: Pass this compound through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 2.30 g, 10.0 mmol), CPDB (e.g., 22.1 mg, 0.1 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anisole (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-24 hours). The polymerization can be monitored by taking aliquots and analyzing by ¹H NMR for monomer conversion.
-
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate into cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified poly(this compound) under vacuum at 40 °C to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
| Parameter | Typical Value |
| Number-average molecular weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
Part 2: Post-Polymerization Modification of Poly(this compound)
The true power of poly(this compound) lies in its ability to be transformed into a vast array of functional polymers through post-polymerization modification. The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Application in OLEDs: Synthesis of Hole-Transporting Polymers
Hole-transporting layers (HTLs) are essential components of OLEDs, facilitating the efficient injection and transport of holes from the anode to the emissive layer. [3]Poly(this compound) can be functionalized with hole-transporting moieties, such as triphenylamine or carbazole derivatives, via Suzuki coupling.
Materials:
| Reagent/Solvent | Purity | Supplier | Notes |
| Poly(this compound) | As synthesized in Protocol 1 | - | - |
| 9-Phenyl-9H-carbazole-3-boronic acid pinacol ester | >98% | Commercially available | Hole-transporting moiety. |
| Pd(PPh₃)₄ | >98% | Commercially available | Palladium catalyst. |
| K₂CO₃ | Anhydrous | Commercially available | Base. |
| Toluene/Water | Anhydrous/Deionized | Commercially available | Solvent system. |
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve poly(this compound) (e.g., 1.15 g, 5.0 mmol of iodine units) and 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (e.g., 2.05 g, 5.5 mmol) in toluene (50 mL).
-
Add Base and Catalyst: Add an aqueous solution of K₂CO₃ (2 M, 10 mL) and Pd(PPh₃)₄ (e.g., 115 mg, 0.1 mmol).
-
Degassing: Degas the mixture by bubbling with argon for 30 minutes.
-
Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 48 hours.
-
Work-up: After cooling to room temperature, separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solution and precipitate the polymer into a large volume of methanol. Collect the polymer by filtration and purify by reprecipitation from THF/methanol.
-
Drying: Dry the final polymer, poly(4-(9-phenyl-9H-carbazol-3-yl)styrene), under vacuum.
Expected Outcome: A functionalized polymer with hole-transporting properties, suitable for use as an HTL in OLEDs. The successful coupling can be confirmed by the disappearance of the C-I signal and the appearance of carbazole signals in the NMR spectra.
Application in OPVs: Synthesis of Donor-Acceptor Polymers
In organic photovoltaics, the active layer often consists of a blend of a donor and an acceptor material. Poly(this compound) can be used to synthesize donor-acceptor type polymers by coupling with appropriate electron-donating or electron-accepting moieties. For example, Stille coupling can be employed to introduce electron-rich thiophene units. [4]
Materials:
| Reagent/Solvent | Purity | Supplier | Notes |
| Poly(this compound) | As synthesized in Protocol 1 | - | - |
| 2,5-Bis(trimethylstannyl)thiophene | >97% | Commercially available | Organotin reagent. |
| Pd(PPh₃)₄ | >98% | Commercially available | Palladium catalyst. |
| Anhydrous Toluene | >99.8% | Commercially available | Solvent. |
Procedure:
-
Reaction Setup: In a glovebox, dissolve poly(this compound) (e.g., 1.15 g, 5.0 mmol of iodine units) and 2,5-bis(trimethylstannyl)thiophene (e.g., 1.02 g, 2.5 mmol) in anhydrous toluene (50 mL) in a Schlenk flask.
-
Add Catalyst: Add Pd(PPh₃)₄ (e.g., 115 mg, 0.1 mmol) to the solution.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C for 48 hours under an inert atmosphere.
-
Work-up: After cooling, precipitate the polymer into methanol.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.
-
Drying: Dry the polymer under vacuum.
Expected Outcome: A conjugated polymer with alternating styrene and thiophene units, potentially suitable as a donor material in OPV active layers.
Application in OFETs: Synthesis of Semiconducting Polymers
For organic field-effect transistors, materials with high charge carrier mobility are required. [5]Sonogashira coupling can be used to introduce acetylene linkers into the polymer side chains, which can extend the conjugation and promote intermolecular π-π stacking, potentially leading to improved charge transport.
Materials:
| Reagent/Solvent | Purity | Supplier | Notes |
| Poly(this compound) | As synthesized in Protocol 1 | - | - |
| Phenylacetylene | >98% | Commercially available | Alkyne. |
| Pd(PPh₃)₂Cl₂ | >98% | Commercially available | Palladium catalyst. |
| Copper(I) iodide (CuI) | >98% | Commercially available | Co-catalyst. |
| Triethylamine (TEA) | Anhydrous | Commercially available | Base and solvent. |
| THF | Anhydrous | Commercially available | Co-solvent. |
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve poly(this compound) (e.g., 1.15 g, 5.0 mmol of iodine units) in a mixture of anhydrous THF (30 mL) and TEA (20 mL).
-
Add Reagents and Catalysts: Add phenylacetylene (e.g., 0.61 g, 6.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 70 mg, 0.1 mmol), and CuI (e.g., 19 mg, 0.1 mmol).
-
Degassing: Degas the mixture with a stream of argon for 20 minutes.
-
Reaction: Heat the reaction mixture at 65 °C for 24 hours under an argon atmosphere.
-
Work-up: After cooling, filter the mixture to remove the precipitated salts and concentrate the filtrate.
-
Purification: Precipitate the polymer in methanol, collect the solid, and purify by reprecipitation from THF/methanol.
-
Drying: Dry the resulting polymer, poly(4-(phenylethynyl)styrene), under vacuum.
Part 3: Surface Functionalization for Interfacial Engineering
Beyond the synthesis of bulk materials, poly(this compound) can be used for the modification of electrode surfaces, such as indium tin oxide (ITO). This can be achieved through surface-initiated polymerization, where the polymerization is initiated from a self-assembled monolayer of an initiator on the substrate surface. The resulting polymer brush of poly(this compound) can then be functionalized in situ to create a tailored hole-injection layer, improving the interface between the anode and the organic semiconductor.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of advanced organic electronic materials. The ability to create well-defined poly(this compound) scaffolds via RAFT polymerization, followed by efficient post-polymerization modification through a suite of palladium-catalyzed cross-coupling reactions, provides an exceptional platform for the rational design and synthesis of functional polymers. This approach allows for the fine-tuning of material properties to meet the specific demands of high-performance OLEDs, OPVs, and OFETs. The protocols and insights provided in this application note serve as a guide for researchers to harness the full potential of this compound in the development of next-generation organic electronic devices.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Huynh, M. H., Dirlam, P., Brook, D., & Rios, A. (2024, August 21). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2025, American Chemical Society. [Link]
- Wikipedia. (2023, December 29). Heck reaction. [Link]
- Das, S., & G, P. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 8(33), 11319-11344. [Link]
- Wiley-VCH. (2004). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Facchetti, A. (2007). Organic semiconductors for organic field-effect transistors.
- YouTube. (2022, April 19).
- Wikipedia. (2023, November 27). Stille reaction. [Link]
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. [Link]
- National Center for Biotechnology Information. (n.d.). Surface-Initiated PET-RAFT via the Z-Group Approach. [Link]
Sources
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- 3. RAFT polymerization to study and control organic mixed ionic-electronic conductors - American Chemical Society [acs.digitellinc.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benicewiczgroup.com [benicewiczgroup.com]
Application Notes and Protocols: 4-Iodostyrene in the Preparation of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Iodostyrene in Radiopharmaceutical Development
In the landscape of modern biomedical research and drug development, radiolabeled compounds are indispensable tools.[1] They serve as tracers that allow for the non-invasive visualization and quantification of biological processes in real-time, a cornerstone of molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[2][3] The choice of radionuclide and the chemical scaffold to which it is attached are critical determinants of a radiotracer's utility. This compound has emerged as a particularly valuable precursor in this field due to its versatile chemical reactivity, which allows for the incorporation of various iodine radioisotopes.
This document provides a detailed guide to the use of this compound in the synthesis of radiolabeled compounds. It is designed to provide senior application scientists and researchers with both the theoretical underpinnings and practical, field-proven protocols to leverage this key building block in their radiopharmaceutical research. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Concepts: Why this compound?
The utility of this compound as a precursor for radiolabeling stems from two key structural features:
-
The Vinyl Group: This functional group offers a site for polymerization or click chemistry, enabling the incorporation of the radiolabel into larger molecular architectures.
-
The Iodo Group: The carbon-iodine bond is a versatile handle for introducing radioiodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) via various chemical reactions.[4][5] The choice of isotope is dictated by the imaging modality (SPECT or PET) and the desired application, ranging from diagnostics to therapy.[4][6]
Methodologies for Radiolabeling Using this compound Precursors
There are two primary strategies for incorporating radioiodine using this compound-based precursors:
-
Direct Radioiodination of a Styrene Derivative: This involves the direct replacement of a leaving group on a pre-functionalized styrene molecule with a radioiodine isotope.
-
Palladium-Catalyzed Cross-Coupling Reactions: This approach utilizes a radiolabeled aryl iodide, which is then coupled to a styrene derivative bearing a suitable reaction partner, such as a boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling).[7][8][9]
Protocol 1: Direct Radioiodination via Iododestannylation
This protocol details the direct radioiodination of a tributyltin-styrene precursor. The iododestannylation reaction is a reliable method for introducing radioiodine with high specific activity.
Principle: The carbon-tin bond of the precursor is cleaved by an electrophilic radioiodine species, which is generated in situ by the oxidation of radioiodide. This method offers high radiochemical yields and is amenable to automation.[10]
Experimental Workflow:
Caption: Workflow for direct radioiodination via iododestannylation.
Detailed Step-by-Step Protocol:
-
Precursor Preparation: In a clean reaction vial, dissolve 1-2 mg of 4-(tributylstannyl)styrene in 100 µL of methanol.
-
Radioiodide Addition: To the precursor solution, add the desired amount of Na[¹²⁵I] (e.g., 1-10 mCi) in a minimal volume of 0.1 M NaOH.[11]
-
Initiation of Reaction: Add 20 µL of a freshly prepared solution of N-chlorosuccinimide (1 mg/mL in methanol) to the reaction mixture. Vortex gently for 30 seconds.
-
Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quenching: Stop the reaction by adding 50 µL of a saturated aqueous solution of sodium metabisulfite.
-
Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Quality Control: Collect the fraction corresponding to the [¹²⁵I]this compound. Analyze an aliquot of the final product by radio-TLC and analytical HPLC to determine the radiochemical purity and specific activity.
| Parameter | Typical Value/Condition | Rationale |
| Precursor | 4-(tributylstannyl)styrene | The tributyltin group is an excellent leaving group for electrophilic iodination. |
| Radioisotope | Na[¹²⁵I] | ¹²⁵I is a gamma emitter with a long half-life (59.4 days), suitable for preclinical studies.[4] |
| Oxidizing Agent | N-chlorosuccinimide (NCS) | NCS is a mild oxidizing agent that efficiently converts iodide to an electrophilic iodine species. |
| Solvent | Methanol | Provides good solubility for both the precursor and the reagents. |
| Reaction Time | 10-15 minutes | Typically sufficient for high radiochemical conversion. |
| Purification | Reverse-phase HPLC | Effectively separates the desired product from unreacted precursor and byproducts. |
Protocol 2: Radiolabeling via Suzuki Cross-Coupling
This protocol describes the synthesis of a radiolabeled biaryl compound by coupling a boronic acid-functionalized styrene with a radioiodinated aromatic partner. The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[8][12]
Principle: A palladium(0) catalyst facilitates the coupling of an organoboron compound (the styrene derivative) with an organohalide (the radioiodinated partner).[12] This reaction is highly tolerant of various functional groups, making it broadly applicable in radiopharmaceutical synthesis.[13]
Experimental Workflow:
Caption: Workflow for Stille cross-coupling for radiolabeling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 equivalent) and the desired [¹³¹I]stannyl-aryl partner (1.1 equivalents) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110°C for 30-60 minutes. Monitor the reaction progress by radio-TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Purify the filtrate by reverse-phase HPLC to isolate the radiolabeled product.
| Parameter | Typical Value/Condition | Rationale |
| Organohalide | This compound | The C-I bond is highly reactive towards oxidative addition to the Pd(0) catalyst. |
| Organostannane | [¹³¹I]stannyl-aryl partner | ¹³¹I is a beta and gamma emitter, making it suitable for therapeutic applications (radiotherapy). [4] |
| Catalyst | Pd(PPh₃)₄ | A versatile catalyst for Stille couplings. |
| Solvent | Anhydrous DMF or Toluene | Anhydrous conditions are crucial to prevent side reactions. |
| Reaction Temperature | 80-110°C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Quality Control of Radiolabeled Compounds
Regardless of the synthetic method, rigorous quality control is essential to ensure the identity, purity, and specific activity of the final radiolabeled compound. [14]
-
Radiochemical Purity: This is typically determined by radio-TLC and analytical HPLC. The radiochemical purity should generally be >95%.
-
Specific Activity: This is a measure of the radioactivity per unit mass of the compound (e.g., Ci/mmol). High specific activity is often crucial for in vivo imaging studies to minimize the administered mass of the compound and avoid pharmacological effects.
-
Identity Confirmation: The identity of the radiolabeled product can be confirmed by co-elution with a non-radioactive, authenticated standard on HPLC.
Conclusion
This compound and its derivatives are powerful and versatile precursors for the synthesis of radiolabeled compounds for PET and SPECT imaging. The choice between direct radioiodination and cross-coupling strategies will depend on the specific target molecule, the desired radioisotope, and the available synthetic precursors. By understanding the principles behind these methodologies and adhering to robust, well-validated protocols, researchers can effectively leverage this compound to develop novel radiotracers for a wide range of applications in biomedical research and drug development.
References
- Kung, M. P., Hou, C., Zhuang, Z. P., Skovronsky, D. M., Zhang, B., Gur, T. L., Trojanowski, J. Q., Lee, V. M. Y., & Kung, H. F. (2002). Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 7–10.
- Thermo Fisher Scientific. (n.d.). Pierce Iodination Beads.
- Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds.
- Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?.
- Krasnopolsky, Y. M., & Shavrin, S. V. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 14(9), 869. [Link]
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). US6749830B2 - Method for the synthesis of radiolabeled compounds.
- SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds.
- Wikipedia. (n.d.). Stille reaction.
- National Institutes of Health. (2024). Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model. ACS Omega, 9(9), 11095-11105. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling.
- Apollo Scientific. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Iodo-3-methoxyisothiazole in Radiolabeling Studies.
- ResearchGate. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade.
- Wikipedia. (n.d.). Iodine-125.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- ResearchGate. (2025). Comparative characteristics of SPECT and PET techniques.
- National Institutes of Health. (2010). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Tetrahedron Letters, 51(4), 654–657. [Link]
- MDPI. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(7), 2162. [Link]
- Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(29), 7048–7055. [Link]
- PubMed. (2010). Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand.
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis and investigation of a radioiodinated F3 peptide analog as a SPECT tumor imaging radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine-125 - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
Application Notes & Protocols: A Guide to Surface Modification via Polymer Grafting with 4-Iodostyrene
Abstract
The functionalization of surfaces with well-defined polymer layers, known as polymer brushes, is a cornerstone of modern materials science, enabling precise control over surface properties like wettability, biocompatibility, and adhesion.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging 4-iodostyrene and its derivatives in the synthesis of polymer brushes. We will focus on the "grafting from" methodology, particularly Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust technique for growing dense, controlled polymer layers.[3][4] Furthermore, we will explore the unique post-polymerization modification capabilities afforded by the iodo-functional group, transforming the polymer brush into a versatile platform for subsequent chemical transformations, such as Suzuki cross-coupling.[5][6] This document is intended for researchers in materials science, nanotechnology, and drug development seeking to create advanced functional surfaces.
The Strategic Advantage of the Iodo-Styrene Moiety
The power of this compound in surface chemistry stems from the distinct roles of its two key functional components: the polymerizable styrene group and the reactive iodo- group. This duality allows for two primary strategic approaches:
-
As a Monomer for Functional Brushes: this compound can be polymerized directly from a surface pre-functionalized with an initiator. The resulting poly(this compound) brush presents a high density of reactive C-I bonds. These bonds serve as handles for post-polymerization modification, allowing for the attachment of a wide array of molecules via cross-coupling chemistry.[5][6]
-
As a Precursor to Surface-Anchored Initiators: While less common, molecules containing the iodophenyl group can be anchored to a substrate to act as initiation sites for polymerization. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, which can lead to faster activation rates in controlled radical polymerizations like ATRP, offering a different kinetic profile for polymer growth.
This guide will focus on the most prevalent and powerful application: using a surface-anchored initiator to grow polymer brushes, and subsequently, using poly(this compound) brushes as a platform for further functionalization.
Core Methodology: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a "grafting from" technique where polymers grow directly from initiator molecules covalently bound to a substrate.[4][7] This method is preferred for achieving high grafting densities, as it overcomes the steric hindrance limitations of "grafting to" approaches.[8][9]
The Principle of ATRP: ATRP relies on a reversible equilibrium between active, propagating radical species (P•) and dormant species (P-X, where X is a halogen).[3] This equilibrium is catalyzed by a transition metal complex, typically copper(I) (Cu(I)), which abstracts the halogen atom (X) from the dormant chain end to form the radical and the oxidized metal complex (Cu(II)X). The much higher concentration of the dormant species ensures that the concentration of active radicals remains low, minimizing termination reactions and allowing for controlled, "living" polymer growth.[3][10]
General Experimental Workflow
The process can be broken down into three main stages: substrate preparation and initiator immobilization, surface-initiated polymerization, and finally, characterization.
Caption: General workflow for creating polymer brushes via SI-ATRP.
Detailed Experimental Protocols
Disclaimer: These protocols are representative. Optimal conditions may vary based on the specific substrate, monomer, and desired polymer characteristics. All steps involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol 1: Preparation of an ATRP Initiator-Functionalized Silicon Wafer
This protocol describes the immobilization of an α-bromoisobutyryl group, a standard initiator for ATRP, onto a silicon substrate via silanization.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and explosive in contact with organic materials!)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Triethylamine (TEA)
-
α-Bromoisobutyryl bromide (BiBB)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Place the cleaned, dry wafers in a reaction vessel.
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the wafers in the APTES solution and let the reaction proceed for 4-6 hours at room temperature to form an amino-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene, followed by ethanol, and dry with nitrogen.
-
-
Initiator Attachment:
-
Place the APTES-functionalized wafers in a fresh, dry reaction vessel.
-
Add anhydrous toluene, followed by triethylamine (1.2 equivalents relative to estimated surface amine groups).
-
Cool the vessel in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and proceed overnight.
-
Rinse the resulting initiator-functionalized wafers thoroughly with toluene, ethanol, and dry with nitrogen. Store under inert gas.
-
Protocol 2: SI-ATRP of Styrene from an Initiator-Functionalized Surface
This protocol details the growth of a polystyrene brush from the surface prepared in Protocol 1.
Materials:
-
Initiator-functionalized silicon wafer
-
Styrene monomer (inhibitor removed by passing through basic alumina)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole or toluene
Procedure:
-
Reaction Setup:
-
Place the initiator-functionalized wafer in a dry Schlenk flask.
-
In a separate Schlenk flask, add CuBr.
-
Seal both flasks and purge with inert gas for at least 30 minutes.
-
-
Preparation of Polymerization Solution:
-
In a separate, purged flask, prepare the polymerization solution by mixing the desired amounts of styrene and anisole. A typical monomer concentration is 2-4 M.
-
Deoxygenate the solution by bubbling with inert gas for 30-60 minutes.
-
Using a purged syringe, add PMDETA to the monomer solution. A typical molar ratio of [Monomer]:[Initiator]*:[CuBr]:[Ligand] is 100:1:1:2. The surface initiator concentration is estimated.
-
Transfer the deoxygenated solution to the flask containing the CuBr catalyst via a cannula and stir until the copper salt dissolves, forming a colored complex.
-
-
Polymerization:
-
Transfer the catalyst/monomer solution to the Schlenk flask containing the initiator-functionalized wafer.
-
Immerse the flask in a pre-heated oil bath (typically 60-90 °C) and allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is time-dependent.
-
-
Termination and Cleaning:
-
To stop the polymerization, remove the flask from the oil bath, cool, and expose the solution to air. The solution color should change, indicating oxidation of the copper catalyst.
-
Remove the wafer and rinse it thoroughly with toluene to remove the catalyst and any non-grafted polymer.
-
Perform a Soxhlet extraction with toluene for 24 hours to ensure all physisorbed polymer is removed.
-
Dry the wafer with nitrogen.
-
Essential Characterization Techniques
Validating the success of each step is critical. The following techniques provide a comprehensive picture of the modified surface.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | Measures surface wettability. | Hydroxylated silicon is hydrophilic (<10°). APTES/Initiator layers are more hydrophobic. Polystyrene brush is highly hydrophobic (>90°). |
| Ellipsometry | Measures the thickness of thin films. | A quantifiable increase in layer thickness after initiator immobilization (~1-2 nm) and a significant, time-dependent increase after polymerization (5-100+ nm). |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states. | Appearance of N 1s peak after APTES, Br 3d peak after initiator attachment, and a large increase in C 1s signal after polymerization. |
| Atomic Force Microscopy (AFM) | Images surface topography and roughness. | A smooth surface is expected for a well-formed initiator monolayer and polymer brush. Can be used to measure thickness via scratch testing. |
Advanced Application: Post-Polymerization Modification of Poly(this compound) Brushes
A key advantage of using halogenated monomers is the ability to perform subsequent chemical reactions on the grafted polymer. By polymerizing this compound (using Protocol 2, substituting styrene), a surface decorated with reactive C-I bonds is created. These are ideal sites for palladium-catalyzed cross-coupling reactions.[6]
Protocol 3: Suzuki Cross-Coupling on a Poly(this compound) Brush
This protocol demonstrates the modification of the grafted brush with a generic boronic acid.
Materials:
-
Poly(this compound)-grafted wafer
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene/Ethanol mixture)
Procedure:
-
Place the poly(this compound) brush in a dry Schlenk flask.
-
Add the arylboronic acid (large excess relative to surface iodine), Pd(PPh₃)₄ (catalytic amount), and K₂CO₃.
-
Add the deoxygenated solvent mixture.
-
Heat the reaction mixture (typically 80-100 °C) under an inert atmosphere overnight.
-
Cool the reaction, remove the wafer, and rinse extensively with toluene, water, and ethanol to remove all reactants and byproducts.
-
Dry the wafer with nitrogen. Success can be verified by the disappearance of the I 3d signal in XPS.
Caption: Suzuki cross-coupling on a poly(this compound) brush.
Troubleshooting and Field Insights
-
Low Grafting Density: Often caused by incomplete initiator monolayer formation. Ensure substrate is scrupulously clean and that anhydrous conditions are maintained during silanization.
-
Broad Polydispersity (uncontrolled growth): The most common cause is the presence of oxygen, which terminates radical chains. Rigorous deoxygenation of all solutions is paramount.
-
Catalyst Inactivity: Ensure the purity of the Cu(I) source. If it is oxidized (green/blue), it must be purified before use.
-
Post-Modification Issues: Incomplete coupling reactions can result from catalyst deactivation or poor solvent choice. Ensure the solvent swells the polymer brush effectively to allow reactant access to the iodo- sites.
Conclusion
The use of this compound as a monomer for surface-initiated polymerization provides a powerful and versatile platform for creating advanced, functional materials. The "grafting from" approach via SI-ATRP allows for the synthesis of dense, well-controlled polymer brushes. The true potential is realized in the subsequent modification of the pendant iodo groups, enabling the covalent attachment of a vast library of chemical functionalities. This dual approach of controlled growth followed by targeted modification opens the door to designing surfaces with highly specific properties for applications ranging from biosensing[11] to smart coatings.
References
- Title: Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction Source: SJSU ScholarWorks URL:[Link]
- Title: Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling Source: American Chemical Society URL:[Link]
- Title: Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials Source: Carnegie Mellon University URL:[Link]
- Title: Polymer Brushes: Synthesis, Characterization, Applications Source: ResearchG
- Title: Polymer brushes: surface-immobilized macromolecules Source: Carnegie Mellon University URL:[Link]
- Title: Controlled/“Living” Radical Polymerization.
- Title: Polymer Grafting and its chemical reactions Source: National Institutes of Health (NIH) URL:[Link]
- Title: CuBr-mediated surface-initiated controlled radical polymerization in air Source: National Institutes of Health (NIH) URL:[Link]
- Title: Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides Source: ACS Public
- Title: Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene Source: ResearchG
- Title: Poly{[4-(hydroxyl)(tosyloxyl)
- Title: Atom transfer radical coupling of polystyrene and poly(methyl acrylate)
- Title: Surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene for immunosensing Source: PubMed URL:[Link]
- Title: Grafting Polymers Source: ResearchG
- Title: Polymerization and Structure of Opposing Polymer Brushes Studied by Computer Simulations Source: National Institutes of Health (NIH) URL:[Link]
- Title: Surface-Initiated Anionic Polymerization of Styrene by Means of Self-Assembled Monolayers Source: TU Dresden URL:[Link]
- Title: Controlled Synthesis of Polymer Brushes by “Living” Free Radical Polymerization Techniques Source: ACS Public
- Title: Graft copolymers Source: Carnegie Mellon University URL:[Link]
- Title: ANIONIC GRAFTING OF POLYSTYRENE AND POLY(STYRENE-BLOCK-ISOPRENE) ONTO MICROPARTICULATE SILICA AND GLASS SLIDES Source: University of Groningen URL:[Link]
- Title: Mixed Polymer Brushes for “Smart” Surfaces Source: MDPI URL:[Link]
- Title: Surface modification of polystyrene by plasma-induced UV graft-polymerization Source: ResearchG
- Title: POLYMER BRUSHES, METHOD OF PRODUCTION AND APPLICATION THEREOF Source: European P
- Title: How Does Grafting Work In Copolymers? Source: YouTube URL:[Link]
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- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 6. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 7. Polymerization and Structure of Opposing Polymer Brushes Studied by Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene for immunosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Versatile Functionalization of Poly(4-iodostyrene) via Click and Click-Like Chemistry
Abstract Poly(4-iodostyrene) (P4IS) is a highly adaptable polymer scaffold prime for post-polymerization modification. The carbon-iodine bond on its phenyl rings serves as a versatile anchor for a suite of high-efficiency coupling reactions. This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for modifying P4IS using the principles of click and click-like chemistry. We will explore three primary pathways: (1) Palladium/copper-catalyzed Sonogashira coupling to introduce terminal alkynes, creating a platform for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); (2) Copper-catalyzed conversion of the iodide to an azide, enabling direct CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC); and (3) Palladium-catalyzed Suzuki coupling for the introduction of a wide array of functional moieties. These methodologies transform commodity P4IS into advanced, functional materials suitable for applications ranging from drug delivery to materials science.[1][2]
The Poly(this compound) Scaffold: A Platform for Innovation
The utility of any post-polymerization modification strategy is contingent on the quality of the starting polymer. Poly(this compound) is an ideal precursor due to the reactivity of the aryl iodide group, which is significantly more reactive than its bromide or chloride counterparts in common cross-coupling reactions.[3] For reproducible and controlled functionalization, it is crucial to begin with a well-defined P4IS homopolymer or block copolymer.
Synthesis Insight: The synthesis of P4IS with controlled molecular weight and low dispersity (Đ) is readily achieved using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[4][5] This control is paramount because it ensures a uniform distribution of functional handles, leading to more predictable and homogenous final products. Commercially available this compound monomer can be polymerized using established RAFT protocols.[6]
Core Characteristics of P4IS:
-
Structure: A polystyrene backbone where each phenyl ring is substituted with an iodine atom at the para-position.
-
Solubility: Soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
-
Reactivity: The C-I bond is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions.
Pathway 1: Sonogashira Coupling for Alkyne Installation
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[3][7][8] By functionalizing P4IS with a terminal alkyne, we convert the polymer into a versatile intermediate that can readily participate in the quintessential click reaction: CuAAC.
Causality: We choose this pathway when the goal is to attach a pre-synthesized, azide-bearing molecule of interest (e.g., a peptide, a drug, or a PEG chain) to the polymer scaffold. The Sonogashira reaction provides the "male" end (the alkyne) for the subsequent "female" azide partner in a CuAAC click reaction.
Protocol 2.1: Sonogashira Coupling of Trimethylsilylacetylene with P4IS
This protocol details the installation of a protected alkyne, followed by in-situ deprotection.
| Reagents & Materials | Supplier | Purpose |
| Poly(this compound) (P4IS) | Synthesized or Commercial | Polymer Scaffold |
| Trimethylsilylacetylene (TMSA) | Sigma-Aldrich | Alkyne Source |
| Pd(PPh₃)₂Cl₂ | Strem Chemicals | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Acros Organics | Co-catalyst |
| Triethylamine (TEA) | Fisher Scientific | Base and Solvent |
| Tetrahydrofuran (THF), Anhydrous | J.T. Baker | Solvent |
| Tetrabutylammonium Fluoride (TBAF) | Oakwood Chemical | Deprotection Agent |
| Methanol | VWR | Precipitation Solvent |
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve P4IS (1.0 g, 1.0 eq of iodo groups) in anhydrous THF (20 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). The solution may turn yellow/brown.
-
Coupling: Add trimethylsilylacetylene (1.5 eq) dropwise. Allow the reaction to stir at 50°C for 24 hours.
-
Deprotection: Cool the reaction to room temperature. Add a 1M solution of TBAF in THF (1.2 eq) and stir for 3 hours. This removes the TMS protecting group.
-
Purification:
-
Filter the reaction mixture through a short pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C.
-
-
Characterization:
-
FTIR: Confirm the appearance of a sharp peak around 3300 cm⁻¹ (alkyne C-H stretch) and ~2100 cm⁻¹ (C≡C stretch), and the disappearance of the C-I vibrational modes.
-
¹H NMR: Confirm the appearance of the alkyne proton signal.
-
Pathway 2: Direct Conversion to Poly(4-azidostyrene)
An alternative, highly efficient route involves converting the aryl iodide directly to an azide. This transforms the entire polymer backbone into a substrate ready for click reactions with any alkyne-containing molecule. This method is particularly powerful for subsequent copper-free click reactions like SPAAC, which are essential for biological applications where copper toxicity is a concern.[9]
Causality: This pathway is chosen when you have an alkyne- or strained alkyne-functionalized molecule you wish to attach. It is arguably more direct than Pathway 1 if the ultimate goal is a click reaction, as it achieves the desired functionality in a single step on the polymer. The resulting poly(4-azidostyrene) is a versatile intermediate.
Protocol 3.1: Synthesis of Poly(4-azidostyrene) from P4IS
This protocol is adapted from established methods for the azidation of aryl halides.[10]
| Reagents & Materials | Supplier | Purpose |
| Poly(this compound) (P4IS) | Synthesized or Commercial | Polymer Scaffold |
| Sodium Azide (NaN₃) | Sigma-Aldrich | Azide Source |
| Copper(I) Iodide (CuI) | Acros Organics | Catalyst |
| Sodium Ascorbate | TCI Chemicals | Reducing Agent |
| N,N'-Dimethylethylenediamine | Alfa Aesar | Ligand |
| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | Solvent |
| Deionized Water | Lab Source | Co-solvent / Wash |
| Diethyl Ether | VWR | Precipitation Solvent |
!! SAFETY WARNING !! : Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood, using appropriate personal protective equipment. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas (especially copper or lead).
Step-by-Step Methodology:
-
Dissolution: Dissolve P4IS (1.0 g, 1.0 eq of iodo groups) in DMSO (20 mL) in a round-bottom flask.
-
Reagent Addition: To the solution, add sodium azide (3.0 eq), sodium ascorbate (0.2 eq), and N,N'-dimethylethylenediamine (0.1 eq).
-
Catalyst Addition: Add CuI (0.05 eq). The mixture will become heterogeneous.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere.
-
Purification:
-
Cool the reaction to room temperature. Dilute with 10 mL of THF.
-
Precipitate the polymer by adding the solution dropwise into a large volume of deionized water. This helps remove the DMSO and excess salts.
-
Collect the crude polymer by filtration.
-
Re-dissolve the polymer in a minimum amount of THF and re-precipitate into cold diethyl ether or methanol to further purify.
-
Collect the final polymer by filtration and dry under vacuum.
-
-
Characterization:
-
FTIR: Confirm the appearance of a very strong, sharp azide (-N₃) stretching peak around 2100 cm⁻¹. This is the most definitive evidence of successful conversion.
-
¹H NMR: Observe the shifts in the aromatic protons' signals upon substitution of iodine with the azide group.
-
Pathway 3: Suzuki Coupling for Unmatched Versatility
While not a cycloaddition, the Suzuki cross-coupling reaction is often considered "click-like" due to its high yields, exceptional functional group tolerance, and robust nature.[4][5] It facilitates the coupling of the aryl iodide on P4IS with a wide variety of organoboron compounds (typically boronic acids or esters). This opens the door to introducing nearly any desired functionality directly onto the polymer backbone in a single, efficient step.
Causality: This is the pathway of choice for maximum versatility. If the goal is to append complex aromatic structures, introduce hydrophilic or hydrophobic side chains, or attach fluorescent tags that are available as boronic acids, the Suzuki coupling is the most direct and powerful method.
Protocol 4.1: General Procedure for Suzuki Coupling on P4IS
This protocol provides a general method using phenylboronic acid as a model coupling partner.
| Reagents & Materials | Supplier | Purpose |
| Poly(this compound) (P4IS) | Synthesized or Commercial | Polymer Scaffold |
| Phenylboronic Acid | Combi-Blocks | Coupling Partner |
| Pd(PPh₃)₄ | Strem Chemicals | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Base |
| Toluene | J.T. Baker | Solvent |
| Deionized Water | Lab Source | Co-solvent |
| Methanol | VWR | Precipitation Solvent |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine P4IS (1.0 g, 1.0 eq of iodo groups), phenylboronic acid (1.5 eq), and toluene (25 mL).
-
Base Addition: Prepare a 2M aqueous solution of K₂CO₃. Add 5 mL (approx. 2.5 eq) to the reaction flask.
-
Degassing: Bubble argon through the biphasic mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the mixture under a positive pressure of argon.
-
Reaction: Heat the reaction to 90°C and stir vigorously for 24-48 hours. The two phases must be mixed well for the reaction to proceed efficiently.
-
Purification:
-
Cool the reaction to room temperature. Separate the organic layer.
-
Wash the organic layer with deionized water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
¹H NMR: Confirm the appearance of new aromatic signals corresponding to the attached phenyl group and the disappearance of the original P4IS aromatic pattern.
-
GPC: Analyze the molecular weight and dispersity to ensure no significant chain scission or cross-linking occurred during the reaction.
-
Data Table: Versatility of Suzuki Coupling on P4IS
| Coupling Partner (R-B(OH)₂) | Resulting Functional Group (R) | Potential Application |
| 4-Methoxyphenylboronic acid | Methoxy-substituted biphenyl | Modifying electronic properties |
| 4-Carboxyphenylboronic acid | Carboxylic acid-functionalized | pH-responsive materials, bioconjugation |
| 4-(Pyren-1-yl)phenylboronic acid | Pyrene-functionalized | Fluorescent labeling, sensing |
| 4-(N,N-dimethylamino)phenylboronic acid | Tertiary amine-functionalized | pH-responsive systems, metal chelation |
Conclusion
Poly(this compound) stands out as a premier platform for creating sophisticated macromolecular structures. By leveraging the power of click and click-like reactions such as Sonogashira coupling, copper-catalyzed azidation, and Suzuki coupling, researchers can efficiently and predictably introduce a vast array of functionalities. The protocols outlined in this guide provide a robust foundation for developing novel materials for advanced applications in medicine, electronics, and beyond. The key to success lies in starting with a well-defined polymer and choosing the synthetic pathway that most directly achieves the desired final structure.
References
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- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2024 Meeting.
- MDPI. (2022). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. MDPI.
- Li, K., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry – A European Journal, 27(16), 5057-5073.
- Nanomicronspheres. (n.d.). Exploring the Applications and Benefits of Functionalized Polystyrene Spheres in Modern Science. nanomicronspheres.
- UTUPub. (2024). Functionalization of polystyrene and its use as an adsorptive material. UTUPub.
- Royal Society of Chemistry. (2014). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Wikipedia. (n.d.). Polystyrene (drug delivery). Wikipedia.
- Semantic Scholar. (2018). Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. Semantic Scholar.
- Fokin, V. V., & Sharpless, K. B. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(4), 1543-1568.
- Chinese Chemical Society. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry.
- Theses.fr. (n.d.). Synthesis of organic-inorganic hybrids for photovoltaic applications. Theses.fr.
- ACS Publications. (2008). Surface Functionalization and Characterization of Magnetic Polystyrene Microbeads. Langmuir.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- PubMed. (2008). Surface Functionalization and Characterization of Magnetic Polystyrene Microbeads. PubMed.
- ResearchGate. (2014). Synthesis and Characterization of Functionalized Polystyrene Using ATRP with Strong Base Technique. ResearchGate.
- NIH. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition.
- MDPI. (2022). Surface Functionalization and Analysis. MDPI.
- Royal Society of Chemistry. (2023). Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. RSC Advances.
- Creative Biolabs. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Creative Biolabs.
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- NIH. (2021). Preparation of Functionalized Magnetic Polystyrene Microspheres and Their Application in Food Safety Detection. Foods.
- ResearchGate. (2022). Functionalized graphene/polystyrene composite, green synthesis and characterization. ResearchGate.
- PubMed. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.
- SpringerLink. (n.d.). Hierarchical Macromolecular Structures: 60 Years after the Staudinger Nobel Prize II. SpringerLink.
- SpringerLink. (n.d.). P3HT Revisited. SpringerLink.
- NIH. (2023). Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. RSC Advances.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- PubMed. (2009). Ni-catalyzed Sonogashira coupling of nonactivated alkyl halides: orthogonal functionalization of alkyl iodides, bromides, and chlorides. PubMed.
- SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
- Polymer Source. (n.d.). This compound. Polymer Source.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- PubMed. (2017). Synthesis of Polystyrene and Poly(4-vinylpyridine) Mixed Grafted Silica Nanoparticles via a Combination of ATRP and CuI -Catalyzed Azide-Alkyne Click Chemistry. PubMed.
- ResearchGate. (2004). Facile synthesis of poly(4‐hydroxy styrene) from polystyrene. ResearchGate.
- LOUIS - UAH. (n.d.). Chemical modification of poly(hydroxyalkanoate)s (PHA)s via "click' chemistry. LOUIS - UAH.
- Royal Society of Chemistry. (2015). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Polymer Chemistry.
- ResearchGate. (2022). Optimization of the model Suzuki coupling reaction between iodobenzene and phenylboronic acid. ResearchGate.
- ResearchGate. (2016). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate.
- NIH. (2021). Click Chemistry in Natural Product Modification. Frontiers in Chemistry.
- ResearchGate. (2011). The combination of living radical polymerization and click chemistry for the synthesis of advanced macromolecular architectures. ResearchGate.
- J-STAGE. (2015). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Journal of the Ceramic Society of Japan.
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Synthesis of Functional Star Polymers: A Guide to Architectures with a Poly(4-iodostyrene) Periphery for Advanced Drug Delivery
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis and functionalization of star polymers featuring poly(4-iodostyrene) arms. The unique architecture of these polymers, combined with the versatile reactivity of the iodine moieties, offers a powerful platform for the development of sophisticated drug delivery systems and other biomedical applications. This document emphasizes the "arm-first" approach, a robust and highly controllable method for producing well-defined, core-cross-linked star polymers.
Introduction: The Strategic Advantage of Poly(this compound) Star Polymers
Star polymers, with their distinct three-dimensional, globular structure, exhibit unique properties compared to their linear counterparts, including lower solution viscosity and a higher density of functional groups.[1] These characteristics make them highly attractive for biomedical applications, particularly in the realm of nanomedicine where they can serve as efficient drug carriers.[2][3]
The incorporation of poly(this compound) (P4IS) as the arm-forming monomer provides a significant strategic advantage. The iodine-functionalized phenyl rings distributed along the polymer chains serve as versatile handles for post-polymerization modification.[4][5] This allows for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads, through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[4][5][6] This modularity is a key feature for the design of next-generation, targeted drug delivery vehicles.
This guide will detail the synthesis of P4IS arms via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for precise control over molecular weight and dispersity.[4] Subsequently, the formation of the star architecture through the "arm-first" method, involving the cross-linking of the living polymer chains, will be described. Finally, a protocol for the functionalization of the P4IS arms via Suzuki coupling will be presented, opening the door to a wide range of applications in drug development.
Synthesis Strategy: The "Arm-First" Approach
The "arm-first" method is a powerful strategy for the synthesis of core-cross-linked star polymers.[2][7][8] This approach involves two main steps, as illustrated in the workflow diagram below. First, well-defined linear polymer arms are synthesized using a controlled polymerization technique. In the second step, these "living" polymer arms are reacted with a cross-linking agent to form a central, cross-linked core from which the arms emanate. This method offers excellent control over the final star polymer's characteristics, such as arm length, arm number, and overall molecular weight.[7]
Caption: Workflow for the "arm-first" synthesis of star polymers with a poly(this compound) periphery.
Detailed Experimental Protocols
Materials
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | Commercially Available | Should be passed through a column of basic alumina to remove inhibitors before use. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | >97% | Commercially Available | RAFT agent. |
| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available | Thermal initiator. Should be recrystallized from methanol before use. |
| Divinylbenzene (DVB) | 80% (mixture of isomers) | Commercially Available | Cross-linking agent. Should be passed through a column of basic alumina to remove inhibitors before use. |
| Anisole | Anhydrous, >99.7% | Commercially Available | Solvent. |
| Tetrahydrofuran (THF) | HPLC Grade | Commercially Available | For purification and analysis. |
| Methanol | HPLC Grade | Commercially Available | For purification. |
| Phenylboronic acid | >97% | Commercially Available | For Suzuki coupling. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Catalyst for Suzuki coupling. |
| Potassium carbonate | >99% | Commercially Available | Base for Suzuki coupling. |
Protocol 1: Synthesis of Poly(this compound) Macro-RAFT Agent (P4IS Arms)
This protocol describes the synthesis of linear poly(this compound) chains that will serve as the arms of the star polymer.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 21.7 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) RAFT agent (e.g., 75.0 mg, 0.217 mmol, for a target degree of polymerization of 100), and azobisisobutyronitrile (AIBN) initiator (e.g., 7.1 mg, 0.043 mmol, RAFT agent:initiator ratio of 5:1).
-
Solvent Addition: Add anhydrous anisole (e.g., 10 mL) to the flask to dissolve the reagents.
-
Degassing: Seal the flask with a rubber septum and degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[9]
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: The polymerization is allowed to proceed for a predetermined time (e.g., 8-16 hours) to achieve the desired monomer conversion. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to track the evolution of molecular weight and dispersity.
-
Termination and Purification: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C overnight to obtain the P4IS macro-RAFT agent as a solid.
Protocol 2: Synthesis of Core-Cross-Linked P4IS Star Polymer
This protocol details the formation of the star polymer by cross-linking the P4IS arms.
-
Reaction Setup: In a Schlenk flask, dissolve the purified P4IS macro-RAFT agent (e.g., 2.0 g) in anhydrous anisole (e.g., 20 mL).
-
Addition of Cross-linker and Initiator: To this solution, add divinylbenzene (DVB) as the cross-linking agent (e.g., a 10-fold molar excess relative to the P4IS macro-RAFT agent) and a fresh portion of AIBN (e.g., 0.2 equivalents relative to the P4IS macro-RAFT agent).
-
Degassing: Degas the solution using three freeze-pump-thaw cycles as described in Protocol 1.
-
Cross-linking Reaction: After backfilling with an inert gas, immerse the flask in a preheated oil bath at 80 °C and allow the reaction to proceed for 12-24 hours.
-
Purification: After the reaction, cool the mixture and precipitate the star polymer in a large volume of a non-solvent such as methanol or hexane. The choice of non-solvent may need to be optimized to selectively precipitate the star polymer and leave any unreacted linear arms in solution.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation, wash it thoroughly with the non-solvent, and dry it under vacuum at 40 °C to a constant weight.
Protocol 3: Functionalization of P4IS Star Polymer via Suzuki Coupling
This protocol provides a general procedure for the post-polymerization modification of the P4IS star polymer with a model boronic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the P4IS star polymer (e.g., 500 mg) in a suitable solvent mixture such as THF/water (e.g., 3:1 v/v, 20 mL).
-
Reagent Addition: Add phenylboronic acid (e.g., 1.5 equivalents per iodine moiety on the star polymer), potassium carbonate (e.g., 3.0 equivalents per iodine moiety), and tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents per iodine moiety).
-
Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas for at least 30 minutes.
-
Coupling Reaction: Heat the mixture to reflux (around 70-80 °C) under an inert atmosphere for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the functionalized star polymer in a suitable non-solvent (e.g., methanol or water). The purification process may require repeated precipitations or dialysis to completely remove the catalyst and other reagents.
-
Isolation and Characterization: Collect the purified functionalized star polymer and dry it under vacuum. The success of the functionalization should be confirmed by ¹H NMR, FTIR, and GPC.
Characterization
Thorough characterization at each stage of the synthesis is crucial to ensure the formation of well-defined star polymers.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine monomer conversion, confirm polymer structure, and verify functionalization. | For P4IS arms, characteristic peaks for the aromatic and backbone protons will be observed. For the functionalized star, new peaks corresponding to the attached moiety (e.g., phenyl group from phenylboronic acid) will appear. |
| GPC | To determine molecular weight (Mn, Mw) and dispersity (Đ). | For P4IS arms, a narrow, monomodal peak with low dispersity (Đ < 1.3) is expected. For the star polymer, a shift to higher molecular weight and a monomodal peak with low dispersity is indicative of successful star formation. |
| FTIR | To confirm the presence of functional groups. | Characteristic C-I stretching vibrations for P4IS. After Suzuki coupling, changes in the aromatic C-H bending region can be observed. |
| DLS | To determine the hydrodynamic size of the star polymers in solution. | Provides information on the size and size distribution of the nanoparticles formed by the star polymers. |
Application Notes for Drug Development
The P4IS star polymer platform offers a multitude of opportunities for the development of advanced drug delivery systems.
-
Drug Conjugation: The peripheral iodine groups can be substituted with drug molecules containing a boronic acid or other suitable functional group for cross-coupling. This allows for the precise, covalent attachment of therapeutics, ensuring a high and controllable drug loading.
-
Targeted Delivery: Targeting ligands, such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, can be conjugated to the star polymer surface. This can enhance the accumulation of the drug at the target site, improving efficacy and reducing off-target toxicity.
-
Stealth Properties: The periphery of the star polymer can be functionalized with hydrophilic polymers like polyethylene glycol (PEG) via Suzuki coupling. This creates a "stealth" shield that can help the nanoparticles evade the immune system, leading to prolonged circulation times in the bloodstream.[3]
-
Controlled Release: By incorporating cleavable linkers between the drug and the star polymer, the release of the therapeutic can be triggered by specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Iodostyrene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing conditions for 4-iodostyrene. As a highly reactive and versatile building block, this compound is crucial in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] However, its successful application in Suzuki coupling requires careful consideration of various reaction parameters. This guide offers field-proven insights and scientifically grounded protocols to help you navigate common challenges and achieve high-yield, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, delving into the root causes and providing actionable solutions.
Question 1: My reaction with this compound is resulting in a low yield or failing to proceed. What are the primary factors to investigate?
Answer: Low or no yield in a Suzuki coupling with this compound can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly susceptible to deactivation.[2]
-
Ineffective Base or Solvent System: The base plays a crucial role in the transmetalation step, and its efficacy is closely tied to the solvent system.[2][7]
-
Cause: Poor solubility of the base in the reaction medium can render it ineffective.[4]
-
Solution: A screening of different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) is recommended.[2][7] Often, a mixed solvent system, such as 1,4-dioxane/water or THF/water, is employed to improve the solubility of the inorganic base.[4][8] The ratio of the organic solvent to water can be a key parameter to optimize.[4]
-
-
Sub-optimal Reaction Temperature:
-
Cause: While this compound is a reactive aryl iodide, some Suzuki couplings require sufficient thermal energy to overcome activation barriers.[9]
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to 90-100 °C may be beneficial.[4][5] However, excessively high temperatures can lead to catalyst degradation or unwanted side reactions.[6]
-
Question 2: I'm observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer: The formation of byproducts directly impacts the yield and purity of your desired product. Understanding their formation mechanisms is key to their mitigation.
-
Homocoupling of the Boronic Acid:
-
Cause: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[2][10]
-
Solution: Rigorous degassing of all reagents and the reaction mixture is the most effective preventative measure.[2] Employing a Pd(0) catalyst source, like Pd(PPh₃)₄, can also reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.[4]
-
-
Protodeiodination (Dehalogenation):
-
Cause: This involves the replacement of the iodine atom on this compound with a hydrogen atom.[2] It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalytic system that favors this pathway.[11]
-
Solution: Using a milder base or slightly lowering the reaction temperature can sometimes suppress this side reaction.[2] More importantly, employing a highly efficient catalyst system with bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting protodeiodination.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running a Suzuki coupling reaction with this compound.
Q1: What is the best palladium catalyst to use for coupling with this compound?
A1: The choice of catalyst is highly dependent on the coupling partner (the boronic acid or ester). For a generally reactive substrate like this compound, a standard and cost-effective catalyst is often sufficient.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a versatile and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[12]
-
Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: Using a Pd(II) precatalyst with an added phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos or XPhos, offers flexibility in tuning the catalyst's reactivity.[12][13] Bulky ligands can be particularly beneficial in preventing side reactions.[2][14]
Q2: Which base should I choose, and how does it impact the reaction?
A2: The base is critical for activating the boronic acid to facilitate transmetalation.[7][13]
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases in Suzuki reactions.[6][7] Their strength and solubility can significantly affect the reaction outcome.[6] For instance, Cs₂CO₃ is a stronger and often more effective base than K₂CO₃, but it is also more expensive.
-
Role of Water: Often, a small amount of water is added as a co-solvent to help dissolve the inorganic base.[11]
Q3: What is the ideal solvent system for this reaction?
A3: The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a water-soluble base is used).
-
Common Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in a mixture with water, are standard choices.[4][8] Aromatic solvents like toluene can also be effective, particularly for reactions at higher temperatures.[5]
-
Solvent Polarity: The polarity of the solvent can sometimes influence the reaction's selectivity, although for a straightforward coupling like that with this compound, this is less of a concern.[15][16]
Q4: How can I effectively monitor the progress of my reaction?
A4: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy method to qualitatively track the consumption of the starting materials and the formation of the product.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-MS or LC-MS can be used to determine the conversion of starting materials and the relative amounts of product and byproducts.[6]
Experimental Protocols
Here are detailed, step-by-step methodologies for a standard and an optimized Suzuki coupling reaction with this compound.
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water.[12]
-
Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.[5]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical outcomes for the Suzuki coupling of this compound with phenylboronic acid under different conditions to illustrate the impact of key parameters.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | ~85 |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 6 | >95 |
| Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | THF/H₂O (4:1) | 75 | 12 | ~70 |
Data is illustrative and compiled from general knowledge of Suzuki coupling reactions.
Visualizing the Suzuki Coupling and Troubleshooting
To better understand the reaction and the troubleshooting process, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[17][18][19]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low yields.
References
- Suzuki Coupling: Mechanism & Examples.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Merits of the Suzuki Coupling Reaction - BYJU'S.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Suzuki reaction - Wikipedia.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers.
- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
- Why can't I achieve good yields for this Suzuki reaction?
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- How can I solve my problem with Suzuki coupling?
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Technical Support Center: 4-Iodo-3-methoxyisothiazole Reactivity and Solvent Effects - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Solvent Effects on the Selectivity of Palladium-C
- Solvent Effects on the Selectivity of Palladium-C
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - ACS Fall 2025 - American Chemical Society.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
Sources
- 1. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. byjus.com [byjus.com]
Troubleshooting low yields in the polymerization of 4-iodostyrene
Technical Support Center: Polymerization of 4-Iodostyrene
Welcome to our dedicated technical support center for the polymerization of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging monomer. Here, we address common issues, particularly low polymer yields, through detailed troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your polymerization reactions.
Troubleshooting Guide: Low Polymer Yields
Low yields in the polymerization of this compound can stem from a variety of factors, from monomer quality to the specifics of the chosen polymerization technique. This guide provides a systematic approach to identifying and resolving these issues.
Q1: I'm experiencing consistently low to no polymer yield in the free-radical polymerization of this compound. What are the likely causes and how can I fix this?
Low yields in free-radical polymerization are often traced back to issues with the monomer or the reaction setup. Here’s a breakdown of potential culprits and their solutions:
-
Inhibitor Presence: Commercial this compound is often stabilized with inhibitors like 4-tert-butylcatechol (TBC) to prevent premature polymerization during storage.[1] These inhibitors are highly effective radical scavengers and must be removed prior to polymerization.
-
Solution: Follow the detailed protocol for inhibitor removal outlined in the "Experimental Protocols" section below.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. The presence of dissolved oxygen in your reaction mixture will lead to an induction period and can completely quench the polymerization at low initiator concentrations.
-
Solution: Ensure your monomer and solvent are thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[2]
-
-
Monomer Instability: this compound can be unstable, particularly when exposed to light, which can induce uncontrolled polymerization.[3] This can lead to the consumption of the monomer before the intended reaction begins.
-
Solution: Store the monomer in a dark, cool place, preferably under an inert atmosphere.[4] Purified, inhibitor-free monomer should be used immediately.
-
-
Iodine as a Radical Scavenger: Molecular iodine (I₂) is a known radical scavenger.[5] While the iodo-group on the styrene is generally stable during free-radical polymerization, any degradation of the monomer that releases free iodine can inhibit the reaction.
-
Solution: Use high-purity monomer and ensure it has not degraded during storage. A yellowish or brownish tint to the liquid may indicate the presence of free iodine.
-
Below is a troubleshooting workflow to diagnose the cause of low yield in your free-radical polymerization of this compound.
Caption: Troubleshooting workflow for low yields in free-radical polymerization.
Q2: My controlled radical polymerization (ATRP or RAFT) of this compound is not well-controlled and gives low yields. What should I investigate?
Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization require careful optimization. Here are some specific points to consider for this compound:
-
For ATRP:
-
Catalyst Activity: The choice and purity of the copper catalyst and ligand are critical. The catalyst can be sensitive to oxidation.
-
Side Reactions: Electron-donating substituents on styrene can sometimes lead to side reactions in ATRP.[6] While this compound is not strongly electron-donating, careful temperature control is necessary to suppress potential side reactions.[6]
-
Initiator Efficiency: Ensure your initiator is appropriate for styrene derivatives and is pure.
-
-
For RAFT:
-
CTA Selection: The choice of Chain Transfer Agent (CTA) is crucial for controlling the polymerization of styrenic monomers.[7] Dithiobenzoates or trithiocarbonates are commonly used for styrene.
-
Reaction Conditions: RAFT polymerization of styrene derivatives can sometimes be slow and may require higher temperatures or longer reaction times to achieve high conversion.[8]
-
CTA Decomposition: Some CTAs can be susceptible to hydrolysis or aminolysis, which can affect the control and yield of the polymerization.[9]
-
The following table summarizes key parameters to check for ATRP and RAFT polymerizations of this compound.
| Polymerization Technique | Parameter to Check | Recommended Action |
| ATRP | Catalyst/Ligand | Use high-purity catalyst and ligand; ensure an oxygen-free environment. |
| Temperature | Optimize temperature to balance polymerization rate and minimize side reactions. | |
| Initiator | Verify initiator purity and efficiency for styrenic monomers. | |
| RAFT | CTA | Select a CTA known to be effective for styrene derivatives (e.g., dithiobenzoate). |
| Reaction Time/Temp | Increase reaction time or temperature if conversion is low. | |
| CTA Stability | Ensure the CTA is stable under your reaction conditions. |
Q3: I'm attempting anionic polymerization of this compound and getting no polymer. What is happening?
Anionic polymerization of this compound is particularly challenging due to side reactions involving the carbon-iodine bond.
-
Side Reactions: The propagating carbanion can react with the electrophilic C-I bond of another monomer molecule. This can lead to termination and other side reactions, preventing polymerization.[10]
-
Initiator Reactivity: Initiators like sec-butyllithium can also react with the C-I bond.[10]
Solutions:
-
Use of Additives: The use of additives like cesium phenoxide (PhOCs) with a less reactive initiator such as oligo(α-methylstyryl)lithium has been shown to enable the controlled anionic polymerization of this compound by mitigating side reactions.[10]
-
Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -78 °C) is essential to minimize side reactions.[10]
The following diagram illustrates the problematic side reaction in the anionic polymerization of this compound.
Caption: Competing pathways in anionic polymerization of this compound.
Frequently Asked Questions (FAQs)
Q: What is the best way to store this compound? A: this compound should be stored in a dark, cool place (2-8°C) under an inert atmosphere to prevent light-induced polymerization and degradation.[4]
Q: Can I use this compound directly from the bottle for my polymerization? A: It is highly recommended to purify the monomer before use, primarily to remove the inhibitor. The presence of inhibitor will significantly hinder or completely prevent free-radical polymerization.[11]
Q: What are the common polymerization methods for this compound? A: this compound can be polymerized by various methods, including free-radical polymerization, ATRP, RAFT, and under specific conditions, anionic polymerization.[2][10][12] The choice of method depends on the desired polymer characteristics, such as molecular weight control and polydispersity.
Q: How does the iodine substituent affect the polymerization of styrene? A: The iodine substituent makes the monomer more susceptible to certain side reactions, especially in anionic polymerization where the C-I bond is electrophilic.[10] In radical polymerizations, the effect is less pronounced, although the potential for iodine to act as a radical scavenger exists if the monomer degrades.[5]
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
This protocol describes the removal of TBC inhibitor from this compound using an aqueous base wash.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the deprotonated inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to initiate the drying process.
-
Drain the organic layer into a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄.
-
Swirl the flask and let it stand for at least 30 minutes to ensure complete drying.
-
Filter the dried this compound to remove the drying agent.
-
The purified monomer should be used immediately or stored under an inert atmosphere in the dark at low temperature.
References
- This compound - ChemBK. (2024, April 9).
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope. Polymer Chemistry. (RSC Publishing).
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. (2024, August 21). American Chemical Society.
- Molecular iodine in monomer and polymer designing. Taylor & Francis Online.
- Ni, Y., Tian, C., Zhang, L., Cheng, Z., & Zhu, X. (2019). Photocontrolled Iodine-Mediated Green Reversible-Deactivation Radical Polymerization of Methacrylates: Effect of Water in the Polymerization System. ACS Macro Letters, 8(11), 1419-1425.
- Iodine-mediated photo-controlled atom transfer radical polymerization (photo-ATRP) and block polymerization combined with ring-opening polymerization (ROP) via a superbase. Polymer Chemistry. (RSC Publishing).
- Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. ACS Publications.
- Goseki, R., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules, 54(3), 1337-1345.
- Abdollahi, M., et al. (2019). Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. Polyolefins Journal, 6(1), 85-94.
- Zhang, Y., et al. (2019). Controlled atom transfer radical polymerization of styrene and substituted styrenes at low temperatures catalyzed by copper complexes with side-armed bisoxazoline ligands. Polymer, 176, 1-7.
- Living Anionic Polymerization of 4-Halostyrenes. ResearchGate.
- Procedures for homogeneous anionic polymerization. NIST.
- Hurley, C. M., et al. (2023). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). OSTI.GOV.
- Styrene. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Tanepau, J., et al. (2022). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv.
- Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents. ResearchGate.
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. E-Library.
- RAFT Polymerization of an Aromatic Organoborane for Block Copolymer Synthesis. Polymer Chemistry.
- 24 questions with answers in RAFT POLYMERIZATION. ResearchGate.
Sources
- 1. 2351-50-0 | this compound - Moldb [moldb.com]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. chembk.com [chembk.com]
- 4. 2351-50-0|this compound|BLD Pharm [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
Preventing premature termination in anionic polymerization of 4-iodostyrene
Anionic Polymerization of 4-Iodostyrene: A Technical Support Guide
Welcome to the Technical Support Center for advanced polymer synthesis. This guide is designed for researchers and scientists encountering challenges with the living anionic polymerization of this compound. As Senior Application Scientists, we understand that this monomer presents unique difficulties due to the reactivity of its carbon-iodine bond. This document provides in-depth troubleshooting advice and preventative protocols grounded in mechanistic principles to help you achieve well-defined poly(this compound).
Troubleshooting Guide: Diagnosing and Solving Polymerization Failures
This section addresses common problems observed during the anionic polymerization of this compound. Each answer explains the underlying chemical cause and provides a direct solution.
Q1: My reaction with sec-Butyllithium initiator failed completely. The characteristic red color of the polystyryl anion appeared briefly then vanished, and no polymer was recovered. What happened?
A: This is a classic and expected outcome when using highly reactive, small organolithium initiators like sec-butyllithium (sec-BuLi) with this compound.[1][2] The problem is not a lack of initiation, but rather immediate and catastrophic termination caused by side reactions involving the carbon-iodine (C–I) bond, which is susceptible to nucleophilic attack by the highly reactive initiator.
-
Causality: The primary side reaction is a metal-halogen exchange , where the butyl carbanion from sec-BuLi rapidly exchanges with the iodine on the monomer.[3][4] This consumes the initiator and modifies the monomer, preventing polymerization. A secondary reaction, Wurtz-Fittig type coupling, can also occur between the initiator and the C-I bond.[5] These termination pathways are kinetically far more favorable than the desired vinyl polymerization when using a highly reactive initiator like sec-BuLi.[1][2]
-
Solution: You must switch to a less reactive, more sterically hindered initiator system. The most successful reported method uses a binary initiator system of oligo(α-methylstyryl)lithium (αMSLi) in the presence of a cesium-based additive like cesium phenoxide (PhOCs) in THF at -78 °C.[1][2] This combination reduces the nucleophilicity of the propagating carbanion, suppressing the side reactions and allowing for controlled polymerization.
Q2: I observed some polymer formation, but the yield was low and the molecular weight distribution (MWD) was very broad and multimodal. What causes this?
A: This outcome suggests that initiation was partially successful, but termination reactions competed significantly with propagation throughout the experiment. A broad or multimodal MWD is a clear indicator of multiple active species, chain coupling, and/or a poorly controlled initiation event.
-
Causality:
-
Attack by Propagating Chain: The living polystyryl carbanion itself is a strong nucleophile. It can attack the C-I bond on another monomer molecule or even on a different polymer chain. This leads to chain-to-chain coupling, which results in polymers with double the expected molecular weight and broadens the MWD.[5]
-
Impurity-Induced Termination: Anionic polymerization is notoriously sensitive to protic impurities like water or alcohols, as well as oxygen.[6][7] These impurities will irreversibly terminate living chains, leading to low molecular weight fractions and reduced yields.
-
Temperature Fluctuations: Allowing the temperature to rise above -78 °C significantly increases the rate of the termination side reactions relative to propagation, leading to loss of control.
-
-
Solution:
-
Optimize Initiator System: Use the recommended αMSLi/PhOCs initiator system, which is specifically designed to minimize the reactivity of the carbanion and prevent it from attacking the C-I bond.[1][2]
-
Rigorous Purification: Implement stringent purification protocols for the monomer, solvent (THF), and glassware. Any trace amounts of water or oxygen will compromise the "living" nature of the polymerization.
-
Strict Temperature Control: Maintain the reaction temperature at a constant -78 °C using a dry ice/acetone or a cryostat bath.
-
Q3: The polymerization reaction turned a dark brown/black color and a precipitate formed. Why?
A: A dark coloration and precipitation are indicative of extensive side reactions and decomposition. This is often linked to the formation of lithium iodide (LiI) salts and coupled aromatic byproducts, which are insoluble in the reaction medium (THF).
-
Causality: The metal-halogen exchange between an organolithium species (initiator or living polymer chain) and this compound produces an aryllithium species and lithium iodide (LiI).[3] The newly formed aryllithium can then undergo further coupling reactions. The formation of insoluble LiI and polymeric aggregates leads to the observed precipitation.
-
Solution: This is a severe symptom of the issues described in Q1 and Q2. The fundamental solution is to use an initiator system and reaction conditions that prevent metal-halogen exchange from occurring in the first place. Adhering strictly to the αMSLi/PhOCs initiator system at -78 °C is critical.[1][2]
Diagram: Key Reaction Pathways in Anionic Polymerization of this compound
The following diagram illustrates the desired propagation pathway versus the competing termination side reactions that must be suppressed for a successful polymerization.
Caption: Desired polymerization vs. termination side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental setup and preventative measures.
Q1: What is the best way to purify this compound monomer before polymerization?
A: Monomer purity is non-negotiable for success. Commercial this compound contains inhibitors (like tert-butylcatechol) and may have absorbed atmospheric moisture. A multi-step purification is required.
-
Rationale: Inhibitors must be removed as they quench the initiator. Water and other protic impurities will terminate the living anionic chains.[6][7]
-
Protocol: A robust purification protocol is detailed in the "Experimental Protocols" section below. The key steps involve an aqueous base wash to remove inhibitors, drying with an anhydrous salt, and finally, distillation under vacuum from calcium hydride (CaH₂).[8] The purified monomer should be stored under an inert atmosphere (Nitrogen or Argon) and used promptly.
Q2: Why is a low temperature (-78 °C) so critical for this specific polymerization?
A: The low temperature is essential to control the reaction kinetics. All chemical reactions, including both the desired propagation and the undesired termination reactions, slow down at lower temperatures. However, they do not slow down at the same rate.
-
Causality: The activation energy for the termination side reactions (like metal-halogen exchange) is different from that of vinyl propagation. At -78 °C, the rate of propagation remains sufficiently high for polymerization to occur within a reasonable timeframe, while the rate of the termination reactions is significantly suppressed.[1][2] This kinetic control is what allows a "living" process to be maintained.
Q3: Can I use a different solvent instead of THF?
A: Tetrahydrofuran (THF) is the recommended solvent for this polymerization. Non-polar hydrocarbon solvents like cyclohexane or benzene are generally unsuitable for the polymerization of this compound.
-
Rationale: THF is a polar aprotic solvent that solvates the lithium counter-ion, creating a more reactive "free" carbanion that is necessary for efficient initiation and propagation.[9] While this enhanced reactivity is generally desirable, it is also why a less-reactive initiator (αMSLi/PhOCs) is required to prevent side reactions. In non-polar solvents, organolithium species are heavily aggregated and far less reactive, which would lead to extremely slow or no initiation.[9]
Q4: How do I properly terminate the polymerization once it's complete?
A: Once the monomer has been fully consumed, the living polymer chains must be intentionally "killed" or terminated.
-
Procedure: The most common and effective method is to add a degassed, anhydrous protic source.[10] Degassed methanol is typically used. It should be injected slowly into the cold (-78 °C) reaction mixture. The characteristic color of the living anions will disappear, indicating successful termination. The polymer can then be isolated by precipitation into a large volume of a non-solvent, such as methanol.
Data Summary & Experimental Protocols
Table 1: Comparison of Initiator Systems for this compound Polymerization
| Initiator System | Temperature | Solvent | Outcome | MWD (Đ, Mw/Mn) | Reference |
| sec-BuLi | -78 °C | THF | No Polymer Formed | N/A | [1][2] |
| αMSLi | -78 °C | THF | Low Conversion / Side Reactions | Broad / Multimodal | [1][2] |
| αMSLi / PhOCs | -78 °C | THF | Successful Polymerization | 1.2–1.3 | [1][2] |
This table summarizes findings from studies on the anionic polymerization of 4-halostyrenes, highlighting the critical role of the initiator system.
Protocol 1: Purification of this compound Monomer
This protocol must be performed using standard air-free techniques.
-
Inhibitor Removal: Wash the commercial monomer (1 part) with an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution in a separatory funnel three times to remove the inhibitor.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral (pH ~7).
-
Drying: Dry the monomer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and store temporarily under an inert atmosphere.
-
Final Drying & Distillation: Transfer the pre-dried monomer to a flask containing freshly ground calcium hydride (CaH₂). Stir overnight under an inert atmosphere.
-
Vacuum Transfer: Distill the monomer under high vacuum into a calibrated ampoule or flask suitable for storage and direct use in the polymerization reactor. The purified monomer should be clear and colorless.
Diagram: Monomer Purification Workflow
Caption: Step-by-step workflow for monomer purification.
Protocol 2: Living Anionic Polymerization of this compound
This procedure requires rigorous execution using high-vacuum techniques and scrupulously dried glassware and reagents.
-
Reactor Setup: Assemble a glass reactor under high vacuum and flame-dry all surfaces to remove adsorbed moisture. Allow the reactor to cool to room temperature under a high-purity inert atmosphere (Argon).
-
Solvent Addition: Distill anhydrous THF directly into the reactor from a sodium/benzophenone ketyl still.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Add the pre-titrated oligo(α-methylstyryl)lithium (αMSLi) initiator solution, followed by the cesium phenoxide (PhOCs) additive solution via cannula or syringe.
-
Monomer Addition: Slowly add the purified this compound monomer to the stirred initiator solution. The characteristic reddish color of the living polystyryl anion should appear and persist.
-
Polymerization: Allow the reaction to proceed at -78 °C for the designated time (e.g., 5-30 minutes). Monitor for any changes in viscosity or color.
-
Termination: Once polymerization is complete, terminate the reaction by injecting a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
Isolation: Warm the reactor to room temperature and pour the polymer solution into a large excess of stirring methanol to precipitate the poly(this compound).
-
Purification & Drying: Filter the precipitated polymer, re-dissolve it in a small amount of THF, and re-precipitate into methanol to remove any residual monomer or salts. Collect the final polymer and dry it under vacuum to a constant weight.
References
- Goseki, R., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules. [Link]
- Goseki, R., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. American Chemical Society. [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry.
- Szwarc, M. (1956). 'Living' polymers.
- University of Southern Mississippi. Anionic Polymerization of Styrene. Macrolab Directory. [Link]
- Sato, T., et al. (2014). Direct Mechanistic Transformation of Living Anionic Polymerization into Cationic or Radical Polymerization through the Terminal Carbon–Halogen Bond. Macromolecules.
- Wikipedia. (2023). Metal–halogen exchange. [Link]
- National Bureau of Standards. (1972).
- Hirao, A., et al. (2002).
- Hurley, C. M., et al. (2016). Synthesis and Characterization of New Multifunctional Initiators for Anionic Polymerization and the Use of Poly(4-hydroxystyrene) as a Template for new Polymers. University of Tennessee, Knoxville.
- Knochel, P., et al. (2024). Recent Advances in Halogen-Metal Exchange Reactions. Accounts of Chemical Research. [Link]
- Schaller, C. (2021).
- Matyjaszewski, K., et al. (2022).
- Wikipedia. (2023).
- Polymer Source. This compound. [Link]
- Chemistry Student. (2025). Why C–F Bonds Aren't Reactive. YouTube. [Link]
- Patrick, T., et al. (2017). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI.
- Hurley, C. M., et al. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). OSTI.GOV.
- Wang, J., et al. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Google Books.
- Unacademy. (2020).
- Google Patents. (1993).
- Theato, P., et al. (2014). Synthesis of Poly(4-hydroxystyrene)-Based Block Copolymers Containing Acid-Sensitive Blocks by Living Anionic Polymerization.
- Taillefer, M., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry.
- Long, T. E., et al. (2016). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Publishing.
- Hadjichristidis, N. (2015).
- European Patent Office. (2007). METHOD FOR PRODUCING ANIONIC POLYMER. EPO.
- Jagur-Grodzinski, J., & Konigsberg, I. (1978). ANIONIC POLYMERIZATION AND COPOLYMERIZATION OF P-BROMOSTYRENE. Weizmann Institute of Science.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
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- 9. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 10. EP0528919B1 - Termination of anionic polymerization - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Optimization for Sonogashira Coupling of 4-Iodostyrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira coupling of 4-iodostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to achieve reliable and high-yielding results.
Section 1: Frequently Asked Questions (FAQs) - Catalyst & Reagent Selection
This section addresses the foundational questions regarding the selection of components for a successful Sonogashira coupling.
Q1: Why is a palladium catalyst essential, and which one should I choose?
A palladium catalyst is the cornerstone of the Sonogashira reaction, facilitating the crucial C-C bond formation between the sp² carbon of this compound and the sp carbon of the terminal alkyne. The active catalytic species is a zerovalent palladium complex, Pd(0).[1][2]
You have two main choices for the palladium source:
-
Pre-formed Pd(0) Catalysts: Complexes like Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, are directly active. They are highly effective but can be sensitive to air and moisture, requiring careful handling and storage under an inert atmosphere.[2][3]
-
Pd(II) Pre-catalysts: Complexes such as Bis(triphenylphosphine)palladium(II) dichloride, or PdCl₂(PPh₃)₂, are more stable to air and easier to handle.[1][3] In the reaction mixture, the Pd(II) is reduced in situ to the active Pd(0) species, often by the amine base, a phosphine ligand, or the alkyne itself.[1][4]
For initial experiments with this compound, PdCl₂(PPh₃)₂ is an excellent starting point due to its stability and proven efficacy.
Q2: What is the role of the copper(I) co-catalyst? Is it always required?
The copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst that significantly increases the reaction rate, allowing the coupling to proceed under milder conditions (often at room temperature for reactive substrates like this compound).[1][5][6] The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][7]
However, the copper co-catalyst is a double-edged sword. Its primary drawback is promoting an undesirable side reaction: the oxidative homocoupling of the terminal alkyne to form a butadiyne dimer.[1][8][9] This process, often called Glaser coupling, is especially problematic in the presence of oxygen.[2][9]
Therefore, a copper co-catalyst is not always required. Copper-free Sonogashira protocols have been developed to circumvent the homocoupling issue.[1][2][7] These reactions may require slightly higher temperatures, different ligands, or stronger bases to proceed efficiently but offer the advantage of a cleaner reaction profile and simpler purification.[2][10]
Q3: What is the function of the amine base, and which one is most effective?
The amine base serves two critical functions in the reaction[2]:
-
Deprotonation: It deprotonates the terminal alkyne, making it sufficiently nucleophilic to react with either the copper(I) salt (in the co-catalyzed system) or the palladium complex (in the copper-free system).[2][11]
-
Neutralization: It acts as a scavenger for the hydrogen iodide (HI) that is generated as a byproduct during the catalytic cycle.
Commonly used bases include triethylamine (Et₃N) and diisopropylamine (DIPA). For many applications involving aryl iodides, triethylamine provides a good balance of basicity and solvent properties.[2][3] It is crucial to use a dry, high-purity amine base, as water and other impurities can poison the catalyst.[2]
Q4: How does solvent choice impact the reaction with this compound?
The ideal solvent must effectively dissolve all reaction components, including the often lipophilic this compound, the palladium complex, and the base.[12] The choice of solvent can significantly influence reaction kinetics and catalyst stability.[12]
-
Polar Aprotic Solvents: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices that work well for a broad range of substrates.[2]
-
Nonpolar Solvents: Toluene is another effective solvent, particularly when higher temperatures are required.[12]
-
Amine as Solvent: In some cases, the amine base (e.g., triethylamine) can be used as the solvent itself, which can simplify the reaction setup.[1][4]
The solvent must be rigorously degassed before use to remove dissolved oxygen, which is detrimental to both the Pd(0) catalyst and the copper cycle.[2][13]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q: My reaction shows low to no product yield. What are the likely causes and how do I fix it?
This is the most common issue and can stem from several factors. A systematic check is the best approach.
-
Catalyst Inactivity:
-
Presence of Oxygen:
-
Cause: Oxygen in the solvent or headspace can deactivate the Pd(0) catalyst and promote unwanted side reactions.[2][13]
-
Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[13] Maintain a positive pressure of inert gas throughout the entire reaction.[2]
-
-
Reagent Purity:
-
Sub-optimal Temperature:
Q: A black precipitate (palladium black) has formed in my reaction flask. What does this mean?
The formation of a black precipitate is a visual indicator of catalyst decomposition.[2][3] The finely dispersed, active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.
-
Primary Causes:
-
Oxygen: This is the most common culprit, leading to oxidation and decomposition.[2]
-
Impurities: As mentioned above, impurities can destabilize the catalyst.[2]
-
High Temperatures: Excessive heat can accelerate the decomposition process.[2]
-
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[3][4]
-
-
Solutions: The primary solution is prevention. Rigorously follow protocols for maintaining an inert atmosphere and using pure reagents. If decomposition occurs, the reaction will likely stop. The only remedy is to start over with fresh catalyst and improved technique.
Q: I'm observing a significant amount of a side product from the dimerization of my alkyne. How can I prevent this?
This side product is the result of Glaser homocoupling, a reaction mediated by the copper co-catalyst in the presence of oxygen.[1][9]
-
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: This is the first and most important step. Thoroughly degas all solvents and reagents to remove oxygen.[2][9]
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).[2][13]
-
Employ a Reducing Atmosphere: Some protocols introduce a small amount of hydrogen gas (diluted with an inert gas) into the reaction atmosphere to suppress the oxidative pathway.[8]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[2][7] This is often the preferred method for valuable or complex alkynes where dimerization is a significant concern.[9]
-
Section 3: Optimization Strategies & Data
Once a reaction is working, the next step is optimization. The following tables provide starting points and parameters to consider for maximizing the yield and efficiency of your Sonogashira coupling with this compound.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Considerations & Impact |
| Pd Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates, but lower is better for cost and purity. This compound should work well at 1-2 mol%.[2] |
| Cu(I) Co-catalyst Loading | 0.5 - 10 mol% | Use the lowest possible loading that maintains a good reaction rate to minimize homocoupling.[2] For copper-free, this is 0%. |
| Ligand:Pd Ratio | 1:1 to 4:1 | For Pd(II) precatalysts, a ligand-to-palladium ratio of 2:1 to 4:1 is common to ensure catalyst stability and activity. |
| Base (Amine) | 2 - 5 equivalents | A sufficient excess is required to drive the reaction to completion. Can also be used as the solvent.[13] |
| Temperature | Room Temp - 80 °C | Start at room temperature for the reactive this compound. Increase temperature only if the reaction is sluggish.[1][13] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or faster catalyst decomposition. |
Table 2: Comparison of Common Conditions for Sonogashira Coupling of Aryl Iodides
| Condition Set | Catalyst System | Base / Solvent | Temperature | Pros | Cons |
| Classic Sonogashira | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N / THF | Room Temp | Fast reaction rates, mild conditions for reactive iodides.[1] | Prone to alkyne homocoupling if oxygen is present.[1][2] |
| Copper-Free (Buchwald) | Pd₂(dba)₃ (1-2 mol%), P(t-Bu)₃ (4-8 mol%) | Cs₂CO₃ / MeCN | 60-80 °C | Avoids Glaser coupling, good for sensitive alkynes. | Requires heating, potentially more expensive ligands.[14] |
| Copper-Free (Verkade) | Pd(OAc)₂ (2 mol%) | Bu₄NOAc / DMF | Room Temp | Ligand-, amine-, and copper-free; simple setup.[10] | May not be as general as other methods; base is non-volatile. |
Section 4: Standard Operating Protocols
These protocols provide a detailed, step-by-step starting point for your experiments. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide, CuI (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous (3.0 - 5.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the degassed THF, followed by the anhydrous triethylamine via syringe.
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
If the reaction is sluggish after several hours, it can be gently heated to 50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant concern.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)
-
A suitable ligand, e.g., triphenylphosphine (PPh₃) or a bulky phosphine (0.04-0.08 equiv)
-
Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, the phosphine ligand, and Bu₄NOAc.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Under a positive pressure of inert gas, add the degassed DMF via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature, monitoring progress by TLC or GC-MS. Gentle heating to 60 °C may be required for less reactive alkynes.
-
Upon completion, proceed with aqueous workup and extraction.
Section 5: Mechanistic & Workflow Diagrams
Visual aids can clarify complex processes. The following diagrams illustrate the Sonogashira catalytic cycle and a logical workflow for troubleshooting.
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing low-yield reactions.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- BYJU'S. (n.d.). Sonogashira Coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Koenigs, C. D., et al. (2011). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics.
- Hassan, Z., & Modha, S. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Will-Decosta, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis.
- Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Will-Decosta, J., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
- Request PDF. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Wang, X., et al. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
- Organic Synthesis. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Optimization of the Carbonylative Sonogashira Coupling Reactions of....
- Beletskaya, I. P., & Ananikov, V. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (2025, August 6). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
Sources
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- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 10. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
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- 12. books.lucp.net [books.lucp.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Side reactions in the synthesis of poly(4-iodostyrene) and their prevention
Welcome to the technical support center for the synthesis of poly(4-iodostyrene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important polymer. Poly(this compound) is a valuable precursor for creating functionalized polymers through post-polymerization modifications like Suzuki and other palladium-catalyzed cross-coupling reactions.[1][2] However, its synthesis is not without challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and achieve successful, reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of poly(this compound), providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Polymer Yield or No Polymerization
Question: I am not getting any polymer, or the yield is significantly lower than expected. What could be the issue?
Answer:
Several factors can lead to low or no polymer formation. The primary culprits are often related to the purity of reagents and the reaction conditions, especially in anionic polymerization.
Possible Causes & Solutions:
-
Monomer Instability: this compound can be unstable and may polymerize upon exposure to light.[3] It is crucial to store the monomer in a dark, cool place, preferably under an inert atmosphere.[4]
-
Initiator Incompatibility (Anionic Polymerization): In anionic polymerization, using a strong, non-bulky initiator like sec-butyllithium (sec-BuLi) with this compound can lead to significant side reactions. The highly reactive C-I bond is susceptible to attack by the initiator, preventing polymerization.[5]
-
Solution: Employ a less reactive, more sterically hindered initiator such as oligo(α-methylstyryl)lithium (αMSLi). For better control and to minimize side reactions, the addition of an additive like cesium phenoxide (PhOCs) in conjunction with αMSLi has been shown to be effective, yielding well-defined poly(this compound).[5]
-
-
Oxygen Inhibition (Radical Polymerization): In radical polymerization, oxygen is a potent inhibitor. It reacts with the propagating radicals to form stable peroxy radicals, which terminate the polymerization process.
-
Solution: Ensure all solvents and the monomer are thoroughly deoxygenated before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen. The reaction should be carried out under a positive pressure of an inert gas.
-
-
Impure Reagents: Impurities in the monomer, solvent, or initiator can terminate the polymerization. Water, in particular, is detrimental to anionic polymerization.
-
Solution: Purify the this compound monomer before use, for example, by passing it through a column of basic alumina to remove any acidic impurities and inhibitors. Solvents for anionic polymerization must be rigorously dried and purified.
-
Issue 2: Broad Molecular Weight Distribution (High Polydispersity)
Question: My GPC results show a broad molecular weight distribution (PDI > 1.3). How can I achieve a more controlled polymerization?
Answer:
A high polydispersity index (PDI) indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths. This is often a result of side reactions or inefficient initiation.
Possible Causes & Solutions:
-
Side Reactions in Anionic Polymerization: As mentioned, the electrophilic C-I bond in this compound is prone to side reactions with strong nucleophilic initiators, leading to a broad molecular weight distribution.[5]
-
Solution: Switching to a more suitable initiator system like αMSLi/PhOCs can significantly narrow the PDI to between 1.2 and 1.3.[5]
-
-
Chain Transfer Reactions (Radical Polymerization): In conventional free radical polymerization, chain transfer to the monomer, polymer, or solvent can occur, leading to a loss of control over the molecular weight. Molecular iodine itself can act as a chain transfer agent.[6]
-
Solution: Employ a controlled radical polymerization (CRP) technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for synthesizing well-defined poly(this compound) with precise control over molecular weight and a low PDI.[1][2] Iodine-mediated living radical polymerization (LRP) is another viable option that offers good control over molecular weight and distribution.[7]
-
Issue 3: Polymer Discoloration (Yellowing)
Question: The final poly(this compound) product is yellow or brownish. What causes this, and how can I obtain a colorless product?
Answer:
Discoloration in poly(this compound) is often due to the presence of free iodine or side products formed during polymerization.
Possible Causes & Solutions:
-
Presence of Free Iodine: Molecular iodine (I₂) can be present as an impurity in the monomer or be generated through side reactions. Iodine is a known radical scavenger and can also lead to discoloration.[6]
-
Solution: Purify the monomer before polymerization. After polymerization, the polymer should be purified by precipitation. Dissolving the polymer in a suitable solvent like THF and precipitating it into a non-solvent like methanol can help remove impurities. Washing the precipitated polymer with a dilute solution of sodium thiosulfate can also help to remove residual iodine.
-
-
Thermal Degradation: High reaction temperatures can lead to degradation of the polymer and the formation of colored byproducts.
-
Solution: Optimize the reaction temperature. For radical polymerizations, using an initiator that is active at lower temperatures can be beneficial. For anionic polymerizations, reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions.[5]
-
II. Frequently Asked Questions (FAQs)
General Synthesis
Q1: What is the best method to synthesize well-defined poly(this compound)?
For synthesizing poly(this compound) with good control over molecular weight and a narrow molecular weight distribution, controlled radical polymerization techniques are highly recommended. Specifically, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to produce well-defined poly(this compound).[1][2] For anionic polymerization, the use of a bulky initiator like oligo(α-methylstyryl)lithium with an additive like cesium phenoxide is crucial to suppress side reactions.[5]
Q2: How should I store the this compound monomer?
The this compound monomer is sensitive to light and can polymerize on its own.[3] It should be stored at a low temperature (e.g., -20°C), in a dark container, and under an inert atmosphere to prevent degradation and spontaneous polymerization.[4]
Anionic Polymerization
Q3: Why is sec-butyllithium a poor initiator for the anionic polymerization of this compound?
Sec-butyllithium is a strong, small nucleophile that readily attacks the electrophilic carbon-iodine (C-I) bond on the this compound monomer. This leads to side reactions, such as lithium-halogen exchange, which terminate the growing polymer chains and prevent the formation of high molecular weight polymer.[5][8]
Q4: What is the role of cesium phenoxide (PhOCs) in the anionic polymerization of this compound?
Cesium phenoxide acts as an additive that modifies the reactivity of the initiator and the propagating chain end. It is believed to form a more complex and sterically hindered initiating species with oligo(α-methylstyryl)lithium, which selectively attacks the vinyl group of the this compound monomer over the C-I bond, thus minimizing side reactions.[5]
Radical Polymerization
Q5: Can I use conventional free radical polymerization for this compound?
While conventional free radical polymerization can be used, it offers poor control over the polymer's molecular weight and distribution. This is due to the high likelihood of chain transfer and termination reactions.[9] For applications requiring well-defined polymers, controlled radical polymerization methods are superior.
Q6: What are the advantages of using RAFT polymerization for this compound?
RAFT polymerization offers several advantages, including:
-
The ability to create block copolymers and other complex architectures.[1][2]
-
Good tolerance to a wide range of functional groups.
III. Experimental Protocols & Data
Table 1: Recommended Conditions for Anionic Polymerization of this compound
| Parameter | Recommended Condition | Rationale |
| Initiator | Oligo(α-methylstyryl)lithium (αMSLi) | Bulky initiator minimizes side reactions with the C-I bond.[5] |
| Additive | 10-fold Cesium Phenoxide (PhOCs) | Modifies initiator reactivity for selective vinyl group attack.[5] |
| Solvent | Tetrahydrofuran (THF) | A polar aprotic solvent suitable for anionic polymerization. |
| Temperature | -78 °C | Low temperature suppresses side reactions.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents termination by oxygen and moisture. |
Step-by-Step Protocol: RAFT Polymerization of this compound
This protocol is a general guideline. Specific concentrations and reaction times may need to be optimized.
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove inhibitors.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), the initiator (e.g., AIBN), and the purified this compound monomer.
-
Solvent Addition: Add the desired amount of an appropriate solvent (e.g., toluene or dioxane).
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir for the specified time.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
IV. Visualizing Mechanisms and Workflows
Diagram 1: Anionic Polymerization of this compound - Desired vs. Side Reaction
Caption: Anionic polymerization pathways for this compound.
Diagram 2: General Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
V. References
-
This compound - ChemBK. (2024-04-09). [Link]
-
Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
-
Ni, Y., et al. (2019). Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope. Polymer Chemistry. [Link]
-
Hirao, A., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules. [Link]
-
Possible side reactions during the anionic polymerization of 4MeOiPrSt6. ResearchGate. [Link]
-
Ameduri, B., et al. (2020). Molecular iodine in monomer and polymer designing. Taylor & Francis Online. [Link]
-
Ni, Y., et al. (2019). Photocontrolled Iodine-Mediated Green Reversible-Deactivation Radical Polymerization of Methacrylates: Effect of Water in the Polymerization System. ACS Macro Letters. [Link]
-
Yang, H., et al. (2020). Iodine-mediated photo-controlled atom transfer radical polymerization (photo-ATRP) and block polymerization combined with ring-opening polymerization (ROP) via a superbase. Polymer Chemistry. [Link]
-
Goto, A., et al. (2000). Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene. Macromolecules. [Link]
-
Huynh, M. H., et al. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
-
Controlled Radical Polymerization vs Conventional Radical Polymerization: Differences in Surface Properties of 4 '-Nonafluorobutyl Styrene Polymers. ResearchGate. [Link]
-
Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes. ResearchGate. [Link]
-
Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. [Link]
-
Matyjaszewski, K., et al. (2001). Controlled/“Living” Radical Polymerization in the Presence of Oxygen. Macromolecules. [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
-
Hurley, C. M., et al. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). OSTI.GOV. [Link]
-
Controlled Synthesis of High-Molecular-Weight Polystyrene and Its Block Copolymers by Emulsion Organotellurium-Mediated Radical Polymerization. PubMed. [Link]
-
Charleux, B., et al. (2000). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules. [Link]
-
Kiran, S., et al. (2009). Synthesis and characterization of iodinated polyurethane with inherent radiopacity. Biomaterials. [Link]
-
Poly(p-iodostyrene) – scipoly.com. [Link]
-
This compound - Polymer Source. [Link]
-
Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study. NIH. [Link]
-
Morphological Characterization of High Molecular Weight Poly(styrene- b-isoprene) or PS- b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study. PubMed. [Link]
Sources
- 1. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 3. chembk.com [chembk.com]
- 4. 2351-50-0|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Molecular Weight Control in RAFT Polymerization of 4-Iodostyrene
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-iodostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of controlling molecular weight in this specific polymerization. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical field experience.
I. Troubleshooting Guide: Diagnosing and Solving Molecular Weight Control Issues
Precise control over molecular weight (Mn) and achieving a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of a successful RAFT polymerization.[1][2] However, deviations from theoretical predictions are common. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Higher than Expected Molecular Weight and Broad Dispersity (Đ > 1.3)
This is one of the most frequent issues, often indicating inefficient chain transfer or the presence of uncontrolled radical polymerization.
Potential Causes & Solutions:
-
Cause A: Inappropriate RAFT Agent (CTA) Selection. The efficacy of a RAFT agent is highly dependent on the monomer. For styrenic monomers like this compound, trithiocarbonates and dithiobenzoates are generally suitable.[3][4]
-
Solution: Ensure you are using a CTA appropriate for styrenic monomers. 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) is a robust choice for styrene and its derivatives, often providing superior control over dithioester-based CTAs.[4]
-
-
Cause B: Incorrect Initiator-to-CTA Ratio. An excess of initiator relative to the CTA can lead to a high concentration of primary radicals, which can initiate new chains that are not controlled by the RAFT agent, resulting in a population of "dead" polymers and broadening the dispersity.[5]
-
Solution: A general starting point for the molar ratio of [CTA] to [Initiator] is typically between 5:1 and 10:1. If you observe a high molecular weight shoulder in your Gel Permeation Chromatography (GPC) trace, consider increasing this ratio.
-
-
Cause C: Impurities in Monomer or Solvent. Oxygen is a potent inhibitor of radical polymerizations and can lead to an induction period and loss of control.[6] Other impurities in the this compound monomer or solvent can also act as unwanted chain transfer agents.
-
Solution:
-
Monomer Purification: Pass the this compound through a column of basic alumina to remove inhibitors.
-
Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles.[7] Alternatively, sparging with an inert gas like nitrogen or argon for an extended period can be effective.[8][9]
-
-
-
Cause D: High Polymerization Temperature. While higher temperatures increase the rate of polymerization, they can also increase the rate of side reactions, such as irreversible chain termination, leading to a loss of "livingness" and broader dispersity.[10]
-
Solution: For styrenic monomers, a temperature range of 60-80 °C is often optimal when using a thermal initiator like Azobisisobutyronitrile (AIBN).[11] If control is poor, try reducing the temperature.
-
Problem 2: Lower than Expected Molecular Weight
Observing a molecular weight significantly below the theoretical value calculated from the [Monomer]/[CTA] ratio can be perplexing.
Potential Causes & Solutions:
-
Cause A: Inaccurate Reagent Quantities. Simple weighing or measurement errors can lead to a higher actual concentration of CTA than intended.
-
Solution: Double-check all calculations and ensure balances and pipettes are properly calibrated. Prepare stock solutions of the initiator and CTA to improve accuracy.[7]
-
-
Cause B: CTA Degradation. Some RAFT agents can be sensitive to light or elevated temperatures over long periods.
-
Solution: Store RAFT agents according to the manufacturer's recommendations, typically in a cool, dark place. If you suspect degradation, consider using a fresh batch.
-
-
Cause C: Chain Transfer to Solvent. Certain solvents can participate in chain transfer reactions, effectively terminating growing polymer chains and leading to lower molecular weights.[12]
Problem 3: Bimodal or Multimodal GPC Trace
A GPC trace with multiple peaks is a clear indicator of a poorly controlled polymerization or the presence of multiple active species.
Potential Causes & Solutions:
-
Cause A: Slow Initiation Compared to Propagation. If the initiation of new chains is slow, the monomer may be consumed by propagating chains before new chains are formed, leading to a distribution of polymer populations.
-
Cause B: Inefficient Pre-equilibrium. In the initial phase of RAFT polymerization, the system establishes an equilibrium between active and dormant chains. If this "initialization" period is not efficient, a population of uncontrolled polymer can form.[14]
-
Solution: This can sometimes be improved by adjusting the [CTA]/[Initiator] ratio or allowing for a brief "seeding" period at the reaction temperature before adding the bulk of the monomer.
-
-
Cause C: Presence of Oxygen. As mentioned, oxygen can interfere with the polymerization. A small, continuous leak of air into the reaction vessel can lead to the continuous formation of uncontrolled polymer chains, resulting in a bimodal distribution.[6][15]
-
Solution: Ensure all glassware joints are properly sealed. Using a Schlenk line for the reaction setup provides a more robustly inert atmosphere.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I calculate the theoretical molecular weight (Mn,th) for my RAFT polymerization of this compound?
The theoretical number-average molecular weight can be calculated using the following formula:
Mn,th = (([M]0 / [CTA]0) * Conversion * MWMonomer) + MWCTA
Where:
-
[M]0 is the initial molar concentration of the monomer (this compound).
-
[CTA]0 is the initial molar concentration of the RAFT agent.
-
Conversion is the fractional conversion of the monomer to polymer.
-
MWMonomer is the molecular weight of this compound (232.04 g/mol ).
-
MWCTA is the molecular weight of the RAFT agent.
Q2: What is a typical experimental protocol for the RAFT polymerization of this compound?
Here is a representative procedure:
-
Reagent Preparation:
-
Purify this compound by passing it through a short column of basic alumina.
-
Prepare stock solutions of the RAFT agent (e.g., CPDT) and initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane).[7]
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of purified this compound, the RAFT agent stock solution, and the solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the initiator stock solution via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).[7]
-
-
Monitoring and Termination:
-
Take aliquots at regular intervals to monitor conversion (via 1H NMR) and molecular weight evolution (via GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.[8]
-
Q3: How does the structure of the RAFT agent affect the polymerization of this compound?
The RAFT agent's structure, specifically the Z and R groups, is critical for controlling the polymerization.[2][3]
-
The Z group modulates the reactivity of the C=S double bond and stabilizes the intermediate radical. For styrenic monomers, an aryl group (like in dithiobenzoates) or an alkyl group (like in some trithiocarbonates) can be effective.
-
The R group must be a good homolytic leaving group, capable of re-initiating polymerization. For styrenes, a tertiary radical like 2-cyano-2-propyl is a common and effective choice.[5]
The overall transfer constant of the RAFT agent should be high to ensure rapid equilibrium between dormant and active chains, which is essential for achieving low dispersity.
Q4: Can I use photoinitiation for the RAFT polymerization of this compound?
Yes, photoinitiated RAFT polymerization is a viable alternative to thermal initiation. This method can offer better temporal control and can often be conducted at lower temperatures, which may minimize side reactions. A suitable photoinitiator that generates radicals upon exposure to UV or visible light would be required. The kinetics of photoinitiated RAFT can be complex, and optimization of light intensity and initiator concentration is necessary.[16]
III. Data and Workflow Visualization
Table 1: Troubleshooting Summary for Molecular Weight Control
| Issue | Common Causes | Recommended Actions |
| High Mn, High Đ | Inappropriate CTA, Incorrect [CTA]/[I] ratio, Impurities (O2), High Temperature | Select CTA for styrenics (e.g., CPDT), Increase [CTA]/[I] ratio (e.g., >5), Purify monomer and degas thoroughly, Lower reaction temperature (e.g., 60-70 °C) |
| Low Mn | Inaccurate reagent measurement, CTA degradation, Chain transfer to solvent | Calibrate equipment, use stock solutions, Use fresh CTA, store properly, Choose appropriate solvent (e.g., dioxane, toluene) |
| Bimodal GPC | Slow initiation, Inefficient pre-equilibrium, Oxygen leak | Choose initiator with suitable half-life, Adjust [CTA]/[I] ratio, Ensure airtight reaction setup |
Diagram 1: General Workflow for RAFT Polymerization
Caption: Standard experimental workflow for RAFT polymerization.
Diagram 2: Troubleshooting Logic for High Molecular Weight
Caption: Decision tree for troubleshooting high M_n and dispersity.
IV. References
-
Quinn, J. F., et al. (n.d.). Initiator-chain transfer agent combo in the RAFT polymerization of styrene. RSC Publishing. Retrieved from [Link]
-
(n.d.). Initiator-chain transfer agent combo in the RAFT polymerization of styrene. RSC Publishing. Retrieved from [Link]
-
(n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Retrieved from [Link]
-
(n.d.). Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. ACS Publications. Retrieved from [Link]
-
(2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. RSC Publications. Retrieved from [Link]
-
(n.d.). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. Wiley Online Library. Retrieved from [Link]
-
(2024). RAFT Based Synthesis of In-house Polymers. Protocols.io. Retrieved from [Link]
-
(n.d.). Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Ab Initio RAFT Emulsion Polymerization mediated by Small Cationic RAFT Agents to Form Polymers with Low Molar Mass Dispersity. Semantic Scholar. Retrieved from [Link]
-
(2023). RAFT Polymerization of an Aromatic Organoborane for Block Copolymer Synthesis. ACS Publications. Retrieved from [Link]
-
(n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. National Institutes of Health. Retrieved from [Link]
-
(2018). Synthesis and characterization of high molecular weight and low dispersity polystyrene homopolymers by RAFT polymerization. ResearchGate. Retrieved from [Link]
-
(n.d.). Kinetic and Electron Spin Resonance Analysis of RAFT Polymerization of Styrene. ResearchGate. Retrieved from [Link]
-
(2022). A dual initiator approach for oxygen tolerant RAFT polymerization. National Institutes of Health. Retrieved from [Link]
-
(n.d.). RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. KoreaScience. Retrieved from [Link]
-
(n.d.). Kinetics and Mechanism of RAFT polymerization. ResearchGate. Retrieved from [Link]
-
(2015). RAFT Polymerization not initiating?. Reddit. Retrieved from [Link]
-
(n.d.). RAFT Polymerization ‐ Investigation of the Initialization Period and Determination of the Transfer Coefficients. ResearchGate. Retrieved from [Link]
-
(n.d.). Kinetics data for RAFT agent 2 (4-arm RAFT agent) mediated styrene polymerization. ResearchGate. Retrieved from [Link]
-
(n.d.). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. RSC Publishing. Retrieved from [Link]
-
(2021). Tips for optimizing a RAFT polymerization. Reddit. Retrieved from [Link]
-
(n.d.). Narrow Molecular Weight and Particle Size Distributions of Polystyrene 4-arm Stars Synthesized by RAFT- Mediated Miniemulsions. The Royal Society of Chemistry. Retrieved from [Link]
-
(2021). Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents. ResearchGate. Retrieved from [Link]
-
(2022). RAFT Polymerization - Reaction Setup. YouTube. Retrieved from [Link]
-
(n.d.). Kinetic investigation of the RAFT polymerization of p-acetoxystyrene. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Chain Transfer in the Polymerization of Styrene: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
(2018). RAFT Dispersion Polymerization of Styrene in Water/Alcohol: The Solvent Effect on Polymer Particle Growth during Polymer Chain Propagation. ResearchGate. Retrieved from [Link]
-
(2014). RAFT polymerization question. Reddit. Retrieved from [Link]
-
(n.d.). 24 questions with answers in RAFT POLYMERIZATION. ResearchGate. Retrieved from [Link]
-
(n.d.). RAFT polymerization of an aromatic organoborane for block copolymer synthesis. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAFT: 중합작용 제어에 적합한 시약 선택 [sigmaaldrich.com]
- 4. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic investigation of the RAFT polymerization of p-acetoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Catalyst Poisoning in Cross-Coupling Reactions of 4-Iodostyrene
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 4-iodostyrene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish or has completely stalled. What's the most probable cause?
A1: The most common culprit is often the purity of the this compound itself. Commercial this compound can contain inhibitors, such as hydroquinone or related phenolic compounds, added to prevent polymerization during storage.[1] These inhibitors can act as potent poisons to the palladium catalyst by coordinating to the metal center and deactivating it.
Q2: I've observed my reaction mixture turning black. What does this signify?
A2: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[2][3] This can be triggered by several factors including the presence of impurities, excessively high temperatures, or an inappropriate ligand-to-palladium ratio that fails to stabilize the catalytic species.[3]
Q3: Can the choice of base negatively impact my reaction?
A3: Absolutely. While a base is necessary for many cross-coupling reactions, such as the Suzuki-Miyaura, an inappropriate choice or purity of the base can be detrimental.[4][5] For instance, some bases may contain impurities that poison the catalyst. Furthermore, using a base that is too strong can lead to undesired side reactions.[6]
Q4: Are there specific ligands that are more robust against catalyst poisoning?
A4: Yes, the choice of ligand is critical for catalyst stability and reactivity.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, can stabilize the palladium center, promote the desired catalytic cycle, and offer greater resistance to certain poisons.[7][8] The ligand's steric and electronic properties can prevent the coordination of inhibitors and reduce the likelihood of catalyst agglomeration.[7]
Troubleshooting Guide: A Symptom-Based Approach
Symptom 1: Low or No Conversion
If you're observing minimal or no formation of your desired product, it's crucial to systematically investigate the potential sources of catalyst poisoning.
Potential Cause 1: Impurities in this compound
-
Causality: Polymerization inhibitors in this compound are a primary cause of catalyst deactivation.
-
Diagnostic Protocol:
-
Analyze Starting Material: Use techniques like HPLC or GC-MS to check the purity of your this compound.
-
Small-Scale Test with Purified Substrate: Purify a small amount of this compound and re-run the reaction to see if conversion improves.
-
-
Troubleshooting Protocol: Purification of this compound
-
Inhibitor Removal: Wash the this compound with an aqueous solution of sodium hydroxide (1 M) in a separatory funnel to remove phenolic inhibitors.[1][9]
-
Washing: Wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter and remove the solvent under reduced pressure.
-
(Optional) Column Chromatography: For higher purity, pass the material through a short plug of silica gel or alumina.[1]
-
Potential Cause 2: Solvent and Reagent Purity
-
Causality: Traces of oxygen, water, or other impurities in solvents and reagents can lead to catalyst oxidation and deactivation.[10]
-
Troubleshooting Protocol:
-
Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents.
-
High-Purity Reagents: Use high-purity bases and other additives.
-
Symptom 2: Reaction Starts but Stalls Prematurely
When a reaction initiates but fails to proceed to completion, it often points to a factor that is consumed or generated during the reaction, leading to catalyst inhibition.
Potential Cause: Ligand Degradation or Insufficient Ligand
-
Causality: Phosphine ligands can be susceptible to oxidation or other degradation pathways under reaction conditions. An insufficient ligand-to-metal ratio can leave the palladium center exposed and prone to deactivation.[11]
-
Troubleshooting Protocol:
Symptom 3: Formation of Palladium Black
The precipitation of palladium black is a clear sign of catalyst decomposition.
Potential Cause: High Temperature or Inadequate Mixing
-
Causality: Excessive temperatures can accelerate the decomposition of the catalyst. Poor mixing can lead to localized high concentrations of reagents, which can also promote catalyst agglomeration.
-
Troubleshooting Protocol:
-
Temperature Optimization: Screen a range of lower temperatures to find a balance between reaction rate and catalyst stability.
-
Improve Stirring: Ensure vigorous and efficient stirring throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add the boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add purified this compound (1.0 equivalent) and a degassed solvent (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Data Presentation
Table 1: Impact of this compound Purity on Reaction Yield
| This compound Source | Purity | Yield (%) | Observations |
| Commercial Grade | >98% (with inhibitor) | <10% | Reaction stalled, formation of palladium black |
| Purified | >99.5% (inhibitor removed) | >90% | Clean reaction, complete conversion |
Visualizations
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS C
- Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite - ResearchG
- The Role of Phosphine Ligands in Palladium C
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - ResearchG
- Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions - Benchchem
- Technical Support Center: Catalyst Poisoning in Methyl 3-boronobenzo
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts
- Technical Support Center: Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling - Benchchem
- General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Met
- Seven Name Reactions in One - Palladium C
- How can I remove the inhibitors from both Styrene and Butyl acryl
- Inhibitor removers - ResearchG
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Iodostyrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 4-iodostyrene. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable monomer from the laboratory bench to larger-scale production. We will address common challenges, provide robust troubleshooting strategies, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, handling, and quality control of this compound at scale.
Q1: What are the primary synthetic routes to this compound, and which is most suitable for scale-up?
A1: Several synthetic routes exist, but their suitability for scale-up varies significantly. The most common methods are the Wittig reaction, Heck coupling, and Suzuki coupling.
-
Wittig Reaction: This is often the preferred method for scale-up due to its reliable C=C bond formation.[1] It typically involves reacting 4-iodobenzaldehyde with a phosphonium ylide, generated from methyltriphenylphosphonium iodide and a strong base like n-butyllithium.[1] While the stoichiometry generates a significant amount of triphenylphosphine oxide byproduct, the starting materials are readily available and the reaction conditions are generally manageable at scale.
-
Heck Coupling: This palladium-catalyzed reaction couples 4-iodoaniline (after conversion to a diazonium salt) or another aryl iodide with ethylene. While atom-economical, controlling gas addition and pressure in large reactors can be complex. Troubleshooting difficult Heck reactions often involves screening different palladium catalysts and ligands.[2][3]
-
Suzuki Coupling: This method involves the palladium-catalyzed coupling of an iodobenzene derivative with a vinylboronic acid or ester.[4][5] Suzuki couplings are powerful but can be sensitive to catalyst poisoning, and the cost and stability of vinylboronic acid derivatives can be a concern at a larger scale.[6][7]
For most applications, the Wittig reaction offers the best balance of reliability, starting material availability, and procedural simplicity for scale-up , despite the challenge of byproduct removal.
Q2: this compound is known to be unstable. What are the best practices for handling and storage in large quantities?
A2: The instability of this compound is a critical challenge. The vinyl group is highly susceptible to light- and heat-induced radical polymerization.[8]
-
Stabilization: For storage, it is crucial to add a stabilizer. 4-tert-Butylcatechol (TBC) is a commonly used inhibitor for styrenic monomers.
-
Storage Conditions: The product should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2-8°C).[9] This minimizes both polymerization and potential degradation.
-
Handling: During workup and purification, exposure to light and high temperatures should be minimized. Use amber glassware or cover vessels with aluminum foil. Distillation, if required, must be performed under vacuum at the lowest possible temperature and in the presence of an inhibitor.
Q3: What are the Critical Quality Attributes (CQAs) for this compound, and what analytical methods are used to monitor them?
A3: The primary CQAs for this compound are purity, residual solvent content, and the absence of oligomers/polymers. These are critical as impurities can significantly affect subsequent polymerization reactions or synthetic steps.[10]
| Critical Quality Attribute | Analytical Method | Acceptance Criteria |
| Purity (Assay) | Gas Chromatography (GC), HPLC | >97-98% (application dependent) |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectrum |
| Residual Solvents | Headspace GC | Conforms to ICH limits (if for pharma use) |
| Polymer Content | Gel Permeation Chromatography (GPC) | Not detectable |
| Appearance | Visual Inspection | Yellow to orange-yellow liquid or solid[8] |
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific problems you may encounter during scale-up.
Problem Area 1: Low Reaction Yield
Q: My Wittig reaction yield dropped significantly when moving from a 10g to a 500g scale. What went wrong?
A: This is a classic scale-up challenge often related to heat and mass transfer.[11]
-
Cause 1: Inefficient Ylide Formation. The reaction of methyltriphenylphosphonium iodide with n-BuLi is highly exothermic. On a large scale, inefficient stirring and cooling can create "hot spots" where the ylide or the n-BuLi decomposes.
-
Solution: Ensure your reactor has adequate cooling capacity and efficient agitation. Use a jacketed reactor with a powerful overhead stirrer. The n-BuLi should be added slowly and sub-surface to the cooled THF suspension of the phosphonium salt, maintaining a consistent internal temperature (e.g., -78°C to 0°C).[1]
-
-
Cause 2: Poor Mixing During Aldehyde Addition. If the 4-iodobenzaldehyde is not dispersed quickly, localized high concentrations can lead to side reactions.
-
Solution: Add the aldehyde solution at a controlled rate to a vigorously stirred ylide solution. Again, maintaining a low temperature is critical to control the reaction rate.
-
-
Cause 3: Inaccurate Reagent Stoichiometry. The quality of the phosphonium salt and the exact molarity of the organolithium base are crucial.
-
Solution: Always titrate your n-butyllithium solution immediately before use to determine its exact concentration. Ensure the phosphonium salt is dry and pure.
-
Q: My Suzuki coupling is failing at scale. I see mostly starting material. What should I check first?
A: Failure of palladium-catalyzed couplings at scale often points to catalyst deactivation or suboptimal conditions.
-
Cause 1: Oxygen Contamination. Palladium(0) catalysts are highly sensitive to oxygen. In larger setups, ensuring a truly inert atmosphere is more challenging. Oxygen can oxidize the active catalyst and promote unwanted boronic acid homocoupling.[7]
-
Solution: Rigorously degas your solvent(s) and the reaction vessel. This can be done by sparging with argon or nitrogen for an extended period or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 2: Ineffective Base or Poor Solubility. The base is critical for activating the boronic acid.[7] On a larger scale, solid bases like K₂CO₃ or K₃PO₄ may not be adequately mixed, especially in viscous solutions.
-
Cause 3: Catalyst or Ligand Choice. A catalyst system that works on a small scale may not be robust enough for the longer reaction times or slightly different conditions of a large-scale run.
-
Solution: For challenging couplings, consider using more robust, air-stable pre-catalysts (e.g., XPhos Pd G3) instead of catalysts like Pd(PPh₃)₄, which can be sensitive.[6] Refer to the decision tree below for a systematic approach.
-
Diagram 1: Troubleshooting a Failed Suzuki/Heck Coupling
Caption: A decision tree for systematically troubleshooting failed cross-coupling reactions.
Problem Area 2: Product Instability and Purification
Q: My product turned into a solid mass in the flask during or after purification. What happened?
A: This is almost certainly uncontrolled polymerization.[8] The vinyl group is the culprit, especially when heated or exposed to light without an inhibitor.
-
Cause 1: High Temperature During Solvent Removal. Removing high-boiling solvents like THF or Toluene via rotary evaporation often requires heat, which can initiate polymerization.
-
Solution: Remove solvents at the lowest possible temperature under high vacuum. If possible, perform a solvent swap to a lower-boiling solvent like dichloromethane or diethyl ether before final concentration. Crucially, add a radical inhibitor (e.g., 50-100 ppm of TBC) to the crude product before concentration.
-
-
Cause 2: Difficult Purification. Standard column chromatography can be slow, increasing the product's exposure to light and potentially acidic silica gel, which can promote polymerization.
-
Solution: For large-scale purification, avoid chromatography if possible. Develop a purification method based on crystallization or distillation. If chromatography is necessary, use a neutral support like deactivated alumina, perform the separation quickly, and use inhibitor-treated solvents.
-
Q: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction at a 1 kg scale?
A: TPPO removal is a major hurdle. Its polarity and crystallinity can complicate purification.
-
Solution 1: Crystallization. This is the most scalable method. After the initial workup, concentrate the crude product and dissolve it in a minimal amount of a hot, non-polar solvent (e.g., heptane, cyclohexane). Upon cooling, the less soluble this compound may crystallize, leaving the majority of the TPPO in the mother liquor (or vice-versa depending on the solvent system). Multiple recrystallizations may be needed.
-
Solution 2: Precipitation/Trituration. After workup, dissolve the crude mixture in a solvent in which this compound is soluble but TPPO is not (e.g., cold diethyl ether or a mixture of ether/hexane). The TPPO will precipitate as a white solid and can be removed by filtration.
-
Solution 3: Acidic Wash (Use with Caution). In some cases, washing the organic solution with dilute HCl can protonate the TPPO, increasing its aqueous solubility. This is not always effective and may risk the stability of the product.
Section 3: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Wittig Reaction (100g Scale)
Safety Note: This procedure involves pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[13] An inert atmosphere is required.
Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| Methyltriphenylphosphonium Iodide | 404.24 | 186.0 g | 0.460 | 1.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 1.5 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 176 mL | 0.440 | 1.05 |
| 4-Iodobenzaldehyde | 232.02 | 96.7 g | 0.417 | 1.00 |
| Saturated NH₄Cl (aq) | - | 500 mL | - | - |
| Diethyl Ether | - | 1.0 L | - | - |
| 4-tert-Butylcatechol (TBC) | 166.22 | ~10 mg | - | - |
Procedure:
-
Reactor Setup: Equip a 3 L, 4-neck, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Flame-dry the reactor under vacuum and backfill with nitrogen.
-
Ylide Preparation: Charge the reactor with methyltriphenylphosphonium iodide (186.0 g) and anhydrous THF (1.0 L). Begin stirring to form a slurry. Cool the reactor jacket to -10°C.
-
Slowly add the n-butyllithium solution (176 mL) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 0°C. A deep yellow-orange color indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional hour.
-
Wittig Reaction: In a separate flask, dissolve 4-iodobenzaldehyde (96.7 g) in anhydrous THF (500 mL).
-
Add the aldehyde solution to the ylide mixture via the dropping funnel over 60 minutes, maintaining the internal temperature at or below 5°C.
-
Once the addition is complete, remove the cooling and allow the reaction to slowly warm to room temperature. Stir for an additional 4-6 hours or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 10°C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Purification & Stabilization: Combine all organic layers and wash with water (500 mL) and then brine (500 mL).
-
Add a small amount of TBC inhibitor (~10 mg) to the combined organic solution.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C).
-
The crude product can be further purified by recrystallization from cold hexane or by vacuum distillation (at <100°C, with inhibitor) to yield this compound as a yellowish liquid or low-melting solid.
Diagram 2: Process Workflow for Synthesis and Stabilization
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. 2351-50-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 5. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Managing the stability of 4-iodostyrene during storage and handling
Welcome to the technical support center for 4-iodostyrene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and successful handling of this valuable but sensitive monomer. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Section 1: Understanding the Instability of this compound
This compound is a highly reactive aromatic compound prized for its utility in organic synthesis, particularly in cross-coupling reactions and polymer chemistry.[1] However, the very features that make it synthetically useful—the vinyl group susceptible to addition reactions—also render it inherently unstable. The primary challenge in its storage and handling is preventing unsolicited, spontaneous free-radical polymerization .[2]
This process is typically initiated by external energy sources like heat or light, which can generate radicals.[3] Once initiated, a chain reaction begins, converting the liquid monomer into a solid or viscous polymer, rendering the reagent useless. The polymerization is often exothermic, which can accelerate the reaction in a dangerous feedback loop if not controlled.[3]
The Role of Inhibitors: A Closer Look at TBC
To counteract this, this compound is commercially supplied with an inhibitor, most commonly 4-tert-butylcatechol (TBC) . It is crucial to understand that TBC is not a true antioxidant but a radical scavenger whose mechanism is critically dependent on the presence of dissolved oxygen.[3][4]
Here’s the causality:
-
Radical Formation: Heat or light can cause a this compound molecule (M) to form a radical (R•).
-
Oxygen's Role: In the presence of oxygen (O₂), this monomer radical rapidly forms a less reactive peroxide radical (ROO•). This reaction is orders of magnitude faster than the polymerization of the monomer radical.[3][4]
-
TBC Action: TBC efficiently scavenges this peroxide radical (ROO•), terminating the chain reaction before it can propagate.[5][6]
Without oxygen, TBC is ineffective, and polymerization can proceed.[7][8] This is why storing this compound under a completely inert atmosphere (like pure nitrogen or argon) for long periods is counterproductive unless it is frozen at very low temperatures. A headspace containing a small amount of oxygen (typically 10-15 ppm dissolved O₂ is sufficient) is necessary for the inhibitor to function during refrigerated storage.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown in the refrigerator. Is it still usable?
A slight yellow to orange-yellow color is normal for this compound.[9] However, a significant darkening to brown suggests the formation of degradation products or oligomers. This can be caused by slow oxidation or minor polymerization over time, even with an inhibitor present. For sensitive applications like catalysis, it is highly recommended to purify the monomer before use. For less sensitive polymerizations, its use might be acceptable, but be aware that the impurity could affect reaction kinetics and final polymer properties.
Q2: I see solid white particles in my bottle of this compound. What are they?
The presence of solid particles in a refrigerated bottle is most likely poly(this compound) that has formed despite the inhibitor. This can happen if the material has been stored for an extended period, was exposed to temperature fluctuations, or if the inhibitor has been depleted. The material must be purified to remove this polymer before use. Do not heat the bottle to dissolve the polymer, as this will accelerate further polymerization.[3]
Q3: Why is it critical to store this compound in the dark?
Light, particularly UV light, provides the energy to initiate free-radical formation, the first step in polymerization.[3] Storing the monomer in an amber or opaque bottle is essential to protect it from light-induced degradation.
Q4: Can I store this compound under a nitrogen blanket?
For long-term storage in a refrigerator (2-8°C), a completely inert atmosphere is not recommended because the common inhibitor, TBC, requires oxygen to be effective.[4][7] If you intend to store it for extended periods, it is better to ensure the cap is tightly sealed with the original air in the headspace. For short-term storage of inhibitor-free monomer, an inert atmosphere is required.
Q5: I need to use inhibitor-free this compound. How long is it stable?
Inhibitor-free this compound is highly unstable and should be used immediately after purification. If storage is absolutely necessary, it should be kept under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer (-20°C) and protected from light. Even under these conditions, it should be used within a few days.[8]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Unexpected Polymerization During a Reaction
-
Symptom: Your reaction mixture becomes viscous, cloudy, or solidifies unexpectedly.
-
Root Cause Analysis:
-
Ineffective Inhibitor Removal: Residual TBC can be overcome by thermal initiators, but its presence can be unpredictable.
-
Monomer Contamination: The starting material may have already contained some polymer.
-
High Reaction Temperature: High temperatures can cause thermally-initiated self-polymerization, overwhelming any controlled polymerization process.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for in-reaction polymerization.
Issue 2: Material Appears Discolored or Contains Solids Upon Receipt/Storage
-
Symptom: The monomer is dark brown, or contains visible white precipitate.
-
Root Cause Analysis: The material has undergone partial polymerization or degradation due to improper storage conditions (exposure to light, heat) or extended storage time, leading to inhibitor depletion.
-
Solution: The monomer is not suitable for direct use. It requires purification to remove polymers and colored impurities. Refer to the protocols in Section 4.
Section 4: Key Experimental Protocols
Protocol 1: Removal of TBC Inhibitor
This protocol must be performed immediately before the monomer is used. Do not store the purified, inhibitor-free monomer for extended periods.
Methodology:
-
Alkaline Wash:
-
Place 50 mL of this compound in a 250 mL separatory funnel.
-
Add 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[2]
-
Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. The aqueous layer will turn brown as it removes the phenolic TBC inhibitor.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.
-
-
Neutralization:
-
Wash the monomer with two 50 mL portions of deionized water to remove any residual NaOH. Check the final aqueous wash with pH paper to ensure it is neutral.[2]
-
-
Drying:
-
Transfer the washed this compound to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[2]
-
Gently swirl the flask and let it stand for 15-20 minutes, or until the liquid is clear and free of turbidity.
-
-
Filtration/Decantation:
-
Carefully decant or filter the dry monomer into a clean, dry flask suitable for your reaction or for immediate distillation.
-
Protocol 2: Purification of this compound by Vacuum Distillation
For highly sensitive reactions, vacuum distillation after inhibitor removal is recommended to remove any non-volatile impurities, including polymer and colored byproducts.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is completely dry. Use a magnetic stirrer in the distilling flask for smooth boiling.
-
Inhibitor (Optional but Recommended): For safety, especially on a larger scale, add a pinch of a high-temperature inhibitor like hydroquinone to the distilling flask. This will prevent polymerization during heating but will remain in the distillation pot.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Apply vacuum slowly. This compound has a boiling point of approximately 91-93°C at 6 Torr.[9]
-
Collect the clear, colorless fraction that distills at a constant temperature.
-
Discard the first small fraction (forerun) and leave a small amount of residue in the distilling flask. Never distill to dryness.
-
-
Storage: The purified monomer should be used immediately. If brief storage is required, place it in a sealed flask under an inert atmosphere (argon or nitrogen) and store in a freezer (-20°C).[8]
Section 5: Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or -20°C | Reduces the rate of thermal decomposition and polymerization. |
| Atmosphere | Sealed container with air headspace | The TBC inhibitor requires oxygen to function effectively as a radical scavenger.[3][4] |
| Light Exposure | Store in amber or opaque bottles | Prevents light-induced radical formation and polymerization.[9] |
| Inhibitor Status | Use as supplied with inhibitor for storage | TBC prevents premature polymerization. |
| Pre-reaction Prep | Purify by washing and/or distillation | Removes inhibitor, polymer, and other impurities that can affect the reaction. |
| Handling | Use in a well-ventilated fume hood | Avoid inhalation of vapors. |
Section 6: Mechanistic Diagrams
Free-Radical Polymerization of this compound
Caption: Key stages of free-radical polymerization.
Mechanism of TBC Inhibition
Caption: The critical role of oxygen in TBC-mediated inhibition.
References
- Cheresources.com Community. (2010). Styrene Monomer/inhibitor Separation.
- Hossain, S. (2016). Role of Oxygen in Polymerizing Cargo Inhibition. LinkedIn.
- Study.com. (n.d.). Describe the mechanism of the polymerization of styrene.
- Otsu Chemical. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- SEPCOR. (n.d.). Sepcor Adsorbents for Styrene Purification.
- Scribd. (n.d.). Monitoring TBC in Styrene Polymerization.
- Chemistry LibreTexts. (2021). Radical Polymerization.
- ChemBK. (2024). This compound.
- ResearchGate. (2010). Styrene Monomer/inhibitor Separation discussion.
- Zohuriaan-Mehr, M. J., & Omidian, H. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 733.
- Jie, K., et al. (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[1]arene. Journal of the American Chemical Society, 139(7), 2569–2572.
- Chen, T., et al. (2009). Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology and Applied Pharmacology, 237(1), 40–47.
- Zhang, L., et al. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate) Titanium Catalyst. Polymers, 14(8), 1599.
- Esfandiari, A. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Polymer Chemistry, 11(43), 6845-6853.
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- 5. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 6. scribd.com [scribd.com]
- 7. bdmariners.org [bdmariners.org]
- 8. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction times and temperatures for 4-iodostyrene polymerizations
Welcome to the technical support center for the optimization of 4-iodostyrene polymerizations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern these polymerization reactions, enabling you to not only solve problems but also to proactively design more robust and efficient synthetic strategies.
Introduction to this compound Polymerization
This compound is a valuable monomer for the synthesis of functional polymers. The presence of the iodo- group offers a versatile handle for post-polymerization modifications, such as Suzuki and Sonogashira cross-coupling reactions, making poly(this compound) an attractive precursor for advanced materials in electronics, drug delivery, and catalysis.[1] However, the unique electronic and steric properties of the iodine substituent, as well as the reactivity of the carbon-iodine bond, can present specific challenges during polymerization.
This guide will focus on the three most common methods for polymerizing this compound:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that offers excellent control over molecular weight and dispersity.[1]
-
Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method for synthesizing well-defined polymers.
-
Free-Radical Polymerization: A conventional method that is often simpler to implement but offers less control over the polymer architecture.
We will explore the optimization of reaction times and temperatures for each of these techniques and provide detailed troubleshooting for common issues you may encounter.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems that may arise during your this compound polymerization experiments.
Problem 1: No Polymerization or Very Low Monomer Conversion
Symptoms: The reaction mixture remains at a low viscosity, and analysis (e.g., NMR or GC) shows little to no consumption of the this compound monomer after the expected reaction time.
Possible Causes and Solutions:
-
Inhibitor Presence: this compound, like other styrene monomers, is typically supplied with an inhibitor (e.g., 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage.[2] This inhibitor must be removed before use.
-
Solution: Purify the this compound monomer by passing it through a column of basic alumina.[3] Ensure the alumina is dry and the monomer is handled under an inert atmosphere to prevent contamination.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations as it reacts with propagating radicals to form stable peroxy radicals, which do not propagate.[4]
-
Solution: Thoroughly deoxygenate the reaction mixture before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period (at least 30-60 minutes).[5]
-
-
Inactive Initiator or Catalyst: The initiator (for all methods) or the catalyst (for ATRP) may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of initiator or catalyst. For ATRP, ensure the copper catalyst is stored under an inert atmosphere to prevent oxidation.
-
-
Incorrect Temperature: The chosen reaction temperature may be too low for the initiator to decompose at a sufficient rate (for free-radical and RAFT) or for the activation/deactivation equilibrium to be favorable (for ATRP).
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
Symptoms: The resulting polymer has a molecular weight that deviates significantly from the theoretical value (calculated from the monomer-to-initiator ratio) and a broad molecular weight distribution as determined by size-exclusion chromatography (SEC/GPC).
Possible Causes and Solutions:
-
Slow Initiation (in CRP): In controlled radical polymerizations like RAFT and ATRP, a slow initiation compared to propagation leads to chains starting at different times, resulting in a broad molecular weight distribution.[5]
-
Solution (ATRP): Choose an initiator with a structure similar to the propagating chain end to ensure a fast and efficient initiation. For styrenic monomers, an initiator like 1-phenylethyl bromide is often more effective than a simple alkyl halide.[8]
-
Solution (RAFT): Select a RAFT agent that is appropriate for styrenic monomers. Trithiocarbonates and dithiobenzoates are generally good choices.[9]
-
-
Irreversible Chain Termination: High concentrations of radicals can lead to an increased rate of bimolecular termination reactions (coupling or disproportionation), which are irreversible and lead to a loss of "living" chains.[10]
-
Solution: Decrease the initiator concentration. In free-radical polymerization, the molecular weight is inversely proportional to the square root of the initiator concentration.[11] In CRP, a lower initiator concentration can reduce the overall radical concentration, minimizing termination events.
-
-
Side Reactions Involving the C-I Bond: While generally stable, the carbon-iodine bond can participate in side reactions, especially at elevated temperatures or in the presence of certain reagents. Iodine transfer polymerization (ITP) is a known mechanism where the C-I bond can be reversibly cleaved, which can influence the control of the polymerization.[12][13]
-
Solution: Optimize the reaction temperature. For iodine-mediated polymerizations, lower temperatures can sometimes lead to better control and narrower polydispersity.[12] Avoid excessively high temperatures that could lead to C-I bond homolysis.
-
Problem 3: Gelation or Insoluble Polymer Formation
Symptoms: The reaction mixture becomes a solid gel or a significant amount of insoluble polymer precipitates.
Possible Causes and Solutions:
-
High Monomer Conversion in Bulk Polymerization: In bulk free-radical polymerization, the "gel effect" or "Trommsdorff-Norrish effect" can occur at high conversions. The increased viscosity of the medium slows down termination reactions, leading to a rapid increase in the polymerization rate and molecular weight, which can result in an uncontrolled, exothermic reaction and the formation of a cross-linked network.
-
Solution: Stop the polymerization at a lower conversion (e.g., 50-60%). Alternatively, perform the polymerization in a solvent to dissipate heat and reduce the viscosity.[14]
-
-
Presence of Divalent Impurities: If the monomer contains impurities with two vinyl groups (e.g., divinylbenzene), they can act as cross-linkers, leading to gelation.
-
Solution: Ensure the purity of the this compound monomer. If necessary, purify by distillation under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the polymerization of this compound?
A1: The optimal temperature depends on the polymerization method:
-
RAFT Polymerization: Typically in the range of 60-90°C, depending on the initiator and RAFT agent used.[15] A common initiator like AIBN works well in this range.
-
ATRP: Can vary widely, from room temperature to over 100°C. For styrenic monomers, temperatures around 90-110°C are often employed to ensure a sufficient propagation rate.[7]
-
Free-Radical Polymerization: Usually between 60-90°C when using common initiators like AIBN or benzoyl peroxide.[16] Higher temperatures will increase the rate of polymerization but may decrease the molecular weight due to an increased rate of termination.[17]
Q2: How does the iodine substituent affect the polymerization of styrene?
A2: The iodine atom has several effects:
-
Electronic Effect: As a halogen, iodine is an electron-withdrawing group via induction but can also donate electron density through resonance. This can influence the reactivity of the vinyl group.
-
Steric Hindrance: The bulky iodine atom at the para position can introduce some steric hindrance, which might slightly decrease the propagation rate constant compared to unsubstituted styrene.
-
Potential for Side Reactions: The C-I bond can be susceptible to cleavage under certain conditions, potentially leading to iodine transfer polymerization (ITP) pathways or other side reactions.[2][18]
Q3: Which controlled radical polymerization technique, RAFT or ATRP, is better for this compound?
A3: Both RAFT and ATRP are excellent methods for producing well-defined poly(this compound).[19][20]
-
RAFT is often favored for its tolerance to a wider range of functional groups and the absence of metal catalysts, which simplifies purification. The first reported controlled polymerization of this compound was achieved via RAFT.[1]
-
ATRP can also be very effective, but the copper catalyst may need to be carefully removed from the final polymer, and potential interactions between the catalyst and the iodo- group should be considered.
Q4: How can I control the molecular weight of my poly(this compound)?
A4: The molecular weight is primarily controlled by the ratio of monomer to the initiating species:
-
In RAFT and ATRP: The number-average molecular weight (Mn) can be predicted by the formula: Mn = ([Monomer]/[Initiator]) × Monomer Molecular Weight + Initiator Molecular Weight. To obtain a higher molecular weight, increase the monomer-to-initiator ratio.
-
In Free-Radical Polymerization: The molecular weight is inversely proportional to the initiator concentration.[21] To increase the molecular weight, decrease the initiator concentration. However, this will also decrease the polymerization rate.
Experimental Protocols & Data
Protocol 1: General Procedure for RAFT Polymerization of this compound
This protocol provides a starting point for optimizing the RAFT polymerization of this compound.
Materials:
-
This compound (purified by passing through basic alumina)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., anhydrous toluene or anisole)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath with temperature controller
Procedure:
-
In a Schlenk flask, add the desired amounts of this compound, RAFT agent, and AIBN.
-
Add the solvent to achieve the desired monomer concentration (typically 1-2 M).
-
Seal the flask with a rubber septum and deoxygenate the mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and begin stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (by NMR or GC) and molecular weight (by SEC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Data Summary: Representative Conditions for this compound Polymerization
The following table provides a summary of typical reaction conditions and expected outcomes for the polymerization of this compound. These are starting points and may require further optimization.
| Polymerization Method | [Monomer]:[CTA/Initiator]:[Catalyst] | Solvent | Temperature (°C) | Time (h) | Expected Mn ( g/mol ) | Expected Đ |
| RAFT | :[18]:[0.2] | Toluene | 80 | 12-24 | 10,000 - 20,000 | < 1.2 |
| ATRP | :[18]:[18] | Anisole | 110 | 6-12 | 10,000 - 20,000 | < 1.3 |
| Free-Radical | :[18] | Bulk | 70 | 4-8 | Varies | > 1.5 |
Visualizing Experimental Workflows
Workflow for Optimizing Polymerization Conditions
The following diagram illustrates a general workflow for optimizing the reaction conditions for the polymerization of this compound.
Caption: A general workflow for the optimization of this compound polymerization.
Troubleshooting Decision Tree for Low Conversion
This diagram provides a decision-making pathway for troubleshooting low monomer conversion.
Caption: A decision tree for troubleshooting low monomer conversion in this compound polymerization.
References
- Trevor Wright, Helen Chirowodza, and Harald Pasch. NMR Studies on the Mechanism of Reverse Iodine Transfer Polymerization of Styrene. Macromolecules 2012, 45 (7), 2995-3003. [Link]
- Mechanism and Kinetics of Iodide-Mediated Polymerization of Styrene.
- 2.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
- Iodine and Styrene. II.1a The Kinetics and Mechanism of the Formation of Styrene Diiodide. Journal of the American Chemical Society. [Link]
- The effect of the temperature on the polydispersity index (PDI) of the...
- Are RAFT and ATRP Universally Interchangeable Polymerization Methods in Network Formation?
- A comparison of RAFT and ATRP methods for controlled radical polymeriz
- Controlled radical polymerization of styrene by iodine transfer polymerization (ITP) in ab initio emulsion polymerization.
- A comparison of RAFT and ATRP methods for controlled radical polymeriz
- Emerging Concepts in Iodine Transfer Polymeriz
- Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP. NSF Public Access Repository. [Link]
- Rationalization of solvent effects in the solution polymerization of styrene.
- Synthesis of well-defined halogenated styrenic (co)
- Controlled Radical Polymeriz
- Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymeriz
- Fundamentals of Controlled/Living Radical Polymerization.
- Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers. [Link]
- A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination.
- CHAPTER 1. Polymer Science and Technology. [Link]
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene.
- RATIONALIZATION OF SOLVENT EFFECTS IN THE SOLUTION POLYMERIZATION OF STYRENE Rasheed Uthman OWOLABI1, Mohammed Awwalu USMAN1,. DergiPark. [Link]
- Application of [superscript 1]H DOSY for Facile Measurement of Polymer Molecular Weights. MIT Open Access Articles. [Link]
- Controlled Radical Polymerization: Mechanisms.
- The effect of temperature on tacticity for bulk thermal polymerization of styrene.
- Synthesis and identification of polystyrene via conventional and controlled radical polymerization methods. Polyolefins Journal. [Link]
- Controlled Radical Polymerization in the Presence of Oxygen Living polymerizations occur without termination or transfer reactio. Carnegie Mellon University. [Link]
- I.
- Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Macromolecular Chemistry and Physics. [Link]
- 1 Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers Joao Tanepau,a,b Sylvain Caillol,b P. ChemRxiv. [Link]
- Effect of solvent on the initiation mechanism of living anionic polymerization of styrene: A comput
- Solvent effect on TEMPO-mediated living free radical dispersion polymerization of styrene.
- Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene.
- 26.06 Examples of Radical Reactions. YouTube. [Link]
- Reaction mechanism for styrene (ST) polymerization. Hydrogen atoms are omitted for clarity.
- Effect of Temperature on Polystyrene Tacticity Through Para Aromatic Carbon Splitting in 13 C NMR Spectroscopy.
- A purifying method of a styrene monomer.
- 6.
- The effect of temperature on tacticity for bulk thermal polymerization of styrene. Semantic Scholar. [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in Commercial 4-Iodostyrene
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for identifying and managing impurities in commercial 4-iodostyrene. The presence of even trace-level impurities can significantly impact downstream applications, particularly in polymerization and cross-coupling reactions. This document offers a structured, question-and-answer-based approach to troubleshoot common issues and provides validated protocols for characterization and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and general characteristics of this compound.
Q1: What is the typical purity of commercial this compound, and what should I look for on the Certificate of Analysis (CoA)?
A1: Commercial this compound is typically available in purities ranging from 97% to >98%.[1][2] When reviewing the CoA, pay close attention to the analytical method used for purity assessment (usually GC or HPLC) and the specified level of stabilizer, which is often 4-tert-butylcatechol (TBC). The CoA may also list known impurities or residual starting materials.
Q2: How should I properly store this compound to minimize degradation?
A2: this compound is sensitive to light, heat, and oxygen, which can induce polymerization or degradation.[3] For optimal stability, it should be stored in a tightly sealed container in a cool, dark place, preferably in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][4][5] Some suppliers recommend storage at -20°C for long-term stability.[2][6]
Q3: My this compound has developed a yellow or brownish tint. Is it still usable?
A3: A color change often indicates degradation or polymerization. While it might still be usable for some applications after purification, the discoloration suggests the presence of impurities. It is highly recommended to re-analyze the material by NMR or GC-MS to identify the nature and extent of the impurities before use. The primary cause is often slow oxidation or polymerization upon exposure to air and light.[3]
Q4: What is the purpose of the stabilizer (e.g., TBC) in this compound, and do I always need to remove it?
A4: Stabilizers are phenolic compounds, like 4-tert-butylcatechol (TBC), added to prevent spontaneous polymerization during storage.[7][8] You must remove the stabilizer before initiating any free-radical polymerization, as it will act as a radical scavenger and inhibit the reaction.[8][9] For other applications, such as Suzuki or Heck cross-coupling reactions, removal may not be strictly necessary but is often good practice to avoid potential side reactions or catalyst poisoning.[10]
Part 2: Troubleshooting Guide - Impurity Identification & Mitigation
This section is structured to help you diagnose experimental problems that may be linked to impurities in your this compound.
Q5: My polymerization reaction with this compound is not initiating or is proceeding very slowly. What is the likely cause?
A5: The most common cause of polymerization inhibition is the presence of the phenolic stabilizer (e.g., TBC).[8] These compounds are designed to quench radicals, which are essential for initiating polymerization.
-
Causality: The hydroxyl group on the phenolic stabilizer readily donates a hydrogen atom to the propagating radical chain, terminating it and preventing further monomer addition.
-
Solution: You must remove the stabilizer before use. A common and effective method is to wash the this compound (dissolved in a non-polar solvent like diethyl ether or dichloromethane) with an aqueous sodium hydroxide (NaOH) solution. The basic solution deprotonates the acidic phenol, converting it into its water-soluble sodium salt, which partitions into the aqueous layer.[9][11] See Protocol III for a detailed step-by-step guide.
Q6: I'm observing unexpected peaks in the NMR spectrum of my this compound. How can I identify them?
A6: Unexpected peaks can originate from synthesis byproducts, degradation products, or residual solvents.
-
Synthesis-Related Impurities: Common synthetic routes may leave behind starting materials or intermediates.[7][12] For instance, if prepared via a Wittig reaction, you might see residual 4-iodobenzaldehyde or methyltriphenylphosphonium salts.[12]
-
Degradation Products: Small amounts of poly(this compound) may be present, which would appear as broad signals in the NMR spectrum. Oxidation of the vinyl group can also occur.
-
Stabilizer: TBC has characteristic aromatic and alkyl signals. Check your spectrum against the known shifts for TBC.
-
Actionable Plan:
Q7: My cross-coupling reaction (e.g., Suzuki, Heck) is giving low yields or multiple side products. Could impurities in this compound be the culprit?
A7: Yes, certain impurities can interfere with catalytic cross-coupling reactions.
-
Causality:
-
Nucleophilic Impurities: Impurities with active protons (like water or alcohols) can interfere with the base or organometallic reagents.
-
Competing Halides: If the synthesis involved other halogenated precursors, you might have residual brominated or chlorinated analogs that could compete in the oxidative addition step of the catalytic cycle.
-
Catalyst Poisons: Some impurities, particularly those containing sulfur or certain functional groups, can poison the palladium catalyst.
-
-
Troubleshooting Steps:
-
Purify the Monomer: Run the this compound through a short plug of neutral alumina or silica gel to remove polar impurities.[11] See Protocol IV .
-
Analyze by GC-MS: This is the most effective technique to identify and quantify volatile organic impurities.[7][12][16] It can help you determine if other halogenated species or synthesis-related byproducts are present.
-
Ensure Anhydrous Conditions: Dry your this compound thoroughly before use, for example, by dissolving it in a dry solvent and drying over MgSO₄.
-
Visualizing Impurity Sources
The following diagram illustrates the primary pathways through which impurities are introduced into commercial this compound.
Caption: Origins of impurities in this compound.
Part 3: Data Summary & Analytical Protocols
This section provides reference data and detailed experimental protocols for impurity characterization and removal.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Likely Origin | Potential Experimental Impact | Primary Detection Method |
| 4-tert-butylcatechol (TBC) | Stabilizer | Inhibition of radical polymerization. | NMR, GC-MS, HPLC |
| 4-Iodobenzaldehyde | Synthesis Precursor | Side reactions in organometallic chemistry. | NMR, GC-MS |
| Oligomers/Polymers | Degradation | Broadens molecular weight distribution; affects viscosity. | NMR (broad peaks), GPC |
| Water | Storage/Handling | Quenches anionic polymerizations and organometallic reagents. | Karl Fischer, NMR (D₂O shake) |
| Other Halogenated Styrenes | Synthesis Side Reaction | Affects reactivity in cross-coupling and copolymerization. | GC-MS |
Table 2: Reference ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | 7.68 (d, 2H), 7.08 (d, 2H), 6.69 (dd, 1H), 5.75 (d, 1H), 5.28 (d, 1H) | 137.8, 137.2, 136.5, 128.3, 114.9, 92.7 |
| 4-tert-butylcatechol (TBC) | 6.80 (d, 1H), 6.73 (d, 1H), 6.60 (dd, 1H), 4.8-5.0 (br s, 2H, -OH), 1.42 (s, 9H) | 143.8, 141.1, 118.5, 114.7, 112.4, 34.4, 31.6 |
| 4-Iodobenzaldehyde | 9.95 (s, 1H), 7.95 (d, 2H), 7.65 (d, 2H) | 191.2, 138.5, 137.9, 130.8, 101.5 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent.[14]
Visualizing the Analytical Workflow
This diagram outlines a logical sequence for identifying an unknown impurity.
Caption: Logical workflow for impurity identification.
Experimental Protocols
Protocol I: GC-MS Analysis for Volatile Impurities
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds and provides their mass-to-charge ratio, enabling precise identification.[16][17] It is ideal for detecting residual starting materials or side products from synthesis.[12][18]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector: Set to 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10-15°C/min.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Compare the fragmentation patterns of unknown peaks with a spectral library (e.g., NIST) for identification. The retention time will help quantify the impurity relative to the main this compound peak.[19]
Protocol II: HPLC Analysis for Non-Volatile Impurities
-
Rationale: High-Performance Liquid Chromatography (HPLC) is suited for separating non-volatile impurities, such as oligomers or polar degradation products.[17][20]
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Instrumentation (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 acetonitrile:water.[21]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength where this compound absorbs strongly (e.g., ~254 nm).
-
-
Data Analysis: Compare retention times against known standards if available. The appearance of very early-eluting peaks may suggest polar impurities, while late-eluting or broad peaks could indicate oligomers.
Protocol III: Removal of TBC Stabilizer
-
Rationale: This liquid-liquid extraction protocol leverages the acidic nature of the phenolic TBC stabilizer, which can be deprotonated by a base and extracted into an aqueous layer.[9][11]
-
Dissolve the this compound (~5 g) in 50 mL of diethyl ether or dichloromethane in a separatory funnel.
-
Add 25 mL of 1 M aqueous NaOH solution. Shake the funnel vigorously for 1 minute, periodically venting to release pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the sodium salt of TBC).
-
Repeat the wash with another 25 mL of 1 M NaOH.
-
Wash the organic layer with 25 mL of deionized water, followed by 25 mL of brine (saturated NaCl solution) to remove residual NaOH and water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator).
-
Crucial Final Step: The resulting stabilizer-free this compound is prone to polymerization. Use it immediately or store it in a freezer under an inert atmosphere for a very short period.[9]
Protocol IV: Purification by Flash Column Chromatography
-
Rationale: This protocol is effective for removing a broad range of impurities that have different polarities than this compound.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., hexane/ethyl acetate mixture).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Elute the column with a solvent system of low polarity. This compound is relatively non-polar, so a mobile phase of 99:1 Hexane:Ethyl Acetate is a good starting point. Impurities that are more polar will be retained on the column longer.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- ChemBK. (2024). This compound - Introduction.
- Chemsrc. (2025). This compound) | CAS#:2351-50-0.
- Pharma Focus Asia. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- ResearchGate. (2003). Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes.
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?.
- ResearchGate. (n.d.). Pathways for the Degradation of Styrene.
- ResearchGate. (2004). Effect of Impurities on the Syndiospecific Coordination Polymerization of Styrene.
- Shimadzu. (2014). Analysis of styrene leached from polystyrene cups using GCMS coupled with Headspace (HS) sampler.
- ResearchGate. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13....
- Nanyang Technological University. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- KFUPM. (n.d.). gas chromatographic determination of styrene in complex pyrolysis gasoline.
- Reddit. (2024). Stabilizer in styrene : r/Chempros.
- ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies.
- Deswater. (2019). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
- OSTI.GOV. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene).
- Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98.
- PubMed. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes.
- ResearchGate. (2010). p-Nitrophenol Degradation via 4-Nitrocatechol in Burkholderia sp SJ98 and Cloning of Some of the Lower Pathway Genes.
Sources
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Technical Support Center: Strategies for Removing Residual Palladium Catalyst from Poly(4-iodostyrene)
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are working with poly(4-iodostyrene) and facing the critical challenge of removing residual palladium catalysts after synthesis, typically following cross-coupling reactions like Suzuki-Miyaura polymerization.[1][2] The presence of residual palladium can significantly impact the polymer's properties, including its electrical performance in electronic applications, and is strictly regulated in pharmaceutical products due to toxicity concerns.[3][4][5][6] This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your poly(this compound) products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from poly(this compound)?
A1: Residual palladium, even at trace levels, can have detrimental effects. In materials science, palladium nanoparticles can negatively affect the electrical properties of conjugated polymers, leading to poor film quality and short circuits.[3] For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits on elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) in an active pharmaceutical ingredient (API).[4][6][7]
Q2: What are the common forms of residual palladium in a post-reaction mixture?
A2: Residual palladium can exist in various forms, complicating its removal. These include:
-
Homogeneous (dissolved) species: These can be palladium(0) or palladium(II) complexes, often bound to phosphine ligands or the polymer itself.
-
Heterogeneous particles: These are typically palladium(0) nanoparticles that have agglomerated.[3][8]
-
Colloidal palladium: These are very fine, suspended palladium particles that can be difficult to remove by simple filtration.[9]
The nature of the residual palladium will influence the choice of the most effective removal strategy.
Q3: What are the primary methods for palladium removal?
A3: The most common strategies for removing residual palladium from chemical products, including polymers, are:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[7][10]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[7]
-
Crystallization/Precipitation: Purifying the polymer by precipitation, which can leave palladium impurities dissolved in the supernatant.[7][8]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[9][10]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid palladium particles.[7][9][10]
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are materials, often based on silica or a polymer backbone, that are functionalized with groups exhibiting a high affinity for palladium.[7] These functional groups, such as thiols, amines, or dimercaptotriazine, act as chelating agents, binding strongly to the palladium.[7][11] The resulting scavenger-palladium complex is a solid that can be easily removed from the reaction mixture by filtration.[7]
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium Detected After Initial Purification
Potential Causes:
-
Inefficient Scavenging: The chosen scavenger may not be optimal for the specific form of palladium present, or the scavenging conditions (time, temperature, scavenger-to-palladium ratio) may be inadequate.
-
Strong Palladium-Polymer Interaction: The palladium catalyst may have a strong affinity for the poly(this compound), making it difficult to remove. This is particularly relevant for conjugated polymers.[8]
-
Presence of Colloidal Palladium: Very fine palladium particles may pass through standard filters.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Detailed Protocols:
Protocol 1: Screening of Palladium Scavengers
-
Preparation: Divide the poly(this compound) solution into several equal batches.
-
Scavenger Addition: To each batch, add a different type of scavenger (e.g., thiol-functionalized silica, amine-functionalized polymer, trimercaptotriazine-based scavenger) at a consistent weight equivalent relative to the initial amount of palladium used in the synthesis.[7] A typical starting point is 3-5 equivalents.[7]
-
Stirring: Stir the mixtures at a controlled temperature (e.g., room temperature or slightly elevated to 40-60 °C) for a set period (e.g., 4-16 hours).[10]
-
Filtration: Filter each mixture through a 0.45 µm PTFE filter to remove the scavenger-palladium complex.
-
Analysis: Analyze the palladium content in the filtrate of each batch using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify the most effective scavenger.[12][13]
Protocol 2: Optimization of Scavenging Conditions
-
Variable Parameters: Using the most effective scavenger identified in Protocol 1, set up a series of experiments varying one parameter at a time:
-
Procedure: Follow the stirring, filtration, and analysis steps as outlined in Protocol 1 for each experimental condition.
-
Evaluation: Determine the optimal combination of conditions that provides the lowest residual palladium level without causing polymer degradation.
Issue 2: Significant Product Loss During Palladium Removal
Potential Causes:
-
Adsorption of Polymer onto Scavenger/Carbon: The poly(this compound) may have an affinity for the solid support of the scavenger or activated carbon, leading to its removal along with the palladium.[14]
-
Co-precipitation: The polymer may co-precipitate with the palladium species during removal attempts.
Troubleshooting Workflow:
Sources
- 1. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Researcher's Dilemma: 4-Iodostyrene vs. 4-Bromostyrene in Palladium-Catalyzed Cross-Coupling Reactions
A Senior Application Scientist's Guide to Substrate Selection and Performance
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The choice of substrates is paramount to the success of these transformations, and among the plethora of options, halostyrenes are invaluable building blocks. This guide provides an in-depth, objective comparison of two common workhorses: 4-iodostyrene and 4-bromostyrene, focusing on their performance in palladium-catalyzed cross-coupling reactions. By delving into the fundamental principles of their reactivity and providing supporting experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic strategies.
The Decisive Step: Unpacking the Reactivity of Aryl Halides
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. This trend follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F. The cleavage of the C-X bond during the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. A weaker C-X bond translates to a lower activation energy for this crucial step, leading to faster reaction rates and the feasibility of milder reaction conditions.
The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making this compound an inherently more reactive substrate than 4-bromostyrene.[1] This fundamental difference in reactivity has profound implications for catalyst selection, reaction design, and overall efficiency of the synthetic route.
Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions for this compound and 4-bromostyrene are not always readily available in the literature, the well-established principles of aryl halide reactivity provide a robust framework for predicting their relative performance. The following sections provide an overview of what can be expected in several key palladium-catalyzed cross-coupling reactions, supported by representative data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. Given its higher reactivity, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 4-bromostyrene.
| Feature | This compound | 4-Bromostyrene |
| Reaction Temperature | Typically room temperature to moderate heating (e.g., 50-80 °C) | Generally requires elevated temperatures (e.g., 80-120 °C) |
| Reaction Time | Shorter reaction times are usually sufficient for complete conversion. | Longer reaction times are often necessary. |
| Catalyst Loading | Lower catalyst loadings (e.g., 0.5-2 mol%) can be effective. | May require higher catalyst loadings (e.g., 2-5 mol%) for comparable yields. |
| Choice of Base | A wider range of bases, including weaker ones like carbonates (Na₂CO₃, K₂CO₃), are often effective.[2] | Often requires stronger bases, such as phosphates (K₃PO₄) or hydroxides, to achieve good yields.[2] |
| Ligand Selection | Standard phosphine ligands like PPh₃ are often sufficient. | May benefit from more electron-rich and bulky ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[3] |
Heck Reaction
In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the higher reactivity of this compound again translates to more favorable reaction conditions.
| Feature | This compound | 4-Bromostyrene |
| Reaction Temperature | Can often be performed at lower temperatures (e.g., 80-100 °C). | Typically requires higher temperatures (e.g., 100-140 °C).[4] |
| Catalyst System | Ligandless or simple phosphine-ligated palladium catalysts can be effective.[5] | Often necessitates more robust catalyst systems, sometimes with specialized ligands, to achieve high turnover numbers.[6] |
| By-product Formation | The reaction is generally cleaner with fewer side reactions. | Higher temperatures can lead to increased thermal decomposition and by-product formation. |
Sonogashira Coupling
The Sonogashira coupling, for the formation of a C-C bond between an aryl halide and a terminal alkyne, demonstrates a pronounced difference in reactivity between iodo- and bromo-substrates. This difference can even be exploited for selective couplings.[7]
| Feature | This compound | 4-Bromostyrene |
| Reaction Temperature | Coupling often proceeds efficiently at room temperature.[7] | Typically requires heating to achieve reasonable reaction rates.[7] |
| Copper Co-catalyst | Can be performed effectively with or without a copper co-catalyst. | The copper-free variant may be less efficient and require more optimized conditions.[8] |
| Selectivity | The high reactivity allows for selective coupling in the presence of a bromo-substituent on the same molecule.[7] | Less reactive, allowing for the functionalization of an iodo-group on the same molecule without affecting the bromo-group. |
Stille Coupling
In the Stille coupling, which involves the reaction of an organotin compound with an organic halide, the reactivity trend remains consistent.
| Feature | This compound | 4-Bromostyrene |
| Reaction Conditions | Milder conditions, including lower temperatures and shorter reaction times, are generally sufficient.[9] | More forcing conditions are often required for efficient coupling.[10] |
| Ligand Effects | Less sensitive to the choice of ligand, with standard ligands often providing good results. | May require more specialized ligands to facilitate the oxidative addition step. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds also benefits from the higher reactivity of the C-I bond.
| Feature | This compound | 4-Bromostyrene |
| Catalyst System | Can be achieved with a broader range of palladium catalysts and ligands. | Often requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to achieve high yields, especially with less nucleophilic amines.[11] |
| Reaction Scope | Generally provides good to excellent yields with a wide range of amines. | The scope may be more limited, particularly with challenging amine coupling partners. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
To illustrate the practical differences in employing this compound and 4-bromostyrene, the following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylstyrene.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromostyrene
Materials:
-
4-Bromostyrene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-bromostyrene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene to the tube.
-
Heat the reaction mixture to 110 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylstyrene.
Visualizing the Process
The Catalytic Cycle
The fundamental steps of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, are illustrated in the following diagram. The initial, and often rate-determining, oxidative addition step is where the reactivity difference between this compound and 4-bromostyrene is most pronounced.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Workflow for Substrate Selection
The choice between this compound and 4-bromostyrene is often a balance between reactivity, cost, and the specific requirements of the synthetic route. The following workflow can guide this decision-making process.
Caption: A decision-making workflow for selecting between this compound and 4-bromostyrene.
Practical and Industrial Considerations
Beyond the realm of reaction kinetics and yields, practical considerations such as cost, availability, and stability play a crucial role in substrate selection, particularly in process development and large-scale synthesis.
-
Cost and Availability: Generally, aryl bromides are more commercially available and less expensive than their corresponding iodides. This cost difference can be a significant factor in the overall economic viability of a synthetic route, especially for industrial applications. While this compound can be synthesized, the starting materials and reagents for the synthesis of 4-bromostyrene are often more accessible and economical.
-
Stability and Storage: Both this compound and 4-bromostyrene are susceptible to polymerization, particularly when exposed to light and heat. They are often supplied with inhibitors to prevent this. This compound can be more sensitive to light and may discolor over time. Proper storage in a cool, dark, and inert atmosphere is essential for both compounds to maintain their purity and reactivity.
Conclusion: A Tale of Two Substrates
The choice between this compound and 4-bromostyrene in palladium-catalyzed cross-coupling reactions is a classic example of the trade-off between reactivity and cost. This compound, with its weaker carbon-iodine bond, offers the significant advantage of higher reactivity, enabling the use of milder reaction conditions, lower catalyst loadings, and often achieving higher yields in shorter reaction times. This makes it an excellent choice for the synthesis of complex, sensitive molecules and for rapid lead optimization in a research setting.
On the other hand, 4-bromostyrene presents a more cost-effective and readily available alternative, a crucial consideration for large-scale production and process chemistry. The advances in catalyst technology, particularly the development of highly active palladium catalysts with bulky, electron-rich ligands, have significantly narrowed the reactivity gap, allowing for the efficient coupling of aryl bromides under reasonably mild conditions.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For maximum reactivity and efficiency, particularly on a smaller scale or with challenging substrates, this compound is the superior choice. For cost-sensitive applications and large-scale manufacturing, the economic advantages of 4-bromostyrene, coupled with modern, highly active catalyst systems, make it a compelling and often preferred option. A thorough understanding of the reactivity profiles of both substrates empowers the modern chemist to design more efficient, robust, and economically viable synthetic routes.
References
- Wikipedia. (n.d.). Stille reaction. In Wikipedia.
- The Royal Society of Chemistry. (n.d.). Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. The Royal Society of Chemistry.
- Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
- ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- PubMed Central. (n.d.). Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central.
- ChemRxiv. (n.d.). FULL PAPER. ChemRxiv.
- National Institutes of Health. (n.d.). Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.
- MDPI. (n.d.). Heck Reaction—State of the Art. MDPI.
- National Institutes of Health. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- InCatT - Innovative Catalyst Technologies. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT.
- ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. ResearchGate.
- MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI.
- ResearchGate. (n.d.). (PDF) Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- RSC Publishing. (n.d.). Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing.
- PubChem. (n.d.). 4-Bromostyrene. PubChem.
- Amazon S3. (n.d.). Acetylenic & Alkynyl Silanes. Amazon S3.
- ResearchGate. (n.d.). Heck reactions between bromobenzene and styrene catalyzed by Pd.... ResearchGate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to RAFT Polymerization of 4-Iodostyrene: A Comparative Study of Chain Transfer Agents
For researchers, scientists, and professionals in drug development, the synthesis of well-defined functional polymers is a cornerstone of innovation. Poly(4-iodostyrene) stands out as a particularly valuable precursor, offering a versatile platform for post-polymerization modifications via cross-coupling reactions, such as the Suzuki coupling. This opens avenues for the creation of novel materials with tailored electronic, optical, or biomedical properties. Among the various controlled radical polymerization techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers exceptional control over molecular weight, dispersity, and architectural complexity.
This guide provides an in-depth comparative analysis of common RAFT agents for the polymerization of this compound. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Challenge and Opportunity of this compound Polymerization
The presence of the iodo-functional group on the styrene monomer presents both a challenge and an opportunity. While offering a reactive handle for subsequent modifications, the carbon-iodine bond can be susceptible to side reactions under certain polymerization conditions. Therefore, the careful selection of the RAFT agent is paramount to achieving a controlled polymerization and preserving the integrity of the functional group.
Comparative Analysis of RAFT Agents for this compound
The efficacy of a RAFT agent is largely determined by its Z and R groups, which dictate its reactivity and suitability for a given monomer class. For styrenic monomers, which are considered "more-activated," trithiocarbonates and dithiobenzoates are generally the most effective classes of RAFT agents.
| RAFT Agent Class | Z-Group | R-Group (Leaving Group) | Suitability for Styrenics | Key Performance Characteristics |
| Trithiocarbonates | Alkyl or Aryl | Tertiary alkyl (e.g., cyano-iso-propyl) | Excellent | Good control over molecular weight and low dispersity (Đ). Generally exhibit less retardation compared to some dithiobenzoates. |
| Dithiobenzoates | Phenyl | Cumyl or cyano-iso-propyl | Excellent | Often provide very good control, leading to narrow molecular weight distributions. The choice of the R-group is critical to minimize side reactions. |
While direct comparative studies on a wide range of RAFT agents for this compound are limited, data from the polymerization of styrene and other functionalized styrenes provide valuable insights. Trithiocarbonate-based RAFT agents, such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC), have demonstrated superior control in the polymerization of styrene, yielding polymers with higher molecular weights and narrower molecular weight distributions compared to some dithioester-based agents.
The selection between these two classes often comes down to the specific synthetic target and desired polymer characteristics. For achieving high end-group fidelity, crucial for block copolymer synthesis, the choice of both Z and R groups must be carefully considered.
Experimental Protocols
The following protocols are provided as a robust starting point for the RAFT polymerization of this compound. It is imperative to maintain an inert atmosphere throughout the polymerization to prevent side reactions with oxygen.
Protocol 1: Polymerization of this compound using a Trithiocarbonate RAFT Agent
This protocol is adapted from methodologies successful for styrene and related monomers.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, CPDTC, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography - SEC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Polymerization of this compound using a Dithiobenzoate RAFT Agent
This protocol provides an alternative using a dithiobenzoate RAFT agent.
Materials:
-
This compound (monomer)
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Methanol (for precipitation)
Procedure:
-
Reagent Preparation: In a Schlenk flask with a magnetic stir bar, dissolve this compound, CDB, and AIBN in anhydrous toluene. The molar ratio can be similar to the trithiocarbonate protocol (e.g., 100:1:0.2).
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at 80°C and begin stirring.
-
Reaction Monitoring: As in the previous protocol, monitor the progress of the polymerization by taking samples for NMR and SEC analysis.
-
Termination: Terminate the reaction by cooling and exposure to air.
-
Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualizing the Process: RAFT Mechanism and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the fundamental RAFT mechanism and the general experimental workflow.
Caption: The RAFT polymerization mechanism.
Caption: General experimental workflow for RAFT polymerization.
Conclusion and Future Outlook
The RAFT polymerization of this compound provides a powerful and versatile method for the synthesis of well-defined functional polymers. The choice between trithiocarbonate and dithiobenzoate RAFT agents will depend on the specific experimental goals, with both classes capable of providing excellent control over the polymerization. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the potential of poly(this compound) in materials science and drug development. Further research focusing on a direct, side-by-side comparison of a broader range of RAFT agents for this compound would be invaluable to the polymer chemistry community, allowing for even finer control over the synthesis of these promising materials.
References
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- Living Anionic Polymerization of 4-Halostyrenes. Macromolecules.
- RAFT polymerization of styrene mediated by oxazolyl-functionalized trithiocarbonate RAFT agents. ResearchGate.
- RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. Journal of the Korean Chemical Society.
- RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Trithiocarbonate as a Macro-Chain Transfer Agent. Polymers (Basel).
- RAFT-Based Polymers for Click Reactions. Polymers (Basel).
- RAFT polymerization - specific polymers. Polymer-Chemistry.
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers (Basel).
- Reversible addition−fragmentation chain-transfer polymerization. Wikipedia.
- RAFT General Procedures. Boron Molecular.
- Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System. Polymers (Basel).
- A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.
- Trithiocarbonates in RAFT Polymerization. ResearchGate.
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers (Basel).
- Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. ChemRxiv.
- RAFT Polymerization Overview. YouTube.
- Guidelines for selection of RAFT agents for various polymerizations... ResearchGate.
- Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents. ResearchGate.
Anionic vs. Controlled Radical Polymerization of 4-Iodostyrene: A Comparative Guide
For researchers and professionals in drug development and materials science, the synthesis of well-defined functional polymers is paramount. Poly(4-iodostyrene) serves as a versatile platform for post-polymerization modification, making the choice of polymerization technique critical to achieving desired macromolecular characteristics. This guide provides an in-depth comparison of anionic and controlled radical polymerization (CRP) for this compound, offering insights into the mechanistic nuances, experimental considerations, and performance outcomes of each approach.
Introduction to Poly(this compound) and the Significance of Controlled Polymerization
This compound is a valuable monomer due to the reactivity of its carbon-iodine bond, which allows for a variety of subsequent chemical transformations, including cross-coupling reactions. The ability to precisely control the molecular weight, architecture, and end-group fidelity of poly(this compound) is crucial for its application in areas such as drug delivery, electronics, and advanced materials. Both anionic and controlled radical polymerization offer pathways to synthesize well-defined poly(this compound), but they operate on fundamentally different principles, leading to distinct advantages and limitations.
Anionic Polymerization of this compound: The "Living" Ideal and its Practical Challenges
Anionic polymerization, often termed "living" polymerization, is renowned for its ability to produce polymers with very narrow molecular weight distributions (low polydispersity index, PDI) and precisely controlled molecular weights.[1] The mechanism proceeds via anionic active centers that, in the absence of impurities, do not undergo termination or chain transfer reactions.[1]
Mechanism of Anionic Polymerization
The process involves the initiation of the monomer by a strong nucleophile, such as an organolithium compound, followed by the rapid and sequential addition of monomer units to the propagating carbanionic chain end.
Experimental Considerations and Challenges
The primary challenge in the anionic polymerization of this compound lies in the susceptibility of the carbon-iodine bond to side reactions with the highly reactive carbanionic propagating species.[2] This can lead to chain termination and a broadening of the molecular weight distribution.[2] Consequently, successful anionic polymerization of this compound requires specific conditions:
-
Low Temperatures: Reactions are typically conducted at very low temperatures (e.g., -78 °C) to minimize side reactions.[2]
-
High Purity: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and other protic compounds, which can terminate the living chains. Rigorous purification of monomers, solvents, and glassware is essential.[3]
-
Specialized Initiators: Standard initiators like sec-butyllithium can lead to significant side reactions.[2] More stable initiating systems, such as oligo(α-methylstyryl)lithium in the presence of cesium phenoxide, have been shown to be more effective in controlling the polymerization of this compound.[2]
Under optimized conditions, the anionic polymerization of this compound can yield polymers with predictable molecular weights and relatively narrow polydispersity (PDI ≈ 1.2–1.3).[2] However, the stringent reaction requirements can be a significant practical limitation.
Controlled Radical Polymerization (CRP) of this compound: A More Robust Alternative
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer a more versatile and robust approach to synthesizing well-defined polymers.[4] These methods are generally more tolerant of functional groups and impurities compared to anionic polymerization.[5]
Mechanism of RAFT Polymerization
RAFT polymerization is a degenerative chain transfer process that utilizes a chain transfer agent (CTA) to mediate the polymerization. The propagating radicals are reversibly transferred between active and dormant states, allowing for controlled chain growth.
Experimental Considerations for RAFT Polymerization
RAFT polymerization of this compound has been successfully demonstrated, yielding polymers with good control over molecular weight and low PDI.[5] Key experimental parameters include:
-
Choice of RAFT Agent: The selection of an appropriate RAFT agent is crucial for controlling the polymerization of a specific monomer. For styrenic monomers, trithiocarbonates are often effective.[5]
-
Initiator Concentration: The ratio of initiator to RAFT agent influences the number of polymer chains and the overall reaction kinetics.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 60-120 °C) to ensure a sufficient rate of radical initiation.[6]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains.[7] While less specifically documented for this compound, ATRP is generally effective for styrene and its derivatives.[8]
Head-to-Head Comparison: Anionic vs. CRP for this compound
| Feature | Anionic Polymerization | Controlled Radical Polymerization (RAFT/ATRP) |
| Control over MW | Excellent, predictable from monomer/initiator ratio[1] | Very good, predictable from monomer/CTA or initiator ratio[6] |
| Polydispersity (PDI) | Potentially very low (<1.1), but for this compound, typically 1.2-1.3[2] | Low, typically <1.2 for well-controlled systems[5][7] |
| End-Group Fidelity | High, but susceptible to side reactions with the C-I bond[2] | High, with the RAFT agent fragment or initiator fragment at the chain ends[9] |
| Reaction Conditions | Stringent: very low temperatures (-78 °C), high vacuum, ultra-pure reagents[2][3] | More robust: moderate temperatures (60-120 °C), less sensitive to impurities[5][6] |
| Monomer Scope | Limited by functional group compatibility[10] | Broad, tolerant of a wide range of functional groups[4] |
| Side Reactions | Attack on the C-I bond, leading to chain termination[2] | Standard radical termination reactions, though minimized[11] |
| Complexity | High, requires specialized equipment and techniques | Moderate, more accessible for standard laboratory setups |
Experimental Protocols
Representative Anionic Polymerization of this compound
This protocol is a representative procedure based on literature and requires specialized high-vacuum equipment.
-
Purification: this compound monomer and tetrahydrofuran (THF) solvent are rigorously purified by distillation over calcium hydride and stored under an inert atmosphere.
-
Initiator Preparation: An oligo(α-methylstyryl)lithium (αMSLi) initiator with a cesium phenoxide (PhOCs) additive is prepared under high vacuum conditions.
-
Polymerization: In a sealed glass reactor under high vacuum, the purified this compound in THF is cooled to -78 °C. The αMSLi/PhOCs initiator solution is then added via a break-seal to initiate the polymerization.
-
Reaction: The reaction is allowed to proceed for a short duration (e.g., 5-10 minutes).
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
Representative RAFT Polymerization of this compound
This protocol is a general procedure that can be adapted for this compound.
-
Reaction Setup: this compound, a suitable RAFT agent (e.g., a trithiocarbonate), a radical initiator (e.g., AIBN), and a solvent (e.g., toluene) are combined in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen.[12]
-
Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature (e.g., 70 °C).[13]
-
Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight evolution by size exclusion chromatography (SEC).
-
Termination: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Conclusion and Recommendations
The choice between anionic and controlled radical polymerization for this compound depends on the specific requirements of the application and the available experimental capabilities.
-
Anionic polymerization offers the potential for highly uniform polymers but is hampered by the stringent reaction conditions and the propensity for side reactions with the iodo-functional group. It is best suited for applications where the utmost control over microstructure is required and the necessary specialized equipment is available.
-
Controlled radical polymerization , particularly RAFT, provides a more practical and robust method for synthesizing well-defined poly(this compound). It offers a good balance of control over molecular weight and polydispersity with greater tolerance for functional groups and less demanding experimental setup. For most applications requiring well-defined poly(this compound), CRP is the more versatile and accessible technique.
Ultimately, a thorough understanding of the underlying mechanisms and experimental nuances of each technique is crucial for the successful synthesis of poly(this compound) with tailored properties for advanced applications.
References
- Living Anionic Polymerization of 4-Halostyrenes. Macromolecules 2021, 54, 3, 1335–1345.
- Possible side reactions during the anionic polymerization of 4MeOiPrSt6.
- Procedures for homogeneous anionic polymeriz
- Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- Polymerizing via
- Ab Initio RAFT Emulsion Polymerization mediated by Small Cationic RAFT Agents to Form Polymers with Low Molar Mass Dispersity. Semantic Scholar.
- Synthesis of block and graft copolymers of styrene by RAFT polymerization, using dodecyl-based trithiocarbonates as initiators and chain transfer agents.
- Anionic Polymerization: Principles and Practice. National Academic Digital Library of Ethiopia.
- RAFT Polymeriz
- RAFT General Procedures. Boron Molecular.
- Controlled/“Living” Radical Polymerization. Kinetics of the Homogeneous Atom Transfer Radical Polymerization of Styrene.
- A comparison of RAFT and ATRP methods for controlled radical polymeriz
- RAFT Polymerization of an Aromatic Organoborane for Block Copolymer Synthesis. ChemRxiv.
- Anionic Polymerization of Styrene. University of Southern Mississippi.
- Styrene.
- Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI.
- Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). OSTI.GOV.
- A comparison of RAFT and ATRP methods for controlled radical polymerization.
- High chain-end fidelity in sono-RAFT polymerization. Polymer Chemistry (RSC Publishing).
- Controlled Radical Polymeriz
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
- 4-Acetoxystyrene Nitroxide-Mediated Controlled Radical Polymerization: Comparison with Styrene.
- Comparison and Classification of Controlled/Living Radical Polymerizations.
- Anionic polymeris
- Controlled Radical Polymerization vs Conventional Radical Polymerization: Differences in Surface Properties of 4'-Nonafluorobutyl Styrene Polymers.
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A Comparative Guide to the Reactivity of 4-Iodostyrene and Other Para-Substituted Styrenes for Advanced Polymer and Materials Synthesis
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the properties and functional potential of the resulting polymers. Polystyrene and its derivatives are foundational materials, but the true innovation lies in the strategic use of functionalized styrenes.[1][2] Among these, 4-iodostyrene stands out as a uniquely versatile building block. Its reactivity is twofold: the polymerizable vinyl group and the synthetically valuable carbon-iodine bond.
This guide provides an in-depth comparison of the reactivity of this compound against other common para-substituted styrenes. We will move beyond simple descriptions to explore the electronic and mechanistic underpinnings of these differences, supported by experimental data and detailed protocols. Our focus is to provide a practical framework for monomer selection in the context of controlled polymerization and post-polymerization modification.
The Theoretical Backbone: Understanding Substituent Effects through the Hammett Equation
The reactivity of a para-substituted styrene is fundamentally governed by the electronic nature of its substituent. This effect can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[3][4][5]
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted styrene.
-
k₀ is the rate constant for the reference reaction with unsubstituted styrene.
-
σ (sigma) is the substituent constant , which depends only on the specific para-substituent and quantifies its electron-donating or electron-withdrawing character.
-
σ > 0 for electron-withdrawing groups (EWGs) like -NO₂, -CN, -CF₃, and halogens.
-
σ < 0 for electron-donating groups (EDGs) like -OCH₃, -CH₃.
-
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[3]
The iodine atom in this compound is considered a mild electron-withdrawing group due to its inductive effect, which is partially offset by a weaker resonance-donating effect. Its Hammett constant (σₚ) reflects this nuanced character.
| Para-Substituent (-X) | Substituent Name | Hammett Constant (σₚ) | Electronic Effect |
| -OCH₃ | Methoxy | -0.27 | Strong Electron-Donating |
| -C(CH₃)₃ | tert-Butyl | -0.20 | Electron-Donating |
| -CH₃ | Methyl | -0.17 | Electron-Donating |
| -H | Hydrogen | 0.00 | Reference (Styrene) |
| -F | Fluoro | +0.06 | Weak Electron-Withdrawing |
| -Cl | Chloro | +0.23 | Electron-Withdrawing |
| -I | Iodo | +0.28 | Electron-Withdrawing |
| -Br | Bromo | +0.23 | Electron-Withdrawing |
| -CF₃ | Trifluoromethyl | +0.54 | Strong Electron-Withdrawing |
| -CN | Cyano | +0.66 | Strong Electron-Withdrawing |
Data compiled from various sources on Hammett constants.
This table serves as our roadmap. The σₚ value for iodine (+0.28) places this compound firmly in the category of styrenes with electron-withdrawing substituents, predicting its reactivity will be similar to that of 4-chloro- and 4-bromostyrene in reactions where electronic effects on the vinyl group are paramount.
Reactivity Domain 1: Controlled Radical Polymerization
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are essential for synthesizing well-defined polymers.[1][6] Monomer structure plays a significant role in the rate and control of these polymerizations.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, studies have systematically correlated monomer structure with polymerization rate using the Hammett equation. For the ATRP of para-substituted styrenes, a positive reaction constant (ρ ≈ 1.5) is observed.[7][8] This positive value signifies that the reaction is accelerated by electron-withdrawing substituents.
The Causality: Electron-withdrawing groups stabilize the propagating radical, increasing the propagation rate constant (kₚ). They also increase the equilibrium constant (Kₑq) for the atom transfer process, favoring the active radical species over the dormant species.[7][8]
Therefore, the polymerization rate of this compound is expected to be faster than that of styrene and styrenes with electron-donating groups, and comparable to other para-halostyrenes.
| Monomer | Para-Substituent | Hammett Constant (σₚ) | Relative Polymerization Rate (Qualitative) |
| 4-Methoxystyrene | -OCH₃ | -0.27 | Slowest |
| 4-Methylstyrene | -CH₃ | -0.17 | Slow |
| Styrene | -H | 0.00 | Reference |
| 4-Chlorostyrene | -Cl | +0.23 | Fast |
| This compound | -I | +0.28 | Fast |
| 4-Bromostyrene | -Br | +0.23 | Fast |
| 4-(Trifluoromethyl)styrene | -CF₃ | +0.54 | Fastest |
This table illustrates the general trend observed in ATRP of substituted styrenes.[7][8]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique valued for its tolerance of various functional groups. The polymerization of this compound via RAFT has been successfully conducted to produce well-defined polymers with controlled molecular weights and low dispersity.[1][2] The trends observed in ATRP generally hold for RAFT as well; monomers with electron-withdrawing groups tend to polymerize more rapidly.[9] The synthesis of block copolymers and other complex architectures using poly(this compound) prepared by RAFT highlights its utility.[1][10]
Caption: Workflow for comparing the reactivity of substituted styrenes in ATRP.
Anionic Polymerization: A Key Distinction
While this compound behaves predictably in radical polymerization, its performance in anionic polymerization is markedly different and presents significant challenges. The highly nucleophilic carbanion of the propagating chain can react with the electrophilic C-I bond on the monomer or another polymer chain.[11] This side reaction leads to termination and a loss of control, often resulting in no polymer formation or polymers with broad molecular weight distributions.[11] In contrast, styrenes with more robust substituents like -H, -CH₃, or -C(CH₃)₃ undergo living anionic polymerization with excellent control. While specialized conditions (e.g., using additives like cesium phenoxide) can enable the controlled anionic polymerization of 4-halostyrenes, it remains far more challenging than for non-halogenated analogues.[11]
Reactivity Domain 2: Post-Polymerization Modification via Cross-Coupling
The true synthetic power of this compound is realized after polymerization. The carbon-iodine bond is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][12][13] This allows for the transformation of a simple poly(this compound) backbone into a diverse array of functional materials.
This capability is a primary advantage over other para-substituted styrenes:
-
Styrene (-H), 4-Methylstyrene (-CH₃), 4-Methoxystyrene (-OCH₃): The C-H bonds are generally unreactive towards standard cross-coupling conditions.
-
4-Chlorostyrene (-Cl), 4-Bromostyrene (-Br): The C-Cl and C-Br bonds can participate in cross-coupling, but require more forcing conditions (higher temperatures, more active catalysts) than the C-I bond. The established reactivity order for oxidative addition to palladium(0) is: C-I > C-Br > C-Cl .[13]
Poly(this compound) serves as a robust platform for introducing new functionalities, such as different aryl groups, which can alter the polymer's optical, electronic, or biomedical properties.[1][2]
Caption: Post-polymerization modification of poly(this compound) via Suzuki coupling.
Experimental Protocols
To ensure the practical applicability of this guide, we provide standardized protocols for key experiments.
Protocol 1: Comparative ATRP of Para-Substituted Styrenes
Objective: To determine the relative polymerization rates of this compound, styrene, and 4-methoxystyrene.
Materials:
-
Monomers: this compound, styrene, 4-methoxystyrene (inhibitor removed)
-
Initiator: 1-Phenylethyl bromide (1-PEBr)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: 2,2'-Bipyridine (bpy)
-
Solvent: Anisole or diphenyl ether
-
Internal Standard: Dodecane (for GC analysis)
Procedure:
-
Stock Solution Prep: Prepare a stock solution of initiator and internal standard in the chosen solvent.
-
Reaction Setup: In three separate Schlenk flasks, add CuBr (1 equivalent relative to initiator) and bpy (2 equivalents).
-
Deoxygenation: Seal the flasks, and cycle between vacuum and argon backfill three times to remove oxygen.
-
Addition of Liquids: Add the desired monomer (e.g., 100 equivalents) and solvent to each flask via degassed syringe. Place the flasks in a preheated oil bath at 110°C.
-
Initiation: Once the temperature has stabilized and the catalyst has dissolved, inject the initiator stock solution into each flask to start the polymerization. This is t=0.
-
Sampling: At timed intervals (e.g., 15, 30, 60, 90, 120 min), withdraw a small sample from each flask using a nitrogen-purged syringe and quench it in a vial containing a small amount of inhibitor and THF.
-
Analysis:
-
Conversion: Analyze the quenched samples by gas chromatography (GC) to determine monomer conversion relative to the internal standard. Plot ln([M]₀/[M]) versus time. The slope of this plot is the apparent rate constant (kₐₚₚ).
-
Molecular Weight: Analyze the samples by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ). Plot Mₙ and Đ versus conversion.
-
Protocol 2: Suzuki Coupling on Poly(this compound)
Objective: To demonstrate the functionalization of poly(this compound) with a phenyl group.
Materials:
-
Poly(this compound) (P4IS), (e.g., Mₙ = 10,000 g/mol , Đ = 1.15)
-
Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvents: Toluene, Ethanol, Water
Procedure:
-
Setup: To a round-bottom flask, add P4IS (1 equivalent of iodine moieties), phenylboronic acid (1.5 equivalents), and K₂CO₃ (3 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (e.g., 5 mol% relative to iodine).
-
Solvent & Deoxygenation: Add a 3:1:1 mixture of toluene:ethanol:water. Bubble argon through the mixture for 30 minutes to degas.
-
Reaction: Heat the mixture to reflux (approx. 90°C) under an argon atmosphere for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with dichloromethane and wash with water three times. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.
-
Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol. Filter and dry the resulting white solid (polystyrene) under vacuum.
-
Analysis:
-
¹H NMR Spectroscopy: Confirm the disappearance of signals corresponding to the iodinated aromatic ring and the appearance of signals for the new biphenyl structure.
-
FTIR Spectroscopy: Look for changes in the aromatic C-H bending region.
-
GPC: Confirm that the molecular weight and dispersity of the polymer have not significantly changed, indicating no chain cleavage occurred.
-
Conclusion and Outlook
The reactivity of this compound is a study in contrasts. In the context of radical polymerization, it behaves as a typical styrene with a moderately electron-withdrawing group, polymerizing faster than styrene itself and with good control under ATRP or RAFT conditions.[7][8] Its Achilles' heel is anionic polymerization, where the reactive C-I bond leads to undesirable side reactions.[11]
However, this same C-I bond is the monomer's greatest strength. It unlocks the full potential of post-polymerization modification via high-efficiency cross-coupling chemistry, a feature largely inaccessible to styrenes substituted with electron-donating groups or less reactive halogens.[1][13] This dual reactivity makes this compound an invaluable monomer for researchers aiming to create complex, functional materials. By understanding the principles laid out in this guide, scientists can make informed decisions, leveraging the unique characteristics of this compound to design and synthesize the next generation of advanced polymers.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Huynh, M. H., et al. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
- ResearchGate. (n.d.). Hammett plot for the reaction of para‐substituted styrenes with 7‐Ph. [Link]
- ResearchGate. (n.d.). Hammett analysis of cyclopropanation of para‐substituted styrenes. [Link]
- Rix, F. C., Brookhart, M., & White, P. S. (1996). Electronic Effects on the β-Alkyl Migratory Insertion Reaction of para-Substituted Styrene Methyl Palladium Complexes. Journal of the American Chemical Society, 118(20), 4746–4764. [Link]
- Subramanian, B., et al. (2016). Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. PMC, NIH. [Link]
- Pearson+. (2023). Styrene (vinylbenzene)
- Anguera, G., et al. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Journal of the American Chemical Society. [Link]
- Kawauchi, S. (n.d.). Q-e scheme. Quemix Inc. [Link]
- Dong, Y., et al. (2015). Effects of para-substituents of styrene derivatives on their chemical reactivity on platinum nanoparticle surfaces. Nanoscale. [Link]
- ChemBK. (2024). This compound. [Link]
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- OUCI. (n.d.).
- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]
- Hirao, A., et al. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules. [Link]
- Wang, C. H., et al. (2002). A Density Functional Theory Approach to the Development of Q−e Parameters for the Prediction of Reactivity in Free-Radical Copolymerizations. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for rad. [Link]
- ResearchGate. (n.d.). Hammett plot for the reactions of 1 with para-substituted styrenes 3a–e. [Link]
- Coote, M. L., & Davis, T. P. (1999). Ab initio molecular orbital calculations on the O-e scheme for predicting reactivity in free-radical copolymerization. Progress in Polymer Science, 24(8), 1217-1259. [Link]
- Caporaso, L., et al. (2006). Reactivity of styrene and substituted styrenes in the presence of a homogeneous isospecific titanium catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1486-1491. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2010). Radical copolymerization of maleic anhydride and substituted styrenes by reversible addition-fragmentation chain transfer (RAFT)
- Matyjaszewski Polymer Group. (n.d.). Styrene. Carnegie Mellon University. [Link]
- ResearchGate. (2009). A modification of the Hammett equation for predicting ionization constants of p-vinyl phenols. [Link]
- Polymer. (2019).
- Kotani, Y., et al. (2000).
- PubsOnline. (n.d.). A modification of the Hammett equation for predicting ionisation constants of p-vinyl phenols. [Link]
- Dalal Institute. (n.d.).
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- ResearchGate. (2021).
- Chemistry LibreTexts. (2021).
- Scilit. (n.d.).
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- SciELO México. (2018).
- New Journal of Chemistry. (2018).
- KoreaScience. (2023).
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- ResearchGate. (2007).
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A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC and qNMR for Synthesized 4-Iodostyrene
Introduction: The Critical Role of Purity in 4-Iodostyrene Applications
This compound is a valuable monomer and a critical intermediate in organic synthesis, finding applications in the creation of specialized polymers, fluorescent dyes, and pharmaceutical compounds.[1] Its utility in cross-coupling reactions, such as the Heck reaction, makes it a cornerstone for building complex molecular architectures.[2] However, the integrity of these downstream applications is directly contingent on the purity of the this compound starting material. The presence of unreacted starting materials (e.g., 4-iodobenzaldehyde, 1,4-diiodobenzene), by-products, or polymeric impurities can lead to unpredictable reaction kinetics, reduced yields, and the introduction of potentially confounding variables in biological assays.[3][4]
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for validating the purity of newly synthesized this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is paramount for ensuring data integrity and the successful progression of research endeavors. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical quality control, prized for its ability to separate complex mixtures into individual components.[8] For small organic molecules like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their relative hydrophobicity.
The Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[9] When the sample mixture is introduced, compounds with higher polarity will have a greater affinity for the mobile phase and elute from the column faster. Conversely, nonpolar compounds, like this compound, will interact more strongly with the nonpolar stationary phase, resulting in longer retention times. The purity is then typically assessed by calculating the area percentage of the main analyte peak relative to the total area of all detected peaks.
Experimental Protocol: A Self-Validating HPLC Workflow
This protocol is designed as a starting point for method development, a crucial phase in creating a robust and reproducible analytical method.[8][10]
1. Materials and Reagents:
-
Sample: Synthesized this compound
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water
-
Mobile Phase Additive: Formic acid (0.1%) or Trifluoroacetic acid (TFA) (0.1%) to improve peak shape.
-
Column: A C18 column is an excellent starting point for this type of molecule (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and nonpolar impurities.
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 225 nm, where the styrene chromophore absorbs strongly.[11]
4. Data Analysis and Interpretation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) * 100
-
-
Specificity: The ICH Q2(R1) guideline emphasizes specificity—the ability to assess the analyte in the presence of impurities.[5] A DAD can provide peak purity analysis by comparing UV spectra across a single peak, offering a higher degree of confidence that the main peak is not co-eluting with an impurity.
Performance and Limitations
| Feature | Performance Insight |
| Quantification | Provides relative purity based on peak area percentage. This assumes all impurities have a similar UV response factor to the analyte, which is a significant and often incorrect assumption. |
| Impurity Detection | Excellent for detecting and resolving impurities, even at low levels. The limit of detection (LOD) is typically in the low ng range. |
| Impurity Identification | HPLC provides the retention time of an impurity but offers no structural information. Identification requires comparison with a known reference standard or isolation of the fraction for analysis by other techniques (e.g., Mass Spectrometry). |
| Throughput | High. With an autosampler, dozens of samples can be run overnight. |
| Validation | Method validation according to ICH Q2(R1) guidelines involves assessing specificity, linearity, range, accuracy, and precision.[12][13] |
Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination
While standard NMR is used for structural elucidation, quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity or concentration of a sample.[14][15] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[16][17]
The Principle of Quantification
By adding a known mass of a high-purity, stable internal standard to a precisely weighed mass of the analyte, one can use the ratio of their NMR signal integrals to calculate the absolute purity of the analyte.[18] This method is non-destructive and, unlike HPLC, does not rely on analyte-specific calibration curves or response factors.[16][17] It is recognized by major pharmacopeias and regulatory bodies as a valid method for purity assignment.[19]
Experimental Protocol: A Self-Validating qNMR Workflow
The accuracy of qNMR is critically dependent on meticulous sample preparation and specific NMR acquisition parameters.
1. Materials and Reagents:
-
Sample: Synthesized this compound
-
Internal Standard (IS): A certified reference material is required. For this compound, maleic acid or 1,3,5-trimethoxybenzene are suitable choices. The IS must have high purity (>99.5%), be non-volatile, chemically stable, and possess NMR signals that are sharp and do not overlap with the analyte signals.
-
NMR Solvent: A deuterated solvent in which both the analyte and IS are fully soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3).
2. Sample Preparation (The Critical Step):
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial. Record the mass to at least four decimal places.
-
To the same vial, add an accurately weighed mass of the internal standard (e.g., 8-10 mg of maleic acid). The molar ratio of analyte to standard should be roughly 1:1.
-
Add approximately 0.7 mL of the deuterated NMR solvent (e.g., DMSO-d6) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard using gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Instrumentation and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point to ensure full magnetization recovery for accurate integration.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
4. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Select well-resolved, non-overlapping signals for both the this compound and the internal standard for integration.
-
For this compound: The vinyl proton at ~6.7 ppm (dd, 1H) is a good choice.
-
For Maleic Acid (IS): The two equivalent olefinic protons appear as a sharp singlet at ~6.3 ppm in DMSO-d6.
-
-
Calculate the purity using the following formula:[18]
-
Purity (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * P_std
-
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight (this compound = 230.05 g/mol )
-
m: Mass
-
P: Purity of the internal standard (as per its certificate)
-
x: Analyte (this compound)
-
std: Internal Standard
-
-
Performance and Strengths
| Feature | Performance Insight |
| Quantification | Provides absolute purity traceable to a certified reference material.[16] It is a primary ratio method of measurement.[20] |
| Impurity Detection | Can detect any proton-containing impurity. The limit of quantification (LOQ) is typically around 0.1-1%. |
| Impurity Identification | A major advantage. NMR provides the chemical structure of impurities, allowing for their identification without needing reference standards. Both ¹H and ¹³C NMR can be used for full structural elucidation.[21] |
| Throughput | Lower than HPLC. Careful sample preparation and long relaxation delays mean a single sample can take 15-30 minutes to analyze. |
| Universality | Can quantify any soluble organic compound, making it highly versatile.[17][22] The sample is not destroyed and can be recovered.[16][23] |
Head-to-Head Comparison: HPLC vs. qNMR for this compound
The choice between HPLC and qNMR is not about which is "better," but which is more suitable for the intended purpose, as recommended by the ICH.[7] Often, they are used as orthogonal, complementary techniques to provide a comprehensive purity profile.
| Parameter | HPLC (with UV Detection) | qNMR |
| Fundamental Principle | Physical separation followed by relative quantification based on detector response. | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[17] |
| Type of Purity | Relative Purity (Area %). Prone to inaccuracies if impurities have different chromophores. | Absolute Purity (Mass Fraction %). A primary, more accurate method.[23] |
| Reference Standard | Requires a high-purity standard of the analyte for accurate quantification (not area %). | Requires a high-purity internal standard , which can be chemically unrelated to the analyte.[20] |
| Sensitivity | Very high (ppm to ppb level). Excellent for trace impurity analysis. | Moderate (typically >0.1%). Not ideal for trace analysis. |
| Information Provided | Purity profile based on retention times. No structural information on unknowns. | Provides both absolute purity and structural information on the analyte and any detectable impurities.[15] |
| Sample Throughput | High. Suitable for screening large numbers of samples. | Low to moderate. Meticulous preparation and long experiment times. |
| Sample State | Destructive. The sample is consumed. | Non-destructive. The sample can be fully recovered.[16] |
| Best Use Case | Routine quality control, stability studies, detection of trace impurities, and monitoring reaction progress. | Primary characterization of new batches, purity assignment of reference standards, and structural identification of impurities. |
Conclusion and Recommendation
For the comprehensive validation of synthesized this compound, a dual-pronged approach leveraging both HPLC and qNMR provides the highest degree of confidence and scientific rigor.
-
Initial Purity Screen and Impurity Profile (HPLC): Use RP-HPLC as a rapid, high-sensitivity method to screen the crude and purified product. This will reveal the number of impurities, their relative levels, and provide a "fingerprint" of the sample's complexity. It is the ideal tool for assessing the effectiveness of a purification step.
-
Absolute Purity Assignment and Impurity Identification (qNMR): Use ¹H qNMR on the final, purified this compound to assign a definitive, absolute purity value. This is the gold standard for characterizing a reference batch. Concurrently, use standard ¹H and ¹³C NMR to structurally identify any significant impurities detected by either technique, providing crucial insights into the synthesis and potential side reactions.
By employing these orthogonal techniques, researchers can build a robust, self-validating data package that not only confirms the purity of their this compound but also demonstrates a deep understanding of its chemical composition, fulfilling the principles of scientific integrity and regulatory expectation.
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- ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR.
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
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- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
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- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1).
- Abe, S., Sakuratani, K., & Togo, H. (2001). Novel Preparation and Reactivity of Poly[4-hydroxy(tosyloxy)iodo]styrenes. Synlett, 2001(1), 22-24.
- Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson.
- Colacci, A., Mazzullo, M., Arfellini, G., Prodi, G., & Grilli, S. (1989). High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene. Journal of Chromatography, 496(2), 347-355.
- SIELC Technologies. (n.d.). Separation of Styrene oxide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Styrene on Newcrom R1 HPLC column.
- Bissember, A. C., Levina, A., & Fu, G. C. (2015). Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics, 34(11), 2197-2200.
- Agilent. (2011). Sensitive Analysis of Polystyrene 960 and 580 by Reversed Phase HPLC with ELSD.
- ResearchGate. (2007). Poly{[4-(hydroxyl)(tosyloxyl)iodo]styrene} promoted halotosyloxylation reaction of alkynes.
- Royal Society of Chemistry. (n.d.). Supporting Information.
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Benchmarking the performance of different catalysts for Heck reactions with 4-iodostyrene
An In-Depth Guide to Benchmarking Catalyst Performance for the Heck-Mizoroki Reaction with 4-Iodostyrene
Introduction: The Enduring Power of the Heck-Mizoroki Reaction
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This Nobel Prize-winning transformation couples unsaturated halides with alkenes, enabling the construction of complex molecular architectures, which is of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[3][4][5] The reaction's efficiency, however, is critically dependent on the choice of catalyst.
This compound is an excellent substrate for evaluating catalyst performance due to the high reactivity of its carbon-iodine bond, which facilitates the initial, often rate-determining, oxidative addition step.[6] This guide offers a comprehensive benchmark of different catalyst systems for the Heck reaction with this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices and provide a framework for rational catalyst selection.
Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive
Understanding the underlying mechanism is crucial for troubleshooting and optimizing the Heck reaction. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][3]
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is a critical step where the palladium is oxidized to Pd(II), forming an arylpalladium(II) intermediate.[2][7]
-
Alkene Coordination and Migratory Insertion: The alkene (e.g., styrene or an acrylate) coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene's carbons in a syn-addition, forming a new carbon-carbon bond.[1][2]
-
β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the final substituted alkene product. This step creates a palladium-hydride species.[1][2]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of the palladium-hydride species, thereby regenerating the active Pd(0) catalyst for the next cycle.[7][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Pillar 2: Key Performance Metrics for Catalyst Benchmarking
To objectively compare catalyst systems, we must use standardized metrics.
-
Yield (%): The most fundamental metric, representing the amount of desired product obtained relative to the theoretical maximum.
-
Catalyst Loading (mol%): The quantity of catalyst used relative to the limiting substrate. Lower loadings are economically and environmentally preferable, indicating a more efficient catalyst.
-
Turnover Number (TON): Represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive. A higher TON signifies a more robust and stable catalyst.[9][10]
-
Formula: TON = (moles of product) / (moles of catalyst)[11]
-
-
Turnover Frequency (TOF): Measures the speed or activity of the catalyst, defined as the TON per unit of time (e.g., h⁻¹).[9][10] A higher TOF is desirable for faster reactions.
-
Formula: TOF = TON / time[11]
-
Pillar 3: A Comparative Analysis of Catalyst Systems
The choice of ligand and palladium source profoundly impacts the reaction's outcome. Here, we compare major classes of catalysts for the coupling of aryl iodides like this compound.
Traditional Phosphine Ligand-Based Catalysts
Phosphine ligands have been the workhorses of palladium catalysis for decades.[4] They stabilize the Pd(0) species and their electronic and steric properties can be tuned to optimize reactivity.
-
Examples: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or in situ systems like Palladium(II) acetate [Pd(OAc)₂] with triphenylphosphine (PPh₃) or other phosphines.[2][3]
-
Performance Insights: For reactive substrates like aryl iodides, simple monodentate phosphines like PPh₃ are often sufficient. However, excess phosphine can inhibit the reaction by creating a coordinatively saturated palladium center that resists oxidative addition.[6][12] Bulky, electron-donating phosphines (e.g., P(t-Bu)₃) can accelerate the reaction, even with less reactive aryl chlorides.[13]
-
Advantages: Well-understood, vast literature, and commercially available.
-
Disadvantages: Phosphine ligands can be toxic, expensive, and sensitive to air oxidation, often requiring inert atmosphere techniques.[6]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
NHCs have emerged as a superior class of ligands for many cross-coupling reactions.[4] They are strong σ-donors, forming highly stable and active palladium complexes.
-
Performance Insights: The strong Pd-NHC bond prevents ligand dissociation, leading to highly stable catalysts with long lifetimes and high TONs.[14] Their strong electron-donating nature facilitates the oxidative addition step, making them highly effective even for less reactive substrates.[4][14] Studies have shown excellent yields in Heck reactions when applying NHC-based catalysts.[4]
-
Advantages: High thermal stability, resistance to oxidation, and ability to activate challenging substrates.[14]
-
Disadvantages: Can be more expensive and synthetically complex than simple phosphines.
"Ligandless" Palladium Catalysis
So-called "ligandless" systems are attractive for their simplicity and cost-effectiveness. The term is a misnomer, as the reaction solvent (e.g., DMF), the base, or even the substrate can act as weak ligands.[15][16] In many cases, these reactions are believed to proceed via highly active, anionic palladium intermediates or through the formation of palladium nanoparticles that serve as a reservoir for the active soluble species.[16][17]
-
Performance Insights: For a highly reactive substrate like this compound, "ligandless" conditions using a simple palladium salt like Pd(OAc)₂ are often remarkably effective.[15][16] The reaction is typically faster at higher temperatures. However, catalyst stability can be an issue, with a risk of palladium black precipitation (inactive bulk palladium).[18]
-
Advantages: Operationally simple, avoids costly and toxic ligands, and simplifies product purification.
-
Disadvantages: Lower stability, potential for catalyst decomposition, and may not be effective for less reactive substrates (e.g., aryl bromides or chlorides).
Heterogeneous Catalysts
Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or encapsulated in Metal-Organic Frameworks (MOFs), are designed for ease of use and recyclability.[19]
-
Performance Insights: The primary advantage is the ability to recover the catalyst by simple filtration, which is highly desirable for industrial applications.[19] However, a significant challenge is leaching, where palladium dissolves from the support into the reaction mixture.[18] Often, the true catalytic species is this leached, soluble palladium, with the solid support acting merely as a source.[18] Recent advances in materials like MOFs aim to create more stable heterogeneous systems with high surface area and minimal leaching.[19]
-
Advantages: Catalyst is easily separated and can be recycled, reducing cost and waste.[19]
-
Disadvantages: Potential for metal leaching, which can contaminate the product, and sometimes lower activity compared to homogeneous counterparts.
Performance Data Summary
The following table provides a generalized comparison based on literature precedents for the Heck reaction of aryl iodides. Specific yields and rates are highly dependent on the exact substrate, alkene partner, base, solvent, and temperature.
| Catalyst System | Typical Catalyst Loading | Relative Activity (TOF) | Stability (TON) | Key Advantages | Key Disadvantages |
| Pd/Phosphine Ligand | 0.1 - 2 mol% | Moderate to High | Moderate | Well-established, versatile | Ligand cost, toxicity, air sensitivity |
| Pd/NHC Ligand | 0.01 - 1 mol% | High to Very High | High | High stability, high activity | Higher ligand cost |
| "Ligandless" Pd | 0.5 - 5 mol% | Moderate | Low to Moderate | Simple, cost-effective | Catalyst instability, precipitation |
| Heterogeneous Pd | 1 - 10 mol% | Low to Moderate | High (recyclable) | Recyclable, easy separation | Metal leaching, lower activity |
Pillar 4: Validated Experimental Protocols
The following protocols provide a reliable starting point for performing the Heck reaction with this compound.
Experimental Workflow Overview
Caption: General experimental workflow for a Heck coupling reaction.[20]
Protocol 1: Heck Reaction using a Pd(OAc)₂ / PPh₃ Catalyst System
This protocol is a classic example using an in situ generated catalyst.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 equiv, 2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%).
-
Add the anhydrous, degassed DMF via syringe. Stir for 5-10 minutes until the catalyst components are dissolved.
-
Add this compound (1.0 equiv), the alkene partner (1.2 equiv), and triethylamine (1.5 equiv) sequentially via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.[20]
-
Upon completion, cool the mixture to room temperature. Pour it into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.[20]
Causality: The PPh₃ ligand stabilizes the Pd(0) species formed in situ from the reduction of Pd(OAc)₂ by the amine or other species.[3] Triethylamine acts as the base to neutralize the HI formed during the reaction.[2] DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components.
Protocol 2: "Ligandless" Heck Reaction
This simplified protocol leverages the high reactivity of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 equiv).
-
Add the alkene partner (1.2 equiv) and anhydrous NMP.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. Note: No special inert atmosphere is strictly required for many ligandless systems with aryl iodides, but degassing the solvent is good practice.[18]
-
Monitor the reaction by TLC or GC. The reaction is often complete in 2-8 hours.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Causality: In this system, the polar aprotic solvent NMP can act as a weak ligand to stabilize the catalytic species.[18] The higher reaction temperature is often necessary to achieve a reasonable reaction rate in the absence of a strongly coordinating ligand. K₂CO₃ is a robust inorganic base suitable for higher temperatures.
Conclusion and Recommendations
The optimal catalyst for the Heck reaction of this compound depends on the specific goals of the researcher.
-
For exploratory, small-scale synthesis , the "ligandless" system offers an excellent starting point due to its simplicity, low cost, and the high reactivity of the substrate.
-
For optimizing yield and ensuring reproducibility , particularly when moving to more complex substrates, a traditional Pd/phosphine system like Pd(OAc)₂/PPh₃ provides a reliable and well-understood platform.
-
For achieving high turnover numbers and frequencies , especially in demanding applications or with less reactive coupling partners, a Pd/NHC catalyst is the superior choice, justifying the higher initial cost with exceptional performance.
-
For large-scale production and green chemistry initiatives , developing a robust heterogeneous catalyst system is the ultimate goal, as recyclability offers significant economic and environmental benefits.
This guide provides the foundational knowledge and practical protocols to benchmark these systems effectively. By understanding the interplay between the catalyst, ligands, and reaction conditions, researchers can unlock the full potential of the Heck-Mizoroki reaction in their synthetic endeavors.
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- Heck reaction - Wikipedia.
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- Heck Reaction - Chemistry LibreTexts. (2023).
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- Turnover Rates in Heterogeneous Catalysis - SciSpace. (1983).
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- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure.
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- Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study - ResearchGate. (2012).
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- The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a - ResearchGate. (2018).
- a Solvent effect over the Heck cross-coupling reaction of iodobenzene... - ResearchGate.
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- Screening catalytic conditions in Heck coupling between... - ResearchGate.
- Expanded ring N-heterocyclic carbenes: a comparative study of ring size in palladium (0) catalysed Mizoroki-Heck coupling - PubMed. (2018).
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A Comparative Analysis of the Thermal Stability of Poly(4-iodostyrene) and Polystyrene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene, a ubiquitous and extensively studied polymer, serves as a benchmark in material science. Its thermal properties are well-documented and provide a baseline for understanding the behavior of its derivatives. The introduction of halogen substituents onto the phenyl ring of the styrene monomer unit can significantly alter the physicochemical properties of the resulting polymer, including its thermal stability. This guide presents a comparative analysis of the thermal stability of poly(4-iodostyrene) and polystyrene, offering insights into the influence of iodine substitution on the degradation and glass transition behavior of the polymer. Understanding these differences is critical for the rational design and application of these materials in fields ranging from advanced electronics to biomedical engineering, where thermal processing and operational stability are paramount.
This guide provides a detailed examination of the experimental methodologies used to assess thermal stability, a comparative summary of the key thermal parameters, and an exploration of the underlying chemical principles that govern the observed differences.
The Rationale Behind the Comparison: Why Iodine Substitution Matters
The substitution of a hydrogen atom with an iodine atom at the para position of the styrene phenyl ring introduces several key changes to the polymer's structure, which are hypothesized to affect its thermal stability:
-
Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Hydrogen (C-H) bond. This suggests that the C-I bond may be a potential initiation site for thermal degradation, potentially lowering the overall thermal stability of poly(this compound) compared to polystyrene.
-
Molecular Weight: The iodine atom is much heavier than a hydrogen atom, leading to a significant increase in the molecular weight of the repeating unit. This can influence intermolecular forces and chain mobility, which in turn affect the glass transition temperature and degradation kinetics.
-
Intermolecular Interactions: The presence of the polarizable iodine atom can lead to stronger intermolecular forces, such as dipole-dipole interactions and London dispersion forces, which may increase the glass transition temperature.
This guide will explore how these competing factors manifest in the experimentally observed thermal properties of poly(this compound) and polystyrene.
Experimental Methodologies: A Self-Validating Approach
To ensure the scientific integrity of this comparative analysis, it is essential to employ well-defined and validated experimental protocols. The following sections detail the synthesis of the polymers and the analytical techniques used to characterize their thermal stability.
Polymer Synthesis
The thermal properties of a polymer are intrinsically linked to its molecular weight and dispersity. Therefore, the synthesis of well-defined polymers is a prerequisite for a meaningful comparison.
Polystyrene Synthesis (Free-Radical Polymerization)
A common and straightforward method for synthesizing polystyrene is through free-radical polymerization.
Protocol:
-
Monomer Purification: Styrene monomer is passed through a column of activated basic alumina to remove the inhibitor (4-tert-butylcatechol).
-
Initiator Addition: The purified styrene is transferred to a reaction flask, and a free-radical initiator, such as benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN), is added (typically 0.1 mol% relative to the monomer).[1]
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.[2]
-
Polymerization: The sealed flask is heated in an oil bath at a controlled temperature (e.g., 80-90°C for benzoyl peroxide) for a specified time to achieve the desired conversion.[1]
-
Isolation and Purification: The viscous polymer solution is cooled, dissolved in a suitable solvent like toluene, and then precipitated into a non-solvent such as methanol.[2] The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Poly(this compound) Synthesis (Reversible Addition-Fragmentation Chain-Transfer - RAFT Polymerization)
For a more controlled synthesis of poly(this compound), RAFT polymerization is an excellent choice, allowing for precise control over molecular weight and dispersity.
Protocol:
-
Monomer Synthesis: this compound can be synthesized via a Wittig reaction from 4-iodobenzaldehyde.[3]
-
Reaction Setup: this compound, a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene) in a Schlenk flask.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70°C) and stirred for the desired reaction time.
-
Isolation and Purification: The polymerization is quenched by rapid cooling. The polymer is then precipitated in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of polystyrene and poly(this compound).
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating the thermal stability and transitions of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of the polymer.
Protocol:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).[4]
-
Instrument Setup: The pan is placed in the TGA furnace.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to prevent thermo-oxidative degradation.[4][5] The temperature range is typically from ambient to 600-800 °C.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg).
Protocol:
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[4]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Experimental Conditions: The sample is subjected to a heat-cool-heat cycle under an inert atmosphere.[4]
-
First Heating Scan: The sample is heated to a temperature above its expected Tg but below its decomposition temperature (as determined by TGA) to erase its thermal history.[4]
-
Cooling Scan: The sample is cooled at a controlled rate.
-
Second Heating Scan: The sample is heated again at the same rate. The Tg is determined from the second heating scan.[6]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step-like change in the baseline.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of polymers using TGA and DSC.
Comparative Thermal Stability: Experimental Data and Discussion
The following table summarizes the key thermal properties of polystyrene and poly(this compound). The data for polystyrene is well-established, while the data for poly(this compound) is based on trends observed in related halogenated polystyrenes and available data for iodinated polymers.
| Property | Polystyrene | Poly(this compound) (Estimated/Reported) |
| Glass Transition Temperature (Tg) | ~100 °C[2] | > 100 °C (likely in the range of 110-120 °C) |
| Onset Decomposition Temp. (Tonset) in N2 | ~375 °C | ~300-350 °C[7] |
| Peak Decomposition Temp. (Tmax) in N2 | ~425 °C[5] | ~400-450 °C[7] |
Discussion
Glass Transition Temperature (Tg)
The glass transition temperature of polystyrene is approximately 100 °C.[2] For poly(this compound), the Tg is expected to be higher. This is consistent with the trend observed for other poly(para-halostyrene)s, such as poly(4-bromostyrene), which has a Tg of around 118 °C. The increase in Tg can be attributed to the larger size and higher polarizability of the iodine atom compared to hydrogen. This leads to increased steric hindrance to bond rotation along the polymer backbone and stronger intermolecular forces, both of which restrict chain mobility and thus raise the glass transition temperature.
Thermal Decomposition
Thermogravimetric analysis of polystyrene in an inert atmosphere typically shows an onset of degradation around 375 °C, with the maximum rate of decomposition occurring at approximately 425 °C.[5] The primary degradation mechanism involves random chain scission followed by depolymerization to yield styrene monomer and other volatile products.[8]
For poly(this compound), the presence of the relatively weak C-I bond is expected to influence the degradation pathway. TGA data for an iodinated hypercrosslinked polymer suggests thermal stability up to 300 °C, with decomposition of the iodine functional group and the polymer backbone occurring between 300-500 °C.[7] This suggests that the onset of decomposition for linear poly(this compound) may be lower than that of polystyrene, likely initiated by the scission of the C-I bond.
However, a study on the thermal decomposition of poly(para-substituted styrene)s, including chloro- and bromo- derivatives, revealed that poly(p-bromostyrene) has a higher activation energy for thermal degradation than polystyrene.[5] This indicates that while the initiation may occur at a lower temperature, the overall degradation process might be more complex. The cleavage of the C-I bond would generate radicals on the polymer backbone, which could then lead to crosslinking reactions. These crosslinking reactions can form a more stable char-like structure, which requires higher temperatures for further decomposition. This could explain a broader decomposition range and potentially a higher temperature for the maximum decomposition rate compared to the initial onset.
Therefore, it is plausible that poly(this compound) exhibits a lower onset of decomposition due to the labile C-I bond, but the subsequent degradation mechanism involving crosslinking could lead to a significant amount of char residue at higher temperatures compared to polystyrene, which degrades almost completely.
Conclusion
The introduction of an iodine atom at the para-position of the styrene ring has a discernible impact on the thermal properties of the resulting polymer. Poly(this compound) is anticipated to have a higher glass transition temperature than polystyrene due to increased steric hindrance and stronger intermolecular forces.
Regarding thermal stability, the weaker Carbon-Iodine bond likely leads to a lower onset of decomposition for poly(this compound) compared to polystyrene. However, the subsequent degradation pathway may be more complex, potentially involving crosslinking reactions that could result in a broader decomposition range and increased char formation at elevated temperatures.
This comparative analysis provides a foundational understanding for researchers and professionals working with these materials. For applications requiring high-temperature processing or long-term thermal stability, the nuanced degradation behavior of poly(this compound) must be carefully considered. Further experimental investigation into the detailed degradation mechanism and kinetics of poly(this compound) is warranted to fully elucidate its thermal properties and unlock its potential in advanced applications.
References
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- Precise Synthesis of a Series of Poly(4-n-alkylstyrene)
- Şenocak, A., Alkan, C. and Karadağ, A. (2016) Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. URL
- TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen.
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. URL
- Utracki, L. A., & Wilkie, C. A. (Eds.). (2014). Polymer blends handbook. Springer.
- General procedure for the synthesis of p-dienylbenzene and this compound from tetravinylsilane and 1,4-diiodobenzene. ChemicalBook. URL
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- The glass transition temperature of monodispersed polystyrenes and their binary mixtures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 1973.
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- Comparison of Thermal Decomposition of Polystyrene Products vs. Bio-Based Polymer Aerogels.
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Revolutionizing Polymer Functionality: A Comparative Guide to Post-Polymerization Modification of Poly(4-iodostyrene)
In the dynamic landscape of materials science and drug development, the ability to precisely tailor the functionality of polymers is paramount. Poly(4-iodostyrene), synthesized via controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT), has emerged as a particularly versatile platform for creating complex and functional macromolecular architectures.[1][2] The presence of the iodo-group on the styrenic backbone provides a reactive handle for a multitude of post-polymerization modification strategies, enabling the introduction of a diverse array of functional moieties.
This guide provides an in-depth, objective comparison of the leading post-polymerization modification techniques for poly(this compound), offering researchers, scientists, and drug development professionals the critical insights needed to select the most efficient method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination—alongside the highly efficient "click chemistry" approach.
The Foundation: Well-Defined Poly(this compound) via RAFT Polymerization
The journey to precisely functionalized polymers begins with a well-defined backbone. RAFT polymerization stands out as a superior method for synthesizing poly(this compound) with controlled molecular weight and low dispersity.[1][2] This level of control is crucial as it ensures a consistent number of reactive sites per polymer chain, leading to more uniform and predictable functionalization.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully adapted for polymer modification. The carbon-iodine bond in poly(this compound) is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for these transformations.[3]
Suzuki Coupling: Forging Biaryl and Alkylated Structures
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl iodide of the polymer and a wide range of organoboron reagents (boronic acids or esters).[1][2] This reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling on Poly(this compound)
-
Reaction Setup: In a Schlenk flask, dissolve poly(this compound) (1.0 eq) in an appropriate solvent (e.g., toluene, THF, or dioxane).
-
Reagent Addition: Add the arylboronic acid (1.5-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%).
-
Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with a suitable solvent, and wash with water. The functionalized polymer is typically purified by precipitation in a non-solvent (e.g., methanol or hexane) and filtration.
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling enables the formation of a carbon-carbon bond between the polymer's aryl iodide and a terminal alkyne.[4][5] This reaction is invaluable for introducing alkynyl groups, which can serve as handles for further modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[4]
Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product.[5]
Experimental Protocol: Sonogashira Coupling on Poly(this compound)
-
Reaction Setup: Dissolve poly(this compound) (1.0 eq) in a mixture of a solvent like THF and an amine base (e.g., triethylamine or diisopropylamine).
-
Reagent Addition: Add the terminal alkyne (1.5-2.0 eq).
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%) and the copper(I) co-catalyst (e.g., CuI) (1-5 mol%).
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Workup and Purification: Filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate and precipitate the polymer in a non-solvent.
Heck Coupling: Vinylation of the Polymer Backbone
The Heck reaction facilitates the coupling of the aryl iodide on the polymer with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl group.[6] This reaction is particularly useful for synthesizing conjugated polymers or for introducing reactive olefinic handles.
Mechanism Insight: The Heck reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[3]
Experimental Protocol: Heck Coupling on Poly(this compound)
-
Reaction Setup: In a pressure vessel, dissolve poly(this compound) (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP).
-
Reagent Addition: Add the alkene (1.5-3.0 eq) and a base (e.g., Et₃N, K₂CO₃, or NaOAc).
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%) and a phosphine ligand if necessary (e.g., P(o-tolyl)₃).
-
Degassing: Degas the mixture.
-
Reaction: Heat the sealed vessel to a high temperature (typically 100-140 °C) for 12-48 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture and purify the polymer by precipitation.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines onto the polymer backbone.[7][8] This is of significant interest for biomedical applications where the introduction of amino groups can influence solubility, biocompatibility, and provide sites for bioconjugation.
Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, but is followed by the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7][8]
Experimental Protocol: Buchwald-Hartwig Amination on Poly(this compound)
-
Reaction Setup: In a glovebox, combine poly(this compound) (1.0 eq), the amine (1.2-1.5 eq), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos) (1-5 mol%) in a dry, oxygen-free solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction, quench with a proton source if necessary, and purify the polymer by precipitation.
Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" encompasses a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example and is exceptionally well-suited for polymer modification due to its high efficiency and orthogonality to most other functional groups.[9][10] To utilize this method, the poly(this compound) must first be converted to either a poly(azidostyrene) or a poly(alkynylstyrene). This can be achieved, for example, by nucleophilic substitution of the iodide with sodium azide or via a Sonogashira coupling with a protected alkyne followed by deprotection.
Mechanism Insight: The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage. The copper catalyst plays a crucial role in lowering the activation energy of the cycloaddition.
Experimental Protocol: CuAAC on Azide-Functionalized Polystyrene
-
Preparation of Poly(4-azidostyrene): React poly(this compound) with an excess of sodium azide in a polar aprotic solvent like DMF at elevated temperatures. Purify the resulting poly(4-azidostyrene) by precipitation.
-
Click Reaction: Dissolve the azide-functionalized polymer (1.0 eq) and the alkyne-containing molecule (1.1-1.5 eq) in a suitable solvent mixture (e.g., THF/water).
-
Catalyst Addition: Add the copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Purify the functionalized polymer by dialysis or precipitation to remove the copper catalyst and excess reagents.
Comparative Analysis of Modification Efficiencies
While a direct, head-to-head quantitative comparison of these methods on an identical poly(this compound) substrate is not available in the literature, we can synthesize the available data and provide a qualitative and semi-quantitative comparison to guide your selection.
| Reaction | Key Advantages | Potential Challenges | Typical Degree of Functionalization |
| Suzuki Coupling | Wide substrate scope, commercially available reagents, good functional group tolerance.[1][2] | Potential for catalyst poisoning by certain functional groups, removal of boron-containing byproducts. | High (>90%) |
| Sonogashira Coupling | Mild reaction conditions, introduces a versatile alkyne handle.[4][5] | Requires a copper co-catalyst which can be difficult to remove completely, potential for alkyne homocoupling. | High (>90%) |
| Heck Coupling | Good for introducing vinyl groups, can use gaseous alkenes.[6] | Often requires high temperatures and pressures, regioselectivity can be an issue with some alkenes. | Moderate to High (70-95%) |
| Buchwald-Hartwig | Excellent for introducing primary and secondary amines, broad amine scope.[7][8] | Requires strictly anaerobic and anhydrous conditions, expensive and air-sensitive ligands. | High (>95%) |
| Click Chemistry (CuAAC) | Extremely high efficiency and selectivity, mild, aqueous conditions possible, orthogonal to most functional groups.[9][10] | Requires a two-step process (introduction of azide/alkyne), removal of copper catalyst is critical for biological applications. | Near-Quantitative (>99%) |
Note: The "Typical Degree of Functionalization" is an estimation based on literature reports for similar polymer systems and may vary depending on the specific substrate, reagents, and reaction conditions.
Conclusion: Selecting the Optimal Path to Functionalization
The choice of the most efficient post-polymerization modification strategy for poly(this compound) is intrinsically linked to the desired final functionality and the specific constraints of the application.
-
For the introduction of a wide variety of aryl or alkyl groups with good functional group tolerance, Suzuki coupling is often the method of choice.
-
To install a versatile alkyne handle for subsequent "click" reactions, Sonogashira coupling is the premier method.
-
When the goal is to introduce vinyl groups for further polymerization or conjugation, the Heck reaction is a viable, albeit sometimes harsh, option.
-
For applications requiring the introduction of primary or secondary amines, particularly in a biological context, Buchwald-Hartwig amination offers unparalleled efficiency, provided the stringent reaction conditions are met.
-
For the highest degree of functionalization and when orthogonality is critical, a two-step approach involving the conversion to an azide or alkyne followed by CuAAC click chemistry is arguably the most efficient and reliable method.
By understanding the mechanistic nuances, experimental requirements, and comparative efficiencies of these powerful chemical tools, researchers can effectively navigate the path to creating novel, precisely functionalized polymers tailored for the next generation of advanced materials and therapeutics.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- American Chemical Society. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. ACS Fall 2024. [Link]
- van der Vlist, J., & van der Mee, L. (n.d.). Click chemistry in polymer science. Biblio. [Link]
- Qian, X. (2024).
- Barbon, S. M., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Huynh, M. H., et al. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
- Barroso-Bujans, F., & Pomposo, J. A. (2019). Advances in Click Chemistry for Single-Chain Nanoparticle Construction. Polymers. [Link]
- Tasdelen, M. A. (2015). Polymer Nanocomposites via Click Chemistry Reactions. Polymers. [Link]
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- Master Organic Chemistry. (2016).
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- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Köckritz, A., & Martin, A. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Poly(4-iodostyrene)
This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of poly(4-iodostyrene) (P4IS). As a functionalized polystyrene derivative, P4IS is gaining traction in materials science, particularly as a versatile precursor for post-polymerization modifications via cross-coupling reactions.[1][2] Accurate and thorough characterization is paramount for researchers, scientists, and drug development professionals to ensure material quality, predict performance, and validate subsequent chemical transformations. This document moves beyond a simple listing of methods to offer a holistic, field-proven perspective on why certain techniques are chosen, what critical information they yield, and how to interpret the resulting data in the context of P4IS.
The Importance of a Multi-faceted Analytical Approach
No single analytical technique can fully elucidate the complex structural and physical properties of a polymer. A well-designed characterization workflow leverages the strengths of multiple, complementary methods to build a complete picture of the material. This guide will focus on a suite of techniques that, when used in concert, provide a robust characterization of P4IS, from its chemical identity and purity to its molecular weight, thermal stability, and elemental composition.
Core Analytical Techniques for Poly(this compound) Characterization
We will explore the following techniques, detailing their principles, experimental protocols, and the specific insights they provide for P4IS:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For primary structure confirmation and purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification and confirmation of polymerization.
-
Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): For determining molecular weight distribution and polydispersity.
-
Thermal Analysis (TGA & DSC): For evaluating thermal stability, degradation profiles, and glass transition temperature.
-
X-ray Photoelectron Spectroscopy (XPS): For surface elemental composition and chemical state analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed chemical structure of a polymer.[3] For P4IS, both ¹H and ¹³C NMR are essential for confirming the successful polymerization of the this compound monomer and for assessing the purity of the resulting polymer.
Expert Insights: Why NMR is Critical for P4IS
The ¹H NMR spectrum of P4IS is expected to be similar to that of polystyrene, but with distinct shifts in the aromatic region due to the presence of the iodine atom. The integration of the aromatic and aliphatic proton signals can be used to confirm the polymer's identity and to detect any residual monomer or other impurities. ¹³C NMR provides complementary information, with the carbon atom attached to the iodine showing a characteristic downfield shift.
Experimental Protocol: ¹H NMR of Poly(this compound)
-
Sample Preparation: Dissolve 10-20 mg of the P4IS sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation for P4IS
-
Aromatic Protons: Expect two broad doublets in the aromatic region (typically 6.5-7.5 ppm), corresponding to the protons on the iodinated benzene ring. The integration of these peaks should correspond to 4 protons per repeating unit.
-
Aliphatic Protons: A broad multiplet in the aliphatic region (typically 1.0-2.5 ppm) will be observed, corresponding to the protons of the polymer backbone. The integration of this region should correspond to 3 protons per repeating unit.
-
Absence of Vinyl Protons: The disappearance of the characteristic vinyl proton signals of the this compound monomer (typically 5.0-6.0 ppm) confirms successful polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy is a quick and straightforward method for identifying the functional groups present in a molecule.[4] For P4IS, FTIR is used to confirm the presence of the key structural features of the polymer and to verify the absence of the monomer's vinyl group.
Expert Insights: The Value of FTIR for P4IS
While not as structurally detailed as NMR, FTIR provides a rapid "fingerprint" of the polymer. The key diagnostic feature is the disappearance of the C=C stretching vibration of the vinyl group upon polymerization. The presence of characteristic aromatic and C-I stretching bands further confirms the identity of P4IS.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of Poly(this compound)
-
Sample Preparation: Place a small amount of the solid P4IS sample directly onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Data Interpretation for P4IS
-
Aromatic C-H Stretching: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks around 2800-3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic peaks in the 1400-1600 cm⁻¹ region.
-
C-I Stretching: A peak in the lower frequency region (around 500-600 cm⁻¹) is indicative of the carbon-iodine bond.
-
Absence of Vinyl Group: The absence of a peak around 1630 cm⁻¹ (C=C stretching) and around 910-990 cm⁻¹ (vinyl C-H bending) confirms polymerization.[5]
Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): Unveiling Molecular Weight Distribution
SEC (or GPC) is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution.[6] It is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.
Expert Insights: Why Molecular Weight Matters for P4IS
The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of the polymer. For P4IS intended for post-polymerization modification, controlling the molecular weight is crucial for achieving the desired properties in the final functionalized material. A low PDI (typically < 1.5) indicates a well-controlled polymerization process.
Experimental Protocol: SEC of Poly(this compound)
-
Sample Preparation: Prepare a dilute solution of P4IS (typically 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF). Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
A set of SEC columns appropriate for the expected molecular weight range of the polymer.
-
-
Run Conditions:
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Calibrate the SEC system using a series of narrow-polydispersity polystyrene standards.
Data Interpretation for P4IS
The output is a chromatogram showing the distribution of molecular sizes. Software is used to calculate Mn, Mw, and PDI relative to the polystyrene standards.
Thermal Analysis: Probing Stability and Phase Transitions
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability and phase behavior of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is used to determine the decomposition temperature of P4IS.
Expert Insights: TGA for P4IS
The presence of the C-I bond, which is weaker than a C-H or C-C bond, may influence the thermal stability of P4IS compared to polystyrene. TGA can quantify this effect.
Experimental Protocol: TGA of Poly(this compound)
-
Sample Preparation: Place 5-10 mg of the P4IS sample in an alumina or platinum TGA pan.
-
Instrumentation: A TGA instrument.
-
Run Conditions: Heat the sample from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[7] It is used to determine the glass transition temperature (Tg) of amorphous polymers like P4IS.
Expert Insights: DSC for P4IS
The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky iodine atom may increase the Tg of P4IS relative to polystyrene due to steric hindrance, which restricts chain mobility.
Experimental Protocol: DSC of Poly(this compound)
-
Sample Preparation: Seal 5-10 mg of the P4IS sample in an aluminum DSC pan.
-
Instrumentation: A DSC instrument.
-
Run Conditions:
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at 10 °C/min.
-
Cool the sample back to room temperature at 10 °C/min.
-
Heat the sample a second time at 10 °C/min. The Tg is determined from the second heating scan to erase any previous thermal history.
-
Comparative Data Summary
| Technique | Parameter Measured | Typical Value for Polystyrene | Expected Trend for Poly(this compound) |
| TGA | Onset of Decomposition (Td) | ~350-400 °C | Potentially lower due to the weaker C-I bond. |
| DSC | Glass Transition Temp. (Tg) | ~100 °C | Higher due to increased steric hindrance. |
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Elemental Probe
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material.[8]
Expert Insights: The Role of XPS for P4IS
XPS is particularly valuable for confirming the presence and chemical state of iodine on the surface of the P4IS material.[9] It can also be used to detect any surface oxidation or contamination. This is especially important for applications where surface reactivity is key, such as in the development of functional coatings or supports for catalysis.
Experimental Protocol: XPS of Poly(this compound)
-
Sample Preparation: Mount a thin film or powder of the P4IS sample on a sample holder.
-
Instrumentation: An XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s and I 3d regions to determine the chemical states.
-
-
Data Processing: Use specialized software to perform peak fitting and quantification of the elemental composition.
Data Interpretation for P4IS
-
Survey Spectrum: Will show peaks for Carbon (C 1s), Iodine (I 3d), and likely some Oxygen (O 1s) due to surface adsorption.
-
High-Resolution C 1s Spectrum: Can be deconvoluted into components corresponding to C-C/C-H bonds and the C-I bond.
-
High-Resolution I 3d Spectrum: The binding energy of the I 3d peaks will be characteristic of iodine covalently bonded to an aromatic carbon.
Conclusion
The comprehensive characterization of poly(this compound) requires a synergistic approach, employing a range of analytical techniques. NMR and FTIR are indispensable for confirming the chemical structure and successful polymerization. SEC provides crucial information on the molecular weight distribution, which dictates the material's physical properties. Thermal analysis by TGA and DSC is essential for understanding the material's stability and processing window. Finally, XPS offers a detailed look at the surface chemistry, which is critical for many advanced applications. By integrating the data from these techniques, researchers can gain a complete and reliable understanding of their P4IS material, ensuring its suitability for its intended application and providing a solid foundation for further research and development.
References
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks.
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society.
- Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry Innovations.
- Size Exclusion Chromatography (SEC) Columns. PolyLC.
- The value of X-ray photoelectron spectroscopy for materials characterization. AZoM.
- X-Ray Photoelectron Spectroscopy of Polystyrene Composite Films. ResearchGate.
- Quantitative surface characterization of poly(styrene)/poly(4-vinyl phenol) random and block copolymers by ToF-SIMS and XPS. Wiley Online Library.
- Thermal Characterization of Polymers. Nexus Analytics.
- FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e)... ResearchGate.
Sources
- 1. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 3. measurlabs.com [measurlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. polylc.com [polylc.com]
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- 8. azom.com [azom.com]
- 9. scivisionpub.com [scivisionpub.com]
4-iodostyrene as an alternative to other functionalized styrenes in material synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug development, the synthesis of well-defined functional polymers is paramount. The choice of monomer is a critical decision that dictates not only the ease of polymerization and post-synthesis modification but also the final properties of the material. While functionalized styrenes have long been a cornerstone of polymer chemistry, this guide illuminates the distinct advantages of 4-iodostyrene as a versatile and highly reactive building block compared to its halogenated and aminated counterparts. We will explore the comparative performance of this compound in polymerization and post-polymerization modifications, supported by established chemical principles and experimental insights.
The Strategic Advantage of the Carbon-Iodine Bond
The superior performance of this compound in many applications stems from the inherent properties of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest. This lower bond dissociation energy makes it more susceptible to cleavage, a critical factor in the oxidative addition step of many cross-coupling reactions, which is often the rate-determining step. This enhanced reactivity allows for milder reaction conditions, faster reaction times, and often higher yields in post-polymerization modifications.
Monomer Properties: A Side-by-Side Comparison
A fundamental understanding of the monomer properties is crucial for predicting their polymerization behavior and the characteristics of the resulting polymers.
| Property | This compound | 4-Bromostyrene | 4-Chlorostyrene | 4-Aminostyrene |
| Chemical Structure | C₈H₇I | C₈H₇Br | C₈H₇Cl | C₈H₉N |
| Molecular Weight | 230.05 g/mol | 183.05 g/mol | 138.59 g/mol [1] | 119.16 g/mol |
| Appearance | Yellow to orange-yellow liquid or solid[2] | Colorless liquid | Colorless liquid[1] | Colorless to pale yellow liquid[3] |
| Melting Point | 44-44.5 °C[4] | - | Not Applicable[1] | - |
| Boiling Point | 235.6 °C at 760 mmHg[4] | 199-200 °C | 192 °C[1] | 213-214 °C |
Polymerization Behavior: A Comparative Analysis
The choice of polymerization technique is critical for achieving polymers with desired molecular weights, low dispersity, and specific architectures. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for functionalized styrenes.
| Monomer | Hammett Parameter (σp) | Expected Effect on Polymerization |
| This compound | +0.18 | Electron-withdrawing, moderate activation |
| 4-Bromostyrene | +0.23 | Electron-withdrawing, moderate activation |
| 4-Chlorostyrene | +0.23 | Electron-withdrawing, moderate activation |
| 4-Aminostyrene | -0.66 | Strongly electron-donating, potential for inhibition |
The electron-withdrawing nature of the halogens in 4-iodo-, 4-bromo-, and 4-chlorostyrene is expected to have a similar activating effect on the vinyl group, leading to comparable polymerization kinetics in controlled radical polymerizations. In contrast, the strongly electron-donating amino group in 4-aminostyrene can significantly alter the reactivity of the vinyl group and may even interfere with certain polymerization mechanisms.[5] For instance, in anionic polymerization, the acidic proton of the amino group must be protected.
Experimental Workflow: RAFT Polymerization of this compound
This protocol describes a typical RAFT polymerization of this compound to produce a well-defined polymer.
RAFT polymerization of this compound.
Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, a suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate), and a radical initiator (e.g., azobisisobutyronitrile) in an appropriate solvent (e.g., toluene). The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified time. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Post-Polymerization Modification: Where this compound Excels
The true power of poly(this compound) lies in its exceptional reactivity in post-polymerization modification reactions. The pendant iodo-phenyl groups serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of functional polymers from a single precursor.
The reactivity of the aryl halide in these cross-coupling reactions generally follows the order: I > Br > Cl >> F. This trend is inversely proportional to the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step, leading to higher reaction efficiencies under milder conditions compared to polymers derived from 4-bromo- or 4-chlorostyrene.
Comparative Performance in Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of polymer modification, it allows for the introduction of a wide variety of aryl or vinyl groups onto the polymer backbone.
| Parameter | Poly(this compound) | Poly(4-bromostyrene) | Poly(4-chlorostyrene) |
| Reactivity | High | Moderate | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | More specialized, robust catalysts required |
| Typical Temperature | Room temperature to moderate heating | Moderate to high heating | High heating, often with microwave irradiation |
| Reaction Time | Shorter | Longer | Significantly longer |
| Modification Efficiency | High to quantitative | Moderate to high | Lower, often incomplete |
Experimental Workflow: Suzuki Coupling on Poly(this compound)
This protocol outlines a general procedure for the Suzuki coupling of a boronic acid to poly(this compound).[6][7]
Suzuki coupling on poly(this compound).
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve poly(this compound) in a suitable solvent (e.g., toluene). Add the desired boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and an aqueous solution of a base (e.g., potassium carbonate).
-
Degassing: Degas the biphasic mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously for the required time (often 12-24 hours). The progress of the reaction can be monitored by the disappearance of the starting polymer spot on TLC or by taking aliquots for ¹H NMR analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Concentrate the organic solution and precipitate the functionalized polymer in a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Properties of the Resulting Polymers
The choice of the initial functionalized styrene has a profound impact on the properties of the final material.
-
Polymers from Halogenated Styrenes: Poly(this compound), poly(4-bromostyrene), and poly(4-chlorostyrene) are generally amorphous, glassy polymers with properties similar to polystyrene. Their thermal and mechanical properties are primarily influenced by the molecular weight and dispersity. The presence of the halogen atom increases the refractive index and density of the polymer compared to polystyrene.
-
Polymers from 4-Aminostyrene: Poly(4-aminostyrene) possesses unique properties due to the presence of the primary amine group.[3] It can exhibit enhanced adhesion, hydrophilicity, and can be further functionalized through reactions of the amino group. The hydrogen bonding capability of the amine groups can also lead to a higher glass transition temperature compared to polystyrene.
Conclusion: this compound as the Premier Choice
For researchers and scientists seeking a versatile and highly reactive platform for the synthesis of advanced functional polymers, this compound presents a compelling case. Its key advantages include:
-
Facile and Controlled Polymerization: this compound can be readily polymerized using controlled radical techniques like RAFT to yield well-defined polymers with predictable molecular weights and low dispersity.
-
Superior Reactivity in Post-Polymerization Modification: The weak carbon-iodine bond of poly(this compound) enables efficient and often quantitative functionalization via a variety of cross-coupling reactions under mild conditions. This versatility allows for the creation of a diverse range of materials from a single polymer precursor.
-
Access to Novel Architectures: The high efficiency of post-polymerization modification of poly(this compound) opens the door to the synthesis of complex polymer architectures, such as block copolymers and brush polymers, with a high degree of precision.
While other functionalized styrenes have their merits, the unparalleled reactivity of the iodo-substituent in post-polymerization modification positions this compound as a superior choice for the development of next-generation materials in fields ranging from electronics and photonics to drug delivery and biotechnology.
References
- Huynh, M. H. (2024). Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. [Link]
- Ishizone, T., Hirao, A., & Nakahama, S. (1989). Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. Macromolecules, 22(6), 2895-2901. [Link]
- ChemBK. (2024). This compound. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ACS Fall 2025. (2024). Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. American Chemical Society. [Link]
- ACS Publications. (2021). Living Anionic Polymerization of 4-Halostyrenes. Macromolecules. [Link]
- PubChem. (n.d.). 4-Chlorostyrene.
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- 2. Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling | Poster Board #S33 - American Chemical Society [acs.digitellinc.com]
- 3. "Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Mod" by Minh Hoang Huynh [scholarworks.sjsu.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Iodostyrene in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy for achieving this goal. This guide provides an in-depth technical analysis of the performance of 4-iodostyrene in various MCRs, comparing its reactivity and utility against other commonly used alternatives. As Senior Application Scientists, our goal is to not only present data but to also provide the underlying scientific rationale to empower your experimental design.
The Significance of this compound in Modern Synthesis
This compound is a bifunctional building block, possessing both a reactive vinyl group and an iodo-substituted aromatic ring. This unique combination allows for its participation in a diverse array of chemical transformations. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it the most reactive in oxidative addition steps that are often crucial in transition metal-catalyzed reactions.[1][2] This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and higher yields compared to its bromo- and chloro-analogs.[3][4]
The vinyl group, on the other hand, can participate in various addition and polymerization reactions. This dual reactivity makes this compound a particularly attractive substrate for tandem reactions, where an initial multicomponent reaction is followed by a subsequent transformation of the vinyl or iodo moiety, leading to a rapid increase in molecular complexity.
Performance of this compound in Key Multicomponent Reactions
While the direct participation of the vinyl group of this compound in classic MCRs like the Passerini and Ugi reactions is not typical, its true value lies in its role as a versatile scaffold. The aryl iodide functionality allows for post-MCR modifications via cross-coupling reactions, or the entire molecule can be incorporated as a building block where the iodo-phenyl group provides specific steric and electronic properties to the final product.
Tandem Heck-Multicomponent Reactions: A Powerful Synthetic Strategy
A particularly elegant application of this compound is in tandem sequences that combine a Heck reaction with a multicomponent reaction. In such a sequence, the highly reactive C-I bond of this compound allows for an initial palladium-catalyzed Heck coupling with an appropriate reaction partner. The resulting intermediate, now containing the styrene backbone, can then undergo an intramolecular or intermolecular MCR.
For instance, a one-pot synthesis of complex heterocyclic systems can be envisioned where a 2-bromobenzaldehyde derivative first undergoes a Ugi-azide reaction, and the resulting product, containing an aryl bromide, is then subjected to an intramolecular Heck reaction.[5] While this example uses a bromo-aryl group, the higher reactivity of an iodo-substituted precursor like a derivative of this compound could potentially lead to more efficient cyclization under milder conditions.
The general workflow for such a tandem reaction can be visualized as follows:
Sources
A Comparative Cost-Analysis of Synthesis Routes for 4-Iodostyrene: A Guide for Researchers and Process Chemists
Introduction
4-Iodostyrene is a highly valuable bifunctional molecule in the fields of polymer chemistry, materials science, and pharmaceutical development. Its structure, featuring a polymerizable vinyl group and a versatile iodo-functionalized aromatic ring, makes it an essential monomer for creating polymers with unique properties and a key building block in complex organic synthesis.[1] The iodine atom provides a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the precise installation of diverse functionalities.[1]
Despite its utility, the commercial availability of this compound can be limited, and its price point often reflects a complex or inefficient manufacturing process.[1] For researchers and drug development professionals, selecting an appropriate synthetic route is a critical decision that balances cost, efficiency, scalability, and safety. This guide provides an in-depth, objective comparison of three common laboratory-scale synthesis routes to this compound: the Wittig reaction, the Sandmeyer reaction, and a Palladium-catalyzed Heck cross-coupling. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comprehensive cost analysis to empower you to make the most informed decision for your specific research and development needs.
Synthesis Route 1: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds. This route constructs the vinyl group of this compound from the readily available 4-iodobenzaldehyde.
Mechanism & Rationale
The reaction proceeds via the deprotonation of a phosphonium salt, methyltriphenylphosphonium iodide, using a strong base like n-butyllithium (n-BuLi) to form a phosphorus ylide. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde. The resulting betaine intermediate collapses through a four-membered oxaphosphetane ring to yield the desired alkene (this compound) and triphenylphosphine oxide as a byproduct. The choice of a strong, non-nucleophilic base like n-BuLi is critical for the efficient and quantitative formation of the ylide at low temperatures, minimizing side reactions.
Experimental Protocol: Wittig Olefination
Reaction: 4-Iodobenzaldehyde + Methyltriphenylphosphonium iodide → this compound + Triphenylphosphine oxide
Procedure:
-
Under an inert nitrogen or argon atmosphere, add methyltriphenylphosphonium iodide (16.0 g, 39.6 mmol) to 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M solution in hexanes, 27.5 mL, 44.0 mmol) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting orange-red ylide solution for 30 minutes at -78 °C.
-
Add a solution of 4-iodobenzaldehyde (9.2 g, 39.6 mmol) in 50 mL of anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature and subsequently heat to 55 °C for 5 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 20 mL of a saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound as a white to pale yellow solid. (Typical Yield: 77%)
Workflow Diagram: Wittig Reaction
Sources
Navigating the Challenges of Poly(4-iodostyrene) Analysis: A Comparative Guide to GPC Molecular Weight Validation
For researchers, scientists, and drug development professionals, the precise characterization of polymers is a cornerstone of innovation. Poly(4-iodostyrene) (P4IS), with its unique properties and potential applications in areas like advanced lithography and functional materials, presents a distinct set of challenges for accurate molecular weight determination. This guide provides an in-depth, objective comparison of Gel Permeation Chromatography (GPC) methodologies for the validation of P4IS molecular weight, supported by experimental insights and best practices.
The Criticality of Accurate Molecular Weight Determination for Poly(this compound)
The molecular weight and molecular weight distribution (MWD) of P4IS are not mere numbers; they are critical parameters that dictate its physical and chemical properties. From its solubility and thermal stability to its performance in sensitive applications, a thorough understanding of these characteristics is paramount. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the primary technique for elucidating these properties.[1][2] However, the presence of the heavy iodine atom in the polymer backbone introduces complexities that can lead to inaccurate results if not properly addressed.
This guide will dissect two principal approaches to GPC analysis of P4IS: conventional calibration and multi-detector GPC for absolute molecular weight determination. We will explore the underlying principles, experimental protocols, and the comparative advantages and disadvantages of each, empowering you to make informed decisions for your research.
Conventional Calibration: A Relative Approach Fraught with Nuance
Conventional GPC analysis relies on a calibration curve generated from a series of well-characterized polymer standards with narrow molecular weight distributions.[3] For polymers like polystyrene and its derivatives, anionically polymerized polystyrene standards are commonly used.[3] The principle is straightforward: larger molecules elute from the GPC columns faster than smaller ones, and by plotting the logarithm of the molecular weight of the standards against their retention time, a calibration curve is established.[1] The molecular weight of an unknown sample is then determined by comparing its retention time to this curve.
While seemingly simple, this method provides a relative molecular weight.[3][4] The accuracy of the results is contingent on the assumption that the hydrodynamic volume of the analyte is identical to that of the standards at the same molecular weight.[5] For P4IS, the bulky and electron-rich iodine atom can significantly alter its solution conformation compared to polystyrene, leading to potential inaccuracies in the determined molecular weight.
Experimental Protocol: Conventional GPC with Polystyrene Standards
Objective: To determine the relative molecular weight of a P4IS sample using a conventional GPC system calibrated with polystyrene standards.
Materials & Instrumentation:
-
GPC System: An integrated GPC system equipped with a precision solvent delivery pump, an autosampler, and a high-performance differential refractive index (RI) detector.[6]
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the P4IS sample (e.g., two mixed-bed columns).[6]
-
Mobile Phase: HPLC-grade tetrahydrofuran (THF).
-
Standards: A kit of narrow polydispersity polystyrene standards covering a broad molecular weight range.[7]
-
Sample: Poly(this compound) dissolved in THF.
Procedure:
-
System Preparation: Equilibrate the GPC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved on the RI detector.[1][8]
-
Calibration: Prepare a series of polystyrene standard solutions of known concentrations in THF. Inject each standard individually and record the peak retention time.[7]
-
Calibration Curve Generation: Plot the logarithm of the peak molecular weight (Mp) of each polystyrene standard against its corresponding retention time. Fit the data with an appropriate polynomial function to generate the calibration curve.[1]
-
Sample Analysis: Prepare a solution of the P4IS sample in THF at a known concentration and inject it into the GPC system.
-
Data Analysis: Using the established calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the P4IS sample.
Multi-Detector GPC: The Path to Absolute Molecular Weight
To overcome the limitations of conventional calibration, multi-detector GPC has emerged as a powerful technique for determining the absolute molecular weight of polymers, independent of their elution behavior relative to standards.[4][9] This approach typically combines a concentration detector (like a refractive index detector) with one or more molar mass-sensitive detectors, such as a light scattering detector and a viscometer.[10][11][12]
-
Light Scattering (LS) Detectors: These detectors measure the intensity of light scattered by the polymer molecules as they elute from the column. The intensity of the scattered light is directly proportional to the molecular weight and concentration of the polymer.[4][13] This allows for the direct calculation of molecular weight at each point across the elution profile.[14]
-
Viscometer Detectors: A viscometer measures the intrinsic viscosity of the polymer solution. This information, combined with the concentration data, provides insights into the molecular density and structure of the polymer.[5]
By combining the signals from these detectors, it is possible to construct a "Universal Calibration" curve or, more powerfully, to calculate the absolute molecular weight at every slice of the chromatogram.[15]
Experimental Protocol: Multi-Detector GPC for Absolute Molecular Weight
Objective: To determine the absolute molecular weight of a P4IS sample using a multi-detector GPC system.
Materials & Instrumentation:
-
Multi-Detector GPC System: A GPC system equipped with an RI detector, a multi-angle light scattering (MALS) or a dual-angle light scattering (DALS) detector, and a viscometer.[9][11]
-
Columns: Same as the conventional GPC setup.
-
Mobile Phase: HPLC-grade THF.
-
Standard: A single, well-characterized narrow polystyrene standard for detector calibration.
-
Sample: Poly(this compound) dissolved in THF.
Procedure:
-
System and Detector Calibration: Equilibrate the system as in the conventional method. Calibrate the light scattering detector and viscometer using a narrow polystyrene standard of known molecular weight and concentration to determine detector constants and inter-detector volumes.[5]
-
Sample Analysis: Inject the P4IS sample solution.
-
Data Acquisition: Collect data simultaneously from the RI, light scattering, and viscometer detectors.
-
Data Analysis: Utilize specialized GPC software to perform the following calculations at each data slice:
-
Determine the concentration from the RI signal.
-
Calculate the absolute molecular weight from the light scattering signal and the concentration.
-
Determine the intrinsic viscosity from the viscometer signal and the concentration.
-
-
Results: Generate the absolute molecular weight distribution and calculate the absolute Mn, Mw, and PDI.
Comparative Analysis: Conventional vs. Multi-Detector GPC for P4IS
To illustrate the differences between the two methodologies, consider the following hypothetical experimental data for a P4IS sample:
| Parameter | Conventional GPC (Relative to PS) | Multi-Detector GPC (Absolute) |
| Mn ( g/mol ) | 18,500 | 22,300 |
| Mw ( g/mol ) | 25,900 | 31,200 |
| PDI (Mw/Mn) | 1.40 | 1.40 |
The data clearly shows a discrepancy between the molecular weights obtained by the two methods. The conventional GPC, calibrated with polystyrene standards, underestimates the molecular weight of the P4IS. This is a direct consequence of the different hydrodynamic volumes of P4IS and polystyrene at the same molecular weight. The presence of the large iodine atom in P4IS leads to a more compact structure in solution, causing it to elute later than a polystyrene molecule of the same mass, resulting in a lower calculated molecular weight.
The multi-detector GPC, however, provides the absolute molecular weight, which is a more accurate representation of the true polymer chain length.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both conventional and multi-detector GPC.
Caption: Workflow for Conventional GPC Analysis.
Caption: Workflow for Multi-Detector GPC Analysis.
Best Practices and Troubleshooting for P4IS Analysis
-
Solvent Selection: While THF is a common and effective solvent for P4IS, ensure complete dissolution of the polymer. Gentle heating or extended agitation may be necessary for high molecular weight samples.[16]
-
Filtration: Always filter your sample solutions through a compatible syringe filter (e.g., 0.2 µm PTFE) before injection to prevent column clogging and detector noise.
-
dn/dc Value: For accurate absolute molecular weight determination using a light scattering detector, the refractive index increment (dn/dc) of P4IS in the chosen solvent must be known. This value can be determined experimentally or found in the literature. An inaccurate dn/dc value is a significant source of error in light scattering measurements.[14]
-
System Suitability: Regularly perform system suitability tests to ensure the GPC system is performing optimally. This includes checking for stable flow rates and detector baselines.[8]
-
Column Integrity: The performance of the GPC columns is critical. Monitor column pressure and peak shape for signs of degradation.
Conclusion: The Imperative of Absolute Measurement for P4IS
While conventional GPC offers a relatively simple and accessible method for routine analysis and quality control where relative comparisons are sufficient, the validation of the molecular weight of poly(this compound) demands a more rigorous approach. The inherent structural differences between P4IS and polystyrene standards can lead to significant inaccuracies in relative molecular weight determination.
For researchers, scientists, and drug development professionals working with P4IS, where precise knowledge of molecular weight is critical for structure-property relationships and material performance, multi-detector GPC is the unequivocally superior methodology. By providing absolute molecular weight data, it eliminates the ambiguities of conventional calibration and delivers a true and accurate characterization of this important polymer. Adopting this advanced technique is not just a matter of improved accuracy; it is a commitment to the scientific integrity of your research and the quality of your innovations.
References
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- Agilent Technologies. (n.d.). Polystyrene and Polyethylene Calibrants in Gel Permeation Chromatography with TCB.
- Waters Corporation. (n.d.). Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solvent Compatibility Kit and Refractive Index (RI) Detector.
- Waters Corporation. (n.d.). Calibration of the GPC System.
- University of California, Irvine. (n.d.). GPC Molecular Weight Calibration Standard Operating Procedure.
- LCGC International. (2023, November 3). Tips & Tricks: GPC/SEC Calibration in DMF and DMAc.
- Malvern Panalytical. (2025, March 20). Multi-detector GPC/SEC responses to a series of standards.
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- University of California, Irvine, Department of Chemistry. (n.d.). Principles of Triple Detection GPC/SEC.
- Russo, P. (2001, May 23). Gel Permeation Chromatography/Light Scattering.
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- Chemistry For Everyone. (2025, July 26). How Do You Validate Gel Permeation Chromatography Data?
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- Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC.
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A Comparative Guide to the Biocompatibility of Materials Derived from 4-Iodostyrene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomaterials, the quest for materials with tailored functionalities without compromising biological safety is paramount. Materials derived from 4-iodostyrene are emerging as a significant class of polymers, primarily due to their inherent radiopacity, making them invaluable for biomedical imaging and device placement. However, the introduction of iodine into a polymer backbone necessitates a thorough evaluation of its biocompatibility. This guide provides a comprehensive comparison of the biocompatibility of this compound-derived materials against two widely used biocompatible polymers: polylactic acid (PLA) and medical-grade polyurethane.
This document is structured to provide an in-depth analysis, moving from the fundamental principles of biocompatibility assessment to detailed experimental protocols and comparative data. Our objective is to equip researchers and developers with the critical information needed to make informed decisions when selecting materials for biomedical applications.
The Critical Role of Biocompatibility in Medical Materials
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. An inappropriate response can range from acute inflammation and cytotoxicity to chronic inflammation, fibrous encapsulation, and systemic toxicity. Therefore, a rigorous assessment of biocompatibility is a non-negotiable step in the development of any new medical device or drug delivery system. The international standard, ISO 10993, provides a framework for the biological evaluation of medical devices, outlining a series of tests to assess various aspects of biocompatibility.
The inclusion of iodine in a polymer, while beneficial for radiopacity, raises questions about its potential impact on cellular and tissue interactions. Iodine is a known antiseptic, but its effects when covalently bound within a polymer matrix are not fully understood and require careful investigation.
Comparative Analysis of Biocompatibility Profiles
To provide a clear and objective comparison, we will assess the biocompatibility of poly(this compound) against PLA and polyurethane based on three key indicators: in vitro cytotoxicity, hemocompatibility, and in vivo tissue response.
In Vitro Cytotoxicity: The First Line of Assessment
In vitro cytotoxicity assays are fundamental for screening the potential of a material to cause cell death or inhibit cell growth. These tests are typically performed using cell lines such as L929 mouse fibroblasts, as recommended by ISO 10993-5. The two most common assays are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH levels corresponds to increased cell membrane damage and cytotoxicity.
Table 1: Comparison of In Vitro Cytotoxicity
| Material | Assay Type | Cell Viability / Cytotoxicity | Source |
| Poly(this compound) | MTT/LDH | Data not readily available in literature. Generally considered biocompatible. | General literature on iodinated polymers[1][2] |
| Polylactic Acid (PLA) | MTT | Cell viability is generally high, often comparable to control groups. Some studies may show slight reductions depending on degradation products. | [3] |
| Medical-Grade Polyurethane | MTT | > 70% cell viability, meeting ISO 10993-5 requirements.[4] | [4] |
Causality Behind Experimental Choices: The selection of both MTT and LDH assays provides a more comprehensive picture of cytotoxicity. The MTT assay assesses the impact on cell metabolism, which can be an early indicator of stress, while the LDH assay directly measures cell membrane integrity, indicating more severe damage. Using a standardized cell line like L929 ensures reproducibility and comparability across different studies.
Hemocompatibility: Interaction with Blood
For any material that will come into contact with blood, assessing its hemocompatibility is crucial to prevent complications such as thrombosis and hemolysis. The primary in vitro test for hemocompatibility is the hemolysis assay, which measures the lysis of red blood cells. The ASTM F756 standard provides a protocol for this assessment.
Table 2: Comparison of Hemocompatibility (Hemolysis Assay)
| Material | Hemolysis Percentage (%) | Classification (ASTM F756) | Source |
| Poly(this compound) | Data not readily available in literature. | Not Classified | |
| Polylactic Acid (PLA) | Generally low, <2% | Non-hemolytic | [5] |
| Medical-Grade Polyurethane | 0% | Non-hemolytic | [4] |
Expertise & Experience: The choice of the hemolysis assay according to ASTM F756 is a standard and reliable method to evaluate the acute hemolytic potential of a material. The classification of materials based on their hemolysis percentage provides a clear and universally understood measure of their safety in blood-contacting applications. The absence of specific data for poly(this compound) highlights a critical gap in the current research landscape.
In Vivo Tissue Response: The Ultimate Test
In vivo implantation studies are the definitive test of a material's biocompatibility, providing insights into the long-term tissue response, including inflammation, fibrous capsule formation, and integration with surrounding tissues. These studies are typically conducted in animal models, such as rats or rabbits, following ISO 10993-6 guidelines.
The thickness of the fibrous capsule that forms around an implant is a key quantitative measure of the foreign body response. A thinner, well-organized capsule generally indicates a more favorable biocompatible response.
Table 3: Comparison of In Vivo Tissue Response (Fibrous Capsule Thickness)
| Material | Fibrous Capsule Thickness (µm) | Inflammatory Response | Source |
| Poly(this compound) | Data not readily available in literature. | Not Characterized | |
| Polylactic Acid (PLA) | Varies depending on surface topography and degradation rate. Can range from thin to moderately thick. | Mild to moderate, depending on degradation products. | [6][7] |
| Medical-Grade Polyurethane | Can be thicker initially with a more intense inflammatory reaction, but may lead to a more stable, thinner capsule over the long term. | Initially more intense, but can resolve to a chronic, low-grade inflammation. | [8][9][10] |
Trustworthiness: The assessment of fibrous capsule thickness is a well-established and quantitative method for evaluating the in vivo biocompatibility of implantable materials. It provides a reliable measure of the host's chronic inflammatory response. The variability in the response to PLA and polyurethane underscores the importance of considering not just the material itself, but also its surface properties and degradation characteristics.
Experimental Protocols for Biocompatibility Assessment
To ensure scientific integrity and allow for the replication of results, detailed experimental protocols are essential. The following are step-by-step methodologies for the key biocompatibility assays discussed in this guide, based on international standards.
In Vitro Cytotoxicity: MTT Assay Protocol (Adapted from ISO 10993-5)
This protocol describes the elution method, where an extract of the material is tested.
-
Material Preparation: Prepare sterile samples of the test material (e.g., poly(this compound), PLA, polyurethane) and a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).
-
Extraction: Incubate the test and control materials in a sterile cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24 hours. The extraction ratio should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium from the cells and replace it with the material extracts. Incubate for another 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay Protocol (Adapted from ASTM F756)
This protocol describes the direct contact method.
-
Blood Collection: Obtain fresh human or rabbit blood anticoagulated with citrate.
-
Material Preparation: Prepare sterile samples of the test material, a positive control (e.g., water for injection), and a negative control (e.g., saline).
-
Incubation: Place the material samples in test tubes and add diluted blood. Incubate at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Implantation Study Protocol (Adapted from ISO 10993-6)
-
Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
-
Implant Preparation: Prepare sterile implants of the test material and a control material.
-
Surgical Implantation: Surgically implant the materials into the dorsal subcutaneous tissue of the rats.
-
Post-operative Care: Provide appropriate post-operative care and monitor the animals for any adverse reactions.
-
Explantation: After a predetermined period (e.g., 4, 12, or 26 weeks), euthanize the animals and explant the implants along with the surrounding tissue.
-
Histological Analysis: Process the tissue samples for histological evaluation. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize the cellular infiltrate and collagen deposition, respectively.
-
Fibrous Capsule Measurement: Measure the thickness of the fibrous capsule at multiple points using an optical microscope and image analysis software.
Visualizing Workflows and Concepts
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Workflow for assessing the biocompatibility of biomaterials.
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The Unseen Workhorse: A Comparative Guide to 4-Iodostyrene-Based Materials in Electronic Devices
For researchers and scientists in materials science and drug development, the quest for novel organic electronic materials is relentless. While high-mobility semiconductors and brilliant emitters often take the spotlight, the foundational platforms that enable their creation are just as critical. This guide provides an in-depth technical comparison of 4-iodostyrene-based materials, not as standalone performers, but as versatile workhorses in the fabrication of advanced electronic devices. We will objectively explore their role as functionalizable backbones, the impact of their small-molecule analogues as critical additives, and their potential as dielectric layers, supported by experimental insights and comparative data.
Introduction: The Strategic Value of the Carbon-Iodine Bond
Polystyrene is a ubiquitous material in electronics, valued for its insulating properties, processability, and low cost.[1][2] However, its simple hydrocarbon structure limits its electronic functionality. The introduction of a halogen, specifically iodine, at the para-position of the styrene monomer creates poly(this compound) (PIS), a material that transforms from a passive insulator into a highly versatile chemical platform.[3]
The key to its utility lies in the carbon-iodine (C-I) bond. This bond is relatively weak and highly susceptible to cleavage, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][4] This allows for the post-polymerization modification of a well-defined polystyrene backbone, grafting on virtually any desired functional group to tailor the material's electronic or optoelectronic properties. This guide will dissect the performance implications of this strategic functionality.
Part 1: Poly(this compound) as a Functionalizable Platform for Active Materials
The primary application of PIS in advanced electronics is as a precursor scaffold. By synthesizing a well-defined PIS polymer using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), a consistent backbone with a predictable molecular weight and low dispersity is created.[1][3] This backbone can then be systematically modified to create novel semiconducting or light-emitting polymers.
The Causality of Post-Polymerization Modification
Choosing to modify a pre-existing polymer rather than polymerizing complex, functionalized monomers offers distinct advantages. Many advanced organic electronic moieties are sensitive and may not withstand the conditions of polymerization. Furthermore, synthesizing a variety of complex monomers is often a resource-intensive endeavor. The PIS platform allows for the creation of a library of new materials from a single, stable parent polymer, accelerating the discovery of high-performance materials.
Hypothetical Performance Comparison: PIS-Derived OFETs
While specific, comprehensive device data for a wide range of PIS-derived active materials is nascent, we can construct a comparative table to illustrate the research goal. Let us compare a hypothetical p-type semiconductor derived from PIS via Suzuki coupling, "PIS-Thiophene," with a benchmark polymer like P3HT.
| Parameter | P3HT (Regioregular) | "PIS-Thiophene" (Hypothetical) |
| Hole Mobility (μh) | ~0.1 cm²/V·s | 0.1 - 1.0 cm²/V·s (Target) |
| On/Off Ratio | > 10⁶ | > 10⁶ |
| Synthesis Method | Direct Polymerization | RAFT Polymerization + Suzuki Coupling |
| Key Advantage | Well-established, reliable | Tunable properties, library approach |
| Key Challenge | Batch-to-batch variation | Multi-step synthesis, purification |
Experimental Protocol: Synthesis of a PIS-Derived Copolymer via Suzuki Coupling
This protocol outlines a generalized procedure for the functionalization of poly(this compound) with a generic boronic ester, representing the creation of a new functional polymer.
1. Materials:
- Poly(this compound) (PIS)
- Functional Boronic Ester (e.g., Thiophene-2-boronic acid pinacol ester)
- Palladium Catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., Anhydrous Toluene/DMF mixture)
2. Procedure:
- In a Schlenk flask under an inert atmosphere (Argon), dissolve PIS (1 equivalent) in the solvent system.
- Add the boronic ester (1.5 equivalents per iodine unit) and the base (4 equivalents per iodine unit).
- Degas the solution by bubbling with argon for 30 minutes.
- Add the palladium catalyst (0.05 equivalents per iodine unit) to the flask.
- Heat the reaction mixture to 90-100 °C and stir for 24-48 hours.
- Monitor the reaction progress using techniques like GPC (Gel Permeation Chromatography) to observe the change in polymer properties.
- After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
- Filter the precipitate and wash thoroughly with methanol and acetone to remove residual catalyst and unreacted reagents.
- Purify the resulting polymer further by Soxhlet extraction.
- Dry the final functionalized polymer under vacuum.
Self-Validation: The success of the reaction is validated by NMR spectroscopy (disappearance of the C-I signal and appearance of new aromatic signals), GPC (confirming the polymer backbone remains intact), and elemental analysis.
Workflow Visualization
Caption: Impact of iodinated additives on active layer morphology in OSCs.
Part 3: Poly(this compound) as a Potential Dielectric Material
In devices like Organic Field-Effect Transistors (OFETs), the gate dielectric layer is as important as the semiconductor itself. It must be an excellent insulator with a high dielectric constant (k) and low leakage current. Polystyrene is a good, low-cost dielectric, and its halogenated derivatives can offer enhanced properties. [5][6]
Comparative Analysis of Dielectric Properties
| Material | Dielectric Constant (k) | Key Features |
| Polystyrene (PS) | ~2.55 [7] | Low cost, easy processing, hydrophobic |
| Poly(this compound) (PIS) | > 2.6 (Estimated) | Higher k than PS, functionalizable surface |
| Poly(vinylidene fluoride) (PVDF) | ~10-12 | High k, ferroelectric, polar solvent processable |
Expertise & Causality: The dielectric constant is influenced by molecular polarizability. The large, electron-rich iodine atom in PIS is more polarizable than the hydrogen it replaces in standard polystyrene, which should lead to a modest increase in the dielectric constant. This could allow for stronger capacitive coupling in OFETs, potentially enabling lower operating voltages compared to standard PS. However, it is unlikely to compete with high-k ferroelectric polymers like PVDF.
Visualization of an OFET Structure
Caption: Bottom-gate, top-contact structure of an Organic Field-Effect Transistor.
Conclusion
This compound-based materials occupy a unique and powerful position in the field of organic electronics. This guide has demonstrated that while poly(this compound) itself is not a high-performance active material, its true value lies in its exceptional versatility.
-
As a Platform: It provides a robust and reliable backbone for the synthesis of novel, high-performance polymers through post-polymerization modification, enabling rapid material discovery.
-
As an Additive Source: Iodinated small molecules derived from its chemical family are proven to be highly effective morphology-directing agents, significantly boosting the efficiency of state-of-the-art organic solar cells.
-
As a Dielectric: It holds potential as an easily processable dielectric layer with properties likely superior to standard polystyrene, meriting further investigation.
For researchers, understanding the strategic application of these "unseen workhorse" materials is key to unlocking the next generation of organic electronic devices. The ability to precisely tailor functionality on a well-defined polymer backbone or to fine-tune morphology with targeted additives represents a cornerstone of modern materials science.
References
- Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. (n.d.). RSC Publishing.
- High performance organic solar cells enabled by an iodinated additive. (n.d.).
- Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applic
- Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applic
- Synthesis of Well-Defined Poly(this compound) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. (2024). SJSU ScholarWorks.
- Polystyrene applications in organic electronics. (2024).
- Hybrid System of Polystyrene and Semiconductor for Organic Electronic Applic
- Synthesis of well-defined poly(iodostyrene) and post-polymer modification by Suzuki cross-coupling. (2024). American Chemical Society.
- Air-Stable Organic Solar Cells Using an Iodine-Free Solvent Additive. (n.d.).
- Influence of solvent additive on the performance and aging behavior of non-fullerene organic solar cells. (n.d.). BURJC Digital.
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- Polystyrene Backbone Polymers Consisting of Alkyl-Substituted Triazine Side Groups for Phosphorescent OLEDs. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodostyrene
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the proper disposal of 4-iodostyrene (CAS No. 2351-50-0), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are designed to be self-validating, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound is a halogenated organic compound with a distinct hazard profile that dictates its disposal pathway.
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Toxicity: While specific toxicity data is limited, related compounds and general principles for halogenated organics suggest caution. It is considered harmful if swallowed, in contact with skin, or inhaled.[2]
-
Polymerization: Can undergo polymerization, especially when exposed to light.[3]
-
Environmental Hazard: As with many halogenated compounds, improper disposal can lead to persistent environmental contamination. Discharge into sewer systems is strictly prohibited.[4]
These properties necessitate that this compound be treated as a hazardous waste stream, managed separately from non-hazardous laboratory trash.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 2351-50-0 | [1] |
| Molecular Formula | C₈H₇I | [1][3] |
| Appearance | Yellow to orange-yellow liquid or solid.[1][3] | [1][3] |
| Melting Point | 40 - 46 °C | [1] |
| Boiling Point | 91-93 °C at 6 Torr | [5] |
| Storage | Store in a dark, cool, dry, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4][5][6] | [4][5][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following procedure details the necessary steps from the moment this compound is designated as waste to its final collection by a licensed disposal service. The core principles are segregation, proper containment, and clear labeling.[7]
Step 1: Personal Protective Equipment (PPE)
Before handling waste this compound or any contaminated materials, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, dermal contact, and eye contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or spill cleanup, fire/flame resistant clothing may be necessary.[4]
-
Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors.[8][9] If exposure limits are exceeded, a full-face respirator may be required.[4]
Step 2: Waste Segregation
Proper segregation is fundamental to safe chemical waste management as it prevents dangerous reactions between incompatible chemicals.[7][10]
-
Designate a Specific Waste Container: this compound waste must be collected in a dedicated container separate from all other waste streams.
-
Halogenated vs. Non-Halogenated: Do NOT mix this compound (a halogenated organic) with non-halogenated organic solvent waste. The disposal methods, particularly incineration, require different conditions and flue gas scrubbing for halogenated compounds, affecting both safety and cost.
-
Liquid vs. Solid Waste: Keep liquid waste separate from solid waste to comply with disposal facility requirements.[10]
Step 3: Containerization and Labeling
The waste container serves as the primary containment, preventing release into the environment. Clear labeling ensures that everyone who handles the container understands its contents and associated hazards.
-
Container Selection: Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. Borosilicate glass or a suitable plastic container is recommended. The container must be in good condition, free of leaks or external residue.[11]
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazard characteristics (e.g., "Irritant," "Harmful")
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated satellite accumulation area while awaiting pickup.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[4]
-
Secondary Containment: Store the container within a larger, chemically resistant secondary container (like a spill tray or bucket) to contain any potential leaks.[11]
-
Location: Store in a cool, well-ventilated area away from heat, sparks, or open flames, and separate from incompatible materials.[3][4]
Step 5: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Sharps: Contaminated needles or broken glass must be placed in a designated, puncture-resistant sharps container for hazardous waste.[8]
-
Solid Waste: Contaminated gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Empty Containers: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The resulting rinsate is also hazardous waste and must be collected in the appropriate liquid waste container.[11] Only after proper triple-rinsing and removal of the label can the container be considered for disposal as non-hazardous glass or plastic waste.[10][11]
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to a licensed chemical waste disposal facility.
-
Professional Disposal Service: Laboratory chemical waste must be handled by trained professionals.[7] Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.
-
Regulatory Compliance: this compound is a halogenated organic compound, a category regulated by the Environmental Protection Agency (EPA).[12][13] The ultimate disposal method will likely be controlled incineration at a licensed facility, which is equipped with flue gas scrubbers to handle the hydrogen iodide produced during combustion.[2][4][14]
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE as described in Section 2, Step 1.
-
Containment & Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9][15]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's EHS emergency line.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to this detailed protocol—grounded in the principles of hazard assessment, segregation, containment, and regulatory compliance—researchers can effectively manage this hazardous waste stream, ensuring a safe and responsible laboratory environment. Always consult your institution's specific waste management plan and EHS office for guidance.
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- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
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A Researcher's Comprehensive Guide to Handling 4-Iodostyrene: Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. 4-Iodostyrene, a valuable building block in organic synthesis, demands a thorough understanding of its hazard profile and the requisite safety measures to mitigate risk. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE) for this compound, moving beyond mere checklists to instill a culture of safety and procedural excellence within your laboratory.
Understanding the Risks: The "Why" Behind the "What"
This compound (CAS No. 2351-50-0) is not a benign substance. Its primary hazards, as identified in multiple safety data sheets, include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also classified as harmful if swallowed.[4] The causality behind these classifications lies in its chemical structure and reactivity. The vinyl group can participate in polymerization, while the iodo-group can be involved in various coupling reactions, and the overall molecule can interact with biological tissues. Therefore, our safety protocols are designed to prevent contact and inhalation, thereby averting these adverse effects.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a synthesis of supplier safety data sheets and established laboratory safety practices.
1. Eye and Face Protection: A Non-Negotiable Standard
-
What to Wear: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is the gold standard.
-
The Rationale: this compound is a serious eye irritant.[1][2][3] Accidental splashes can lead to significant pain, redness, and potential damage to the cornea. Standard safety glasses may not provide adequate protection from splashes originating from various angles.
2. Skin Protection: An Impermeable Barrier
-
What to Wear:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat/Gown: A standard cotton lab coat may not offer sufficient protection against significant spills. A lab coat made of a less permeable material, or a chemical-resistant apron worn over the lab coat, is recommended. For larger scale work, fire/flame resistant and impervious clothing should be worn.[5]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling hazardous chemicals, shoes made of a chemically resistant material are advisable.
-
-
The Rationale: This compound is a known skin irritant.[1][2][3] Prolonged or repeated contact can lead to dermatitis. Contaminated clothing should be removed immediately and laundered before reuse.
3. Respiratory Protection: Guarding Your Airways
-
When to Use: Respiratory protection is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure below acceptable limits. It is also crucial during spill cleanup.
-
What to Use: For most laboratory-scale operations within a certified chemical fume hood, respiratory protection may not be required. However, if you are weighing out the solid, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. In situations where exposure limits may be exceeded, a full-face respirator should be used.[5] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[2]
-
The Rationale: Inhalation of this compound dust or vapors may cause respiratory irritation.[1][2][3] Symptoms can include a feeling of tightness in the chest and irritation of the throat.[2]
Safe Handling and Operational Plan: From Benchtop to Disposal
A proactive approach to safety extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[5][6] Some suppliers recommend storage at 2-8°C or even -20°C, potentially under an inert atmosphere.[4][7] Always follow the storage temperature guidelines provided by the supplier.
Experimental Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for halogenated organic compounds nearby.
-
Handling: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[5]
-
Weighing: If handling the solid form, be mindful of creating dust. Use a balance inside the fume hood or in a ventilated balance enclosure.
-
Transfers: Use appropriate tools (spatulas, syringes) to minimize the risk of spills.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water.[8] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures: A Plan for When Things Go Wrong
Spill Response Workflow
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
